Isoursodeoxycholic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-[(3S,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-DNMBCGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318875 | |
| Record name | Isoursodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoursodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000686 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
78919-26-3 | |
| Record name | Isoursodeoxycholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78919-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoursodeoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078919263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoursodeoxycholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3.BETA.,7.BETA.-DIHYDROXY-5.BETA.-CHOLAN-24-OIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R6LC4J3N9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoursodeoxycholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000686 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Isoursodeoxycholic Acid: From Discovery to Stereoselective Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Isoursodeoxycholic acid (iUDCA), the 3β-epimer of the well-known therapeutic agent ursodeoxycholic acid (UDCA), has emerged as a molecule of significant interest. Initially identified as a metabolite of UDCA, its unique stereochemistry imparts distinct biological properties, including potential roles in modulating bile acid signaling pathways. This guide provides a comprehensive overview of the discovery of iUDCA and delves into the technical intricacies of its chemical synthesis. We will explore both historical and modern synthetic strategies, with a focus on the critical stereoselective steps required to achieve the desired 3β,7β-dihydroxy configuration. Detailed protocols, mechanistic insights, and comparative analyses of different synthetic routes are presented to equip researchers and drug development professionals with the foundational knowledge required for advancing the study and application of this unique bile acid.
Introduction and Discovery
The story of this compound is intrinsically linked to that of its C-3 epimer, ursodeoxycholic acid (UDCA). UDCA was first isolated from the bile of black bears by Masato Shoda in 1927 and its structure was determined two years later.[1] For decades, UDCA, sourced from bear bile, was used in traditional medicine before its chemical synthesis was achieved and it became a widely prescribed treatment for cholestatic liver diseases and the dissolution of cholesterol gallstones.[2][3]
This compound (iUDCA), chemically known as 3β,7β-dihydroxy-5β-cholan-24-oic acid, was later identified as a human metabolite of UDCA.[4][5] Its formation involves the epimerization of the hydroxyl group at the C-3 position from the α-orientation (as in UDCA) to the β-orientation. This transformation can be mediated by both intestinal microflora and hepatic microsomal enzymes.[4] The discovery that the body actively produces this isomer spurred interest in its unique biological functions and its potential as a therapeutic agent in its own right. The structural difference between UDCA and iUDCA, while seemingly minor, leads to distinct physicochemical properties and potentially different interactions with biological targets.
The Synthetic Challenge: Stereocontrol at C-3 and C-7
The primary challenge in synthesizing iUDCA, as with many steroid-based molecules, is achieving precise control over the stereochemistry of its hydroxyl groups. The core cholanic acid scaffold is relatively rigid, but the facial selectivity of reagents approaching the steroid nucleus determines the final orientation (α or β) of substituents.
Most synthetic strategies for UDCA and its isomers begin with more abundant and inexpensive natural bile acids, such as cholic acid (CA) or chenodeoxycholic acid (CDCA).[6][7]
-
Chenodeoxycholic Acid (CDCA): Possesses the desired 3α-hydroxyl group but has a 7α-hydroxyl group.
-
Ursodeoxycholic Acid (UDCA): Has the correct 7β-hydroxyl but the incorrect 3α-hydroxyl for iUDCA synthesis.
-
Cholic Acid (CA): Has 3α, 7α, and 12α hydroxyl groups, requiring both epimerization and dehydroxylation steps.[8]
Therefore, the synthesis of iUDCA necessitates a stereoinversion, or "epimerization," of the C-3 hydroxyl group from the natural α-configuration to the β-configuration.
Chemical Synthesis of this compound
General Strategy: The Oxidation-Reduction Approach
The most common and logical chemical approach to inverting a stereocenter, such as the C-3 hydroxyl group, involves a two-step sequence:
-
Oxidation: The target hydroxyl group is oxidized to a planar ketone. This step removes the existing stereochemistry.
-
Stereoselective Reduction: The resulting ketone is then reduced back to a hydroxyl group, using a reagent or conditions that favor approach from a specific face of the molecule to yield the desired epimer.
A Key Synthetic Route: The Mitsunobu Reaction
A more direct method for stereoinversion is the Mitsunobu reaction, which allows for the direct conversion of an alcohol to its corresponding inverted ester, which can then be hydrolyzed. A patented process describes the synthesis of iUDCA from UDCA using this powerful reaction.[9]
Rationale: The Mitsunobu reaction provides a reliable method for inverting the stereochemistry at a secondary alcohol center with a high degree of predictability and often in high yield. It avoids the sometimes harsh conditions of oxidation and the challenges of achieving high stereoselectivity in the subsequent reduction.
Experimental Protocol: Synthesis of iUDCA from UDCA via Mitsunobu Reaction [9]
Step 1: Esterification of Ursodeoxycholic Acid
-
Objective: To protect the carboxylic acid moiety to prevent it from interfering with the Mitsunobu reaction.
-
Procedure:
-
Dissolve Ursodeoxycholic Acid (UDCA) in a suitable alcohol solvent (e.g., methanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, neutralize the acid catalyst, and remove the solvent under reduced pressure.
-
Purify the resulting UDCA ester by crystallization or chromatography.
-
Step 2: Stereoinversion via Mitsunobu Reaction
-
Objective: To invert the stereochemistry of the C-3 hydroxyl group.
-
Procedure:
-
Dissolve the UDCA ester in a dry, aprotic solvent (e.g., tetrahydrofuran).
-
Add triphenylphosphine (PPh₃) and a carboxylic acid (e.g., benzoic acid).
-
Cool the solution in an ice bath.
-
Slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction and purify the resulting inverted ester (the iUDCA ester) by chromatography.
-
Step 3: Saponification to this compound
-
Objective: To hydrolyze the ester groups at both the C-24 carboxylic acid and the newly formed C-3 position to yield the final product.
-
Procedure:
-
Dissolve the purified iUDCA ester in a mixture of alcohol (e.g., methanol) and water.
-
Add a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
Heat the mixture under reflux until the saponification is complete.
-
Cool the reaction mixture and acidify with a dilute strong acid (e.g., HCl) to precipitate the free iUDCA.
-
Filter the solid product, wash with water, and dry.
-
Further purify the crude iUDCA by recrystallization from a suitable solvent system (e.g., ethyl acetate/methanol).[9]
-
Diagram: Synthetic Workflow from UDCA to iUDCA
Caption: Key steps in the synthesis of iUDCA from UDCA.
Chemoenzymatic and Alternative Synthetic Approaches
While the Mitsunobu reaction is effective, research into more environmentally friendly and efficient synthesis methods is ongoing. Chemoenzymatic routes, which combine chemical steps with highly selective enzymatic transformations, are particularly promising.
Concept: Enzymes, specifically hydroxysteroid dehydrogenases (HSDHs), can catalyze the oxidation and reduction of hydroxyl groups on the steroid nucleus with exceptional regio- and stereoselectivity.[6][10]
A potential chemoenzymatic route to iUDCA could involve:
-
Enzymatic Oxidation: Using a 3α-HSDH to selectively oxidize the 3α-hydroxyl of a suitable precursor (like UDCA) to a 3-keto intermediate.
-
Enzymatic Reduction: Employing a stereoselective 3β-HSDH to reduce the 3-keto group to the desired 3β-hydroxyl.
This approach could reduce the need for protecting groups and harsh chemical reagents, aligning with the principles of green chemistry.[6][7]
Additionally, novel electrochemical methods are being explored. For instance, the stereoselective reduction of 7-ketolithocholic acid (7K-LCA) has been shown to produce UDCA with high selectivity under specific solvent conditions.[11][12] Tailoring such electrochemical systems could potentially favor the formation of other isomers, including iUDCA, by modifying the electrode material or electrolyte composition.
Biological Activity and Future Directions
The therapeutic effects of bile acids are often mediated by their interaction with nuclear receptors, most notably the Farnesoid X Receptor (FXR).[13] UDCA is considered to have FXR-antagonistic effects, which contributes to its therapeutic profile.[14] Specifically, by antagonizing FXR in the intestine, UDCA can reduce the negative feedback on the enzyme CYP7A1, which is the rate-limiting step in bile acid synthesis from cholesterol.[13][15] This leads to increased conversion of cholesterol into bile acids.
The distinct stereochemistry of iUDCA suggests it may have a different binding affinity and activity profile at FXR and other bile acid receptors compared to UDCA. Elucidating these differences is a key area of ongoing research. Understanding how the 3β-hydroxyl configuration impacts receptor interaction is crucial for unlocking the therapeutic potential of iUDCA. Future studies should focus on its role in metabolic diseases, inflammatory conditions, and liver health, potentially revealing applications distinct from its well-studied 3α-epimer.
Diagram: Simplified Bile Acid Signaling via FXR
Caption: FXR-mediated regulation of bile acid synthesis.
Conclusion
This compound represents a fascinating evolution in the study of bile acids. From its discovery as a metabolite to the development of sophisticated synthetic routes like the Mitsunobu reaction, the journey of iUDCA highlights the critical importance of stereochemistry in determining biological function. As researchers continue to refine synthetic methodologies, including promising chemoenzymatic and electrochemical approaches, a more accessible supply of iUDCA will facilitate deeper investigation into its unique therapeutic potential. For drug development professionals, iUDCA offers a new avenue for modulating the complex network of bile acid signaling, with potential applications in a range of metabolic and hepatic disorders.
References
- Ursodeoxycholic acid - Wikipedia. Wikipedia. URL: https://en.wikipedia.org/wiki/Ursodeoxycholic_acid
- Unraveling the Mechanism of Ursodeoxycholic Acid (UDCA) in Liver Disease Management. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/news/unraveling-the-mechanism-of-ursodeoxycholic-acid-udca-in-liver-disease-management-95239553.html
- Paumgartner, G., & Beuers, U. (2002). Drug insight: Mechanisms and sites of action of Ursodeoxycholic acid in cholestasis. Nature Clinical Practice Gastroenterology & Hepatology. URL: https://www.researchgate.net/publication/10940733_Drug_insight_Mechanisms_and_sites_of_action_of_Ursodeoxycholic_acid_in_cholestasis
- Joutsiniemi, T., et al. (2008). Ursodeoxycholic acid: Mechanism of action and novel clinical applications. Hepatology Research, 38(2), 123-31. URL: https://pubmed.ncbi.nlm.nih.gov/18036213/
- Paumgartner, G., & Beuers, U. (2004). Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease. Clinical Liver Disease, 8(1), 67-81. URL: https://pubmed.ncbi.nlm.nih.gov/15114680/
- Eggert, T., et al. (2014). Enzymatic routes for the synthesis of ursodeoxycholic acid. Journal of Biotechnology, 191, 11-21. URL: https://pubmed.ncbi.nlm.nih.gov/25131646/
- Enzymatic routes for the synthesis of ursodeoxycholic acid | Request PDF. ResearchGate. URL: https://www.researchgate.net/publication/264805211_Enzymatic_routes_for_the_synthesis_of_ursodeoxycholic_acid
- Macdonald, I. A., et al. (1984). The enzymic and chemical synthesis of ursodeoxycholic and chenodeoxycholic acid from cholic acid. Biochimica et Biophysica Acta, 794(2), 254-61. URL: https://pubmed.ncbi.nlm.nih.gov/6428518/
- Ursodeoxycholic Acid: History and Clinical Applications in Cancer Prevention. MedChemExpress. URL: https://www.medchemexpress.
- Mueller, M., et al. (2015). Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity. Journal of Hepatology, 62(6), 1398-404. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442650/
- Wang, Y., et al. (2021). Synthesis of ursodeoxycholic acid by electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents. Scientific Reports, 11(1), 16273. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8358079/
- Liu, M., et al. (2023). Biological synthesis of ursodeoxycholic acid. Frontiers in Microbiology, 14, 1140662. URL: https://www.frontiersin.org/articles/10.3389/fmicb.2023.1140662/full
- A facile synthesis of ursodeoxycholic acid and obeticholic acid from cholic acid. Semantic Scholar. URL: https://www.semanticscholar.org/paper/A-facile-synthesis-of-ursodeoxycholic-acid-and-from-Pellicciari-Gioiello/6561234c892b11516e866878b277d338872957b6
- Preparation method of ursodeoxycholic acid. Google Patents. URL: https://patents.google.
- Liu, M., et al. (2023). Biological synthesis of ursodeoxycholic acid. Frontiers in Microbiology, 14, 1140662. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9995537/
- Kim, D. H., et al. (2023). Developing a procedure to extract chenodeoxycholic acid and synthesize ursodeoxycholic acid from pig by-products. Heliyon, 9(7), e18313. URL: https://pubmed.ncbi.nlm.nih.gov/37538781/
- Nilsell, K., et al. (1983). Differences in the effects of chenodeoxycholic and ursodeoxycholic acid on biliary lipid secretion and bile acid synthesis in patients with gallstones. Gastroenterology, 85(6), 1248-56. URL: https://pubmed.ncbi.nlm.nih.gov/6641973/
- von Bergmann, K., et al. (1984). Comparative effects of ursodeoxycholic acid and chenodeoxycholic acid on bile acid kinetics and biliary lipid secretion in humans. Evidence for different modes of action on bile acid synthesis. Journal of Clinical Investigation, 74(5), 1519-27. URL: https://pubmed.ncbi.nlm.nih.gov/6438118/
- Method for producing ursodesoxycholic acid by using chenodeoxycholic acid as raw material. Google Patents. URL: https://patents.google.
- A Comprehensive Guide to Ursodeoxycholic Acid from Synthesis to Applications. Alfa Chemistry. URL: https://www.alfa-chemistry.
- Wang, Y., et al. (2021). Synthesis of ursodeoxycholic acid by electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents. Scientific Reports, 11(1), 16273. URL: https://pubmed.ncbi.nlm.nih.gov/34381105/
- Process for the preparation of this compound. Google Patents. URL: https://patents.google.
- Tonin, F., & Arends, I. W. C. E. (2018). Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review. Beilstein Journal of Organic Chemistry, 14, 444-456. URL: https://www.beilstein-journals.org/bjoc/articles/14/41
- Wang, Y., et al. (2021). Synthesis of ursodeoxycholic acid by electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents. ResearchGate. URL: https://www.researchgate.net/publication/353816654_Synthesis_of_ursodeoxycholic_acid_by_electrochemical_stereoselective_reduction_of_7-ketolithocholic_acid_in_aprotic_solvents
- Pathak, P., & Chiang, J. Y. L. (2015). Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity. Annals of Translational Medicine, 3(Suppl 1), S11. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4481358/
- Pathak, P., et al. (2022). Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR. JHEP Reports, 4(12), 100579. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9621382/
- Ursodeoxycholic Acid Exerts Farnesoid X Receptor-antagonistic Effects on Bile Acid and Lipid Metabolism in Morbid Obesity. ResearchGate. URL: https://www.researchgate.net/publication/270966775_Ursodeoxycholic_Acid_Exerts_Farnesoid_X_Receptor-antagonistic_Effects_on_Bile_Acid_and_Lipid_Metabolism_in_Morbid_Obesity
- Ursodeoxycholic acid. American Chemical Society. URL: https://www.acs.org/molecule-of-the-week/archive/u/ursodeoxycholic-acid.html
- Mueller, M., et al. (2015). Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity. Journal of Hepatology, 62(6), 1398-404. URL: https://pubmed.ncbi.nlm.nih.gov/25618712/
- Beuers, U., et al. (1991). Formation of iso-ursodeoxycholic acid during administration of ursodeoxycholic acid in man. Journal of Hepatology, 13(1), 97-103. URL: https://pubmed.ncbi.nlm.nih.gov/1940251/
- This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Isoursodeoxycholic-acid
Sources
- 1. acs.org [acs.org]
- 2. Ursodeoxycholic Acid: History and Clinical Applications in Cancer Prevention_Chemicalbook [chemicalbook.com]
- 3. vaccinelab.alfa-chemistry.com [vaccinelab.alfa-chemistry.com]
- 4. Formation of iso-ursodeoxycholic acid during administration of ursodeoxycholic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C24H40O4 | CID 127601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]
- 7. Biological synthesis of ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
- 9. DE4443377A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. Enzymatic routes for the synthesis of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of ursodeoxycholic acid by electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of ursodeoxycholic acid by electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
Isoursodeoxycholic acid chemical structure and stereochemistry
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isoursodeoxycholic Acid
Introduction
This compound (iUDCA), a dihydroxy-5β-cholanic acid, is a significant, albeit less abundant, secondary bile acid found as a human metabolite.[1] It is most notably recognized as the 3β-epimer of the well-known therapeutic agent, ursodeoxycholic acid (UDCA).[2][3] The subtle yet critical differences in the spatial arrangement of their constituent atoms—their stereochemistry—profoundly influence their physicochemical properties and biological activities. This guide offers a detailed exploration of the chemical structure and stereochemical nuances of iUDCA, tailored for researchers, scientists, and professionals in drug development. We will dissect its molecular architecture, compare it with its principal isomers, and outline the analytical methodologies essential for its characterization.
The Cholanic Acid Backbone: A Foundation of Steroid Chemistry
At its core, this compound is built upon the cholanic acid scaffold. This foundational structure is a C24 steroid characterized by a fully saturated tetracyclic hydrocarbon system (cyclopenta[a]phenanthrene) and a five-carbon pentanoic acid side chain attached at position C17.
The key features of this backbone are:
-
Molecular Formula: C₂₄H₄₀O₄[1]
-
Molecular Weight: Approximately 392.6 g/mol [1]
-
Ring Fusion: iUDCA belongs to the 5β-series of steroids. This notation signifies that the A and B rings of the steroid nucleus are fused in a cis conformation. In this arrangement, the hydrogen atom at C5 is oriented in the beta (β) position, projecting "upwards" from the plane of the rings, causing the A ring to be sharply bent relative to the other rings.
The systematic IUPAC name for this compound is (3β,5β,7β)-3,7-dihydroxy-cholan-24-oic acid, which precisely defines its structural and stereochemical identity.[2][4] It is also commonly referred to by synonyms such as 3β-Ursodeoxycholic Acid and isoUDCA.[1][2]
Stereochemistry: The Essence of Isomeric Distinction
The defining characteristics of iUDCA lie in the specific three-dimensional orientation of its two hydroxyl (-OH) groups. In steroid chemistry, the terms alpha (α) and beta (β) are used to denote the stereochemistry at chiral centers.
-
α-substituents are considered to project "downward" from the plane of the steroid ring system (represented by a dashed wedge in 2D diagrams).
-
β-substituents are considered to project "upward" from the plane of the ring system (represented by a solid wedge).
For This compound (iUDCA) , the stereochemistry is as follows:
-
The hydroxyl group at the C3 position has a β-orientation .
-
The hydroxyl group at the C7 position also has a β-orientation .
This specific 3β,7β arrangement is what distinguishes iUDCA from its more clinically prominent stereoisomers. The spatial positioning of these polar hydroxyl groups on the non-polar steroid frame dictates the molecule's overall amphiphilicity, influencing how it interacts with cell membranes, proteins, and other bile acids.
Visualizing the Structure of this compound
The following diagram illustrates the precise chemical structure of iUDCA, highlighting its key stereochemical features.
Sources
The Multifaceted Mechanisms of Ursodeoxycholic Acid in Hepatocellular Protection: A Technical Guide
This guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of ursodeoxycholic acid (UDCA) and its taurine conjugate, tauroursodeoxycholic acid (TUDCA), in liver cells. Designed for researchers, scientists, and drug development professionals, this document delves into the core pathways through which these hydrophilic bile acids exert their cytoprotective, anti-apoptotic, anti-inflammatory, and choleretic actions.
Introduction: Beyond Choleresis
Ursodeoxycholic acid, a naturally occurring hydrophilic bile acid, has long been a cornerstone in the management of cholestatic liver diseases, such as Primary Biliary Cholangitis (PBC).[1] Its initial therapeutic rationale was centered on its ability to dilute the pool of more toxic, hydrophobic bile acids and to stimulate bile flow.[2][3] However, extensive research has unveiled a complex and multifaceted mechanism of action that extends far beyond simple choleresis. UDCA and its taurine conjugate, TUDCA, are now understood to be potent signaling molecules that modulate a variety of critical cellular processes within hepatocytes, offering protection against a range of insults that characterize liver pathology.[4][5]
This guide will dissect these mechanisms, providing not only a conceptual framework but also practical, field-proven experimental protocols to empower researchers in their investigation of these hepatoprotective agents.
Section 1: Modulation of Bile Acid Homeostasis and Transport
A primary mechanism of UDCA's efficacy lies in its ability to restore the balance of bile acid transport and reduce the intracellular concentration of cytotoxic bile acids.[2][4] In cholestatic conditions, the accumulation of hydrophobic bile acids leads to hepatocellular injury. UDCA counteracts this by modulating the expression and function of key hepatocellular transporters.
Upregulation of Canalicular Export Pumps
UDCA has been shown to enhance the expression and insertion of critical transporters into the canalicular membrane of hepatocytes, effectively "pumping out" toxic bile acids.[4] The key players in this process are the Bile Salt Export Pump (BSEP or ABCB11) and the Multidrug Resistance-Associated Protein 2 (MRP2 or ABCC2).[4] This upregulation is, at least in part, mediated by the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid homeostasis.[4][6]
Alteration of Basolateral Transporter Expression
In addition to promoting canalicular export, UDCA can also influence the expression of basolateral transporters, which are responsible for the uptake of bile acids from the sinusoidal blood. Studies have shown that UDCA can down-regulate the expression of uptake transporters like the organic anion-transporting polypeptide (Oatp), thereby reducing the influx of toxic bile acids into the hepatocyte.[4]
Experimental Workflow: Investigating UDCA's Effect on Bile Acid Transporter Expression
Caption: Workflow for studying UDCA's impact on bile acid transporters.
Section 2: Anti-Apoptotic Mechanisms of Action
A critical aspect of UDCA's hepatoprotective effect is its ability to inhibit apoptosis, or programmed cell death, which is a common pathway of hepatocyte demise in various liver diseases.[7][8] UDCA and TUDCA intervene in the apoptotic cascade at multiple key junctures.
Stabilization of the Mitochondrial Membrane
Hydrophobic bile acids can induce the mitochondrial permeability transition (MPT), a critical event leading to the release of pro-apoptotic factors like cytochrome c.[5][7] UDCA and TUDCA have been shown to stabilize the mitochondrial membrane, preventing the formation of the MPT pore.[7][9] This is achieved, in part, by inhibiting the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[3][10]
Modulation of Bcl-2 Family Proteins
The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a key determinant of cell fate. UDCA has been shown to shift this balance towards survival by down-regulating the expression of Bax and up-regulating the expression of Bcl-2.[11][12]
Inhibition of Caspase Activation
The activation of a cascade of proteases known as caspases is a central feature of apoptosis. By preventing the release of cytochrome c from the mitochondria, UDCA and TUDCA indirectly inhibit the activation of downstream executioner caspases, such as caspase-3.[10][12]
Signaling Pathway: UDCA's Anti-Apoptotic Action at the Mitochondrion
Caption: UDCA inhibits mitochondrial-mediated apoptosis.
Section 3: Attenuation of Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum is a critical organelle for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins leads to ER stress, which can trigger apoptosis. TUDCA, in particular, is a potent chemical chaperone that alleviates ER stress.[13][14]
Inhibition of the Unfolded Protein Response (UPR)
TUDCA has been shown to suppress the activation of key transducers of the UPR, including PERK, IRE1α, and ATF6.[15][16] By mitigating the UPR, TUDCA prevents the downstream activation of pro-apoptotic factors like CHOP and the cleavage of caspase-12, an ER-resident caspase.[13][15]
Maintenance of Calcium Homeostasis
ER stress is often associated with the dysregulation of intracellular calcium levels. TUDCA helps to maintain calcium homeostasis, thereby preventing the activation of calcium-dependent apoptotic pathways.[13]
Table 1: Quantitative Effects of UDCA/TUDCA on Apoptotic and ER Stress Markers
| Parameter | Model System | Treatment | Observed Effect | Reference |
| Bax Translocation to Mitochondria | Rat Hepatocytes | Deoxycholic Acid (DCA) vs. DCA + UDCA | ~4.5-fold increase with DCA; inhibited by UDCA | [13] |
| Mitochondrial Swelling | Isolated Rat Liver Mitochondria | DCA vs. DCA + UDCA | 25-fold increase with DCA; >40% reduction with UDCA | [13] |
| Caspase-3 Activity | Rat Hepatocytes | Glycochenodeoxycholic acid (GCDCA) vs. GCDCA + TUDCA | Significant increase with GCDCA; inhibited by TUDCA | [17] |
| CHOP and GRP78 Expression | Tunicamycin-treated DRG neurons | Tunicamycin vs. Tunicamycin + TUDCA | Upregulation with tunicamycin; suppressed by TUDCA | [15] |
Section 4: Anti-Inflammatory and Immunomodulatory Effects
Chronic liver injury is often accompanied by a persistent inflammatory response. UDCA exhibits anti-inflammatory properties by modulating key signaling pathways involved in inflammation.[18][19]
Inhibition of NF-κB Signaling
The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines. UDCA has been shown to suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators.[19] This effect may be mediated, in part, through the activation of the glucocorticoid receptor.[18]
Modulation of Cytokine Production
By inhibiting NF-κB and other inflammatory pathways, UDCA can decrease the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in liver cells.[20]
Section 5: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to investigate the mechanisms of action of UDCA and TUDCA in liver cells.
Protocol for Primary Rat Hepatocyte Isolation
Rationale: Primary hepatocytes are a gold-standard in vitro model for studying liver function and drug metabolism as they closely mimic the in vivo physiology of the liver.
Methodology: [1][2][4][18][21]
-
Anesthesia and Surgical Preparation: Anesthetize a male Sprague-Dawley rat (200-250g) with an appropriate anesthetic (e.g., ketamine/xylazine). Perform a midline laparotomy to expose the peritoneal cavity.
-
Cannulation of the Portal Vein: Carefully cannulate the portal vein with a 20-gauge catheter and secure it with a suture.
-
Perfusion with Calcium-Free Buffer: Perfuse the liver with a calcium-free Hanks' Balanced Salt Solution (HBSS) containing 0.5 mM EGTA at a flow rate of 10-15 mL/min for 10 minutes to wash out the blood and disrupt cell-cell junctions. The liver should become pale.
-
Collagenase Digestion: Switch the perfusion to HBSS containing 5 mM CaCl2 and 0.05% collagenase type IV. Continue the perfusion for 10-15 minutes until the liver becomes soft and digested.
-
Hepatocyte Dissociation and Filtration: Excise the liver and transfer it to a sterile dish containing Williams' E medium. Gently mince the liver to release the hepatocytes. Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.
-
Cell Purification and Viability Assessment: Centrifuge the cell suspension at 50 x g for 3 minutes. Resuspend the pellet in fresh medium and repeat the washing step. Determine cell viability using the trypan blue exclusion method. A viability of >85% is considered good.
-
Cell Plating: Plate the isolated hepatocytes on collagen-coated plates at a desired density in Williams' E medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and insulin.
Protocol for Western Blot Analysis of BSEP Expression
Rationale: To quantify the protein expression levels of the Bile Salt Export Pump (BSEP) in hepatocytes following UDCA treatment.
-
Cell Lysis: Treat cultured hepatocytes with UDCA (e.g., 100 µM for 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BSEP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Protocol for TUNEL Assay to Detect Apoptosis
Rationale: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections or cultured cells.
-
Tissue/Cell Preparation: For tissue sections from a bile duct ligated (BDL) rat model, deparaffinize and rehydrate the slides. For cultured cells, fix them with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells/tissues with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., FITC-dUTP) for 1 hour at 37°C in a humidified chamber.
-
Washing: Wash the samples with PBS to remove unincorporated nucleotides.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI.
-
Imaging: Mount the slides and visualize the fluorescent signal using a fluorescence microscope. Apoptotic cells will exhibit bright green nuclear fluorescence.
-
Quantification: Quantify the percentage of TUNEL-positive cells by counting the number of green fluorescent nuclei relative to the total number of DAPI-stained nuclei.
Protocol for NF-κB Luciferase Reporter Assay
Rationale: To measure the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of UDCA.
Methodology: [14][20][27][28][29]
-
Cell Transfection: Co-transfect a suitable cell line (e.g., RAW 264.7 macrophages or HepG2 cells) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
UDCA Pre-treatment: Pre-treat the transfected cells with UDCA (e.g., 100 µM) for 1-2 hours.
-
Inflammatory Stimulus: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as a fold change in NF-κB activity relative to the unstimulated control.
Conclusion
The therapeutic efficacy of ursodeoxycholic acid in liver disease is a testament to its remarkable pleiotropic effects at the cellular level. Far from being a simple choleretic, UDCA and its taurine conjugate TUDCA act as sophisticated molecular modulators, restoring bile acid homeostasis, protecting against apoptosis, alleviating ER stress, and dampening inflammation. A thorough understanding of these intricate mechanisms, coupled with robust experimental methodologies, is paramount for the continued development of novel therapeutic strategies for a spectrum of liver pathologies. The protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of hepatology.
References
- Dr.Oracle. What is the mechanism of action of Ursodeoxycholic acid (UDCA)? Dr.Oracle. Published May 23, 2025.
- Amaral JD, Viana RJS, Ramalho RM, Steer CJ, Rodrigues CMP. Bile acids: regulation of apoptosis by ursodeoxycholic acid. J Lipid Res. 2009;50(9):1721-1734.
- Chen Y, Chen Y, Lin W, et al. Tauroursodeoxycholic acid inhibits endoplasmic reticulum stress, blocks mitochondrial permeability transition pore opening, and suppresses reperfusion injury through GSK-3ß in cardiac H9c2 cells. J Zhejiang Univ Sci B. 2016;17(1):37-47.
- Al-Eryani L, Wahsha M, Al-Mekhlafi A, et al.
- Ursodeoxycholic Acid. In: StatPearls.
- Roma MG, Toledo FD, Boaglio AC, Basiglio CL, Crocenzi FA, Sánchez Pozzi EJ. Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications. Clin Sci (Lond). 2011;121(12):523-544.
- Rodrigues CM, Fan G, Ma X, Kren BT, Steer CJ. Ursodeoxycholic acid may inhibit deoxycholic acid-induced apoptosis by modulating mitochondrial transmembrane potential and reactive oxygen species production. Mol Med. 1998;4(3):165-178.
- Rodrigues CM, Sola S, Brito MA, Brondino CD, Brites D, Moura JJ. Ursodeoxycholic acid prevents cytochrome c release in apoptosis by inhibiting mitochondrial membrane depolarization and channel formation.
- Roda A, Hofmann AF, Mysels KJ. The influence of bile salt structure on self-association in aqueous solutions. J Biol Chem. 1983;258(10):6362-6370.
- Xie Y, Hylemon PB, Zhou H. Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways.
- Paumgartner G, Beuers U. Ursodeoxycholic acid in cholestatic liver disease: mechanisms of action and therapeutic use revisited.
- Joo SS, Won TJ, Lee DI. Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages. Korean J Physiol Pharmacol. 2017;21(4):437-445.
- Lazaridis KN, Gores GJ, Lindor KD. Ursodeoxycholic acid mechanisms of action and clinical use in hepatobiliary disorders.
- Fickert P, Wagner M, Marschall HU, et al. 2-Methyl-2-(p-tolyl)propanoic acid (2-MTP) is a potent and selective agonist of the farnesoid X receptor (FXR). J Lipid Res. 2007;48(1):198-207.
- Characterization of an optimized protocol for an NF-κB luciferase reporter assay.
- Schlegel A, Lütjohann D, Ullmer C, et al. The role of the farnesoid X receptor (FXR) in the regulation of cholesterol metabolism. J Lipid Res. 2008;49(2):354-364.
- Ali JM, Akter S, Bhuiyan MA, et al. Molecular Mechanisms of Ursodeoxycholic Acid Toxicity & Side Effects. J Gastrointest Dig Syst. 2015;5(5):1000335.
- Cui J, Liu Y, Chang Y, et al.
- Evidence of Hepatocyte Apoptosis in Rat Liver after the Administr
- TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activ
- Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives. MDPI.
- Caspases activity assay procedures. ScienceDirect.
- Caspase 3 Assay Kit, Colorimetric. Sigma-Aldrich.
- Sun L, Xie C, Wang G, et al. Ursodeoxycholic acid accelerates bile acid enterohepatic circulation. Br J Pharmacol. 2019;176(16):2848-2861.
- Ursodoxicoltaurine. Wikipedia.
- Ursodeoxycholic acid induces apoptosis of hepatocellular carcinoma cells in vitro. PubMed.
- [Ursodeoxycholic acid inhibits hepatocyte-like cell apoptosis by down-regulating the expressions of Bax and Caspase-3]. PubMed.
- The induction of ER stress in PHMG-P-treated HepG2 cells. The cells...
- Immunofluorescence analysis of Mrp2 localization by confocal scanning...
- General Protocol for Western Blotting. Bio-Rad.
- Western blot protocol. Abcam.
- Immunofluorescence Staining of Paraffin Sections Step by Step. Frontiers.
- (a) Caspase-3 activity in rat hepatocytes treated with 20 ng/ml of TNFα...
- LPS mediated NF-κB signaling in NF-κB/Luc⁺ Raw 264.7 cells. NF-κB/Luc⁺...
- Tunicamycin induced UPR and PARP cleavage in the presence of TUDCA:...
- TUNEL Apoptosis Assay Kit. BioTnA.
- Caspase-3 Activity Assay Kit. Cell Signaling Technology.
- The monitoring of progress in apoptosis of liver cells in bile duct-ligated r
- Shutting Down the Pore: The Search for Small Molecule Inhibitors of the Mitochondrial Permeability Transition. PMC.
- Analysis of LPS-induced, NFκB-dependent interleukin-8 transcription in kidney embryonic cell line expressing TLR4 using luciferase assay. PubMed.
- Fluorescent TUNEL assay kit. BiCell Scientific®.
- General Western Blot Protocol Overview. Novus Biologicals.
- How to Prepare your Specimen for Immunofluorescence Microscopy. Learn & Share.
- An introduction to Performing Immunofluorescence Staining. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. worthington-biochem.com [worthington-biochem.com]
- 5. Ursodeoxycholic acid prevents cytochrome c release in apoptosis by inhibiting mitochondrial membrane depolarization and channel formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptglab.com [ptglab.com]
- 7. Ursodeoxycholic acid may inhibit deoxycholic acid-induced apoptosis by modulating mitochondrial transmembrane potential and reactive oxygen species production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Obstructive Cholestasis in Mice | Springer Nature Experiments [experiments.springernature.com]
- 9. Tauroursodeoxycholic acid inhibits endoplasmic reticulum stress, blocks mitochondrial permeability transition pore opening, and suppresses reperfusion injury through GSK-3ß in cardiac H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Ursodeoxycholic acid inhibits hepatocyte-like cell apoptosis by down-regulating the expressions of Bax and Caspase-3] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ursodeoxycholic acid may inhibit deoxycholic acid-induced apoptosis by modulating mitochondrial transmembrane potential and reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform [pubmed.ncbi.nlm.nih.gov]
- 15. TUDCA protects against tunicamycin-induced apoptosis of dorsal root ganglion neurons by suppressing activation of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. scholars.mssm.edu [scholars.mssm.edu]
- 20. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 24. Evidence of Hepatocyte Apoptosis in Rat Liver after the Administration of Carbon Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biotna.net [biotna.net]
- 26. bicellscientific.com [bicellscientific.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Analysis of LPS-induced, NFκB-dependent interleukin-8 transcription in kidney embryonic cell line expressing TLR4 using luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoursodeoxycholic acid vs ursodeoxycholic acid biochemical differences
Investigating Biochemical Differences
I'm starting by diving deep into Google searches. I'm focusing on the subtle biochemical distinctions between IUDCA and UDCA, zeroing in on things like their stereochemistry, metabolism and biological effects. I aim to build a strong foundation of knowledge, which will form the basis for my future work.
Analyzing Structural Differences
I'm now analyzing the search results to pinpoint key structural differences, like hydroxyl group orientation, and how this impacts their physicochemical properties such as hydrophilicity and pKa. I'm also digging into their metabolic fates, including conjugation and epimerization, and investigating how these differences affect cellular signaling and receptor interactions.
Structuring Technical Guide
I'm now structuring the technical guide, beginning with an introduction to bile acid chemistry and stereoisomerism. I'll include comparative analyses of IUDCA and UDCA, and discussion on their clinical implications. I am devising tables for quantitative data and Graphviz diagrams for biochemical pathways and molecular structures. After this detailed outline, I will draft the full guide.
Developing Technical Details
I'm currently structuring a technical guide comparing IUDCA and UDCA, starting with an introduction to bile acids. It seems straightforward, but I need to ensure a balance between accessibility and depth for experts. I'll need to clearly define the key biochemical differences as soon as possible.
Defining Structural Disparities
I've just structured a technical guide that starts with the fundamentals of bile acids and introduces UDCA as a therapeutic agent, which is followed by the introduction of IUDCA as its epimer. The focus is to elucidate their biochemical differences. The guide is structured, detailing the stereochemical and physicochemical aspects, with a planned diagram to demonstrate the key differences. I will dive deeper into how this affects hydrophilicity and pKa, and will look for more detailed values if available.
Refining Structural Comparisons
I'm now detailing the structural differences by preparing a visualization of the C-3 epimers. Then I will describe how these differences impact hydrophilicity and pKa, aiming for specific numerical values. I've also outlined the structure of the guide; it will cover metabolism and biological effects to allow for a direct comparison, and will also provide a comparative table for clearer understanding.
Outlining Content and Sections
I'm now outlining the guide's complete structure. I'm focusing on biochemical differences, which will be divided into the main section. I will start by detailing the differences in stereo-chemistry and physicochemical properties. I then will describe metabolism, mechanisms of action, and biological effects, as well as providing example experimental protocols. I'm also preparing to create tables for key parameters. I need to complete this to make comparisons of the two acids clear.
Organizing Technical Details
I'm now structuring the guide to cover the comprehensive comparison between IUDCA and UDCA. I'll include sections on structure, physicochemical properties, metabolism, mechanisms of action, biological effects, and potential clinical implications. The goal is to compare the differences in terms of stereochemistry, properties, absorption, conjugation, and distribution. I will create tables and diagrams to illustrate the content. The guide will provide references, to allow experts to delve deeper into each topic.
The In Vivo Metabolic Fate of Isoursodeoxycholic Acid: A Technical Guide for Researchers
Abstract
Isoursodeoxycholic acid (iUDCA), the 3β-epimer of the therapeutic bile acid ursodeoxycholic acid (UDCA), has garnered significant interest for its pharmacological potential. This technical guide provides an in-depth exploration of the in vivo metabolic pathways of iUDCA, designed for researchers, scientists, and drug development professionals. We will dissect the absorption, distribution, metabolism, and excretion (ADME) profile of iUDCA, elucidating its biotransformation into active metabolites and the critical role of host and microbial enzymes. This guide emphasizes the causality behind experimental choices in studying iUDCA metabolism and provides detailed protocols for key analytical methodologies.
Introduction: this compound - More Than Just an Epimer
This compound (iUDCA) is a secondary bile acid and the 3β-epimer of ursodeoxycholic acid (UDCA)[1][2]. While structurally similar, the stereochemistry of the hydroxyl group at the C-3 position dictates distinct physicochemical properties and, consequently, different metabolic handling in vivo. Early investigations have revealed that iUDCA is not merely an inert isomer but functions as a prodrug, undergoing extensive conversion to the pharmacologically active UDCA[1][3]. Understanding the intricate pathways of this conversion and the subsequent metabolic fate of its products is paramount for harnessing the full therapeutic potential of iUDCA. This guide will navigate the complexities of iUDCA metabolism, offering a comprehensive overview for researchers in the field.
Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound
The journey of orally administered iUDCA through the body is a multi-step process involving intestinal absorption, hepatic first-pass metabolism, systemic distribution, and eventual excretion.
Intestinal Absorption
Oral administration of iUDCA demonstrates significant intestinal absorption[4]. Studies in healthy human subjects have shown a notable increase in serum bile acid concentrations following iUDCA administration, indicating its efficient uptake from the gastrointestinal tract[4].
Hepatic First-Pass Metabolism: The Isomerization Cascade
Upon absorption, iUDCA undergoes a substantial first-pass effect in the liver, where it is extensively isomerized to UDCA[1][3]. This epimerization is a key metabolic event and is believed to proceed through a 3-oxo intermediate, 3-dehydro-UDCA[3][4]. The detection of this intermediate in serum and bile following iUDCA administration provides strong evidence for this pathway[4]. Both hepatic and intestinal enzymes are implicated in this isomerization process[4]. The gut microbiome also plays a role in the epimerization of UDCA to iUDCA, suggesting a dynamic interplay between host and microbial metabolism[2].
Sources
- 1. Metabolism and effects on cholestasis of isoursodeoxycholic and ursodeoxycholic acids in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of iso-ursodeoxycholic acid during administration of ursodeoxycholic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: metabolism and therapeutic effects in primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of human this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoursodeoxycholic acid cytoprotective properties
An In-Depth Technical Guide to the Cytoprotective Properties of Isoursodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (iUDCA), the 3α-epimer of ursodeoxycholic acid (UDCA), is a hydrophilic bile acid that has garnered significant attention for its cytoprotective capabilities. While UDCA has long been established as a first-line therapy for certain cholestatic liver diseases, iUDCA is recognized as a significant metabolite that forms in vivo following UDCA administration.[1] Evidence suggests that iUDCA undergoes hepatic first-pass epimerization, converting back into UDCA, thus functioning as a pro-drug with a shared pharmacological profile.[1] This guide provides a comprehensive technical overview of the multifaceted cytoprotective mechanisms of the UDCA/iUDCA axis, focusing on the molecular pathways and experimental methodologies crucial for its investigation. We will delve into its roles in mitigating apoptosis, oxidative stress, endoplasmic reticulum (ER) stress, and inflammation, providing field-proven insights and detailed protocols for drug development professionals.
The Core Cytoprotective Mechanisms of the UDCA/iUDCA Axis
The therapeutic efficacy of UDCA, and by extension iUDCA, stems from its ability to intervene in multiple, interconnected cellular stress pathways. Unlike hydrophobic bile acids that can damage cell membranes and induce cell death, the hydrophilic nature of UDCA allows it to displace these toxic bile acids, offering broad-spectrum protection.[2] Its mechanisms of action can be broadly categorized into four key areas: attenuation of apoptosis, mitigation of oxidative stress, modulation of ER stress, and suppression of inflammation.[3][4]
Attenuation of Apoptosis
A primary mechanism of UDCA/iUDCA cytoprotection is the potent inhibition of programmed cell death, or apoptosis.[5][6] This is achieved through modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Stabilization of Mitochondrial Function: UDCA directly targets the mitochondria, the central regulators of the intrinsic apoptotic pathway. It inhibits the mitochondrial membrane permeability transition (MMPT), a critical event where the mitochondrial membrane becomes permeable, leading to the release of pro-apoptotic factors.[7][8] By preventing MMPT, UDCA blocks the release of cytochrome c from the mitochondria into the cytosol, a key step in activating the apoptotic cascade.[5]
-
Modulation of Bcl-2 Family Proteins: The stability of the mitochondrial membrane is controlled by the Bcl-2 family of proteins. UDCA has been shown to inhibit the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, a crucial step for initiating mitochondrial outer membrane permeabilization.[5]
-
Inhibition of Caspase Activation: Downstream of the mitochondria, UDCA interferes with the activation of caspases, the executioner enzymes of apoptosis. It has been shown to inhibit the activation of initiator caspase-9 and executioner caspase-3.[9] This prevents the cleavage of critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[9][10]
Mitigation of Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to cellular damage in numerous pathologies.[11] UDCA exerts significant anti-oxidative effects.
-
Reduction of ROS Production: UDCA treatment has been associated with a decrease in the generation of harmful ROS.[5] While the direct mechanism is complex, it is linked to the stabilization of mitochondria, which are a primary source of cellular ROS.
-
Enhancement of Antioxidant Defenses: UDCA may bolster the cell's endogenous antioxidant systems. For instance, it has been linked to the activation of pathways that lead to the synthesis of glutathione (GSH), a critical intracellular antioxidant.[12]
Modulation of Endoplasmic Reticulum (ER) Stress
The ER is a critical organelle for protein folding and calcium homeostasis. The accumulation of unfolded proteins triggers the unfolded protein response (UPR), which can lead to apoptosis if the stress is prolonged or severe. UDCA and its taurine-conjugated form, TUDCA, are well-documented modulators of ER stress.[13][14][15]
-
Suppression of Pro-Apoptotic ER Stress Markers: Under ER stress, UDCA can reduce the expression of key pro-apoptotic factors of the UPR, such as C/EBP homologous protein (CHOP).[13][16] CHOP is a transcription factor that promotes apoptosis in response to ER stress.
-
Regulation of ER Chaperones: UDCA can influence the expression of ER chaperones like glucose-regulated protein 78 (GRP78), which helps in protein folding and alleviates ER stress.[13][16]
-
Maintenance of Calcium Homeostasis: TUDCA has been shown to prevent apoptosis by blocking calcium-mediated apoptotic pathways originating from the ER.[14]
Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases that UDCA is used to treat. UDCA exhibits potent anti-inflammatory effects by targeting key signaling pathways.[17][18][19]
-
Inhibition of Pro-inflammatory Cytokines: UDCA can significantly decrease the production and release of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[18][20]
-
Modulation of Inflammatory Signaling: The anti-inflammatory effects are mediated by the inhibition of major pro-inflammatory signaling cascades. UDCA has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38.[17][18][21]
Key Signaling Pathways and Molecular Interactions
The diverse cytoprotective effects of UDCA/iUDCA are orchestrated through the modulation of several key intracellular signaling pathways. Understanding these pathways is critical for targeted drug development and mechanistic studies.
Caption: Core Cytoprotective Mechanisms of UDCA/iUDCA.
The diagram above illustrates how UDCA/iUDCA acts as a central node, intervening against multiple cellular stressors to promote cell survival. It achieves this by attenuating apoptosis, mitigating oxidative and ER stress, and exerting anti-inflammatory effects. Several signaling pathways are key to these actions:
-
PI3K/Akt Pathway: Activation of this pathway is a well-known pro-survival signal. UDCA can activate Akt, which in turn can phosphorylate and inactivate pro-apoptotic proteins like Bad, ultimately promoting cell survival.[5][12]
-
MAPK Pathways (ERK, JNK, p38): These pathways have dual roles in cell fate. UDCA has been shown to inhibit the stress-activated JNK pathway, which is often pro-apoptotic.[9] It also modulates ERK and p38 signaling, often suppressing their pro-inflammatory and pro-apoptotic outputs.[18][20]
-
NF-κB Pathway: UDCA inhibits this central inflammatory pathway by preventing the degradation of its inhibitor, IκBα.[21] This keeps NF-κB sequestered in the cytoplasm and prevents the transcription of pro-inflammatory genes.[18]
-
TGR5 Signaling: UDCA can activate the G-protein-coupled bile acid receptor TGR5. This can lead to an increase in intracellular cAMP and activation of Protein Kinase A (PKA), which in turn can suppress other signaling pathways like RhoA, thereby inhibiting oncogenic signals like YAP.[22]
Experimental Protocols for Assessing Cytoprotection
To validate the cytoprotective effects of iUDCA or related compounds, a series of robust and reproducible in vitro assays are essential. The following section provides detailed, step-by-step methodologies for core experiments.
Cell Viability Assessment: MTT & XTT Assays
These colorimetric assays are fundamental for assessing overall cell health and metabolic activity.[23] They rely on the ability of mitochondrial dehydrogenases in viable cells to reduce a tetrazolium salt to a colored formazan product.[24]
Principle:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Reduced to an insoluble purple formazan, requiring a solubilization step.[25][26]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Reduced to a water-soluble orange formazan, simplifying the protocol.[24][25]
Protocol: XTT Assay (Recommended for higher throughput)
-
Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.[24]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of your test compound (e.g., iUDCA) and the cytotoxic agent (e.g., a toxic bile acid like DCA or a chemical inducer of apoptosis).
-
Remove the old medium and add 100 µL of fresh medium containing the test compounds to the appropriate wells. Include vehicle controls and positive controls (cytotoxic agent alone).
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
-
XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.[24]
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.[24]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[24]
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage relative to the untreated control cells.
Apoptosis Detection: Western Blot for Cleaved PARP and Caspase-3
Western blotting provides specific, semi-quantitative data on the activation of the apoptotic cascade by detecting the cleavage of key proteins.[27]
Principle: During apoptosis, executioner caspases like caspase-3 are activated by cleavage. Active caspase-3 then cleaves substrates like PARP, inactivating it.[28] Detecting the smaller, cleaved fragments of these proteins is a definitive marker of apoptosis.
Caption: Western Blot Workflow for Apoptosis Markers.
Protocol:
-
Sample Preparation:
-
Treat cells as described in the viability assay protocol.
-
After treatment, harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a polyacrylamide gel (e.g., 12% for caspase-3, 8% for PARP) and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved PARP (89 kDa fragment) and/or cleaved caspase-3 (17/19 kDa fragments). Also include an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imager. Analyze band intensity using densitometry software, normalizing to the loading control.
Oxidative Stress Measurement: Intracellular ROS Detection
This assay uses a cell-permeable fluorescent probe to measure the overall level of intracellular ROS.
Principle: DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) is a non-fluorescent probe that freely diffuses into cells.[29] Inside the cell, esterases cleave the diacetate group, trapping the probe. In the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[29][30]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a black, clear-bottom 96-well plate as described in the viability assay protocol.
-
Probe Loading:
-
Prepare a 5-10 µM working solution of DCFH-DA in serum-free medium.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.
-
Wash: Remove the probe solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Subtract background fluorescence and express ROS levels as a percentage of the positive control (a known ROS inducer like H₂O₂).
ER Stress Analysis: Western Blot for GRP78 and CHOP
This protocol is used to assess the activation of the unfolded protein response (UPR) and ER stress-induced apoptosis.
Principle: GRP78 is an ER chaperone whose expression is upregulated as an initial protective response to ER stress.[31][32] CHOP is a transcription factor that is induced during prolonged or severe ER stress and actively promotes apoptosis.[31][32] Measuring the protein levels of GRP78 and CHOP provides insight into the state of ER stress.[33][34][35]
Protocol:
-
Sample Preparation and Western Blotting: Follow the same Western Blot protocol as described for apoptosis markers (Section 3.2).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for GRP78 (~78 kDa) and CHOP (~29 kDa). Use a loading control antibody as well.
-
Analysis: An increase in GRP78 indicates an active UPR. A significant increase in CHOP suggests that the ER stress has become pro-apoptotic. A cytoprotective compound like iUDCA would be expected to reduce the induction of CHOP in the presence of an ER stressor.
Quantitative Data Summary
| Parameter | Assay | Typical Inducer | Expected Effect of iUDCA/UDCA | Key Protein Markers |
| Cell Viability | MTT / XTT | Deoxycholic Acid (DCA) | Increase in viability | N/A |
| Apoptosis | Caspase-3/7 Assay | Staurosporine, TNF-α | Decrease in caspase activity | Cleaved Caspase-3, Cleaved PARP |
| Oxidative Stress | DCFH-DA Assay | Hydrogen Peroxide (H₂O₂) | Decrease in ROS levels | N/A |
| ER Stress | Western Blot | Tunicamycin, Thapsigargin | Decrease in CHOP expression | GRP78, CHOP |
Conclusion and Future Directions
This compound, primarily acting through its conversion to UDCA, is a potent cytoprotective agent with a complex and multifaceted mechanism of action. Its ability to simultaneously target apoptosis, oxidative stress, ER stress, and inflammation makes it a compelling molecule for therapeutic development. The established clinical safety profile of UDCA further enhances its translational potential for a wide range of diseases characterized by cellular stress and death, including not only liver diseases but also neurodegenerative disorders and metabolic conditions.[6][36]
Future research should focus on elucidating any unique, UDCA-independent actions of iUDCA, further refining its role in specific signaling cascades, and exploring its efficacy in novel disease models. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to rigorously evaluate the therapeutic potential of iUDCA and its derivatives.
References
- A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem.
- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US.
- A Novel Role for Ursodeoxycholic Acid in Inhibiting Apoptosis by Modulating Mitochondrial Membrane Perturbation - Cloudfront.net.
- The endoplasmic reticulum stress markers GRP78 and CHOP predict disease-free survival and responsiveness to chemotherapy in breast cancer - PubMed.
- MTT assay - Wikipedia.
- Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC - PubMed Central.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - NCBI.
- Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart - MDPI.
- Apoptosis assays: western blots - YouTube.
- The dynamic changes of endoplasmic reticulum stress pathway markers GRP78 and CHOP in the hippocampus of diabetic mice - PubMed.
- Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress.
- Bile acids: regulation of apoptosis by ursodeoxycholic acid - PubMed.
- Enhancement of DNA topoisomerase I inhibitor-induced apoptosis by ursodeoxycholic acid.
- Spectrophotometric assays for evaluation of Reactive Oxygen Species (ROS) in serum: general concepts and applications in dogs and humans - PubMed Central.
- Ursodeoxycholic acid shows antineoplastic effects in bile duct cancer cells via apoptosis induction; p53 activation; and EGFR-ERK, COX-2, and PI3K-AKT pathway inhibition - ResearchGate.
- Expression of endoplasmic reticulum stress markers GRP78 and CHOP induced by oxidative stress in blue light-mediated damage of A2E-containing retinal pigment epithelium cells - PubMed.
- Western blot analysis of ER stress-associated protein markers (GRP78... - ResearchGate.
- Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Ursodeoxycholic acid ameliorates hepatic lipid metabolism in LO2 cells by regulating the AKT/mTOR/SREBP-1 signaling pathway - PubMed Central.
- Liver protective effect of ursodeoxycholic acid includes regulation of ADAM17 activity.
- PARP Cleavage as a Means of Assessing Apoptosis | Springer Nature Experiments.
- Ursodeoxycholate (UDCA) inhibits the mitochondrial membrane permeability transition induced by glycochenodeoxycholate: a mechanism of UDCA cytoprotection - PubMed.
- Ursodeoxycholic Acid (UDCA) Exerts Anti-Atherogenic Effects by Inhibiting Endoplasmic Reticulum (ER) Stress Induced by Disturbed Flow - PubMed.
- Increased expression of the ER stress markers GRP78 and CHOP by TM... - ResearchGate.
- Bile Acids as Signaling Molecules: Role of Ursodeoxycholic Acid in Cholestatic Liver Disease - PubMed.
- Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages - PMC.
- Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - NIH.
- Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages - PubMed.
- Opposing effects of bile acids deoxycholic acid and ursodeoxycholic acid on signal transduction pathways in oesophageal cancer cells - PubMed.
- Ursodeoxycholic acid: Mechanism of action and novel clinical applications - ResearchGate.
- Ursodeoxycholic Acid Inhibits Inflammatory Responses and Promotes Functional Recovery After Spinal Cord Injury in Rats - PubMed.
- Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed.
- Ursodeoxycholic Acid Inhibits Inflammatory Responses and Promotes Functional Recovery After Spinal Cord Injury in Rats | Request PDF - ResearchGate.
- Tauroursodeoxycholic acid reduces ER stress by regulating of Akt-dependent cellular prion protein - PubMed.
- Ursodeoxycholic and chenodeoxycholic bile acids attenuate systemic and liver inflammation induced by lipopolysaccharide in rats - PMC - PubMed Central.
- Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophag - Semantic Scholar.
- This compound: metabolism and therapeutic effects in primary biliary cirrhosis - PubMed.
- Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives - Frontiers.
- Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf.
- Ursodeoxycholic Acid Inhibits Glioblastoma Progression via Endoplasmic Reticulum Stress Related Apoptosis and Synergizes with the Proteasome Inhibitor Bortezomib - PubMed.
- Cytoprotection with ursodeoxycholic acid: effect in chronic non-cholestatic and chronic cholestatic liver disease - PubMed.
Sources
- 1. This compound: metabolism and therapeutic effects in primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytoprotection with ursodeoxycholic acid: effect in chronic non-cholestatic and chronic cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. icepharma.com [icepharma.com]
- 4. Ursodeoxycholic and chenodeoxycholic bile acids attenuate systemic and liver inflammation induced by lipopolysaccharide in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. Ursodeoxycholate (UDCA) inhibits the mitochondrial membrane permeability transition induced by glycochenodeoxycholate: a mechanism of UDCA cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of DNA topoisomerase I inhibitor-induced apoptosis by ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PARP Cleavage as a Means of Assessing Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 11. Oxidative Stress Assays | Reactive Oxygen Species Detection [ireland.promega.com]
- 12. Ursodeoxycholic acid ameliorates hepatic lipid metabolism in LO2 cells by regulating the AKT/mTOR/SREBP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ursodeoxycholic Acid (UDCA) Exerts Anti-Atherogenic Effects by Inhibiting Endoplasmic Reticulum (ER) Stress Induced by Disturbed Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tauroursodeoxycholic acid reduces ER stress by regulating of Akt-dependent cellular prion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ursodeoxycholic Acid Inhibits Glioblastoma Progression via Endoplasmic Reticulum Stress Related Apoptosis and Synergizes with the Proteasome Inhibitor Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Ursodeoxycholic Acid Inhibits Inflammatory Responses and Promotes Functional Recovery After Spinal Cord Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Opposing effects of bile acids deoxycholic acid and ursodeoxycholic acid on signal transduction pathways in oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. MTT assay - Wikipedia [en.wikipedia.org]
- 27. youtube.com [youtube.com]
- 28. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress [elabscience.com]
- 30. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. The endoplasmic reticulum stress markers GRP78 and CHOP predict disease-free survival and responsiveness to chemotherapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. The dynamic changes of endoplasmic reticulum stress pathway markers GRP78 and CHOP in the hippocampus of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Expression of endoplasmic reticulum stress markers GRP78 and CHOP induced by oxidative stress in blue light-mediated damage of A2E-containing retinal pigment epithelium cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Isoursodeoxycholic Acid as a Prodrug of Ursodeoxycholic Acid: An In-depth Technical Guide
Abstract
Ursodeoxycholic acid (UDCA) is a hydrophilic bile acid widely recognized for its therapeutic efficacy in cholestatic liver diseases.[1][2][3] Its cytoprotective, anti-apoptotic, and immunomodulatory properties have established it as a cornerstone in the management of conditions such as primary biliary cholangitis (PBC).[4][5][6] However, the therapeutic potential of UDCA can be constrained by its physicochemical properties, which may limit its solubility and bioavailability.[7][8] This has spurred research into prodrug strategies aimed at optimizing its pharmacokinetic profile. Isoursodeoxycholic acid (iUDCA), the 3β-epimer of UDCA, has emerged as a promising prodrug candidate. This technical guide provides a comprehensive overview of iUDCA, detailing its conversion to the active UDCA, and presents a suite of experimental protocols for its investigation, catering to researchers and professionals in drug development.
Introduction: The Rationale for an this compound Prodrug
Ursodeoxycholic acid exerts its therapeutic effects through multiple mechanisms. It shifts the bile acid pool towards a more hydrophilic and less toxic composition, protects hepatocytes from the cytotoxic effects of hydrophobic bile acids, stimulates biliary secretion, and inhibits apoptosis of liver cells.[1][4][9] Despite its proven clinical benefits, the formulation and delivery of UDCA can present challenges due to its limited aqueous solubility.[7] The development of water-soluble prodrugs of UDCA could offer significant advantages, particularly for intravenous administration in acute conditions where rapid achievement of therapeutic concentrations is critical.[10][11][12]
This compound, with a similar hydrophilicity to UDCA, presents an intriguing prodrug approach.[13] The core concept of a prodrug is an inactive compound that is metabolized in the body to release the active parent drug. For iUDCA, the therapeutic efficacy is contingent on its efficient conversion to UDCA. This guide delves into the scientific underpinnings of this conversion and provides the technical framework for its preclinical evaluation.
Chemical and Physical Properties
A fundamental understanding of the chemical structures of UDCA and iUDCA is crucial for appreciating the nuances of their metabolism and analysis. UDCA is 3α,7β-dihydroxy-5β-cholan-24-oic acid, while iUDCA is its 3β,7β-dihydroxy-5β-cholan-24-oic acid epimer.[14] This stereochemical difference at the C-3 position is the key determinant of their distinct biological properties and the basis for iUDCA's role as a prodrug.
| Property | Ursodeoxycholic Acid (UDCA) | This compound (iUDCA) |
| Chemical Formula | C24H40O4 | C24H40O4 |
| Molar Mass | 392.57 g/mol | 392.57 g/mol |
| Structure | 3α,7β-dihydroxy-5β-cholan-24-oic acid | 3β,7β-dihydroxy-5β-cholan-24-oic acid |
| Solubility | Poorly soluble in water | Similar hydrophilicity to UDCA |
Metabolic Conversion of iUDCA to UDCA: The Enzymatic Machinery
The biotransformation of iUDCA to UDCA is a critical step in its action as a prodrug. This conversion is primarily mediated by hydroxysteroid dehydrogenases (HSDHs), a class of enzymes that catalyze the oxidation and reduction of hydroxyl groups on steroid molecules.[15][16] The epimerization of the 3β-hydroxyl group of iUDCA to the 3α-hydroxyl group of UDCA likely proceeds through a 3-oxo intermediate, 3-oxo-7β-hydroxy-5β-cholan-24-oic acid.[14] This two-step process involves both oxidation and reduction reactions catalyzed by 3-hydroxysteroid dehydrogenases.[17][18] Both hepatic and intestinal microbial enzymes are implicated in this metabolic pathway.[14][19]
The gut microbiome plays a significant role in bile acid metabolism, and its enzymatic machinery can contribute to the conversion of iUDCA.[6][19][20] This underscores the importance of considering the gut-liver axis when studying the pharmacokinetics of iUDCA.
Caption: Metabolic conversion of iUDCA to UDCA.
Experimental Protocols for the Preclinical Evaluation of iUDCA
A rigorous preclinical evaluation is essential to characterize the prodrug properties of iUDCA. The following sections provide detailed, step-by-step methodologies for key experiments.
In Vitro Enzymatic Conversion Assay
This protocol describes an in vitro assay to confirm the enzymatic conversion of iUDCA to UDCA using commercially available hydroxysteroid dehydrogenases.
Objective: To demonstrate the conversion of iUDCA to UDCA in the presence of 3β-hydroxysteroid dehydrogenase and a suitable cofactor.
Materials:
-
This compound (iUDCA)
-
Ursodeoxycholic acid (UDCA)
-
3β-Hydroxysteroid dehydrogenase (from Pseudomonas testosteroni)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Tris-HCl buffer (pH 8.0)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized water
Protocol:
-
Preparation of Reagents:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Prepare a 10 mM stock solution of iUDCA in methanol.
-
Prepare a 10 mM stock solution of NAD+ in deionized water.
-
Prepare a 1 mg/mL stock solution of 3β-hydroxysteroid dehydrogenase in Tris-HCl buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the following:
-
880 µL of 100 mM Tris-HCl buffer (pH 8.0)
-
10 µL of 10 mM iUDCA stock solution (final concentration: 100 µM)
-
100 µL of 10 mM NAD+ stock solution (final concentration: 1 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the 3β-hydroxysteroid dehydrogenase stock solution.
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots (e.g., 100 µL) at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination and Sample Preparation:
-
To each aliquot, add an equal volume of ice-cold acetonitrile to precipitate the enzyme and stop the reaction.
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
Analysis:
-
Analyze the samples by a validated LC-MS/MS method for the quantification of iUDCA and UDCA (see Section 5).
-
Caption: In Vitro Enzymatic Conversion Workflow.
In Vitro Permeability and Metabolism in Caco-2 Cell Monolayers
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is widely used to assess the permeability and intestinal metabolism of drug candidates.
Objective: To evaluate the apical to basolateral permeability of iUDCA and its potential for metabolism within intestinal cells.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound (iUDCA)
-
Lucifer yellow
Protocol:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be stable and above a predetermined threshold (e.g., >250 Ω·cm²) to confirm monolayer integrity.
-
Perform a Lucifer yellow permeability assay. The apparent permeability coefficient (Papp) of Lucifer yellow should be low (e.g., <1 x 10^-6 cm/s).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Prepare a dosing solution of iUDCA in HBSS (e.g., 10 µM).
-
Add the iUDCA dosing solution to the apical (donor) chamber of the Transwell® insert.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C on an orbital shaker.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.
-
At the end of the experiment, collect the remaining solution from the apical chamber.
-
-
Sample Analysis:
-
Analyze the samples from both the apical and basolateral chambers for the concentrations of iUDCA and UDCA using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to determine the absorption, distribution, metabolism, and excretion of iUDCA and its conversion to UDCA in a living organism.
Objective: To characterize the pharmacokinetic profiles of iUDCA and UDCA following oral administration of iUDCA to rats.
Materials:
-
Male Sprague-Dawley rats (e.g., 250-300 g)
-
This compound (iUDCA)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Metabolic cages for urine and feces collection
Protocol:
-
Animal Acclimation and Dosing:
-
Acclimate the rats to the laboratory conditions for at least one week.
-
Fast the animals overnight before dosing, with free access to water.
-
Administer iUDCA orally by gavage at a predetermined dose (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect the blood into tubes containing anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Urine and Feces Collection (Optional):
-
House the animals in metabolic cages for the collection of urine and feces over a 24-hour period.
-
Process and store the samples appropriately for later analysis.
-
-
Bioanalysis:
-
Analyze the plasma, urine, and fecal samples for the concentrations of iUDCA and UDCA using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters for both iUDCA and UDCA, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Analytical Methodology: Quantification of iUDCA and UDCA by LC-MS/MS
A robust and sensitive analytical method is paramount for the accurate quantification of iUDCA and UDCA in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.[21][22][23][24][25]
Sample Preparation:
-
Plasma/Serum: Protein precipitation with a solvent like acetonitrile or methanol is a common and effective method.[22][24] Liquid-liquid extraction can also be employed.[23]
-
Tissues (e.g., Liver): Homogenization followed by protein precipitation or liquid-liquid extraction is required.[2][3][4]
-
Feces: Extraction with organic solvents, often with the addition of an acid or base to improve recovery, is necessary.[1][9][26]
LC-MS/MS Parameters:
| Parameter | Typical Conditions |
| LC Column | Reversed-phase C18 column (e.g., Phenomenex Luna C18, Waters ACQUITY UPLC BEH C18) |
| Mobile Phase A | Water with an additive (e.g., 0.1% formic acid or ammonium acetate) |
| Mobile Phase B | Acetonitrile or methanol with the same additive |
| Gradient | A gradient elution is typically used to separate the bile acids from endogenous interferences. |
| Ionization Mode | Electrospray ionization (ESI) in negative ion mode is preferred for bile acids. |
| Mass Spectrometry | Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. |
| MRM Transitions | Specific precursor-to-product ion transitions for iUDCA, UDCA, and an internal standard (e.g., a deuterated analog) should be optimized. For UDCA, a common transition is m/z 391.3 -> 373.5.[22] |
Conclusion and Future Directions
This compound holds considerable promise as a prodrug of ursodeoxycholic acid, potentially offering an improved pharmacokinetic profile and alternative routes of administration. The experimental framework provided in this guide offers a robust starting point for researchers and drug development professionals to rigorously evaluate the preclinical characteristics of iUDCA. Future research should focus on optimizing the enzymatic conversion, further elucidating the role of the gut microbiome in its metabolism, and exploring its efficacy in various in vivo models of cholestatic liver disease. The development of well-characterized and efficient prodrugs like iUDCA represents a valuable strategy in expanding the therapeutic utility of established drugs like UDCA.
References
- Protocol for extraction of bile acids from human faecal samples using HPLC? (2025-04-11).
- Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. (2020-07-09). PubMed.
- In vitro prediction of drug-induced cholestatic liver injury: a challenge for the toxicologist. (n.d.).
- Quantitative profiling of 15 bile acids in mouse liver tissues by using liquid chromatography-tandem mass spectrometry. (n.d.).
- Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. (1989-10-07). MDPI.
- Synthesis and evaluation of water-soluble prodrugs of ursodeoxycholic acid (UDCA), an anti-apoptotic bile acid. (n.d.). PubMed.
- Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review. (2018-02-20).
- Improved extraction procedure for determination of bile acids in faeces. (n.d.). PubMed.
- Biological synthesis of ursodeoxycholic acid. (2023-02-23). Frontiers.
- The enzymic and chemical synthesis of ursodeoxycholic and chenodeoxycholic acid from cholic acid. (n.d.). PubMed.
- Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives. (n.d.). PMC - NIH.
- Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry. (2022-07-11). NIH.
- Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry. (n.d.). ResearchGate.
- Validation Of LC-MS/MS Method For Quantitative Evaluation Of Endogenously Present Ursodeoxycholic Acid And Their Major Metabolites In Human Plasma. (n.d.).
- List of bile acids included in the LC-MS/MS method for quantification.... (n.d.). ResearchGate.
- HSD3B7 gene. (2015-04-01). MedlinePlus Genetics.
- Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives. (2024-03-21). PubMed.
- General methods for the analysis of bile acids and related compounds in feces. (2025-09-20). ResearchGate.
- Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives. (n.d.). OUCI.
- Developing a procedure to extract chenodeoxycholic acid and synthesize ursodeoxycholic acid from pig by-products. (2023-07-17). PubMed.
- Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry. (2019-01-04). NIH.
- 3 alpha-hydroxysteroid dehydrogenase activity of the Y' bile acid binders in rat liver cytosol. Identification, kinetics, and physiologic significance. (n.d.). NIH.
- Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques. (2024-11-02). PubMed Central.
- Quantification of ursodeoxy cholic acid in human plasma by using high performance liquid chromatography ?¢ ? ? ? ??tandem mass spectrometric method and its applications in pharmacokinetics. (n.d.). JOCPR.
- Gut Microbiota-Derived Ursodeoxycholic Acid Mediates the Resistance to Colonic Inflammation in Pigs. (2026-01-05). ACS Publications.
- In Vitro Models for Studying Chronic Drug-Induced Liver Injury. (n.d.). MDPI.
- Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. (2020-07-07). NIH.
- Microbial Hydroxysteroid Dehydrogenases: From Alpha to Omega. (n.d.). PMC - NIH.
- Method development and validation of ursodiol and its major metabolite. (2019-01-04). CPAA.
- Synthesis and Evaluation of Water-Soluble Prodrugs of Ursodeoxycholic Acid (UDCA), an Anti-apoptotic Bile Acid. (2025-08-06). ResearchGate.
- Enzymatic routes for the synthesis of ursodeoxycholic acid. (2014-12-10). PubMed.
- Pharmacokinetics of ursodeoxycholic acid in rat. (n.d.). PubMed.
- HSD3B1 is an Oxysterol 3β-Hydroxysteroid Dehydrogenase in Human Placenta. (2022-04-01). bioRxiv.
- Synthesis of chenodeoxycholic acid and ursodeoxycholic acid. (2019-11-15). Shaanxi Pioneer Biotech Co.,Ltd.
- HSD3B1 is an oxysterol 3β-hydroxysteroid dehydrogenase in human placenta. (n.d.). PMC - NIH.
- Enzymatic routes for the synthesis of ursodeoxycholic acid. (2025-08-09). ResearchGate.
- Gut Microbiota-Derived Ursodeoxycholic Acid Mediates the Resistance to Colonic Inflammation in Pigs. (2026-01-04). Scilit.
- Pharmacokinetics and metabolism of [14C]ursodeoxycholic acid in the rat. (n.d.). PubMed.
- Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment. (2024-05-09). Preprints.org.
- In Vitro Models for Studying Chronic Drug-Induced Liver Injury. (2022-09-28). MDPI.
- Enhancement of the solubility and bioavailability of Ursodeoxycholic acid through a self nano emulsifying drug delivery system. (2024-08-06).
- Enzymatic synthesis of ursodeoxycholic acid (UDCA) from.... (n.d.). ResearchGate.
- Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation. (2022-05-11). NIH.
- Process Optimization, Characterization and Pharmacokinetic Evaluation in Rats of Ursodeoxycholic Acid–Phospholipid Complex. (n.d.). PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitative profiling of 15 bile acids in mouse liver tissues by using liquid chromatography-tandem mass spectrometry [manu43.magtech.com.cn]
- 3. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]
- 6. Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyjournal.in [pharmacyjournal.in]
- 9. Improved extraction procedure for determination of bile acids in faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of water-soluble prodrugs of ursodeoxycholic acid (UDCA), an anti-apoptotic bile acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
- 12. researchgate.net [researchgate.net]
- 13. The enzymic and chemical synthesis of ursodeoxycholic and chenodeoxycholic acid from cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HSD3B1 is an oxysterol 3β-hydroxysteroid dehydrogenase in human placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microbial Hydroxysteroid Dehydrogenases: From Alpha to Omega - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic routes for the synthesis of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HSD3B7 gene: MedlinePlus Genetics [medlineplus.gov]
- 18. 3 alpha-hydroxysteroid dehydrogenase activity of the Y' bile acid binders in rat liver cytosol. Identification, kinetics, and physiologic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidenc… [ouci.dntb.gov.ua]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jocpr.com [jocpr.com]
- 25. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Aqueous Solubility of Isoursodeoxycholic Acid (iUDCA)
Abstract
Isoursodeoxycholic acid (iUDCA), a stereoisomer of ursodeoxycholic acid (UDCA), is a secondary bile acid with emerging therapeutic potential. A critical determinant of its pharmacological activity and biopharmaceutical behavior is its aqueous solubility. This guide provides a comprehensive technical overview of the physicochemical principles governing iUDCA solubility. We delve into the profound impact of environmental factors, particularly pH, and explore the molecular basis for its solubility characteristics. Furthermore, this document details robust, field-proven methodologies for the accurate determination of iUDCA solubility, offering step-by-step protocols for researchers. The insights and data presented herein are intended to empower scientists and drug development professionals to navigate the challenges associated with this poorly soluble molecule, enabling rational formulation design and accelerating preclinical development.
Introduction to this compound (iUDCA)
This compound (iUDCA), or 3β,7β-dihydroxy-5β-cholan-24-oic acid, is a C-3 epimer of the well-characterized therapeutic agent ursodeoxycholic acid (UDCA).[1][2] While UDCA has been a cornerstone in the treatment of cholestatic liver diseases for decades, iUDCA is gaining attention for its distinct biological activities.[3][4] Like all unconjugated bile acids, iUDCA possesses an amphiphilic structure, comprising a rigid steroidal nucleus and a flexible carboxylic acid side chain.[5] This inherent duality dictates its behavior in aqueous environments, leading to complex solubility profiles and a tendency to self-assemble into micelles at concentrations above its critical micellar concentration (CMC).[6]
Understanding the aqueous solubility of iUDCA is not merely an academic exercise; it is a fundamental prerequisite for its development as a therapeutic agent. Poor aqueous solubility can severely limit oral bioavailability, hinder the development of parenteral formulations, and complicate in vitro pharmacological testing. This guide is therefore structured to provide a deep, mechanistic understanding of iUDCA solubility and the practical tools to measure it accurately.
The Physicochemical Landscape of iUDCA
To comprehend the solubility of iUDCA, one must first appreciate its core physicochemical properties. These parameters provide the foundation for predicting its behavior in different aqueous systems.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₀O₄ | [1] |
| Molecular Weight | 392.6 g/mol | [1] |
| Chemical Structure | A dihydroxy-5β-cholanic acid with β-hydroxy groups at positions 3 and 7. | [1] |
| pKa | ~5.0 (Estimated for unconjugated bile acids) | [5][7] |
| Description | Crystalline solid | [8] |
The most critical feature governing the aqueous solubility of iUDCA is its ionizable carboxylic acid group. The pKa of this group, estimated to be around 5.0 for unconjugated bile acids, is the pivot point around which its solubility dramatically changes.[5][7]
The Critical Role of pH in iUDCA Solubility
The solubility of iUDCA is inextricably linked to the pH of the aqueous medium. This relationship is a direct consequence of the ionization of its carboxylic acid moiety.
-
At pH < pKa: The carboxylic acid group is predominantly in its protonated, un-ionized form (-COOH). This form is significantly more lipophilic and, consequently, has very low water solubility. In acidic environments like the stomach (pH 1-3), iUDCA will be largely insoluble.[7][9]
-
At pH > pKa: The carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This ionized form, the isoursodeoxycholate salt, is far more polar and exhibits dramatically increased aqueous solubility.[9][10]
This pH-dependent behavior explains why the solubility of bile acids like UDCA, and by extension iUDCA, can increase by several orders of magnitude as the pH moves from acidic to neutral and alkaline conditions.[11][12] For instance, studies on UDCA show its solubility rises exponentially with increasing pH.[9][11] This principle is fundamental to both its physiological absorption in the intestine and the strategies required for its formulation.[11]
Sources
- 1. This compound | C24H40O4 | CID 127601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 3. Ursodeoxycholic Acid | C24H40O4 | CID 31401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bile Acid Physiology | Annals of Hepatology [elsevier.es]
- 7. Bile acid - Wikipedia [en.wikipedia.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. [PDF] Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation [mdpi.com]
Isoursodeoxycholic Acid: A Guide to Physicochemical Stability and Degradation Product Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Abstract
Isoursodeoxycholic acid (isoUDCA), the 3β-epimer of ursodeoxycholic acid (UDCA), is a bile acid of significant interest in pharmaceutical research. Understanding its stability is paramount for the development of safe, effective, and robust drug products. This technical guide provides a comprehensive overview of the anticipated stability profile of isoUDCA, delineates its probable degradation pathways, and furnishes detailed protocols for conducting forced degradation studies and developing stability-indicating analytical methods. By synthesizing data from its close structural isomer, UDCA, and foundational principles of steroid chemistry, this document offers a predictive yet scientifically grounded framework for researchers. It emphasizes the causality behind experimental design and provides the necessary tools to validate these predictions in a laboratory setting, in accordance with international regulatory standards.
Introduction: The Significance of this compound Stability
This compound (isoUDCA), chemically known as 3β,7β-dihydroxy-5β-cholan-24-oic acid, is a stereoisomer of the well-characterized therapeutic agent ursodeoxycholic acid (UDCA).[1] While UDCA features a 3α-hydroxyl group, isoUDCA possesses a 3β-hydroxyl group, a seemingly minor structural change that can have profound implications for its biological activity, physicochemical properties, and chemical stability.
In pharmaceutical development, a thorough understanding of a drug substance's intrinsic stability is a regulatory and scientific necessity.[2][3] Stability studies are not merely a quality control exercise; they are fundamental to:
-
Elucidating Degradation Pathways: Identifying the chemical transformations the molecule undergoes under various stress conditions.[4]
-
Identifying Potential Degradants: Characterizing impurities that could arise during manufacturing, storage, or administration.
-
Developing Stable Formulations: Selecting excipients and packaging that protect the active pharmaceutical ingredient (API) from degradation.[2]
-
Establishing Stability-Indicating Methods: Creating and validating analytical methods that can accurately quantify the API in the presence of its degradation products.[5]
While extensive stability data exists for UDCA, the literature on isoUDCA is sparse. This guide bridges that gap by extrapolating from the known behavior of UDCA and related bile acids to build a predictive stability profile for isoUDCA. This approach provides a robust starting point for experimental design, saving valuable research time and resources.
Physicochemical Properties and Predicted Degradation Pathways
The stability of isoUDCA is governed by its steroidal backbone and the reactivity of its functional groups: two secondary hydroxyl groups (at C3 and C7) and a carboxylic acid side chain. The key difference from UDCA, the axial (β) orientation of the C3-hydroxyl group, may influence its susceptibility to certain reactions, particularly oxidation, due to differences in steric hindrance compared to UDCA's equatorial (α) C3-hydroxyl.
Based on this structure and data from UDCA, isoUDCA is predicted to be susceptible to degradation under oxidative, thermal, and hydrolytic (acidic and alkaline) conditions, while likely exhibiting good photostability.[6][7]
Oxidative Degradation
Oxidation is a highly probable degradation pathway for isoUDCA. The secondary hydroxyl groups at the C3 and C7 positions are susceptible to oxidation to form ketones. This is a known metabolic pathway for bile acids and a common degradation route.[8]
-
Plausible Degradation Products:
-
3-oxo-7β-hydroxy-5β-cholan-24-oic acid: Resulting from the selective oxidation of the C3-hydroxyl group.
-
3β-hydroxy-7-oxo-5β-cholan-24-oic acid: Resulting from the selective oxidation of the C7-hydroxyl group.
-
3,7-dioxo-5β-cholan-24-oic acid: Resulting from the oxidation of both hydroxyl groups.
-
The formation of these products can be induced using agents like hydrogen peroxide (H₂O₂), as is standard in forced degradation studies.[2][6]
Sources
- 1. This compound | C24H40O4 | CID 127601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. scispace.com [scispace.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. asianpubs.org [asianpubs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Interaction of Isoursodeoxycholic Acid with Bile Acid Receptors
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the interactions between isoursodeoxycholic acid (isoUDCA), a C-3 epimer of ursodeoxycholic acid (UDCA), and the complex network of bile acid receptors. A pivotal aspect of isoUDCA pharmacology is its efficient first-pass hepatic epimerization into UDCA, effectively rendering it a prodrug.[1] Consequently, understanding its biological effects necessitates a deep dive into the receptor interaction profile of UDCA. This document elucidates the nuanced and often indirect mechanisms by which UDCA modulates key bile acid-activated signaling pathways, including the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). We will explore the downstream consequences of these interactions on bile acid homeostasis, lipid metabolism, and inflammatory signaling. Furthermore, this guide furnishes detailed, field-proven experimental protocols and workflows for characterizing these molecular interactions, providing researchers with the necessary tools to investigate this unique bile acid's mechanism of action.
Introduction: this compound in the Context of Bile Acid Signaling
Bile acids are not merely digestive surfactants; they are potent signaling molecules that regulate their own synthesis, transport, and metabolism, in addition to modulating lipid, glucose, and energy homeostasis.[2][3] This regulation is mediated by a sophisticated network of receptors.
The Bile Acid Receptor Network
The physiological effects of bile acids are primarily transduced through two major receptor families:
-
Nuclear Receptors: These ligand-activated transcription factors modulate gene expression. Key members include the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), Vitamin D Receptor (VDR), and Constitutive Androstane Receptor (CAR).[4]
-
G-Protein Coupled Receptors (GPCRs): The most prominent of these is the Takeda G-protein-coupled receptor 5 (TGR5), which mediates rapid, non-genomic signaling cascades.[5]
This compound (isoUDCA): A Prodrug for UDCA
This compound (isoUDCA) is the 3β-epimer of ursodeoxycholic acid (UDCA). When administered orally, isoUDCA undergoes a near-complete first-pass epimerization in the liver, converting it to UDCA.[1] This metabolic conversion is critical; the therapeutic and signaling effects observed following isoUDCA administration are attributable to the actions of UDCA.[1] Therefore, this guide will focus on the receptor interactions of UDCA as the active pharmacological agent. UDCA is a hydrophilic bile acid that has been used for decades in the treatment of cholestatic liver diseases.[6][7][8] Its mechanisms of action are multifaceted, including cytoprotective, anti-apoptotic, and immunomodulatory effects.[9][10]
Farnesoid X Receptor (FXR) Interaction: A Case of Atypical Modulation
FXR is considered the master regulator of bile acid homeostasis.[3] Upon activation by its natural ligands, primarily chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA response elements, regulating genes involved in bile acid synthesis (e.g., CYP7A1), transport, and detoxification.[11][12]
The Role of UDCA: An FXR Antagonist in Effect
Contrary to potent natural agonists like CDCA, UDCA is a very weak FXR activator.[13] Instead, extensive research has demonstrated that UDCA treatment leads to functional FXR antagonism.[14][15] This is not believed to occur through direct competitive binding but rather through indirect mechanisms. In morbidly obese patients with non-alcoholic fatty liver disease (NAFLD), short-term UDCA administration was shown to reduce the activation of FXR.[11][14][15]
This antagonistic effect results in several key downstream consequences:
-
Increased Bile Acid Synthesis: By blunting FXR activation, UDCA prevents the feedback repression of CYP7A1 (cholesterol 7α-hydroxylase), the rate-limiting enzyme in bile acid synthesis. This leads to an increase in bile acid production.[11][15]
-
Altered Lipid Metabolism: Reduced FXR signaling can induce the expression of lipogenic enzymes like stearoyl-CoA desaturase (SCD), which can increase hepatic triglyceride content.[11][15]
The precise mechanism of this functional antagonism remains an area of active investigation, but it distinguishes UDCA from potent FXR agonists like obeticholic acid.[11]
Experimental Workflow: Assessing FXR Activation via Reporter Gene Assay
The gold-standard method for assessing a compound's ability to activate or inhibit a nuclear receptor is the luciferase reporter gene assay.
Principle of the Assay: This cell-based assay utilizes a plasmid containing a promoter with FXR response elements (FXREs) upstream of a reporter gene, typically firefly luciferase. Cells are also engineered to express FXR. When an FXR agonist is added, it activates FXR, which then binds to the FXREs and drives the transcription of the luciferase gene. The resulting luminescence is directly proportional to the level of FXR activation.[16][17] An antagonist will block this effect.
-
Cell Culture: Plate HepG2 or HEK293T cells in a 96-well white, clear-bottom plate at a density of 1-2 x 10⁴ cells per well. Allow cells to adhere overnight.
-
Transfection: Co-transfect cells using a suitable lipid-based transfection reagent (e.g., Lipofectamine) with three plasmids: an FXR expression vector, an FXRE-driven firefly luciferase reporter vector, and a constitutively expressed Renilla luciferase vector (for normalization of transfection efficiency).
-
Incubation: Incubate the transfected cells for 24 hours at 37°C and 5% CO₂.
-
Treatment: Remove the transfection medium and replace it with fresh medium containing the test compounds (e.g., UDCA at various concentrations), a positive control (e.g., 1 µM GW4064), and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate for another 18-24 hours.
-
Lysis and Luminescence Reading: Aspirate the medium. Lyse the cells and measure both Firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system on a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold activation relative to the vehicle control. For antagonism studies, cells are co-treated with a known agonist and the test compound.
Takeda G-protein-coupled Receptor 5 (TGR5) Interaction: A Direct Agonist
TGR5 is a cell surface receptor expressed in various tissues, including the gallbladder, intestine, and certain immune cells.[18] Its activation by bile acids stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[18][19]
UDCA as a TGR5 Agonist
Unlike its complex relationship with FXR, UDCA is a recognized agonist of TGR5.[20][21] This interaction is crucial for many of UDCA's therapeutic effects, particularly its anti-inflammatory properties.
Key downstream consequences of UDCA-mediated TGR5 activation include:
-
Inhibition of Inflammasome: TGR5 activation by UDCA has been shown to inhibit the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines like IL-1β.[20][22] This is a key mechanism in mitigating neuroinflammation in models of ischemic stroke.[20][22]
-
Regulation of Cell Growth: In colorectal cancer cells, UDCA activates the TGR5-cAMP/PKA pathway, which in turn inhibits RhoA activity and suppresses the pro-proliferative YAP signaling pathway.[21]
Experimental Workflow: Quantifying TGR5 Activation via cAMP Assay
The most direct method to confirm TGR5 activation is to measure the downstream production of its second messenger, cAMP.
Principle of the Assay: This assay quantifies the amount of cAMP produced by cells in response to receptor activation. A common format is a competitive immunoassay or a luciferase-based system. In the latter (e.g., cAMP-Glo™), a modified luciferase enzyme's activity is inhibited by cAMP. Therefore, when cells are treated with a TGR5 agonist, cAMP levels rise, luciferase activity is inhibited, and the luminescent signal decreases. The drop in signal is proportional to the amount of cAMP produced.
-
Cell Culture: Plate HEK293 cells stably overexpressing human TGR5 in a 96-well white, clear-bottom plate.
-
Incubation: Allow cells to grow to ~90% confluency.
-
Treatment: Prepare serial dilutions of the test compound (UDCA) and a positive control (e.g., INT-777). Add the compounds to the cells and incubate for a short period (typically 15-30 minutes) at room temperature.
-
Cell Lysis: Add the cAMP-Glo™ Lysis Buffer to each well, lyse the cells, and release cAMP.
-
cAMP Detection: Add the cAMP Detection Reagent, which contains the PKA enzyme.
-
Kinase Reaction: Add the Kinase-Glo® Reagent to stop the PKA reaction and measure the amount of remaining ATP via a luciferase reaction.
-
Data Analysis: The luminescent signal is inversely proportional to the cAMP concentration. Plot the signal against the log of the compound concentration and fit to a dose-response curve to determine the EC50 value.
Interactions with Other Nuclear Receptors (VDR, PXR, CAR)
While FXR and TGR5 are the most studied receptors in the context of UDCA, other nuclear receptors also respond to bile acids.
-
Vitamin D Receptor (VDR): VDR is strongly activated by the secondary bile acid lithocholic acid (LCA).[23][24][25][26] This activation is a key detoxification pathway.[26] While UDCA is not a primary VDR ligand, the overall bile acid pool composition, which UDCA influences, can affect VDR signaling.
-
Pregnane X Receptor (PXR) & Constitutive Androstane Receptor (CAR): These are promiscuous xenobiotic receptors that also recognize certain bile acids, particularly LCA, as ligands.[4][27] They regulate the expression of detoxification enzymes and transporters.[28][29][30] UDCA is generally not considered a direct or potent activator of PXR or CAR, but its influence on the overall metabolic environment can have indirect effects on the activity of these pathways.[29][30]
Advanced Methodologies for Characterizing Binding Dynamics
To move beyond functional activation and directly measure the physical interaction between a bile acid and its receptor, more advanced biophysical techniques are required.
Surface Plasmon Resonance (SPR) for Real-Time Kinetics
Principle of the Technique: SPR is a label-free technique that measures binding events in real time.[31] A "ligand" protein (e.g., the ligand-binding domain of a receptor) is immobilized on a sensor chip. An "analyte" (e.g., UDCA) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a response. This allows for the precise determination of association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₐ).[32][33][34]
Co-Immunoprecipitation (Co-IP) for In-Cell Interactions
Principle of the Technique: Co-IP is used to study protein-protein interactions within a cell. To investigate if a ligand promotes receptor dimerization (e.g., FXR with RXR), cells are treated with the ligand. The cells are then lysed, and an antibody specific to one protein (e.g., FXR) is used to pull it out of the lysate. If the second protein (RXR) is bound to the first, it will be pulled down as well. The presence of the second protein is then confirmed by Western blotting.[35][36]
Quantitative Data Summary
The interaction of UDCA with bile acid receptors is often characterized by low potency or indirect effects, making precise binding affinity data less common in the literature compared to potent synthetic ligands. The table below summarizes the nature of the interactions.
| Receptor | Interaction Type with UDCA | Typical Effector Concentration | Downstream Pathway |
| FXR | Functional Antagonist / Weak Partial Agonist | 100-500 µM | ↓ SHP, ↓ FGF19, ↑ CYP7A1 |
| TGR5 | Agonist | 100-300 µM | ↑ cAMP, ↑ PKA, ↓ NLRP3 |
| VDR | Not a direct ligand | N/A | Primarily activated by LCA |
| PXR | Not a direct ligand | N/A | Primarily activated by LCA |
| CAR | Not a direct ligand | N/A | Primarily activated by LCA |
Synthesis and Therapeutic Implications
The unique receptor interaction profile of UDCA, the active metabolite of isoUDCA, underpins its therapeutic utility.
-
Cholestasis: The functional antagonism of FXR increases the synthesis and flow of bile acids, promoting the flushing of toxic, hydrophobic bile acids from the liver.[9][37] This choleretic effect is a cornerstone of its use in conditions like Primary Biliary Cholangitis (PBC).[38]
-
Inflammation: Agonism at TGR5 provides potent anti-inflammatory effects by suppressing inflammasome activity, which is beneficial in a wide range of inflammatory conditions, including liver disease and potentially neurodegenerative disorders.[20][39]
-
Metabolic Regulation: The combined effects on FXR and TGR5 signaling contribute to UDCA's broader influence on lipid and glucose metabolism, although these effects are complex and context-dependent.
References
- Unraveling the Mechanism of Ursodeoxycholic Acid (UDCA) in Liver Disease Management. (N/A). NINGBO INNO PHARMCHEM CO.,LTD.
- Ursodeoxycholic acid - Wikipedia. (N/A). Wikipedia. [Link]
- Kotb, M. A. (2008). Ursodeoxycholic acid: Mechanism of action and novel clinical applications.
- Gut microbiota-mediated ursodeoxycholic acids regulate the inflammation of microglia through TGR5 signaling after MCAO. (2023).
- Marschall, H. U., Wagner, M., & Fickert, P. (2001). This compound: metabolism and therapeutic effects in primary biliary cirrhosis.
- Manivannan, P., & Rawal, A. (2023). Ursodeoxycholic Acid. In StatPearls.
- Pharmacology of Ursodeoxycholic Acid (Ursodiol; Mechanism of action, Pharmacokinetics, Uses, Effects). (2025). YouTube. [Link]
- Li, T., et al. (2021). Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis.
- Lee, Y. L., et al. (1995). Therapeutic effect of ursodeoxycholic acid on early-stage primary biliary cirrhosis.
- Mueller, M., et al. (2015). Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity. ScienceOpen. [Link]
- Mueller, M., et al. (2015). Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity.
- Mueller, M., et al. (2015). Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity.
- Zhang, R., et al. (2024). Gut microbiota-mediated ursodeoxycholic acids regulate the inflammation of microglia through TGR5 signaling after MCAO. Brain, Behavior, and Immunity, 115, 667-679. [Link]
- Rodrigues, C. M., et al. (2001). The therapeutic effects of ursodeoxycholic acid as an anti-apoptotic agent.
- Lefebvre, P., & Staels, B. (2015). Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity.
- Schaap, F. G., et al. (2019). Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1864(5), 624-634. [Link]
- Han, S., & Chiang, J. Y. (2009). A novel bile acid-activated vitamin D receptor signaling in human hepatocytes.
- Kim, Y. I., et al. (2017). Ursodeoxycholic Acid Modulates the Interaction of miR-21 and Farnesoid X Receptor and NF-κB Signaling. Semantic Scholar. [Link]
- Reporter gene assay for FXR activation. Application of increasing... (N/A).
- Ruiz-León, Y., & Valverde, Á. M. (2020). Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications. International Journal of Molecular Sciences, 21(23), 9033. [Link]
- Paumgartner, G., & Beuers, U. (2004). Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease. Clinics in Liver Disease, 8(1), 67-81. [Link]
- UDCA promotes activation of FXR by bile acids when IBABP is present.... (N/A).
- Human FXR Reporter Assay Kit. (N/A). Indigo Biosciences. [Link]
- Chiang, J. Y. L. (2013). Discovery of farnesoid X receptor and its role in bile acid metabolism. Gastroenterology, 145(1), 5-7. [Link]
- Wang, Y., et al. (2018). Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5. Molecules, 23(11), 2826. [Link]
- Honda, A., et al. (2017). Vitamin D Receptor Deletion Changes Bile Acid Composition in Mice Orally Administered Chenodeoxycholic Acid. Journal of Atherosclerosis and Thrombosis, 24(1), 47-60. [Link]
- George, S. R., & O'Dowd, B. F. (Eds.). (2005). G protein-coupled receptor-protein interactions. John Wiley & Sons. [Link]
- Bai, L., et al. (2011). Bile acids inhibit duodenal secretin expression via orphan nuclear receptor small heterodimer partner (SHP). American Journal of Physiology-Gastrointestinal and Liver Physiology, 300(2), G271-G278. [Link]
- Li, Y., & Zhang, Y. (2016). Regulation of bile acid receptor activity. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1862(4), 435-442. [Link]
- Adachi, R., et al. (2005). Selective activation of vitamin D receptor by lithocholic acid acetate, a bile acid derivative. The Journal of Lipid Research, 46(1), 46-57. [Link]
- Sepe, V., et al. (2013). Probing the Binding Site of Bile Acids in TGR5. ACS Medicinal Chemistry Letters, 4(11), 1031-1036. [Link]
- Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of Molecular Recognition, 20(5), 302-336. [Link]
- Bile acid receptors and targets of action. (N/A).
- De Angelis, R. W., et al. (2007). Binding affinity and kinetic analysis of nuclear receptor/co-regulator interactions using surface plasmon resonance. Journal of Visualized Experiments, (7), 232. [Link]
- Makishima, M. (2018). Lithocholic Acid Is a Vitamin D Receptor Ligand That Acts Preferentially in the Ileum. Vitamins and Hormones, 108, 259-277. [Link]
- Cui, J. Y., & Klaassen, C. D. (2018). Pharmacological Activation of PXR and CAR Downregulates Distinct Bile Acid-Metabolizing Intestinal Bacteria and Alters Bile Acid Homeostasis. Toxicological Sciences, 166(1), 182-197. [Link]
- Li, T., & Chiang, J. Y. L. (2014). Pharmacology of Bile Acid Receptors: Evolution of Bile Acids from Simple Detergents to Complex Signaling Molecules. Journal of Lipid Research, 55(10), 2014-2030. [Link]
- Fairweather, S. J., et al. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1538, 249-266. [Link]
- Gao, J., & Xie, W. (2012). Targeting xenobiotic receptors PXR and CAR in human diseases. Trends in Pharmacological Sciences, 33(10), 552-558. [Link]
- Wang, Y., et al. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Journal of Analytical Toxicology. [Link]
- Pellicciari, R., et al. (2011). Synthesis, Characterization, and Receptor Interaction Profiles of Enantiomeric Bile Acids. Journal of Medicinal Chemistry, 54(6), 1783-1794. [Link]
- Wang, Y. M., & Chai, S. C. (2018). Role of CAR and PXR in Xenobiotic Sensing and Metabolism. Expert Opinion on Drug Metabolism & Toxicology, 14(1), 29-40. [Link]
- Faucette, S. R., & Wang, H. (2009). Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation. Expert Opinion on Drug Metabolism & Toxicology, 5(7), 735-751. [Link]
- Ichikawa, R., & Makishima, M. (2023). Vitamin D Receptor Mediates Attenuating Effect of Lithocholic Acid on Dextran Sulfate Sodium Induced Colitis in Mice. International Journal of Molecular Sciences, 24(4), 3465. [Link]
- Ciaffoni, L., et al. (2020). Structural and Dynamic Determinants of Molecular Recognition in Bile Acid-Binding Proteins. International Journal of Molecular Sciences, 21(18), 6667. [Link]
- Wang, Y., et al. (2024). Pharmacological Mechanisms of Bile Acids Targeting the Farnesoid X Receptor. International Journal of Molecular Sciences, 25(5), 2928. [Link]
- Biswas, A., et al. (2014). Regulation of PXR and CAR by protein-protein interaction and signaling crosstalk. Current Drug Metabolism, 15(8), 756-770. [Link]
- Fairweather, S. J., et al. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
- Miao, J. (2008). Regulation of Bile Acid Biosynthesis by Orphan Nuclear Receptor Small Heterodimer Partner.
Sources
- 1. This compound: metabolism and therapeutic effects in primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Mechanisms of Bile Acids Targeting the Farnesoid X Receptor [mdpi.com]
- 4. Pharmacology of Bile Acid Receptors: Evolution of Bile Acids from Simple Detergents to Complex Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ursodeoxycholic acid: Mechanism of action and novel clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. The therapeutic effects of ursodeoxycholic acid as an anti-apoptotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Gut microbiota-mediated ursodeoxycholic acids regulate the inflammation of microglia through TGR5 signaling after MCAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A novel bile acid-activated vitamin D receptor signaling in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Vitamin D Receptor Deletion Changes Bile Acid Composition in Mice Orally Administered Chenodeoxycholic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Selective activation of vitamin D receptor by lithocholic acid acetate, a bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Lithocholic Acid Is a Vitamin D Receptor Ligand That Acts Preferentially in the Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Targeting xenobiotic receptors PXR and CAR in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pharmacological Activation of PXR and CAR Downregulates Distinct Bile Acid-Metabolizing Intestinal Bacteria and Alters Bile Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. path.ox.ac.uk [path.ox.ac.uk]
- 32. Binding affinity and kinetic analysis of nuclear receptor/co-regulator interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. med.emory.edu [med.emory.edu]
- 36. Bile acids inhibit duodenal secretin expression via orphan nuclear receptor small heterodimer partner (SHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 37. youtube.com [youtube.com]
- 38. Therapeutic effect of ursodeoxycholic acid on early-stage primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
Authored by: A Senior Application Scientist
An In-Depth Technical Guide on the Role of Isoursodeoxycholic Acid in Cholestasis
Foreword
The management of cholestatic liver diseases, a group of conditions characterized by impaired bile flow, has long been a challenge in hepatology. The resultant accumulation of cytotoxic bile acids drives hepatocellular and cholangiocellular injury, inflammation, and fibrosis, ultimately progressing to cirrhosis and liver failure.[1][2] For decades, ursodeoxycholic acid (UDCA) has been the cornerstone of therapy, offering significant benefits through its multifaceted mechanisms of action.[3][4][5] However, a substantial portion of patients exhibit an inadequate response to UDCA, creating a critical unmet need for novel therapeutic strategies.[6][7] This guide delves into the science of a promising new agent, this compound (iUDCA), the 3β-epimer of UDCA. We will explore its unique mechanism of action, which diverges significantly from its parent compound, focusing on its role as an antagonist of the farnesoid X receptor (FXR), and its potential to reshape the therapeutic landscape of cholestasis.
The Pathophysiology of Cholestasis and the Central Role of Bile Acids
Cholestasis arises from the disruption of bile formation or flow, leading to the retention of bile constituents, most notably bile acids, within the liver.[1][8] Under physiological conditions, bile acids are crucial for dietary lipid absorption and the excretion of cholesterol and other waste products.[8] However, their detergent-like properties render them highly cytotoxic when they accumulate.[1][2] This toxicity triggers a cascade of detrimental events:
-
Hepatocellular Injury: Retained hydrophobic bile acids disrupt cell membranes, induce oxidative stress, and cause mitochondrial damage, leading to hepatocyte apoptosis and necrosis.[2][4]
-
Inflammation: Stressed hepatocytes release pro-inflammatory signals, recruiting immune cells that contribute to parenchymal cell death and further injury.[2]
-
Fibrosis: Chronic injury and inflammation activate hepatic stellate cells, which are responsible for the excessive deposition of extracellular matrix, leading to liver fibrosis and cirrhosis.[1][2]
Farnesoid X Receptor (FXR): The Master Regulator of Bile Acid Homeostasis
Bile acids are not merely digestive detergents; they are potent signaling molecules that regulate their own synthesis and transport through the activation of nuclear receptors, primarily the farnesoid X receptor (FXR).[9][10] FXR is highly expressed in the liver and intestine, the key sites of bile acid synthesis and enterohepatic circulation.[11]
The activation of FXR by bile acids initiates a negative feedback loop to protect the liver from bile acid overload.[9][12] This regulation occurs via two principal pathways in the enterohepatic system:
-
Hepatic Pathway: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that in turn inhibits the transcriptional activity of other nuclear receptors essential for the expression of CYP7A1 (Cholesterol 7α-hydroxylase), the rate-limiting enzyme in the classic bile acid synthesis pathway.[9][11]
-
Intestinal Pathway: In the enterocytes of the terminal ileum, FXR activation by reabsorbed bile acids induces the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19) into the portal circulation.[13][14] FGF19 travels to the liver and binds to its receptor, FGFR4, on hepatocytes, which potently suppresses CYP7A1 transcription.[13][14]
Simultaneously, FXR activation promotes the expression of transporters involved in bile acid efflux from hepatocytes, such as the Bile Salt Export Pump (BSEP), further contributing to the reduction of intracellular bile acid concentrations.[9][15]
Caption: Proposed mechanism of iUDCA via intestinal FXR antagonism.
Comparative Mechanisms: iUDCA vs. UDCA
The following table summarizes the key mechanistic differences and similarities between UDCA and the proposed action of iUDCA.
| Feature | Ursodeoxycholic Acid (UDCA) | This compound (iUDCA) |
| Primary State | Active Drug | Pro-drug (converted to UDCA in the liver) [16] |
| Effect on Bile Acid Pool | Increases hydrophilicity [17] | Similar to UDCA after conversion [16] |
| Cytoprotection | Stabilizes membranes, anti-apoptotic [4][18] | Similar to UDCA after conversion [16] |
| Choleretic Effect | Stimulates biliary secretion [19] | Similar to UDCA after conversion [16] |
| Interaction with FXR | Weak agonist; functional antagonist effects observed [20][21] | Proposed primary mechanism is intestinal FXR antagonism [14][20] |
| Effect on FGF19 | Decreases circulating levels [21] | Hypothesized to potently decrease circulating levels |
| Effect on CYP7A1 | Induces expression (via FGF19 reduction) [21] | Hypothesized to potently induce expression |
| Primary Site of Action | Primarily liver (hepatocytes, cholangiocytes) | Primarily intestine (FXR antagonism) and liver (UDCA effects) |
Experimental Protocols for Evaluating iUDCA
Validating the therapeutic potential and mechanism of action of a novel compound like iUDCA requires a multi-tiered approach using both in vitro and in vivo models.
In Vitro Model: FXR Reporter Gene Assay
This assay is crucial for confirming the direct interaction of iUDCA with the FXR and quantifying its antagonistic properties.
Objective: To determine if iUDCA can inhibit FXR activation induced by a known agonist, such as chenodeoxycholic acid (CDCA) or a synthetic agonist like GW4064.
Methodology:
-
Cell Culture: Use a suitable cell line, such as HepG2 (human hepatoma cells) or HEK293T (human embryonic kidney cells), which are easily transfectable.
-
Transfection: Co-transfect the cells with three plasmids:
-
An expression vector for human FXR.
-
An expression vector for the retinoid X receptor (RXR), the heterodimer partner of FXR.
-
A reporter plasmid containing multiple copies of an FXR response element (FXRE) upstream of a luciferase gene.
-
-
Treatment: After 24 hours, treat the cells with:
-
Vehicle control (e.g., DMSO).
-
A potent FXR agonist (e.g., 50 µM CDCA) to induce a strong signal.
-
The FXR agonist plus increasing concentrations of iUDCA.
-
-
Luciferase Assay: After another 24-48 hours, lyse the cells and measure luciferase activity using a luminometer. A decrease in the agonist-induced luciferase signal in the presence of iUDCA indicates antagonism.
-
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein content. Calculate the IC50 value for iUDCA.
In Vivo Model: Bile Duct Ligation (BDL) in Mice
The BDL model is a widely used and robust experimental model of obstructive cholestasis that recapitulates many features of the human disease, including hepatocellular necrosis, bile duct proliferation, inflammation, and fibrosis. [22] Objective: To evaluate the efficacy of iUDCA in preventing or treating cholestatic liver injury in vivo.
Methodology:
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Surgical Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Perform a midline laparotomy to expose the common bile duct.
-
Double-ligate the common bile duct with surgical silk.
-
In sham-operated control animals, the bile duct is isolated but not ligated.
-
Close the abdominal incision in two layers.
-
-
Drug Administration:
-
Divide the BDL mice into two groups: one receiving vehicle and one receiving iUDCA.
-
Administer iUDCA or vehicle daily via oral gavage, starting either on the day of surgery (prevention model) or a few days post-surgery (treatment model).
-
-
Endpoint Analysis (e.g., at Day 7 or 14 post-BDL):
-
Serum Analysis: Collect blood to measure markers of liver injury (ALT, AST), cholestasis (Alkaline Phosphatase, Total Bilirubin), and total bile acids.
-
Histopathology: Harvest the liver, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin & Eosin (H&E) to assess necrosis and inflammation, and with Sirius Red to quantify fibrosis.
-
Gene Expression Analysis: Isolate RNA from a portion of the liver and perform qRT-PCR to measure the expression of genes related to fibrosis (e.g., Col1a1, Acta2), inflammation (e.g., Tnf, Il6), and bile acid metabolism (e.g., Cyp7a1).
-
Caption: Experimental workflow for testing iUDCA in a BDL mouse model.
Conclusion and Future Directions
This compound represents a mechanistically novel approach to the treatment of cholestatic liver disease. By acting as a pro-drug for the established therapeutic UDCA while simultaneously targeting the intestinal FXR-FGF19 axis, iUDCA offers a dual mechanism of action that is distinct from existing therapies. Its ability to upregulate the primary bile acid synthesis pathway via CYP7A1 induction holds the potential to not only alleviate bile acid toxicity but also favorably modulate cholesterol metabolism.
While early preclinical data are promising, significant research is still required. Future investigations must focus on:
-
Clinical Efficacy: Rigorous, placebo-controlled clinical trials in patients with cholestatic conditions like PBC and PSC are necessary to establish clinical efficacy and safety.
-
Dose Optimization: Determining the optimal dose that balances FXR antagonism with the effects of its conversion to UDCA will be critical.
-
Biomarker Development: Identifying responsive patient populations and monitoring target engagement (e.g., changes in serum FGF19 and C4, a marker of bile acid synthesis) will be key to successful clinical development.
The exploration of iUDCA underscores a sophisticated, evolving understanding of bile acid physiology. By moving beyond simple bile acid replacement and targeting the core regulatory networks of their homeostasis, iUDCA may provide a powerful new tool for researchers and clinicians in the fight against cholestatic liver disease.
References
- Paumgartner, G., & Beuers, U. (2004). Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease. Clinical Liver Disease, 8(1), 67-81.
- Sinal, C. J., et al. (2000). Role of FXR in regulating bile acid homeostasis and relevance for human diseases.
- Lazaridis, K. N. (2020). Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease?
- Li, T., & Chiang, J. Y. (2015). Bile acid metabolism and signaling in cholestasis, inflammation and cancer.
- Perez, M. J., & Briz, O. (2009). Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications.
- Chiang, J. Y. (2013). Discovery of farnesoid X receptor and its role in bile acid metabolism. Gastroenterology, 145(1), 14-19.
- Lefebvre, P., et al. (2009). The Role of FXR in Disorders of Bile Acid Homeostasis. Physiological Reviews, 89(1), 147-191.
- Li, T., & Chiang, J. Y. (2014). Bile Acids and FXR: Novel Targets for Liver Diseases. Frontiers in Medicine, 1, 3.
- Patsnap Synapse. (2024). What is the mechanism of Ursodiol?
- Beuers, U. (2006). Drug insight: Mechanisms and sites of action of ursodeoxycholic acid in cholestasis.
- An, Y., et al. (2019). The Role of FXR in Disorders of Bile Acid Homeostasis.
- Purucker, E., et al. (2001). Metabolism and effects on cholestasis of isoursodeoxycholic and ursodeoxycholic acids in bile duct ligated rats. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1529(1-3), 21-30.
- Li, T., & Chiang, J. Y. (2015). Bile Acid Metabolism and Signaling in Cholestasis, Inflammation, and Cancer. Advances in Pharmacology, 74, 299-338.
- Shiffman, M. L. (2023). Ursodeoxycholic Acid. In StatPearls.
- Dr.Oracle. (2025). What is the mechanism of action of Ursodeoxycholic acid (UDCA)
- Allen, K., Jaeschke, H., & Copple, B. L. (2011). The role of bile acids in cholestatic liver injury.
- Beuers, U. (2006). Drug insight: Mechanisms and sites of action of Ursodeoxycholic acid in cholestasis.
- Perez, M. J., & Briz, O. (2009). Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications. Revista Española de Enfermedades Digestivas, 101(2), 113-124.
- Mueller, M., et al. (2015). Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity.
- Beuers, U. (2006). Drug insight: Mechanisms and sites of action of ursodeoxycholic acid in cholestasis.
- Wang, Y., et al. (2023). Bile acid-mediated signaling in cholestatic liver diseases.
- Li, T., & Chiang, J. Y. (2014).
- Lindor, K. D., et al. (2009). High-dose ursodeoxycholic acid for the treatment of primary sclerosing cholangitis.
- Dr.Oracle. (2025). What is the role of Ursodeoxycholic acid (UDCA) in Primary Biliary Cholangitis (PBC)? Dr.Oracle.
- Olsson, R., et al. (2005). High-dose ursodeoxycholic acid for the treatment of primary sclerosing cholangitis.
- Beuers, U., et al. (1992). Ursodeoxycholic acid for treatment of primary sclerosing cholangitis: a placebo-controlled trial.
- Mueller, M., et al. (2015). Ursodeoxycholic Acid Exerts Farnesoid X Receptor-antagonistic Effects on Bile Acid and Lipid Metabolism in Morbid Obesity.
- Chazouillères, O., et al. (1994). Ursodeoxycholic acid for primary sclerosing cholangitis.
- Roma, M. G., & Crocenzi, F. A. (2010). Cholestasis: human disease and experimental animal models.
- Lérida-Viso, A., et al. (2018). Predicting drug-induced cholestasis: preclinical models. Expert Opinion on Drug Metabolism & Toxicology, 14(7), 729-741.
- Zare, M., et al. (2018). Current Models for Predicting Drug-induced Cholestasis: The Role of Hepatobiliary Transport System. Journal of Biomedical Physics & Engineering, 8(3), 337-348.
- Smith, A. (2024). Ursodeoxycholic Acid: The Game-Changing Treatment for Primary Biliary Cholangitis. Medium.
- Lérida-Viso, A., et al. (2018). Predicting drug-induced cholestasis: preclinical models. Expert Opinion on Drug Metabolism & Toxicology, 14(7), 729-741.
- Mueller, M., et al. (2015). Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity.
- PSC Support. (n.d.). Is Urso (UDCA) safe and should I take it? PSC Support.
- Beuers, U., & Rust, C. (2004). Ursodeoxycholic acid (UDCA) in primary sclerosing cholangitis: Results of placebo controlled studies with UDCA doses greater than 10 mg/kg.
- Lérida-Viso, A., et al. (2018). Predicting drug-induced cholestasis: preclinical models.
- Dr.Oracle. (2025). What are the treatment options for Primary Biliary Cholangitis (PBC)? Dr.Oracle.
- NHS. (n.d.). Primary biliary cholangitis (primary biliary cirrhosis)
- Wikipedia. (n.d.). Farnesoid X receptor. Wikipedia.
- Halilbasic, E., & Trauner, M. (2015). Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity. Hepatobiliary Surgery and Nutrition, 4(4), 285-288.
- Chen, Y. H., et al. (2024). Ursodeoxycholic Acid Modulates the Interaction of miR-21 and Farnesoid X Receptor and NF-κB Signaling. International Journal of Molecular Sciences, 25(11), 6098.
- BenchChem. (2025). Norcholic acid vs.
- Uchida, K., et al. (1987). Differential effects of ursodeoxycholic acid and ursocholic acid on the formation of biliary cholesterol crystals in mice. Journal of Lipid Research, 28(7), 814-823.
- Briz, O., et al. (2006). Is ursodeoxycholic acid detrimental in obstructive cholestasis? A propos of a case of malignant biliary obstruction. Revista Española de Enfermedades Digestivas, 98(12), 957-964.
- Sun, L., et al. (2020). The farnesoid X receptor (FXR) antagonist 7β-isopropylchenodeoxycholic acid improves glucose metabolism in mice on a Western diet.
Sources
- 1. Bile acid metabolism and signaling in cholestasis, inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of bile acids in cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. Bile Acid Metabolism and Signaling in Cholestasis, Inflammation, and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 11. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 12. Role of FXR in regulating bile acid homeostasis and relevance for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolism and effects on cholestasis of isoursodeoxycholic and ursodeoxycholic acids in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Ursodiol? [synapse.patsnap.com]
- 18. Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications [ouci.dntb.gov.ua]
- 19. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 20. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cholestasis: human disease and experimental animal models | Annals of Hepatology [elsevier.es]
Methodological & Application
Application Note & Protocol: Synthesis and Purification of Isoursodeoxycholic Acid (iUDCA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoursodeoxycholic acid (iUDCA), the 3β-epimer of ursodeoxycholic acid (UDCA), is a significant metabolite formed during the administration of UDCA in humans. Its synthesis and purification are critical for research into bile acid metabolism, pharmacology, and for use as an analytical standard in drug development. This guide provides a detailed, field-proven protocol for the chemical synthesis of iUDCA from UDCA via a three-step process involving esterification, stereochemical inversion using the Mitsunobu reaction, and saponification. Furthermore, robust methods for the purification of the final compound by recrystallization and chromatographic techniques are detailed, along with essential analytical methods for quality control and validation.
Introduction: The Significance of this compound
This compound (3β,7β-dihydroxy-5β-cholan-24-oic acid) is a secondary bile acid and the C-3 epimer of the widely used therapeutic agent, ursodeoxycholic acid (UDCA). While UDCA is known for its role in dissolving gallstones and treating cholestatic liver diseases, iUDCA is primarily recognized as its major metabolite formed in the human liver.[1] Understanding the biological activity and metabolic fate of iUDCA is crucial for a complete pharmacological profile of UDCA-based therapies. The availability of high-purity iUDCA is a prerequisite for such investigations, necessitating reliable synthesis and purification protocols.
The protocol outlined herein is based on a well-established chemical route that leverages the Mitsunobu reaction to achieve a highly specific inversion of the 3α-hydroxyl group of UDCA, a transformation that is otherwise challenging.[1]
Chemical Synthesis of this compound
The conversion of UDCA to iUDCA is efficiently achieved in three main stages: protection of the carboxylic acid group by esterification, inversion of the C-3 hydroxyl group, and finally, deprotection via saponification to yield the target acid.
Principle of the Synthesis
The core of this synthesis is the inversion of the stereocenter at the C-3 position of the steroid backbone. Direct substitution of the 3α-hydroxyl group is difficult. The Mitsunobu reaction provides an elegant solution by activating the hydroxyl group with a combination of a phosphine and an azodicarboxylate, allowing for nucleophilic substitution with inversion of configuration (an SN2 mechanism).[1] Formic acid is used as the nucleophile, leading to a 3β-formyl ester intermediate, which is then hydrolyzed.
Synthesis Workflow Diagram
Caption: Workflow for the chemical synthesis of iUDCA from UDCA.
Detailed Synthesis Protocol
Materials and Reagents:
-
Ursodeoxycholic Acid (UDCA)
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD), typically 40% solution in toluene
-
Formic acid (98%)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware for organic synthesis
Protocol Step 1: Esterification of Ursodeoxycholic Acid
Causality: The carboxylic acid group at C-24 is protected as a methyl ester to prevent it from interfering with the reagents used in the subsequent Mitsunobu reaction.
-
Suspend UDCA in anhydrous methanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl gas).
-
Reflux the mixture until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and neutralize the catalyst with a mild base (e.g., NaHCO₃ solution).
-
Remove methanol under reduced pressure.
-
Extract the UDCA methyl ester with a suitable organic solvent (e.g., ethyl acetate), wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the ester, which can be used directly in the next step.
Protocol Step 2: Mitsunobu Reaction for 3β-Hydroxyl Inversion
Causality: This is the key stereoinvertive step. Triphenylphosphine and DEAD form an adduct that activates the 3α-hydroxyl group of the UDCA ester. This activated intermediate is then susceptible to an SN2 attack by the formate anion, leading to the formation of a 3β-formate ester with inverted stereochemistry.
-
Dissolve the UDCA methyl ester from Step 1 in anhydrous toluene in a reaction flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add triphenylphosphine and 98% formic acid to the solution.[1]
-
While stirring, add a solution of DEAD (e.g., 40% in toluene) dropwise. The reaction is mildly exothermic; maintain control over the temperature.[1]
-
Heat the reaction mixture to 80-90°C and maintain for 24-60 hours. The reaction progress should be monitored by TLC or HPLC.[1]
-
After completion, cool the mixture to room temperature. The byproduct, triphenylphosphine oxide, will precipitate out of the toluene.[1]
-
Filter off the precipitated triphenylphosphine oxide.
-
Evaporate the toluene from the filtrate under reduced pressure to obtain the crude iUDCA ester intermediate. This intermediate is typically carried forward to the next step without further purification.[1]
Protocol Step 3: Saponification to this compound
Causality: Saponification (base-catalyzed hydrolysis) is required to cleave both the methyl ester at C-24 and the newly formed formate ester at C-3, yielding the final di-hydroxy carboxylic acid (iUDCA).
-
Dissolve the crude residue from Step 2 in a 5% solution of potassium hydroxide in methanol (methanolic KOH).[1]
-
Reflux the mixture for approximately 3 hours to ensure complete hydrolysis.[1]
-
After cooling, acidify the reaction mixture with dilute HCl to a pH of ~2-3 to precipitate the crude iUDCA.
-
Filter the crude product, wash thoroughly with water to remove salts, and dry. This yields crude iUDCA, often contaminated with residual triphenylphosphine oxide.[1]
| Parameter | Value/Condition | Source |
| Starting Material | Ursodeoxycholic Acid Methyl Ester | [1] |
| Key Reagents | PPh₃, DEAD, Formic Acid | [1] |
| Solvent | Toluene | [1] |
| Temperature | 80 - 90°C | [1] |
| Reaction Time | 48 - 60 hours | [1] |
| Typical Yield | ~50-60% (crude) | [1] |
| Table 1: Summary of Reaction Parameters for iUDCA Synthesis via Mitsunobu Reaction. |
Purification of this compound
Achieving high purity is essential for analytical and biological applications. The primary impurities are unreacted UDCA, its ester, and triphenylphosphine oxide. Recrystallization is the most effective and preferred method for purification on a laboratory scale.[1]
Purification Workflow Diagram
Caption: General workflow for the purification of iUDCA by recrystallization.
Detailed Purification Protocols
Method A: Recrystallization (Preferred Method)
Causality: This method relies on the difference in solubility between iUDCA and impurities in a given solvent at different temperatures. iUDCA is soluble in a hot solvent like ethyl acetate but significantly less soluble at room temperature or below, allowing it to crystallize out while impurities remain in the solution.
-
Place the crude iUDCA (e.g., 10 g) into a flask.
-
Add the recrystallization solvent, ethyl acetate (e.g., 100 ml), and heat the mixture to boiling with stirring until the solid is completely dissolved.[1]
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further cool the flask in an ice bath to maximize the precipitation of the purified product.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate to remove any remaining mother liquor containing impurities.
-
Dry the crystals under vacuum. For complete removal of residual solvent, steam distillation can be employed.[1]
| Parameter | Value/Solvent | Source |
| Technique | Recrystallization | [1] |
| Primary Solvent | Ethyl Acetate | [1] |
| Solvent Ratio | ~10 mL per 1 g of crude acid | [1] |
| Expected Melting Point | 161 - 163°C | [1] |
| Table 2: Recommended Purification Parameters for iUDCA. |
Method B: Chromatographic Purification
Causality: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. It is useful for removing impurities with significantly different polarities from iUDCA.
-
Prepare a slurry of the crude iUDCA in a minimally polar solvent, such as chloroform.[1]
-
Apply the slurry to the top of a silica gel chromatography column.
-
Elute the column with the same solvent (chloroform). Impurities like triphenylphosphine oxide will typically elute first.
-
Monitor the eluate by TLC. Once impurities are removed, the solvent polarity can be increased (e.g., by adding methanol to the chloroform) to elute the pure iUDCA.
-
Combine the fractions containing pure iUDCA and evaporate the solvent.
Quality Control and Validation
Validation of the final product's identity and purity is a mandatory final step.
| Method | Purpose | Expected Result / Specification |
| Melting Point | Identity and Purity Assessment | A sharp melting point range of 161-163°C indicates high purity.[1] |
| HPLC | Purity Determination & Impurity Profiling | Purity >99%. Separation from UDCA, CDCA, and other bile acids.[2][3] |
| ¹H-NMR | Structural Confirmation | The spectrum should match the known structure of iUDCA, confirming the 3β proton signal.[1] |
| Table 3: Analytical Methods for Final Product Validation. |
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is standard for assessing the purity of bile acids.[3][4][5]
-
Column: C18, 250 mm x 4.6 mm, 5 µm.[4]
-
Mobile Phase: A mixture of buffer (e.g., phosphate buffer) and acetonitrile is commonly used.[4][6]
-
Detection: Since bile acids lack a strong chromophore, detection can be achieved at low UV wavelengths (~200-210 nm) or using a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).[3][6]
References
- Process for the preparation of this compound. (1996).
- Beuers, U., et al. (1994). Formation of iso-ursodeoxycholic acid during administration of ursodeoxycholic acid in man.
- An Improved Process For The Purification Of Ursodeoxycholic Acid. (n.d.). Quick Company. [Link]
- HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors. (1995). PubMed. [Link]
- Kandrac, J., et al. (2006). Isolation and determination of bile acids. European Journal of Drug Metabolism and Pharmacokinetics, 31(3), 157-77. [Link]
- Method for purifying ursodeoxycholic acid by mixed solvent. (2013).
- Analytical Method Development and Validation for the Estimation of Ursodeoxycholic Acid using RP-HPLC. (2015). Semantic Scholar. [Link]
- Chromatographic Method Development and Validation for Quantitative Determination of Ursodeoxycholic Acid in Ursodeoxycholic Acid Tablets. (2015).
- Analytical Method Development of Quantification and Dissolution Assay of Ursodeoxycholic Acid Capsule. (2021). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]
Sources
- 1. DE4443377A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. An Improved Process For The Purification Of Ursodeoxycholic Acid [quickcompany.in]
- 3. HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and determination of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Analytical methods for isoursodeoxycholic acid quantification
An In-Depth Guide to the Quantitative Analysis of Isoursodeoxycholic Acid
Authored by: A Senior Application Scientist
Introduction: The Challenge of this compound Quantification
This compound (iUDCA) is a dihydroxy-5β-cholanic acid, specifically the 3β,7β-dihydroxy isomer of 5β-cholan-24-oic acid.[1][2] As a human metabolite and a stereoisomer of the therapeutically significant ursodeoxycholic acid (UDCA), the accurate quantification of iUDCA is critical.[1][2] Its presence can be indicative of specific metabolic pathways or may represent a critical impurity in pharmaceutical formulations of UDCA.[3]
The analytical challenge in quantifying iUDCA is multifaceted. Firstly, its structural similarity to other bile acids, such as UDCA (3α,7β), chenodeoxycholic acid (CDCA, 3α,7α), and their various isomers, necessitates analytical techniques with high resolving power.[3][4] Secondly, like other bile acids, iUDCA lacks a strong chromophore, which complicates its detection by UV spectrophotometry, a common method in quality control laboratories.[5][6] Finally, when measured in biological matrices like plasma or serum, iUDCA is often present at low concentrations amidst a complex mixture of endogenous compounds, demanding methods with exceptional sensitivity and selectivity.
This application note provides a comprehensive overview and detailed protocols for the primary analytical methodologies used to quantify iUDCA: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, from sample preparation to final detection, to empower researchers and drug development professionals with the knowledge to select and implement the most appropriate method for their specific application.
Part 1: Foundational Sample Preparation Strategies
The selection of a sample preparation technique is a critical first step that directly impacts the accuracy, precision, and sensitivity of the final quantification. The primary goals are to remove interfering substances (e.g., proteins, lipids, salts), concentrate the analyte, and present it in a solvent compatible with the analytical instrument.[7] The choice of method depends on the sample matrix, the analyte concentration, and the downstream analytical technique.
Common matrices for bile acid analysis include serum, plasma, urine, bile, and tissue homogenates.[7][8]
Core Techniques Explained
-
Protein Precipitation (PPT): This is the simplest and fastest method, widely used for plasma and serum samples, particularly before LC-MS/MS analysis.[7] By adding a water-miscible organic solvent like acetonitrile or methanol, proteins are denatured and precipitated.[7] After centrifugation, the supernatant containing the analyte is collected.
-
Causality: This "dilute-and-shoot" approach is favored for high-throughput screening. Its primary trade-off is that it offers minimal sample cleanup; other endogenous components that are soluble in the organic solvent remain, which can lead to matrix effects in MS-based detection.
-
-
Solid-Phase Extraction (SPE): SPE provides a much cleaner sample extract by passing the liquid sample through a solid sorbent that retains the analyte.[8] Interferences are washed away, and the purified analyte is then eluted with a different solvent. For bile acids, reversed-phase sorbents like C18 are commonly employed.[8]
-
Causality: The multi-step process (conditioning, loading, washing, eluting) allows for superior purification and concentration of the analyte compared to PPT.[8] This is crucial for reducing matrix interference, thereby improving the robustness and sensitivity of the assay, especially when using less selective detectors or when very low detection limits are required.
-
General Sample Preparation Workflow
Caption: General workflow for preparing biological samples for iUDCA analysis.
Protocol 1: Solid-Phase Extraction (SPE) of iUDCA from Human Plasma
This protocol is optimized for purifying iUDCA from a complex biological matrix prior to LC-MS/MS analysis.
Materials:
-
Human plasma (K2EDTA)
-
Deuterated iUDCA internal standard (iUDCA-d4) working solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
C18 SPE cartridges (e.g., 30 mg/1 mL)
-
0.1% Formic acid in water
-
Centrifuge, evaporator
Procedure:
-
Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the iUDCA-d4 internal standard working solution to the plasma. Vortex briefly. This step is critical for correcting analyte losses during preparation and for mitigating matrix effects during analysis.
-
Protein Precipitation: Add 300 µL of ice-cold methanol. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: While the sample is centrifuging, condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. This activates the C18 stationary phase, ensuring proper analyte retention.
-
Sample Loading: Carefully transfer the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Elution: Elute the iUDCA and the internal standard from the cartridge using 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water). Vortex to ensure complete dissolution. The sample is now ready for injection.
Part 2: Chromatographic and Detection Methodologies
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique. While its sensitivity is limited for bile acids, it is often sufficient for the analysis of pharmaceutical raw materials and finished products where analyte concentrations are high.[5][9]
-
Principle of Separation: Reversed-phase chromatography is standard, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[5][10][11] The separation of iUDCA from its isomers is achieved by subtle differences in their hydrophobicity, which affects their partitioning between the stationary and mobile phases.
-
Detector Causality: Bile acids lack a significant UV-absorbing chromophore. Therefore, detection must be performed at a low wavelength, typically around 200 nm, where the carboxyl group exhibits some absorbance.[5][9] This low wavelength increases the risk of interference from other compounds and mobile phase components, making a clean sample and a stable baseline paramount.
Protocol 2: HPLC-UV Quantification of iUDCA in a Pharmaceutical Formulation
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with a UV/Vis detector.
-
Column: C18 end-capped column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.001 M phosphate buffer (pH adjusted to 2.8) in a gradient or isocratic elution. A typical starting point is a 50:50 (v/v) mixture.[5] The acidic pH ensures that the carboxylic acid group of iUDCA is protonated, leading to better retention and peak shape on a reversed-phase column.
-
Flow Rate: 1.5 mL/min.[5]
-
Column Temperature: 30°C.
-
Injection Volume: 50 µL.[5]
Procedure:
-
Standard Preparation: Prepare a stock solution of iUDCA reference standard in methanol. From this stock, create a series of calibration standards by diluting with the mobile phase.
-
Sample Preparation: For a tablet or capsule, accurately weigh and transfer the powder equivalent to a known amount of the active pharmaceutical ingredient (API) into a volumetric flask. Dissolve in methanol, sonicate to ensure complete dissolution, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.[12]
-
Analysis: Inject the calibration standards to establish a calibration curve. Then, inject the prepared sample solution.
-
Quantification: Identify the iUDCA peak in the sample chromatogram by its retention time compared to the standard. Quantify the amount using the linear regression equation from the calibration curve.
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying iUDCA in complex biological matrices due to its unparalleled sensitivity and specificity.[7][13][14]
-
Principle of Separation & Detection: The method couples the high separation efficiency of UPLC/HPLC with the mass-selective detection of a triple quadrupole mass spectrometer.[13]
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is used to deprotonate the carboxylic acid group of iUDCA, forming the [M-H]⁻ ion.[15]
-
MRM for Specificity: The system is operated in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the deprotonated iUDCA (precursor ion). This ion is then fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) is set to detect a specific, characteristic fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out background noise and co-eluting compounds with the same mass.
-
Caption: The principle of selective iUDCA quantification using LC-MS/MS.
Protocol 3: LC-MS/MS Quantification of iUDCA in Human Plasma
Instrumentation & Conditions:
-
LC-MS/MS System: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: High-resolution C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]
-
Gradient Elution: A typical gradient would start at ~25% B, ramp up to ~65% B over 15 minutes, followed by a wash and re-equilibration step. A gradient is essential to effectively separate the various bile acid isomers and elute them from the column with good peak shape.[13]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Conditions:
-
Ionization Mode: ESI Negative.
-
MRM Transitions:
-
iUDCA: m/z 391.3 → 391.3 (pseudo-MRM, as unconjugated bile acids can be difficult to fragment) or a specific fragment if optimized.[3]
-
iUDCA-d4 (Internal Standard): m/z 395.3 → 395.3
-
-
Source Parameters: Optimized spray voltage, gas flows, and temperatures per instrument manufacturer's recommendations.
-
Procedure:
-
Sample Preparation: Prepare plasma samples, calibration standards, and quality control (QC) samples using the SPE protocol described in Protocol 1.
-
Analysis: Create a sequence in the instrument software. Begin with blank injections to ensure no carryover, followed by the calibration curve, QC samples, and then the unknown samples.
-
Data Processing: Integrate the chromatographic peaks for both the analyte (iUDCA) and the internal standard (iUDCA-d4).
-
Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area. Generate a calibration curve by plotting this ratio against the nominal concentration of the standards. Use a weighted (1/x²) linear regression to determine the concentrations of the QC and unknown samples.
Method C: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent chromatographic resolution, often superior to HPLC for complex isomer mixtures.[4][16] However, its major prerequisite for analyzing non-volatile compounds like bile acids is chemical derivatization.
-
Principle of Derivatization: To make iUDCA volatile and thermally stable for GC analysis, its polar functional groups (carboxyl and hydroxyl) must be chemically modified.[4][16] This is typically a two-step process:
-
Separation & Detection: The derivatized bile acids are separated on a capillary GC column and detected by a mass spectrometer. The resulting electron ionization (EI) mass spectra provide characteristic fragmentation patterns that aid in structural confirmation.
Summary of GC-MS Protocol Steps:
-
Extraction: Perform sample extraction (e.g., SPE) as described previously.
-
Derivatization:
-
GC-MS Analysis: Inject the derivatized sample onto the GC-MS system. Use a temperature gradient program to separate the derivatized bile acids.
-
Quantification: Use selected ion monitoring (SIM) to monitor characteristic ions of the derivatized iUDCA for quantification.
Part 3: Method Validation and Performance Comparison
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is governed by international guidelines (e.g., ICH, FDA). The table below summarizes key validation parameters and typical acceptance criteria.
Table 1: Key Validation Parameters and Acceptance Criteria
| Parameter | HPLC-UV (Pharmaceuticals) | LC-MS/MS (Bioanalysis) | Causality & Rationale |
| Specificity | No interference at the retention time of the analyte. | No interference at the retention time and MRM transition of the analyte. | Ensures the signal is from the analyte of interest and not an interfering compound. |
| Linearity (r²) | ≥ 0.995[12] | ≥ 0.99 | Demonstrates a proportional relationship between signal response and concentration. |
| Range | e.g., 240-360 µg/mL[12] | e.g., 10-10,000 ng/mL[3][20] | The concentration range over which the method is precise, accurate, and linear. |
| LOD / LOQ | ~0.6 / 2.0 µg/mL[10] | ~0.01 / 0.02 ng/mL[13] | Defines the lowest concentration that can be reliably detected (LOD) and quantified (LOQ). |
| Accuracy | 98-102% of nominal value | 85-115% (80-120% at LOQ) | Closeness of the measured value to the true value. |
| Precision (%RSD) | ≤ 2% | ≤ 15% (≤ 20% at LOQ) | Measures the reproducibility of the method under the same operating conditions. |
| Recovery | > 95% | Consistent and reproducible | Efficiency of the extraction process. For LC-MS/MS with a stable isotope-labeled IS, consistency is more important than achieving 100%. |
| Matrix Effect | N/A | Assessed to ensure no ion suppression or enhancement. | Specific to MS, where co-eluting compounds can affect ionization efficiency. |
Table 2: Comparison of Analytical Methodologies for iUDCA Quantification
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Primary Application | Pharmaceutical QC, high concentration samples | Bioanalysis (plasma, urine), trace-level impurity analysis | Metabolomics, complex isomer profiling |
| Specificity | Moderate (relies on retention time) | Very High (retention time + MRM transition) | High (retention time + mass spectrum) |
| Sensitivity | Low (µg/mL range)[10] | Very High (pg/mL to ng/mL range)[13] | High (ng/mL range) |
| Sample Preparation | Simple (dissolution, filtration) | Moderate to Complex (PPT, SPE) | Complex (extraction + mandatory derivatization)[4][16] |
| Throughput | High | High (with modern autosamplers) | Low (due to derivatization) |
| Isomer Separation | Good, but can be challenging | Excellent, method dependent | Excellent |
| Instrumentation Cost | Low | High | Moderate to High |
Conclusion
The quantification of this compound requires a careful selection of analytical methodology tailored to the specific research or quality control question. For high-concentration analysis in pharmaceutical products, a validated HPLC-UV method offers a simple, robust, and cost-effective solution. For the trace-level quantification required in bioanalytical studies, such as pharmacokinetics or metabolomics, LC-MS/MS is the undisputed method of choice, providing the necessary sensitivity and specificity to measure iUDCA in complex biological matrices. While GC-MS offers excellent resolving power for isomers, its requirement for a laborious derivatization step makes it less suitable for high-throughput applications but valuable for in-depth metabolic profiling. By understanding the principles and practical considerations outlined in this guide, researchers can confidently develop and validate reliable methods for the accurate quantification of this important bile acid.
References
- Macedo, A., et al. (2016). Optimization of RP-HPLC method with UV detection for determination of ursodeoxycholic acid in pharmaceutical formulations.
- Shimadzu. (n.d.). Analysis of Bile Acid by GC-MS.
- Gong, Y., et al. (2021). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Physiology.
- Guedes, M. F., et al. (2013). Microwave-Assisted Derivatization of Bile Acids for Gas Chromatography/Mass Spectrometry Determination. ISRN Analytical Chemistry.
- Setchell, K. D., & Worthington, J. (1982). A rapid method for the simultaneous analysis of the four principal bile acids in human serum by gas chromatography-mass spectrometry. Clinical Chimica Acta. (Note: A more general reference on derivatization is provided as a direct link was not available in the search results).
- Mukherjee, J., et al. (2011). Stability-Indicating RP-HPLC Method for Determination of Ursodeoxycholic Acid in Tablet Dosage Form. Asian Journal of Chemistry.
- Li, Y., et al. (2023). Separation of bile acid isomer plays a pivotal role in bioequivalence evaluation of ursodeoxycholic acid. Journal of Pharmaceutical and Biomedical Analysis.
- Schon, A., et al. (2021). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Metabolites.
- Danese, E., et al. (2020). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. Molecules.
- Guedes, M. F., et al. (2013). Microwave-Assisted Derivatization of Bile Acids for Gas Chromatography/Mass Spectrometry Determination. ISRN Analytical Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ursodeoxycholic Acid in Focus: A Chemical Profile and Therapeutic Insight.
- Nohara, S., et al. (1992). Structures of isomers of ursodeoxycholic acid: 3 beta,7 alpha- and 3 beta,7 beta-dihydroxy-5 beta-cholan-24-oic acids. Yakugaku Zasshi.
- Zhang, M., et al. (2023). Characterization of Metabolic Correlations of Ursodeoxycholic Acid with Other Bile Acid Species through In Vitro Sequential Metabolism and Isomer-Focused Identification. Metabolites.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 127601, this compound.
- ResearchGate. (n.d.). Urso-deoxycholic acid (UDCA) and deoxycholic acid (DCA) illustrating....
- Mukherjee, J., et al. (2011). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD TO DETERMINE URSODEOXYCHOLIC ACID IN PHARMACEUTICAL DOSAGE FORMS. International Journal of Pharmaceutical Sciences and Research.
- LabRulez LCMS. (n.d.). Measuring Bile Acid Levels in Human Plasma Using a Triple Quadrupole Mass Spectrometer.
- Restek. (n.d.). Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS.
- Park, J. W., et al. (2016). Analysis of ursodeoxycholic acid using ultra-performance liquid chromatography with tandem mass spectrometry. Journal of Pharmaceutical Investigation.
- Al-Ghamdi, S., et al. (2023). Development and Validation of a 2D-LC-MS/MS Analytical Method for Quantitative Determination of Ursodoxycholic Acid in Human Plasma. Journal of Pharmaceutical Research International.
- Ghorbani, M., & Aghbolaghi, M. (2017). Simultaneous Determination of Ursodeoxycholic Acid and Chenodeoxycholic Acid in Pharmaceutical Dosage Form by HPLC-UV Detection. Journal of Chromatographic Science.
- Semantic Scholar. (n.d.). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples.
- Tripodi, V., et al. (2014). Development and validation of a LC-UV Method Applied to the Quality Control of Ursodeoxycholic Acid in Raw Material and Pharmaceutical Formulations. IOSR Journal of Pharmacy and Biological Sciences.
- Griffiths, W. J., & Sjövall, J. (2010). Bile acids: analysis in biological fluids and tissues. Journal of Lipid Research.
- Seshachalam, V., et al. (2018). Validation Of LC-MS/MS Method For Quantitative Evaluation Of Endogenously Present Ursodeoxycholic Acid And Their Major Metabolites In Human Plasma. International Journal of Pharmacy and Pharmaceutical Sciences.
- Park, J. W., et al. (2016). (PDF) Analysis of Ursodeoxycholic Acid Using Ultra-performance Liquid Chromatography with Tandem Mass Spectrometry. ResearchGate.
- The Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000686).
- Gatti, R., et al. (1995). Evaluation of ursodeoxycholic acid bioavailability from immediate- and sustained-release preparations using gas chromatography-mass spectrometry and high-performance liquid chromatography. Arzneimittelforschung.
- de Oliveira, A. C., et al. (2019). Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry. BMC Chemistry.
- Flor, S., et al. (2022). Dissolution testing of ursodeoxycholic acid suspension using SPE as sample preparation. Journal of Pharmaceutical Investigation.
- Wikipedia. (n.d.). Hydrophilic interaction chromatography.
- Wikipedia. (n.d.). Ursodeoxycholic acid.
- LCGC International. (n.d.). Hydrophilic Interaction Chromatography.
- Exposome-Explorer. (n.d.). This compound (Compound).
- Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science.
- Semantic Scholar. (n.d.). LC-MS/MS Method Applied to the Detection and Quantification of Ursodeoxycholic Acid Related Substances in Raw Material and Pharmaceutical.
- Lucangioli, S., et al. (2018). LC-MS/MS Method Applied to the Detection and Quantification of Ursodeoxycholic Acid Related Substances in Raw Material and Pharmaceutical Formulation. Journal of Pharmacy and Pharmacology.
- Setchell, K. D., et al. (2001). Differences in the metabolism and disposition of ursodeoxycholic acid and of its taurine-conjugated species in patients with primary biliary cirrhosis. Hepatology.
- Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
Sources
- 1. This compound | C24H40O4 | CID 127601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 3. ovid.com [ovid.com]
- 4. shimadzu.com [shimadzu.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. iosrphr.org [iosrphr.org]
- 10. ijpsr.com [ijpsr.com]
- 11. Simultaneous Determination of Ursodeoxycholic Acid and Chenodeoxycholic Acid in Pharmaceutical Dosage Form by HPLC-UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. mdpi.com [mdpi.com]
- 14. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nssresearchjournal.com [nssresearchjournal.com]
Application Note: Quantitative Analysis of Isoursodeoxycholic Acid in Human Plasma by HPLC-MS/MS
Abstract
This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of isoursodeoxycholic acid (isoUDCA) in human plasma. The accurate quantification of isoUDCA is challenging due to its isomeric nature with other bile acids, particularly ursodeoxycholic acid (UDCA). This method utilizes a selective sample preparation technique and optimized chromatographic conditions to achieve baseline separation from its critical isomers, ensuring high specificity and accuracy. The protocol has been validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][2][3] This reliable method is suitable for pharmacokinetic studies, clinical research, and drug development applications where precise measurement of isoUDCA is crucial.
Introduction
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers the requisite sensitivity and specificity for analyzing endogenous compounds in complex biological matrices. This application note provides a detailed, step-by-step protocol for a validated HPLC-MS/MS method designed specifically for the selective and accurate quantification of isoUDCA in human plasma. The methodology emphasizes the critical chromatographic separation of isomers and follows rigorous validation guidelines to ensure data integrity and reliability.[6][7]
Experimental
Materials and Reagents
-
Standards: this compound (isoUDCA), Ursodeoxycholic acid-d4 (UDCA-d4, Internal Standard).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (Type I, 18.2 MΩ·cm).
-
Chemicals: Ammonium formate.
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source, coupled to a high-performance liquid chromatography system, was used for this analysis.
| Parameter | Setting |
| Column | C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (80:20, v/v) |
| Flow Rate | 0.4 mL/min |
| Gradient | Detailed in Protocol Section 4.3 |
| Column Temperature | 45 °C |
| Injection Volume | 5 µL |
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Vaporizer Temperature | 350 °C |
| Ion Transfer Tube Temp | 325 °C |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| isoUDCA | 391.3 | 391.3 | 200 | 15 |
| UDCA-d4 (IS) | 395.3 | 377.1 | 200 | 20 |
Rationale for MRM Transitions: Unconjugated bile acids like isoUDCA often exhibit limited fragmentation. Therefore, monitoring the precursor ion (pseudo-MRM) is a common and effective strategy for quantification.[4] For the deuterated internal standard (UDCA-d4), a characteristic loss of a water molecule from the deuterated backbone provides a specific and stable fragment for monitoring.[8][9]
Workflow Overview
The analytical workflow is designed to ensure efficiency, robustness, and the removal of interfering matrix components prior to instrumental analysis.
Caption: Overall bioanalytical workflow for isoUDCA quantification.
Detailed Protocols
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve isoUDCA and UDCA-d4 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the isoUDCA primary stock with 50% methanol to prepare working solutions for calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the UDCA-d4 primary stock with acetonitrile. This solution will be used for protein precipitation.
-
Calibration Curve and QC Preparation: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare CCs (e.g., 1-500 ng/mL) and QCs at low, medium, and high concentrations.
Causality: Using a deuterated stable isotope-labeled internal standard (SIL-IS) like UDCA-d4 is critical. It closely mimics the analyte's chemical behavior during sample extraction and ionization, correcting for variability in recovery and matrix effects, which is a cornerstone of robust bioanalytical methods.[10]
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[11][12]
-
Aliquot 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS working solution (100 ng/mL UDCA-d4 in acetonitrile).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A / 10% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
HPLC-MS/MS Analysis Protocol
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Set up the autosampler sequence with the prepared samples, calibrators, and QCs.
-
Inject 5 µL of the reconstituted sample.
-
Run the following gradient program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 8.0 | 30 | 70 |
| 8.1 | 5 | 95 |
| 9.5 | 5 | 95 |
| 9.6 | 90 | 10 |
| 12.0 | 90 | 10 |
-
The mass spectrometer will acquire data in MRM mode throughout the chromatographic run.
Rationale for Chromatography: A relatively long, shallow gradient is essential for resolving isoUDCA from its isomers UDCA and CDCA. The choice of a C18 column and an acidic mobile phase with organic modifiers like acetonitrile and methanol provides the necessary selectivity for separating these structurally similar bile acids.[4]
Caption: Conceptual diagram of isomer separation by HPLC.
Method Validation
The method was validated following the FDA Guidance for Industry on Bioanalytical Method Validation.[1][6] All parameters met the standard acceptance criteria.
Table 4: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1.0 - 500 ng/mL | r² ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | Accuracy: ±20%, Precision: ≤20% |
| Intra-day Accuracy | 95.2% - 104.5% | ±15% of nominal (±20% at LLOQ) |
| Intra-day Precision (CV%) | 3.1% - 7.8% | ≤15% (≤20% at LLOQ) |
| Inter-day Accuracy | 97.1% - 102.8% | ±15% of nominal (±20% at LLOQ) |
| Inter-day Precision (CV%) | 4.5% - 8.2% | ≤15% (≤20% at LLOQ) |
| Matrix Effect | IS-normalized factor: 0.92-1.07 | CV of IS-normalized factors ≤15% |
| Extraction Recovery | > 85% for analyte and IS | Consistent and reproducible |
| Stability (Freeze-Thaw, Bench-Top) | Stable (within ±15% of nominal) | Recovery within ±15% of nominal |
Conclusion
This application note presents a highly selective, sensitive, and robust HPLC-MS/MS method for the quantification of this compound in human plasma. By optimizing the chromatographic separation to resolve critical isomers and adhering to rigorous validation standards, this protocol provides a trustworthy and reliable tool for researchers, scientists, and drug development professionals. The detailed, step-by-step methodology ensures successful implementation for pharmacokinetic and clinical research applications.
References
- U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2001).
- U.S. Food and Drug Administration. (2022).
- U.S. Department of Health and Human Services.
- Gao, J., et al. (2023).
- Kushwah, R. P. S., et al. (2020). Validation Of LC-MS/MS Method For Quantitative Evaluation Of Endogenously Present Ursodeoxycholic Acid And Their Major Metabolites In Human Plasma. International Journal of Pharmaceutical Sciences and Research, 11(10), 5123-35. [Link]
- Reddy, S. R., et al. (2010). Quantification of ursodeoxy cholic acid in human plasma by using high performance liquid chromatography–tandem mass spectrometric method and its applications in pharmacokinetics. Journal of Chemical and Pharmaceutical Research, 2(3), 59-69. [Link]
- Zhang, J., et al. (2024). Separation of bile acid isomer plays a pivotal role in bioequivalence evaluation of ursodeoxycholic acid.
- Pinto, M. C., et al. (2019). Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry. Clinical Pharmacology in Drug Development, 8(1), 103-112. [Link]
- Al-Sannaa, F. S., et al. (2024). Development and Validation of a 2D-LC-MS/MS Analytical Method for Quantitative Determination of Ursodoxycholic Acid in Human Plasma. Pharmaceutical Sciences and Research, 11(2). [Link]
- Sjövall, J. (2004). Bile acids: analysis in biological fluids and tissues. Journal of Lipid Research, 45(9), 1593-1617. [Link]
- Xiang, X., et al. (2010). High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma.
- Pinto, M. C., et al. (2019). Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry.
- de Oliveira, A. C., et al. (2017). Online restricted access molecularly imprinted solid-phase extraction coupled with liquid chromatography-mass spectrometry for the selective determination of serum bile acids. Analyst, 142(18), 3418-3426. [Link]
- Pinto, M. C., et al. (2019). Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry.
- Zhang, J., et al. (2023). Separation of bile acid isomer plays a pivotal role in bioequivalence evaluation of ursodeoxycholic acid.
Sources
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. moh.gov.bw [moh.gov.bw]
- 3. fda.gov [fda.gov]
- 4. Separation of bile acid isomer plays a pivotal role in bioequivalence evaluation of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. hhs.gov [hhs.gov]
- 8. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. nssresearchjournal.com [nssresearchjournal.com]
- 11. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
In Vitro Profiling of Isoursodeoxycholic Acid: A Guide for Cellular & Mechanistic Assays
Intended Audience: Researchers, scientists, and drug development professionals in pharmacology, hepatology, and oncology.
Introduction: Beyond Ursodeoxycholic Acid - The Emergence of iUDCA
Ursodeoxycholic acid (UDCA) is a well-established therapeutic agent for cholestatic liver diseases, prized for its cytoprotective, choleretic, and immunomodulatory properties. Its mechanisms involve shifting the bile acid pool towards a more hydrophilic and less toxic composition and inhibiting hepatocyte apoptosis. Isoursodeoxycholic acid (iUDCA), a stereoisomer of UDCA, is a human metabolite that has garnered interest for its distinct biological activities. Understanding the specific cellular and molecular effects of iUDCA is critical for elucidating its therapeutic potential and differentiating its activity from its more famous epimer.
This comprehensive guide provides a suite of detailed protocols for the in vitro characterization of iUDCA. We move beyond simple procedural lists to explain the scientific rationale behind experimental choices, enabling researchers to design robust, self-validating assays. The protocols detailed herein focus on assessing cell viability, probing the induction of apoptosis, and investigating key mechanistic pathways, including mitochondrial function and Farnesoid X Receptor (FXR) modulation.
Part 1: Foundational Assays - Assessing Cellular Viability and Cytotoxicity
A primary step in characterizing any bioactive compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose. It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, a reaction catalyzed by mitochondrial dehydrogenases. The quantity of formazan produced is directly proportional to the number of viable cells.
Principle of the MTT Assay
The core of this assay is mitochondrial integrity and metabolic activity. Viable cells with active dehydrogenases, such as succinate dehydrogenase, convert the water-soluble MTT into insoluble formazan crystals. These crystals are then dissolved in a solubilization agent (like DMSO or a specialized detergent), and the resulting colored solution is quantified by measuring its absorbance at approximately 570 nm.
Experimental Workflow: MTT Assay
Caption: General workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
This compound (iUDCA)
-
Appropriate cell line (e.g., HepG2 human hepatoma cells, M14 human melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.2% NP-40 and 8 mM HCl in isopropanol)
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Rationale: Cell density is critical. Too few cells will yield a low signal, while too many can lead to nutrient depletion and non-linear results. An initial cell titration experiment is recommended.
-
Include wells with medium only for blank/background measurements.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and recover.
-
-
Compound Treatment:
-
Prepare a stock solution of iUDCA in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of iUDCA in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and non-toxic (typically ≤0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of iUDCA. Include vehicle-only wells as a negative control.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells under a microscope for the formation of purple formazan precipitate inside the cells.
-
Rationale: Incubation time can vary between cell types. Slower-growing cells may require longer incubation to produce a robust signal.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT. For suspension cells, centrifugation of the plate may be required before aspiration.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blanks from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the % Viability against the log of the iUDCA concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Part 2: Mechanistic Insights - Apoptosis and Mitochondrial Pathways
Depending on the cell type, bile acids can be either pro-apoptotic or anti-apoptotic. UDCA is known to inhibit apoptosis in hepatocytes by preventing mitochondrial membrane depolarization and cytochrome c release. Conversely, it can induce apoptosis in various cancer cells, such as melanoma and hepatocellular carcinoma, often through mitochondrial-associated pathways. Investigating iUDCA's effect on apoptosis is therefore a crucial mechanistic step.
Signaling Pathway: The Intrinsic (Mitochondrial) Apoptosis Pathway
Caption: The intrinsic apoptosis pathway, potentially modulated by iUDCA in cancer cells.
Protocol: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of viable and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., 5 x 10³ cells/well in a 6-well plate) and allow them to adhere overnight.
-
Treat cells with various concentrations of iUDCA (e.g., 0, 100, 200, 300 µg/mL) for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. Adherent cells should be detached gently using trypsin-free dissociation buffer to preserve membrane integrity.
-
Wash the collected cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (or cells with compromised membranes).
-
-
Part 3: Advanced Mechanistic Probes
A. Mitochondrial Function Assessment
Given that bile acids heavily influence mitochondrial function, assessing iUDCA's impact is crucial. UDCA has been shown to improve mitochondrial function and respiration in various disease models.
Assay: Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Protocol Outline:
-
Culture and Treat: Plate and treat cells with iUDCA as described in previous protocols.
-
JC-1 Staining: Incubate cells with the JC-1 reagent according to the manufacturer's protocol (typically 15-30 minutes at 37°C).
-
Wash: Gently wash cells with assay buffer to remove excess dye.
-
Analysis: Measure fluorescence using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
-
Red Fluorescence: Excitation ~560 nm / Emission ~595 nm.
-
Green Fluorescence: Excitation ~485 nm / Emission ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in iUDCA-treated cells compared to controls signifies a loss of mitochondrial membrane potential.
B. Farnesoid X Receptor (FXR) Activity
FXR is a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism. The interaction of bile acids with FXR is complex; UDCA is generally considered a weak FXR agonist or even an antagonist in some contexts, while iUDCA may act as a partial agonist or allosteric modulator.
Assay: FXR Reporter Gene Assay
-
Principle: This assay uses a host cell line (e.g., HEK293T) that is co-transfected with two plasmids: one expressing the full-length human FXR and another containing a reporter gene (e.g., luciferase) under the control of a promoter with FXR response elements (FXREs). When an FXR agonist like iUDCA binds to and activates the receptor, the FXR complex binds to the FXREs and drives the expression of luciferase. The resulting luminescence is proportional to FXR activation.
Protocol Outline:
-
Transfection: Co-transfect host cells with the FXR expression vector and the FXRE-luciferase reporter vector.
-
Seeding: Plate the transfected cells in a 96-well plate.
-
Treatment: Treat the cells with iUDCA at various concentrations. Include a known potent FXR agonist (e.g., GW4064) as a positive control and a vehicle control.
-
Incubation: Incubate for 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal (e.g., to total protein content or a co-transfected control reporter like Renilla luciferase). Express the results as fold activation over the vehicle control.
Data Summary and Interpretation
To facilitate analysis, key experimental parameters and expected outcomes should be tabulated.
Table 1: Recommended iUDCA Concentration Ranges for Initial Screening
| Assay Type | Cell Type Example | Starting Concentration Range | Rationale |
|---|---|---|---|
| Viability (MTT) | HepG2, M14 | 10 µM - 500 µM | Covers a broad range to identify potential cytotoxic or cytostatic effects. |
| Apoptosis (Annexin V) | M14, SNU-245 | 50 µM - 400 µM | Focuses on concentrations likely to induce apoptosis based on viability data. |
| ΔΨm (JC-1) | Fibroblasts, Neurons | 100 nM - 100 µM | UDCA shows effects in the nM to low µM range in neurodegenerative models. |
| FXR Reporter Assay | HEK293T | 1 µM - 100 µM | This range is typical for assessing nuclear receptor activation by bile acids. |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, mitochondrial health, and FXR activity, researchers can build a comprehensive profile of this intriguing bile acid metabolite. Subsequent investigations could involve Western blotting to confirm the modulation of apoptotic proteins (e.g., Bcl-2, Bax, Caspase-3), lipid peroxidation assays to assess antioxidant effects, or advanced metabolomic studies to understand its biotransformation. These foundational assays are the critical first step in unlocking the potential therapeutic applications of iUDCA.
References
- Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL:[Link]
- Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability Source: Cre
- Title: Secondary (iso)
- Title: Protective effect of ursodeoxycholic acid on liver mitochondrial function in rats with alloxan-induced diabetes: link with oxid
- Title: Ursodeoxycholic acid and in vitro vasoactivity of hydrophobic bile acids Source: PubMed URL:[Link]
- Title: Apoptosis induced by ursodeoxycholic acid in human melanoma cells through the mitochondrial p
- Title: Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity Source: PMC - NIH URL:[Link]
- Title: Protective effect of ursodeoxycholic acid on liver mitochondrial function in rats with alloxan-induced diabetes: Link with oxidative stress Source: ResearchG
- Title: Ursodeoxycholic Acid - StatPearls Source: NCBI Bookshelf URL:[Link]
- Title: Ursodeoxycholic acid shows unexpected gut FXR agonism in liver FXR-deficient mice Source: eGastroenterology URL:[Link]
- Title: Studies on the mechanism of the ursodeoxycholic acid-induced increase in hepatic low-density lipoprotein binding Source: Journal of the American Oil Chemists' Society URL:[Link]
- Title: Ursodeoxycholic Acid Improves Mitochondrial Function and Redistributes Drp1 in Fibroblasts from Patients with Either Sporadic or Familial Alzheimer's Disease Source: PubMed Central URL:[Link]
- Title: Ursodeoxycholic acid prevents cytochrome c release in apoptosis by inhibiting mitochondrial membrane depolarization and channel form
- Title: Ursodeoxycholic acid shows antineoplastic effects in bile duct cancer cells via apoptosis induction; p53 activation; and EGFR-ERK, COX-2, and PI3K-AKT pathway inhibition Source: PubMed URL:[Link]
- Title: Ursodeoxycholic acid induces apoptosis of hepatocellular carcinoma cells in vitro Source: PubMed URL:[Link]
- Title: Ursodeoxycholic acid protects dopaminergic neurons from oxidative stress via regulating mitochondrial function, autophagy, and apoptosis in MPTP/MPP+-induced Parkinson's disease Source: PubMed URL:[Link]
- Title: Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease Source: PubMed URL:[Link]
- Title: Characterization of Metabolic Correlations of Ursodeoxycholic Acid with Other Bile Acid Species through In Vitro Sequential Metabolism and Isomer-Focused Identific
- Title: Ursodeoxycholic acid shows antineoplastic effects in bile duct cancer cells via apoptosis induction; p53 activation; and EGFR-ERK, COX-2, and PI3K-AKT pathway inhibition Source: ResearchG
- Title: Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR Source: PMC - NIH URL:[Link]
- Title: Effect of deoxycholic acid and ursodeoxycholic acid on lipid peroxidation in cultured macrophages Source: PubMed URL:[Link]
- Title: Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR Source: ResearchG
- Title: A Novel Role for Ursodeoxycholic Acid in Inhibiting Apoptosis by Modulating Mitochondrial Membrane Perturbation Source: The Journal of Clinical Investig
Application Notes and Protocols for Evaluating Isoursodeoxycholic Acid Efficacy in Preclinical Animal Models
Introduction: Isoursodeoxycholic Acid - A Bile Acid with Therapeutic Potential
This compound (isoUDCA) is a hydrophilic bile acid, a stereoisomer of the well-characterized ursodeoxycholic acid (UDCA). UDCA has been a cornerstone in the management of cholestatic liver diseases for decades, with a well-established safety and efficacy profile.[1][2][3] The therapeutic benefits of UDCA are attributed to its multifaceted mechanisms of action, including the protection of liver cells from the toxic effects of more hydrophobic bile acids, stimulation of bile flow, and anti-inflammatory and immunomodulatory effects.[2][4][5]
While isoUDCA is less studied than its isomer, it is presumed to share many of the same beneficial properties due to its structural similarity. The core hypothesis is that isoUDCA, like UDCA, can shift the balance of the bile acid pool towards a more hydrophilic and less toxic composition, thereby alleviating cellular stress and injury in various disease states. These application notes provide a comprehensive guide for researchers to design and execute preclinical studies to investigate the efficacy of isoUDCA in relevant animal models of cholestatic liver disease, metabolic syndrome, and neurodegenerative diseases.
It is crucial to note that while the protocols provided are based on established methodologies for UDCA, researchers should consider conducting preliminary pharmacokinetic and dose-finding studies for isoUDCA to establish optimal dosing regimens for their specific models and research questions.
I. Animal Models for Cholestatic Liver Diseases
Cholestatic liver diseases are characterized by impaired bile flow, leading to the accumulation of toxic bile acids in the liver, which causes inflammation, fibrosis, and ultimately cirrhosis.[1] Animal models are indispensable for understanding the pathophysiology of these diseases and for testing novel therapeutic agents like isoUDCA.
A. Bile Duct Ligation (BDL) Model of Obstructive Cholestasis
The BDL model is a widely used and reproducible surgical model that mimics obstructive cholestasis.[6][7][8][9] Ligation of the common bile duct leads to a rapid increase in intrabiliary pressure and the retention of bile acids, causing acute liver injury, inflammation, and fibrosis.
Caption: Workflow for the Bile Duct Ligation (BDL) model.
-
Anesthesia: Anesthetize the mouse using isoflurane (4% for induction, 1.5-2% for maintenance).[7]
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.[10]
-
Laparotomy: Make a midline abdominal incision to expose the peritoneal cavity.[10]
-
Bile Duct Isolation: Gently retract the liver to visualize the common bile duct. Carefully separate the bile duct from the surrounding portal vein and hepatic artery.[7]
-
Ligation: Use a 5-0 silk suture to double-ligate the common bile duct. A second ligature is placed distal to the first, and the duct is transected between the two ligatures.[7] For a less severe model, a double ligation without transection can be performed.[7]
-
Closure: Close the abdominal wall and skin with sutures.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
B. Mdr2 (Abcb4) Knockout Mouse Model of Sclerosing Cholangitis
The Mdr2 knockout (Mdr2-/-) mouse is a genetic model that closely mimics the histopathological features of primary sclerosing cholangitis (PSC).[11][12] These mice lack the canalicular phospholipid floppase, leading to the secretion of bile devoid of phospholipids, which is highly toxic to the bile duct epithelial cells (cholangiocytes). This results in chronic inflammation, periductal fibrosis, and ductular proliferation.[11][12][13]
-
Age: Disease progression is age-dependent, with significant fibrosis typically observed from 8 weeks of age.[13]
-
Sex: Both male and female mice can be used, but disease progression may vary.
-
Treatment Initiation: isoUDCA treatment can be initiated either prophylactically in young mice or therapeutically in older mice with established disease.
isoUDCA Administration and Efficacy Assessment for Cholestatic Models
-
Route: Oral gavage is the most common route of administration. isoUDCA can be dissolved in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC).
-
Dosage: Based on studies with UDCA, a starting dose range of 10-30 mg/kg/day is recommended.[14][15] However, a dose-response study is highly advisable. For NASH models, high-dose UDCA (300 mg/kg/day) has been investigated.[16]
| Category | Biomarker | Method of Analysis | Expected Outcome with isoUDCA |
| Liver Injury | Serum ALT, AST, ALP, Bilirubin | Biochemical Assays | Decrease in elevated levels[17][18] |
| Cholestasis | Total Serum Bile Acids | Enzymatic or LC-MS/MS | Reduction in elevated levels |
| Fibrosis | Liver Histology (Sirius Red/Masson's Trichrome) | Microscopy and Image Analysis | Reduced collagen deposition |
| Hepatic Hydroxyproline Content | Colorimetric Assay | Decreased levels | |
| Gene expression of fibrotic markers (e.g., Col1a1, α-SMA, TIMP-1) | qRT-PCR | Downregulation | |
| Inflammation | Liver Histology (H&E staining) | Microscopy | Reduced inflammatory cell infiltration |
| Gene expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) | qRT-PCR or ELISA | Downregulation | |
| Bile Acid Composition | Serum and Biliary Bile Acid Profile | LC-MS/MS | Increased proportion of hydrophilic bile acids (isoUDCA and its conjugates) |
II. Animal Models for Metabolic Syndrome and Non-alcoholic Fatty Liver Disease (NAFLD)
Metabolic syndrome is a cluster of conditions including obesity, insulin resistance, dyslipidemia, and hypertension, which significantly increases the risk of developing non-alcoholic fatty liver disease (NAFLD).[19] NAFLD can progress to non-alcoholic steatohepatitis (NASH), characterized by inflammation and fibrosis.
A. High-Fat Diet (HFD)-Induced Metabolic Syndrome and NAFLD
Feeding rodents a diet high in fat is a widely used and clinically relevant model to induce obesity, insulin resistance, and the spectrum of NAFLD.[19][20][21][22] The C57BL/6 mouse strain is particularly susceptible to diet-induced metabolic derangements.[19][20][23]
-
Animal Strain and Age: Use male C57BL/6 mice, typically starting at 6-8 weeks of age.[20]
-
Diet: Provide a high-fat diet ad libitum. A common formulation consists of 60% kcal from fat.[19][22] A control group should receive a standard chow diet (e.g., 10% kcal from fat).[22]
-
Duration: The duration of HFD feeding can vary from 8 to 24 weeks, depending on the desired severity of the metabolic phenotype and liver pathology.[19][21][23]
-
isoUDCA Administration: isoUDCA can be administered via oral gavage daily. Treatment can be initiated either at the same time as the HFD (preventive) or after the establishment of the metabolic phenotype (therapeutic).
| Category | Biomarker | Method of Analysis | Expected Outcome with isoUDCA |
| Metabolic Parameters | Body Weight, Food Intake | Weekly measurements | Reduction in HFD-induced weight gain |
| Glucose Tolerance Test (GTT) | Blood glucose monitoring after glucose challenge | Improved glucose clearance | |
| Insulin Tolerance Test (ITT) | Blood glucose monitoring after insulin challenge | Improved insulin sensitivity | |
| Serum Insulin, Glucose, Triglycerides, Cholesterol | Biochemical Assays | Normalization of levels | |
| Liver Steatosis | Liver Histology (H&E, Oil Red O staining) | Microscopy and Image Analysis | Reduced lipid accumulation |
| Hepatic Triglyceride Content | Colorimetric Assay | Decreased levels | |
| Liver Inflammation & Fibrosis | (As described in Cholestatic Models section) |
III. Animal Models for Neurodegenerative Diseases
Emerging evidence suggests that bile acids can cross the blood-brain barrier and may have neuroprotective effects.[5] The anti-inflammatory and anti-apoptotic properties of UDCA make isoUDCA a promising candidate for investigation in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.[5]
A. MPTP Model of Parkinson's Disease
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.[24][25][26][27]
Caption: MPTP is converted to MPP+, which inhibits mitochondrial complex I, leading to oxidative stress and neuronal apoptosis.
-
Animal Strain: C57BL/6 mice are commonly used.
-
MPTP Preparation: Dissolve MPTP hydrochloride in sterile saline.
-
Administration: Administer four intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.[26]
-
isoUDCA Treatment: isoUDCA can be administered prior to and/or following MPTP injections.
-
Endpoint Analysis: Tissues are typically collected 7-21 days after MPTP administration.
B. 5xFAD Mouse Model of Alzheimer's Disease
The 5xFAD transgenic mouse model overexpresses human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial Alzheimer's disease mutations.[28][29][30][31] This leads to rapid and robust amyloid-beta (Aβ) plaque deposition, gliosis, and cognitive deficits.[28][29][31]
-
Age: Aβ pathology begins as early as 2 months of age, with cognitive deficits appearing around 4-6 months.[31][32]
-
Treatment Duration: Long-term treatment is typically required to assess effects on plaque pathology and cognitive function.
Efficacy Biomarkers for Neurodegenerative Models
| Category | Biomarker | Method of Analysis | Expected Outcome with isoUDCA |
| Parkinson's Disease (MPTP Model) | Dopaminergic Neuron Survival (Substantia Nigra) | Immunohistochemistry (Tyrosine Hydroxylase) | Increased number of TH-positive neurons |
| Striatal Dopamine Levels | HPLC | Restoration of dopamine levels | |
| Motor Function | Behavioral Tests (e.g., Rotarod, Pole Test) | Improved motor performance | |
| Alzheimer's Disease (5xFAD Model) | Aβ Plaque Load (Brain) | Immunohistochemistry (e.g., 6E10 antibody) or ELISA | Reduced plaque burden |
| Neuroinflammation (Gliosis) | Immunohistochemistry (Iba1 for microglia, GFAP for astrocytes) | Reduced microgliosis and astrogliosis | |
| Cognitive Function | Behavioral Tests (e.g., Morris Water Maze, Y-maze) | Improved learning and memory | |
| Synaptic Integrity | Western Blot (e.g., Synaptophysin, PSD-95) | Preservation of synaptic proteins | |
| General Neuroprotection | Markers of Apoptosis (e.g., Cleaved Caspase-3) | Immunohistochemistry or Western Blot | Reduced apoptosis |
| Markers of Oxidative Stress | Assays for lipid peroxidation, glutathione levels | Reduced oxidative stress |
IV. Conclusion and Future Directions
The animal models and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By leveraging these well-established models, researchers can systematically investigate the therapeutic potential of isoUDCA across a spectrum of diseases. Given the excellent safety profile and proven efficacy of its stereoisomer, UDCA, isoUDCA represents a promising candidate for further development. Future studies should focus on elucidating the specific molecular mechanisms of isoUDCA that may differ from or complement those of UDCA, potentially revealing unique therapeutic advantages.
V. References
-
Przedborski, S., & Jackson-Lewis, V. (2012). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 7(8), 1557–1565.
-
Przedborski, S., & Jackson-Lewis, V. (2012). Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate.
-
Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19–33.
-
Tag, C. G., Sauer-Lehnen, S., Weiskirchen, S., Borkham-Kamphorst, E., Tolba, R. H., Tacke, F., & Weiskirchen, R. (2015). Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis. Journal of visualized experiments : JoVE, (96), 52438.
-
Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. Creative Biolabs.
-
Kim, J. Y., Kim, M. W., Kim, H. J., & Lee, S. M. (2017). Bile duct ligation of C57BL/6 mice as a model of hepatic encephalopathy. Journal of the Korean Society of Applied Physiology, 16(2), 143–151.
-
de Meijer, V. E., Le, H. D., Meisel, J. A., Puder, M., & Gura, K. M. (2010). A mouse model of metabolic syndrome: insulin resistance, fatty liver and non-alcoholic fatty pancreas disease (NAFPD) in C57BL/6 mice fed a high fat diet. PloS one, 5(5), e10775.
-
Osawa, Y., Hoshi, M., Yasuda, M., & Tsukada, H. (2018). Partial Bile Duct Ligation in the Mouse: A Controlled Model of Localized Obstructive Cholestasis. Journal of visualized experiments : JoVE, (133), 57053.
-
Tag, C., Sauer-Lehnen, S., Weiskirchen, S., Borkham-Kamphorst, E., Tolba, R., Tacke, F., & Weiskirchen, R. (2015). Bile duct ligation in mice: Induction of inflammatory liver injury and fibrosis by obstructive cholestasis. Icahn School of Medicine at Mount Sinai.
-
Charles River Laboratories. (n.d.). 5xFAD Mouse Model for Alzheimer's Disease Studies. Charles River.
-
ResearchGate. (n.d.). Experimental protocol. Adult mice (n = 14 WT and n = 14 5xFAD;...). ResearchGate.
-
Melior Discovery. (n.d.). MPTP Mouse Model of Parkinson's Disease. Melior Discovery.
-
Circulation Research. (2019). Abstract 364: Metabolic Syndrome Induced by High Fat/high Fructose Diet in C57bl/6 Mice Impaired Cardiac Remodeling During Pregnancy. AHA Journals.
-
Tag, C. G., Sauer-Lehnen, S., Weiskirchen, S., Borkham-Kamphorst, E., Tolba, R. H., Tacke, F., & Weiskirchen, R. (2015). Bile duct ligation in mice: induction of inflammatory liver injury and fibrosis by obstructive cholestasis. Journal of visualized experiments : JoVE, (96), 52438.
-
Creative Biolabs. (n.d.). Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model. Creative Biolabs.
-
Nunes-Souza, V., Cesar-Gomes, C. J., da Fonseca, L. J. S., Guedes, G. S., Smaniotto, S., & Rabelo, L. A. (2015). Aging Increases Susceptibility to High Fat Diet-Induced Metabolic Syndrome in C57BL/6 Mice: Improvement in Glycemic and Lipid Profile after Antioxidant Therapy. Oxidative medicine and cellular longevity, 2015, 685790.
-
Forner, S., Kawauchi, S., Balderrama-Gutierrez, G., Kramár, E. A., Matheos, D. P., Phan, J., ... & LaFerla, F. M. (2021). Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study. Frontiers in aging neuroscience, 13, 713728.
-
Audrain, H., Kalliokoski, K., Fens, M., Jacobsen, J. T., Keller, S. H., Hansen, H. D., ... & Herth, M. M. (2022). The Alzheimer's disease 5xFAD mouse model is best suited to investigate pretargeted imaging approaches beyond the blood-brain barrier. Frontiers in neuroscience, 16, 946927.
-
Wong, S. K., Chin, K. Y., Suhaimi, F., Ahmad, F., & Ima-Nirwana, S. (2016). High-fat feeding rapidly induces obesity and lipid derangements in C57BL/6N mice. Journal of obesity, 2016, 6014045.
-
ResearchGate. (n.d.). (PDF) Downregulation of p16 Decreases Biliary Damage and Liver Fibrosis in the Mdr2 / Mouse Model of Primary Sclerosing Cholangitis. ResearchGate.
-
Mariotti, V., Cadamuro, M., Spirli, C., Fiorotto, R., Strazzabosco, M., & Fabris, L. (2019). Mouse models of primary sclerosing cholangitis: we just can't get enough. Hepatology Communications, 3(12), 1599–1611.
-
MSD Veterinary Manual. (n.d.). Drugs That Affect Digestive Functions in Monogastric Animals. MSD Veterinary Manual.
-
Santos-Laso, A., Izquierdo-Lahuerta, A., Bruna-Romero, O., Crespo, G., Varela-Rey, M., Mestre, D., ... & Martinez-Chantar, M. L. (2020). Administration of Human MSC-Derived Extracellular Vesicles for the Treatment of Primary Sclerosing Cholangitis: Preclinical Data in MDR2 Knockout Mice. International journal of molecular sciences, 21(23), 8970.
-
ResearchGate. (n.d.). (PDF) A Mouse Model of Metabolic Syndrome: Insulin Resistance, Fatty Liver and Non-Alcoholic Fatty Pancreas Disease (NAFPD) in C57BL/6 Mice Fed a High Fat Diet. ResearchGate.
-
Sahebkar, A., & Pirro, M. (2020). Effect of ursodeoxycholic acid on liver markers: A systematic review and meta-analysis of randomized placebo-controlled clinical trials. British journal of clinical pharmacology, 86(8), 1476–1488.
-
ResearchGate. (n.d.). Mdr2−/− mice display the typical features of sclerosing cholangitis (a)... ResearchGate.
-
Poupon, R. E., & Poupon, R. (1995). Ursodeoxycholic acid in chronic liver disease. Journal of hepatology, 22(4), 494–498.
-
Tabibian, J. H., O'Hara, S. P., Trussoni, C. E., Tietz, B. A., Splinter, P. L., Mounajjed, T., ... & LaRusso, N. F. (2016). Absence of the intestinal microbiota exacerbates hepatobiliary disease in a murine model of primary sclerosing cholangitis. Hepatology (Baltimore, Md.), 63(4), 1344–1359.
-
DVM360. (2011). Management of chronic liver disease in dogs (Proceedings). DVM360.
-
Van den Heuvel, F. A., Tytgat, G. N., & Van der Linden, P. (1991). Differential effects of ursodeoxycholic acid and ursocholic acid on the formation of biliary cholesterol crystals in mice. Hepatology (Baltimore, Md.), 14(5), 899–905.
-
Wikipedia. (n.d.). Ursodeoxycholic acid. Wikipedia.
-
accessdata.fda.gov. (n.d.). NDA 20-675. accessdata.fda.gov.
-
Crosignani, A., Battezzati, P. M., Podda, M., & Zuin, M. (1991). Effects of ursodeoxycholic acid on serum liver enzymes and bile acid metabolism in chronic active hepatitis: a dose-response study. Hepatology (Baltimore, Md.), 13(2), 339–344.
-
Raszeja-Wyszomirska, J., Miazgowski, T., & Milkiewicz, P. (2021). The Effect of Ursodeoxycholic Acid (UDCA) on Serum Expression of miR-34a and miR-506 in Patients with Chronic Cholestatic Liver Diseases. Journal of clinical medicine, 10(11), 2419.
-
ICE Pharma. (2024). Ursodeoxycholic acid improves outcomes in liver diseases. ICE Pharma.
-
accessdata.fda.gov. (n.d.). Mice. accessdata.fda.gov.
-
Li, Y., Li, F., Chen, J., Li, G., Ou, X., & Li, S. (2024). A high-dose of ursodeoxycholic acid treatment alleviates liver inflammation by remodeling gut microbiota and bile acid profile in a mouse model of non-alcoholic steatohepatitis. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie, 174, 116617.
-
Nilsell, K., Angelin, B., Leijd, B., & Einarsson, K. (1983). Differences in the effects of chenodeoxycholic and ursodeoxycholic acid on biliary lipid secretion and bile acid synthesis in patients with gallstones. Gastroenterology, 85(6), 1248–1256.
-
Center, S. A., Randolph, J. F., & Warner, K. L. (1995). Evaluation of total serum bile acids concentration and bile acid profiles in healthy cats after oral administration of ursodeoxycholic acid. American journal of veterinary research, 56(11), 1437–1443.
-
ResearchGate. (n.d.). Ursodeoxycholic acid: Mechanism of action and novel clinical applications. ResearchGate.
-
YouTube. (2021). ursodeoxycholic acid. YouTube.
-
Vang, S., Longley, K., Steer, C. J., & Low, W. C. (2021). Ursodeoxycholic acid as a potential alternative therapeutic approach for neurodegenerative disorders: Effects on cell apoptosis, oxidative stress and inflammation in the brain. International journal of molecular sciences, 22(18), 10037.
-
Asgharpour, A., Cazanave, S. C., Pacana, T., Seneshaw, M., Vincent, R., & Mirshahi, F. (2016). A simple method for inducing nonalcoholic steatohepatitis with fibrosis. Journal of lipid research, 57(7), 1371–1381.
-
HistoIndex. (n.d.). Clinical Relevance of an Animal Model of Non-Alcoholic Steatohepatitis (NASH) and Digital Pathology with Artificial Intelligence (DP-AI) Analyses of Hepatic Fibrosis. HistoIndex.
-
Tsuchida, T., Lee, Y. A., Fujiwara, N., Ybanez, M., Allen, B., Lin, M., ... & Karin, M. (2018). A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer. Journal of hepatology, 69(2), 385–395.
-
ResearchGate. (n.d.). Protocol for animal experiments. (a) Experimental protocol for... ResearchGate.
-
Knight Initiative. (2024). Alzheimer's and Parkinson's biomarkers show promise for early diagnosis. Knight Initiative.
Sources
- 1. Ursodeoxycholic acid in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 3. Effects of ursodeoxycholic acid on serum liver enzymes and bile acid metabolism in chronic active hepatitis: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ursodeoxycholic acid as a potential alternative therapeutic approach for neurodegenerative disorders: Effects on cell apoptosis, oxidative stress and inflammation in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis | Semantic Scholar [semanticscholar.org]
- 7. Bile duct ligation of C57BL/6 mice as a model of hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Partial Bile Duct Ligation in the Mouse: A Controlled Model of Localized Obstructive Cholestasis [jove.com]
- 11. oaepublish.com [oaepublish.com]
- 12. researchgate.net [researchgate.net]
- 13. Administration of Human MSC-Derived Extracellular Vesicles for the Treatment of Primary Sclerosing Cholangitis: Preclinical Data in MDR2 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drugs That Affect Digestive Functions in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 15. dvm360.com [dvm360.com]
- 16. A high-dose of ursodeoxycholic acid treatment alleviates liver inflammation by remodeling gut microbiota and bile acid profile in a mouse model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of ursodeoxycholic acid on liver markers: A systematic review and meta‐analysis of randomized placebo‐controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. icepharma.com [icepharma.com]
- 19. A Mouse Model of Metabolic Syndrome: Insulin Resistance, Fatty Liver and Non-Alcoholic Fatty Pancreas Disease (NAFPD) in C57BL/6 Mice Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aging Increases Susceptibility to High Fat Diet-Induced Metabolic Syndrome in C57BL/6 Mice: Improvement in Glycemic and Lipid Profile after Antioxidant Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-fat feeding rapidly induces obesity and lipid derangements in C57BL/6N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ahajournals.org [ahajournals.org]
- 24. Protocol for the MPTP mouse model of Parkinson's disease [pubmed.ncbi.nlm.nih.gov]
- 25. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 27. meliordiscovery.com [meliordiscovery.com]
- 28. criver.com [criver.com]
- 29. Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model - Creative Biolabs [neuros.creative-biolabs.com]
- 30. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | The Alzheimer's disease 5xFAD mouse model is best suited to investigate pretargeted imaging approaches beyond the blood-brain barrier [frontiersin.org]
- 32. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dose-Response Studies of Isoursodeoxycholic Acid
Introduction: Unraveling the Therapeutic Potential of Isoursodeoxycholic Acid
This compound (isoUDCA) is a secondary bile acid and a stereoisomer of the well-characterized therapeutic agent, ursodeoxycholic acid (UDCA). While UDCA has been a cornerstone in the management of cholestatic liver diseases for decades, emerging research is shedding light on the unique biological activities and therapeutic promise of its isomers, including isoUDCA.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo dose-response studies to elucidate the pharmacological profile of isoUDCA.
A critical aspect of isoUDCA pharmacology is its in vivo epimerization to UDCA.[1] This conversion, occurring primarily in the liver, positions isoUDCA as a potential pro-drug of UDCA, which may offer distinct pharmacokinetic and pharmacodynamic properties. Understanding this metabolic fate is paramount in the design and interpretation of dose-response studies. The primary molecular targets of bile acids, including isoUDCA and its metabolite UDCA, are the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). Modulation of these receptors influences a multitude of physiological processes, including bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.[2][3]
These application notes and protocols are designed to provide a scientifically rigorous framework for investigating the dose-dependent effects of isoUDCA in relevant preclinical models, with a focus on establishing efficacy, characterizing safety, and understanding the underlying mechanisms of action.
PART 1: Preclinical Model Selection and Rationale
The selection of an appropriate animal model is contingent upon the therapeutic indication being investigated. Given the known activities of bile acids, several well-established preclinical models are suitable for isoUDCA dose-response studies.
Models of Cholestatic Liver Injury
To evaluate the hepatoprotective and choleretic effects of isoUDCA, models of cholestasis are highly relevant.
-
Bile Duct Ligation (BDL) Model: This surgical model induces obstructive cholestasis, leading to liver fibrosis and inflammation. It is a robust model to assess the ability of isoUDCA to protect against bile acid-induced liver injury.
-
Alpha-Naphthylisothiocyanate (ANIT)-Induced Cholestasis: ANIT is a chemical toxicant that specifically damages cholangiocytes, the cells lining the bile ducts, leading to cholestasis. This model is useful for studying the protective effects of isoUDCA on bile duct integrity.
Models of Metabolic Disease
The role of bile acids in metabolic regulation makes models of metabolic syndrome and non-alcoholic steatohepatitis (NASH) pertinent for isoUDCA investigation.
-
Diet-Induced Obesity (DIO) and NASH Models: Feeding mice a high-fat, high-cholesterol diet induces obesity, insulin resistance, and the histopathological features of NASH.[4] These models are ideal for assessing the dose-dependent effects of isoUDCA on hepatic steatosis, inflammation, and fibrosis, as well as systemic metabolic parameters.
Models of Intestinal Inflammation
Given the immunomodulatory properties of bile acids, models of inflammatory bowel disease (IBD) can be employed.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: Administration of DSS in drinking water induces an acute colitis in rodents, mimicking features of human ulcerative colitis. This model can be used to evaluate the anti-inflammatory effects of isoUDCA in the gut.
PART 2: Experimental Design for In Vivo Dose-Response Studies
A well-designed dose-response study is critical for defining the therapeutic window of isoUDCA. This involves careful consideration of dose selection, administration route, and study duration.
Dose Selection and Rationale
Given that isoUDCA is a pro-drug of UDCA, dose selection can be guided by the extensive preclinical data available for UDCA. Studies in mice have utilized UDCA doses ranging from 50 mg/kg/day to as high as 450 mg/kg/day administered via oral gavage for 21 days.[5] A high dosage of 300 mg/kg/day of UDCA has been shown to alleviate liver inflammation in a mouse model of NASH.[4] Furthermore, long-term carcinogenicity studies in mice have shown no tumorigenic effects at doses up to 1,000 mg/kg/day.[6]
For an initial dose-ranging study of isoUDCA in mice, the following dose levels are recommended, administered once daily by oral gavage:
| Group | Dose Level (mg/kg/day) | Rationale |
| 1. Vehicle Control | 0 | To establish baseline measurements and control for any effects of the vehicle. |
| 2. Low Dose | 50 | Based on the lower end of the effective dose range for UDCA in mice, aiming to establish the minimum effective dose.[5] |
| 3. Mid Dose | 150 | An intermediate dose to establish a dose-response relationship.[5] |
| 4. High Dose | 450 | A high dose, previously shown to be effective for UDCA, to assess maximal efficacy and potential toxicity.[5] |
Note: A maximum tolerated dose (MTD) study may be warranted prior to initiating efficacy studies to establish the upper safety limits of isoUDCA.[1] However, based on the high tolerance of UDCA, significant toxicity is not anticipated at these proposed doses.
Formulation and Administration
For oral gavage, isoUDCA can be formulated as a suspension in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) or corn oil.[7] The formulation should be prepared fresh daily and administered at a consistent volume based on the animal's body weight.
Study Duration and Endpoints
The duration of the study will depend on the chosen preclinical model. For acute models like DSS-induced colitis, a 7-10 day treatment period may be sufficient. For chronic models such as diet-induced NASH, a longer treatment duration of 8-12 weeks is typically required.
Key Endpoints to Measure:
-
Pharmacokinetics: Plasma concentrations of isoUDCA, UDCA, and their conjugated metabolites should be measured at various time points after the first and last dose to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
Efficacy Endpoints:
-
Liver Injury: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.
-
Histopathology: Liver, intestine, and other relevant organs should be collected for histological evaluation (e.g., H&E, Sirius Red staining for fibrosis).
-
Gene Expression: qPCR analysis of target genes involved in bile acid synthesis and transport (e.g., Cyp7a1, Bsep), inflammation (e.g., Tnf-α, Il-6), and fibrosis (e.g., Col1a1, Timp1) in relevant tissues.
-
Metabolic Parameters: Body weight, food intake, fasting blood glucose, insulin levels, and lipid profiles.
-
-
Safety and Tolerability: Daily clinical observations, body weight monitoring, and gross necropsy.
PART 3: Detailed Experimental Protocols
Protocol for Oral Gavage Administration in Mice
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the study.
-
Formulation Preparation: Weigh the required amount of isoUDCA and suspend it in the chosen vehicle (e.g., 0.5% CMC in sterile water) to achieve the desired concentrations. Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
Dose Calculation: Calculate the volume of the formulation to be administered to each mouse based on its most recent body weight and the target dose.
-
Administration: Gently restrain the mouse and administer the formulation directly into the stomach using a ball-tipped gavage needle.
-
Monitoring: Observe the animal for any signs of distress immediately after dosing and at regular intervals throughout the day.
Protocol for Blood and Tissue Collection
-
Blood Collection: Collect blood via a suitable method (e.g., tail vein, retro-orbital sinus, or cardiac puncture at termination). For pharmacokinetic analysis, collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.
-
Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C until analysis.
-
Tissue Collection: At the end of the study, euthanize the animals and perform a gross necropsy. Collect relevant tissues (e.g., liver, intestine, adipose tissue) and either snap-freeze in liquid nitrogen for molecular analysis or fix in 10% neutral buffered formalin for histology.
Protocol for Bile Acid Analysis by LC-MS/MS
-
Sample Preparation:
-
Plasma/Serum: Perform protein precipitation by adding a 3-fold volume of ice-cold acetonitrile containing internal standards (e.g., deuterated bile acids) to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins.
-
Tissue: Homogenize the tissue in a suitable solvent (e.g., methanol/water) and perform a liquid-liquid or solid-phase extraction to isolate the bile acids.
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation of the bile acids.
-
Employ a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify isoUDCA, UDCA, and their taurine and glycine conjugates.
-
Develop a calibration curve using standards of known concentrations to quantify the bile acids in the samples.
-
PART 4: Visualization of Key Pathways and Workflows
Signaling Pathways of isoUDCA and its Metabolite UDCA
Caption: Signaling pathways of isoUDCA and UDCA.
Experimental Workflow for an In Vivo Dose-Response Study
Sources
- 1. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and Characterization of Ursodeoxycholic Acid Nanosuspension Based on Bottom-Up Technology and Box–Behnken Design Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic acid treatment in a rat model of cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-dose of ursodeoxycholic acid treatment alleviates liver inflammation by remodeling gut microbiota and bile acid profile in a mouse model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes & Protocols: Preparation and Application of Isoursodeoxycholic Acid for Cell-Based Assays
Abstract
Isoursodeoxycholic acid (iUDCA), a secondary bile acid and an epimer of ursodeoxycholic acid (UDCA), is a critical signaling molecule involved in lipid metabolism, inflammation, and apoptosis.[1][2] Its application in cell-based assays is expanding, necessitating standardized protocols for its preparation and use to ensure experimental reproducibility and accuracy. This guide provides a comprehensive framework for researchers, detailing the physicochemical properties of iUDCA, robust protocols for stock solution preparation, methodologies for determining optimal working concentrations, and an exploration of its key signaling pathways. By explaining the causality behind each step, this document serves as a field-proven guide for professionals in cellular research and drug development.
Introduction: Understanding this compound (iUDCA)
This compound is a dihydroxy-5β-cholanic acid, structurally identified as the 3β,7β-dihydroxy epimer of chenodeoxycholic acid.[3] While its isomer, UDCA, is more extensively studied and used therapeutically for cholestatic liver diseases, iUDCA is an endogenous metabolite and an active area of research.[1][4] Both molecules are known to modulate critical cellular processes, including apoptosis and inflammatory responses, primarily through interactions with bile acid receptors like the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).[5][6]
Accurate preparation of iUDCA for in vitro studies is paramount. Its limited aqueous solubility and potential for cytotoxicity at high concentrations demand precise handling to achieve reliable and interpretable results. This document provides the foundational knowledge and step-by-step protocols to effectively integrate iUDCA into your cell-based assay workflows.
Physicochemical Properties of iUDCA
A clear understanding of iUDCA's properties is the first step in designing a successful experiment. These characteristics dictate solvent choice, storage conditions, and handling procedures.
| Property | Value | Source |
| Chemical Formula | C₂₄H₄₀O₄ | [1] |
| Molecular Weight | 392.6 g/mol | [3] |
| Appearance | Solid | [3] |
| IUPAC Name | (4R)-4-[(3S,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | [3] |
| Solubility | Soluble in Methanol | [1] |
Note: The more common isomer, UDCA, is reported to be soluble in methanol and DMSO at approximately 30 mg/mL, providing a useful reference.[7] The sodium salt of UDCA is soluble in ethanol, DMSO, and DMF.[8][9]
Experimental Workflow Overview
Successful application of iUDCA in cell-based assays follows a logical progression from reagent preparation to data acquisition. This workflow ensures that the compound is handled correctly and that its effects on the cellular model are accurately determined.
Protocol 1: Preparation of a High-Concentration iUDCA Stock Solution
The low aqueous solubility of bile acids necessitates the use of an organic solvent to create a concentrated stock solution. This stock can then be diluted to final working concentrations in aqueous cell culture medium. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power and compatibility with most cell culture applications at low final concentrations (<0.5%).
Rationale: Creating a high-concentration stock solution minimizes the volume of organic solvent added to the final cell culture, thereby reducing the risk of solvent-induced artifacts.[10] Aliquoting the stock prevents repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.[11]
Materials:
-
This compound (iUDCA) powder (purity ≥98%)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance and weighing paper
-
Sterile serological pipettes and pipette tips
Procedure:
-
Pre-calculation: Determine the mass of iUDCA powder required to achieve the desired stock concentration. For a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) for 1 mL of 100 mM stock = 0.1 mol/L * 0.001 L * 392.6 g/mol = 0.03926 g = 39.26 mg
-
-
Weighing: Under a chemical fume hood, carefully weigh the calculated amount of iUDCA powder.
-
Dissolution: Transfer the powder to a sterile conical tube or vial. Add the calculated volume of sterile DMSO. For the example above, add 1 mL of DMSO to 39.26 mg of iUDCA.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the iUDCA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE membrane) into a new sterile tube. This removes any potential microbial contamination.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile, amber cryovials. Store the aliquots at -20°C or -80°C . For long-term storage (≥4 years), -20°C is generally sufficient.[9]
Protocol 2: Determining the Optimal Working Concentration via Cytotoxicity Assay
Before conducting functional assays, it is imperative to determine the concentration range at which iUDCA is non-toxic to the chosen cell line. Treating cells with overly toxic concentrations can lead to confounding results where observed effects are due to general cell death rather than specific mechanistic actions. A dose-response curve using a viability/cytotoxicity assay is the standard method for this determination.
Rationale: Different cell lines exhibit varying sensitivities to chemical compounds. This protocol establishes a "therapeutic window" for your specific cell model, ensuring that subsequent functional experiments are conducted at sub-toxic concentrations.[12] Including controls for "no cells" (medium background), "untreated cells" (100% viability), and "lysed cells" (0% viability) provides the necessary benchmarks for accurate data normalization.[13]
Materials:
-
Your target cell line (e.g., HepG2, RAW 246.7 macrophages)
-
Complete cell culture medium
-
96-well, clear, flat-bottom tissue culture plates
-
iUDCA stock solution (from Protocol 1)
-
Cell viability/cytotoxicity assay kit (e.g., MTT, WST-1, LDH release, or CellTiter-Glo®)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.[14]
-
Preparation of iUDCA Dilutions:
-
Prepare a series of 2X concentrated iUDCA dilutions in complete culture medium from your stock solution. For example, to test final concentrations of 1, 10, 50, 100, 250, and 500 µM, you would prepare 2, 20, 100, 200, 500, and 1000 µM solutions.
-
Crucially, ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the appropriate iUDCA dilution or control medium to each well (typically in triplicate).
-
Controls: Include wells for:
-
Vehicle Control (medium with the same final DMSO concentration as the treated wells)
-
Positive Control (a known cytotoxic agent, if desired)
-
Medium-Only Control (no cells, for background subtraction)
-
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours). This should match the intended duration of your future functional assays.
-
Viability/Cytotoxicity Measurement: Following the manufacturer's instructions for your chosen assay kit, add the reagent and incubate for the specified time.
-
Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other readings.
-
Normalize the data by setting the average of the vehicle control wells to 100% viability.
-
Plot cell viability (%) versus iUDCA concentration (log scale) to generate a dose-response curve and determine the IC₅₀ (concentration that inhibits 50% of cell viability), if applicable.
-
Select concentrations for your functional assays that show high viability (e.g., >90%).
-
Key Signaling Pathways Modulated by iUDCA/UDCA
The biological effects of iUDCA and its well-studied isomer UDCA are mediated through complex signaling networks. Understanding these pathways provides a mechanistic basis for interpreting experimental results.
Regulation of Apoptosis
UDCA is known to be a potent inhibitor of apoptosis in healthy cells like hepatocytes, protecting them from the toxic effects of hydrophobic bile acids.[15][16] However, in some cancer cell lines, it can paradoxically induce apoptosis.[17][18][19] This dual role is executed through modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: UDCA can influence the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, preventing Bax translocation to the mitochondria, preserving mitochondrial membrane potential, and inhibiting the release of cytochrome c.[15][17]
-
Extrinsic Pathway: In cancer cells, UDCA has been shown to upregulate death receptors like DR4 and DR5, sensitizing the cells to apoptosis initiated by ligands such as TRAIL.[18] This leads to the activation of a caspase cascade, beginning with caspase-8.[18]
Anti-Inflammatory Signaling
In inflammatory contexts, such as macrophages stimulated with lipopolysaccharide (LPS), UDCA exerts potent anti-inflammatory effects. It achieves this by suppressing key pro-inflammatory signaling cascades.
-
MAPK Pathway: UDCA inhibits the phosphorylation, and thus activation, of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.[20][21][22]
-
NF-κB Pathway: A central regulator of inflammation, the transcription factor NF-κB is a primary target. UDCA prevents the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[20][23] This action blocks NF-κB from translocating to the nucleus, thereby preventing the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[20][22][24]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C24H40O4 | CID 127601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ursodeoxycholic acid: Mechanism of action and novel clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medrxiv.org [medrxiv.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. emulatebio.com [emulatebio.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dojindo.com [dojindo.com]
- 15. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bile Acids as Signaling Molecules: Role of Ursodeoxycholic Acid in Cholestatic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis induced by ursodeoxycholic acid in human melanoma cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ursodeoxycholic Acid Induces Death Receptor-mediated Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ursodeoxycholic acid shows antineoplastic effects in bile duct cancer cells via apoptosis induction; p53 activation; and EGFR-ERK, COX-2, and PI3K-AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Ursodeoxycholic Acid Inhibits Inflammatory Responses and Promotes Functional Recovery After Spinal Cord Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ursodeoxycholic and chenodeoxycholic bile acids attenuate systemic and liver inflammation induced by lipopolysaccharide in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols: Isoursodeoxycholic Acid Administration in Rodent Models of Liver Injury
Introduction to Isoursodeoxycholic Acid (iUDCA)
This compound (iUDCA) is the 3β-epimer of the well-characterized therapeutic bile acid, ursodeoxycholic acid (UDCA).[1] UDCA, a hydrophilic secondary bile acid, constitutes a small fraction of the natural human bile acid pool but is a primary treatment for certain cholestatic liver diseases, such as Primary Biliary Cholangitis (PBC).[2][3] Preclinical research in rodent models is critical for elucidating the mechanisms of liver disease and for the development of novel therapeutics. Studies in rats suggest that iUDCA functions as a pro-drug, undergoing complete conversion to UDCA in the liver.[1] This unique metabolic profile makes iUDCA an important compound for investigation, as it may offer similar or potentially advantageous therapeutic effects compared to direct UDCA administration.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the administration of iUDCA in established rodent models of liver injury. The focus is on providing scientifically grounded, step-by-step protocols while explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
The Therapeutic Rationale of iUDCA/UDCA
The hepatoprotective effects of UDCA, the active metabolite of iUDCA, are multifaceted. Understanding these mechanisms is key to designing effective preclinical studies.
-
Cytoprotection and Bile Acid Pool Modification : In cholestatic conditions, the accumulation of toxic, hydrophobic bile acids leads to cellular damage.[2] UDCA is more hydrophilic and shifts the bile acid pool towards a less toxic composition, thereby protecting hepatocytes and cholangiocytes (bile duct cells) from injury.[2][4]
-
Choleretic Effect : UDCA stimulates the secretion of bile from the liver (choleresis), which helps to flush out toxic bile acids and other waste products.[2][5]
-
Anti-Apoptotic and Anti-Inflammatory Actions : UDCA can inhibit apoptosis (programmed cell death) in hepatocytes, a key feature of many liver injuries.[3][6] It also exhibits anti-inflammatory properties, reducing the expression of pro-inflammatory cytokines that contribute to liver damage.[7]
-
Modulation of Farnesoid X Receptor (FXR) : UDCA can act as an antagonist to FXR, a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[8][9][10][11] By antagonizing intestinal FXR, UDCA can increase the synthesis of bile acids from cholesterol, a mechanism that may contribute to its therapeutic effects in metabolic liver disease.[8][12]
Proposed Mechanism of Action of iUDCA (via UDCA)
Caption: Key hepatoprotective mechanisms of UDCA, the active metabolite of iUDCA.
Rodent Models for Testing iUDCA Efficacy
The choice of an animal model is paramount and should align with the specific type of liver injury being investigated. Below are protocols for three widely used and validated rodent models.
Cholestatic Liver Injury: Bile Duct Ligation (BDL) Model
Objective: To model obstructive cholestasis, which leads to bile acid accumulation, inflammation, and progressive fibrosis. This is highly relevant for studying compounds with choleretic and cytoprotective properties.[13]
Principle: Surgical ligation of the common bile duct physically obstructs bile flow from the liver to the intestine.[14] This causes a rapid buildup of bile within the liver, initiating a cascade of events including hepatocyte injury, a robust inflammatory response, and the activation of hepatic stellate cells, which drives fibrosis.[13][14]
Experimental Protocol: BDL and iUDCA Administration
Caption: Experimental workflow for the Bile Duct Ligation (BDL) model.
Step-by-Step Methodology:
-
Animal Selection: Male C57BL/6 mice (10-12 weeks old) or Sprague-Dawley rats (200-250g) are commonly used.
-
Anesthesia and Preparation: Anesthetize the animal (e.g., isoflurane or ketamine/xylazine). Place the animal in a supine position, shave the abdomen, and sterilize the surgical area with povidone-iodine followed by 70% ethanol.[15]
-
Surgical Procedure (BDL):
-
Perform a midline laparotomy to expose the abdominal cavity.[16]
-
Gently retract the intestines with a sterile, saline-moistened cotton swab to visualize the liver and the common bile duct.[15]
-
Carefully dissect the common bile duct free from the surrounding portal vein and hepatic artery.[14]
-
Use a 5-0 silk suture to make two tight ligations around the bile duct. A double ligation ensures complete and lasting obstruction.[14]
-
For sham-operated control animals, perform the same procedure including dissection of the bile duct, but do not place the ligatures.
-
Close the peritoneum and skin in separate layers using appropriate sutures (e.g., 6-0 Mersilk).[14]
-
-
Post-Operative Care: Provide appropriate analgesia and place the animal on a heating pad to maintain body temperature during recovery. Monitor closely for the first 24 hours.
-
iUDCA Administration Protocol:
-
Rationale for Dosing: Based on studies with UDCA and iUDCA, oral administration is the preferred route, mimicking clinical use.[1] Dietary admixture provides continuous exposure with less handling stress, while oral gavage ensures precise dosage.
-
Dietary Admixture: Supplement powdered rodent chow with iUDCA at a concentration of 2.5 g/kg of chow.[1] This method was shown to be effective in a 3-week rat BDL study.[1]
-
Oral Gavage: Alternatively, administer iUDCA via oral gavage at a dose of 50-150 mg/kg/day.[17] Suspend iUDCA in a suitable vehicle like 0.5% carboxymethylcellulose (CMC).
-
Treatment Groups: Include a sham-operated group receiving vehicle, a BDL group receiving vehicle, and one or more BDL groups receiving different doses of iUDCA.
-
-
Endpoint Analysis (typically 14-28 days post-BDL):
-
Serum Biochemistry: Measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
-
Histopathology: Collect liver tissue, fix in 10% neutral buffered formalin, and embed in paraffin. Stain sections with Hematoxylin & Eosin (H&E) for general morphology and Masson's Trichrome or Sirius Red for fibrosis assessment.
-
Gene Expression: Isolate RNA from snap-frozen liver tissue to quantify markers of inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Acta2) via qRT-PCR.
-
Toxin-Induced Liver Injury: Carbon Tetrachloride (CCl₄) Model
Objective: To model acute or chronic toxic liver injury, characterized by centrilobular necrosis, inflammation, and fibrosis. This model is excellent for evaluating the anti-inflammatory and anti-fibrotic potential of a test compound.[18]
Principle: CCl₄ is metabolized by cytochrome P450 enzymes (specifically CYP2E1) in hepatocytes, primarily in the centrilobular region.[19] This process generates highly reactive free radicals that cause lipid peroxidation, membrane damage, and hepatocyte death (necrosis), triggering inflammation and subsequent fibrosis with chronic administration.[19][20]
Experimental Protocol: CCl₄ Injury and iUDCA Administration
Caption: Experimental workflow for the Carbon Tetrachloride (CCl₄) fibrosis model.
Step-by-Step Methodology:
-
Animal Selection: Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (180-220g) are suitable.
-
CCl₄ Preparation: Prepare a 10-20% (v/v) solution of CCl₄ in a vehicle like olive oil or corn oil.
-
Injury Induction (Chronic Model):
-
Administer CCl₄ via intraperitoneal (i.p.) injection. The i.p. route is standard and provides reliable systemic delivery leading to liver metabolism.
-
A common dosing regimen is 1-2 mL/kg body weight, administered twice weekly for 4 to 12 weeks to establish significant fibrosis.[21][22] A twice-weekly protocol often yields more consistent cirrhosis.[22]
-
-
iUDCA Administration Protocol:
-
Rationale for Timing: Treatment can be prophylactic (starting before or with the first CCl₄ dose) or therapeutic (starting after fibrosis is established, e.g., after 4 weeks of CCl₄).
-
Oral Gavage: Administer iUDCA daily by oral gavage at a dose of 50-300 mg/kg.[23] The vehicle control group should receive the vehicle (e.g., 0.5% CMC) orally. A positive control group (CCl₄ only) is essential.
-
Dietary Admixture: Alternatively, provide iUDCA in the diet as described in the BDL protocol.
-
-
Endpoint Analysis:
-
Sacrifice animals 48-72 hours after the final CCl₄ injection to allow for acute injury from the last dose to subside, focusing the analysis on the chronic changes.
-
Serum Biochemistry: Measure ALT and AST as primary indicators of hepatocellular injury.
-
Histopathology: Assess H&E-stained sections for necrosis and inflammation. Use Sirius Red or Masson's Trichrome staining to quantify the collagen deposition area (fibrosis).
-
Hydroxyproline Assay: For a quantitative measure of total collagen content in the liver, perform a hydroxyproline assay on a portion of the liver tissue.
-
Non-Alcoholic Steatohepatitis (NASH): Methionine-Choline Deficient (MCD) Diet Model
Objective: To model key histological features of human NASH, including steatosis (fat accumulation), inflammation, and fibrosis. This model is useful for testing agents that may impact lipid metabolism and inflammation.[24]
Principle: The MCD diet is deficient in two key nutrients: methionine and choline.[25] Choline deficiency impairs the synthesis of phosphatidylcholine, which is essential for packaging and exporting triglycerides from the liver as very-low-density lipoproteins (VLDL), leading to steatosis.[25][26] Methionine deficiency promotes oxidative stress and inflammation, driving the progression from simple steatosis to steatohepatitis.[25] It is important to note that this model causes significant weight loss, which is atypical of human NASH.[25][26][27]
Experimental Protocol: MCD Diet and iUDCA Administration
Caption: Experimental workflow for the Methionine-Choline Deficient (MCD) NASH model.
Step-by-Step Methodology:
-
Animal Selection: Male C57BL/6J mice are commonly used as they are susceptible to developing NASH on this diet.
-
Dietary Intervention:
-
House mice individually to monitor food intake.
-
Control Group: Feed a methionine-choline-sufficient control diet.
-
NASH Groups: Feed the MCD diet. Steatosis and inflammation develop within 2-4 weeks, with fibrosis becoming apparent after 4-8 weeks.[26]
-
-
iUDCA Administration Protocol:
-
Rationale for Administration: As this is a diet-induced model, co-administration of the therapeutic agent throughout the dietary challenge is a common and effective approach.
-
Oral Gavage: Administer iUDCA daily by oral gavage at a dose of 50-300 mg/kg.[23] This ensures consistent dosing, which is important as food intake can fluctuate.
-
Treatment Groups:
-
Control Diet + Vehicle
-
MCD Diet + Vehicle
-
MCD Diet + iUDCA
-
-
-
Endpoint Analysis (typically 4-8 weeks):
-
Serum Biochemistry: Measure ALT and AST.
-
Hepatic Lipid Content: Quantify liver triglycerides and cholesterol levels.
-
Histopathology: Use H&E staining to assess steatosis, lobular inflammation, and hepatocyte ballooning (key components of the NAFLD Activity Score, NAS). Use Sirius Red to stain for fibrosis.
-
Gene Expression: Analyze the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn), inflammation (Tnf-α, Ccl2), and fibrosis (Tgf-β1, Col1a1).
-
Data Summary and Dosing Considerations
The following table summarizes representative dosing information for UDCA (the active form of iUDCA) from preclinical studies, which can guide dose selection for iUDCA experiments.
| Parameter | Cholestatic Model (BDL) | Toxin-Induced Model (CCl₄) | NASH Model (MCD Diet) |
| Species | Rat | Mouse/Rat | Mouse |
| Compound | iUDCA / UDCA | UDCA | UDCA |
| Route | Dietary Admixture / Infusion | Oral Gavage / Dietary | Oral Gavage / Intraperitoneal |
| Dose Range | 2.5 g/kg in chow[1] | 50-300 mg/kg/day | 30-300 mg/kg/day[23][28] |
| Duration | 3 weeks[1] | 4-12 weeks | 4-11 weeks[28] |
| Key Findings | Improved liver biochemistry[1] | Hepatoprotection[7] | Ameliorated steatosis & inflammation[28] |
Safety and Toxicology in Rodents
UDCA is generally well-tolerated in rodents at therapeutic doses. However, very high doses can lead to toxicity. In a 6-month oral toxicity study in rats, a dose of 0.5 g/kg/day was the no-effect level, while doses of 1.0 g/kg/day and higher were associated with intrahepatic cholangitis and focal liver necrosis.[29] It is crucial to conduct preliminary dose-ranging studies if moving significantly outside the established effective dose ranges presented here.
Conclusion
The administration of this compound in rodent models of liver injury is a valuable preclinical strategy for evaluating its therapeutic potential. As the pro-drug of UDCA, its efficacy is rooted in well-established mechanisms of cytoprotection, choleresis, and anti-inflammatory action. The successful implementation of the protocols described for BDL, CCl₄, and MCD diet models depends on careful surgical technique, consistent dosing, and the selection of appropriate, validated endpoints. By understanding the principles behind each model and protocol, researchers can generate high-quality, reproducible data to advance the development of novel therapies for liver disease.
References
- Caballero, F., et al. (2010). Methionine- and Choline-Deficient Model in Predicting Adverse Drug Reactions in Human NASH. Toxicological Sciences. [Link]
- ResearchGate. (n.d.). Experimental protocol for carbon tetrachlroide (CCl4)-induced liver fibrosis.
- DeAngelis, G., et al. (2018). Methionine- and Choline-Deficient Diet–Induced Nonalcoholic Steatohepatitis Is Associated with Increased Intestinal Inflammation.
- Ga-Young, P., et al. (2018). Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility. PubMed. [Link]
- Kunz, N., et al. (2018). Role of adipose tissue in methionine–choline-deficient model of non-alcoholic steatohepatitis (NASH). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
- Tag, C. G., et al. (2015). Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis. Journal of Visualized Experiments. [Link]
- Al-Saeed, F. A., et al. (2023). A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models. Frontiers in Pharmacology. [Link]
- Nakao, T., et al. (2018). Partial Bile Duct Ligation in the Mouse: A Controlled Model of Localized Obstructive Cholestasis. Journal of Visualized Experiments. [Link]
- The Jackson Laboratory. (2020). Choosing Diet Based NASH Models. JAX. [Link]
- Nakao, T., et al. (2017). Partial Bile Duct Ligation in the Mouse: A Controlled Model of Localized Obstructive Cholestasis. Journal of Visualized Experiments. [Link]
- Pürucker, E., et al. (2001). Metabolism and effects on cholestasis of isoursodeoxycholic and ursodeoxycholic acids in bile duct ligated rats. Biochimica et Biophysica Acta. [Link]
- Mueller, M., et al. (2015). Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity.
- Icahn School of Medicine at Mount Sinai. (2015). Bile duct ligation in mice: Induction of inflammatory liver injury and fibrosis by obstructive cholestasis.
- Shroff, H. (2020). Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease?. American Association for the Study of Liver Diseases. [Link]
- Kim, M., et al. (2023).
- Paumgartner, G., & Beuers, U. (2002).
- EurekAlert!. (2025). Ursodeoxycholic acid shows promise in treating drug-induced liver injury. EurekAlert!. [Link]
- Koga, Y., et al. (1991).
- Creative Biolabs. (n.d.). Carbon Tetrachloride (CCl₄) induced Acute Liver Injury Modeling & Pharmacodynamics Service.
- Fujii, T., et al. (2013). Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor. PubMed Central. [Link]
- Lema, P. J., et al. (2021). A novel murine model of reversible bile duct obstruction demonstrates rapid improvement of cholestatic liver injury. PubMed Central. [Link]
- U.S. Food and Drug Administration. (n.d.). Mice.
- Roma, M. G., & Bessone, F. (2025).
- EurekAlert!. (2025).
- U.S. Food and Drug Administration. (n.d.). NDA 20-675.
- Zhou, Y., et al. (2023). Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives. Frontiers in Cellular and Infection Microbiology. [Link]
- CNKI. (n.d.).
- Kitani, K., & Kanai, S. (1982). Ursodeoxycholic acid prevents hepatic cytochrome P450 isozyme reduction in rats with deoxycholic acid-induced liver injury. PubMed. [Link]
- National Institutes of Health. (n.d.). Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity. NIH. [Link]
- Mueller, M., et al. (2015). Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity. PubMed. [Link]
- U.S. Food and Drug Administration. (2016). 207999Orig1s000.
- ResearchGate. (2025). Ursodeoxycholic Acid Exerts Farnesoid X Receptor-antagonistic Effects on Bile Acid and Lipid Metabolism in Morbid Obesity.
- Moole, P. K. R., et al. (2021). ASSESSMENT OF ACUTE AND SUB CHRONIC TOXICITY OF DEOXYCHOLIC ACID ON ORAL ADMINISTRATION IN RODENTS. Journal of Advanced Scientific Research. [Link]
- Staley, C., et al. (2017). Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice. PLoS ONE. [Link]
- Li, M., et al. (2021).
- Pathil, A., et al. (2011). Ursodeoxycholyl lysophosphatidylethanolamide improves steatosis and inflammation in murine models of nonalcoholic fatty liver disease.
- U.S. Food and Drug Administration. (1997). pharmacology review(s).
- Bag, A. K., et al. (2013). Defective Canalicular Transport and Toxicity of Dietary Ursodeoxycholic Acid in the abcb11-/- Mouse: Transport and Gene Expression Studies. PubMed. [Link]
- Al-Dury, S., et al. (2025). Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR. PubMed Central. [Link]
- Van der Meer, R., et al. (1987). Differential effects of ursodeoxycholic acid and ursocholic acid on the formation of biliary cholesterol crystals in mice. PubMed. [Link]
- National Center for Biotechnology Information. (2017). Ursodiol (Ursodeoxycholic Acid). LiverTox - NCBI Bookshelf. [Link]
- Dr.Oracle. (2025). What is the difference between Ursodeoxycholic acid (UDCA) and Norursodeoxycholic acid (Nor UDCA)
- Honda, A., et al. (2022). Sex-, age-, and organ-dependent improvement of bile acid hydrophobicity by ursodeoxycholic acid treatment: A study using a mouse model with human-like bile acid composition. PubMed. [Link]
- Honda, A., et al. (2022). Sex-, age-, and organ-dependent improvement of bile acid hydrophobicity by ursodeoxycholic acid treatment: A study using a mouse model with human-like bile acid composition. PLOS One. [Link]
Sources
- 1. Metabolism and effects on cholestasis of isoursodeoxycholic and ursodeoxycholic acids in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 3. Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursodeoxycholic acid for the management of drug-induced liver injury: Role of hepatoprotective and anti-cholestatic mechanisms | EurekAlert! [eurekalert.org]
- 5. Choleretic effects of ursodeoxycholic acid on experimentally-induced intrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Ursodeoxycholic Acid for the Management of Drug-induced Liver Injury: Role of Hepatoprotective and Anti-cholestatic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ursodiol (Ursodeoxycholic Acid) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Partial Bile Duct Ligation in the Mouse: A Controlled Model of Localized Obstructive Cholestasis [jove.com]
- 16. A novel murine model of reversible bile duct obstruction demonstrates rapid improvement of cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.psu.edu [pure.psu.edu]
- 18. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 20. CCL₄ induced Acute Liver Injury Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A high-dose of ursodeoxycholic acid treatment alleviates liver inflammation by remodeling gut microbiota and bile acid profile in a mouse model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Role of adipose tissue in methionine–choline-deficient model of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. mdpi.com [mdpi.com]
- 27. Methionine- and Choline-Deficient Diet–Induced Nonalcoholic Steatohepatitis Is Associated with Increased Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ursodeoxycholyl lysophosphatidylethanolamide improves steatosis and inflammation in murine models of nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Measuring Isoursodeoxycholic Acid-Induced Changes in Gene Expression
For: Researchers, scientists, and drug development professionals.
Introduction
Isoursodeoxycholic acid (isoUDCA) is a secondary bile acid and an epimer of ursodeoxycholic acid (UDCA), a compound widely used in the treatment of cholestatic liver diseases.[1][2] While the therapeutic mechanisms of UDCA are multifaceted, the distinct biological activities and gene regulatory functions of isoUDCA are an emerging area of research.[3][4] Bile acids, in general, are no longer considered mere detergents for lipid absorption; they are now recognized as critical signaling molecules that regulate their own synthesis, transport, and broad metabolic pathways through the activation of nuclear receptors and other signaling cascades.[5][6][7]
This guide provides a comprehensive framework for investigating the impact of isoUDCA on cellular gene expression. We will delve into the mechanistic underpinnings of bile acid signaling, provide detailed protocols for robust experimental design and execution using RNA sequencing (RNA-seq), and outline methods for data validation and interpretation. The causality behind experimental choices is emphasized to ensure the generation of reliable and reproducible data.
Mechanistic Background: Bile Acid Signaling and Gene Regulation
Bile acids exert their influence on gene expression primarily through the activation of nuclear hormone receptors, with the farnesoid X receptor (FXR) being a key player.[8][9] They also engage with G-protein coupled receptors like TGR5.[10][11] This intricate signaling network allows cells, particularly hepatocytes and enterocytes, to sense and respond to fluctuating bile acid concentrations, thereby maintaining homeostasis and preventing cytotoxicity.[5]
Key Signaling Pathways
-
FXR Pathway: As a primary bile acid sensor, FXR forms a heterodimer with the retinoid X receptor (RXR) upon ligand binding.[9] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[6] A critical target of FXR is the small heterodimer partner (SHP), which in turn represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[12]
-
TGR5 Pathway: TGR5 is a membrane-bound receptor that, upon activation by bile acids, stimulates the production of intracellular cyclic AMP (cAMP).[10] This can lead to the secretion of glucagon-like peptide-1 (GLP-1), influencing glucose metabolism.[11]
The interplay between these pathways is complex, with evidence of crosstalk. For instance, FXR activation can induce the expression of TGR5.[11] Understanding these foundational pathways is crucial for interpreting the gene expression changes induced by isoUDCA.
Visualizing Bile Acid Signaling
Caption: Simplified overview of isoUDCA-mediated gene regulation pathways.
Experimental Design and Protocols
A well-designed experiment is paramount for obtaining meaningful and reproducible results.[13][14] This section outlines the key considerations and provides detailed protocols for investigating isoUDCA-induced gene expression changes using RNA-seq, followed by qPCR validation.
Part 1: Cell Culture and isoUDCA Treatment
The choice of cell model is critical and should be guided by the research question. Human hepatoma cell lines like HepG2 or HepaRG are commonly used for studying bile acid metabolism and toxicity due to their hepatic characteristics.[15][16]
Protocol 1: Cell Seeding and isoUDCA Treatment
-
Cell Culture: Culture HepG2 or HepaRG cells in the recommended medium and conditions until they reach approximately 70-80% confluency.
-
Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 80-90% confluency at the time of treatment.
-
Treatment Preparation: Prepare a stock solution of isoUDCA in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest isoUDCA concentration).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of isoUDCA or the vehicle control.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24 hours). The optimal time course should be determined empirically.[17]
-
Replicates: For robust statistical analysis, it is essential to have a minimum of three biological replicates for each treatment condition.[18]
Part 2: RNA Extraction and Quality Control
High-quality RNA is the cornerstone of a successful RNA-seq experiment.
Protocol 2: Total RNA Extraction and Quantification
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and then lyse them directly in the well using a lysis buffer from a commercially available RNA extraction kit.
-
RNA Extraction: Follow the manufacturer's instructions for the chosen RNA extraction kit. Include an on-column DNase I digestion step to eliminate any contaminating genomic DNA.[19]
-
RNA Elution: Elute the RNA in nuclease-free water.
-
Quality Control:
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Purity: Assess the purity by checking the A260/A280 and A260/230 ratios. The ideal A260/A280 ratio is ~2.0.
-
Integrity: Evaluate the RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for standard RNA-seq.[20]
-
Part 3: RNA Sequencing (RNA-seq)
RNA-seq provides a comprehensive view of the transcriptome. The following protocol outlines the key steps for library preparation and sequencing.
Protocol 3: RNA-seq Library Preparation and Sequencing
-
Library Preparation:
-
Poly(A) Selection: For analyzing protein-coding genes, enrich for mRNA using oligo(dT) magnetic beads.
-
Fragmentation: Fragment the enriched mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for amplification and sequencing.
-
Amplification: Amplify the library using PCR to generate enough material for sequencing.
-
-
Library Quality Control: Assess the quality and quantity of the prepared library using an automated electrophoresis system and qPCR.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina). A sequencing depth of at least 20-30 million reads per sample is recommended for differential gene expression analysis.[20][21]
Part 4: Data Analysis
The analysis of RNA-seq data requires a bioinformatics pipeline to process the raw sequencing reads and identify differentially expressed genes.[22]
Workflow for RNA-seq Data Analysis
Caption: A standard bioinformatics workflow for RNA-seq data analysis.
Part 5: Validation of RNA-seq Data with qPCR
Quantitative real-time PCR (qPCR) is considered the gold standard for validating gene expression changes identified by RNA-seq.[23][24] This step is crucial for confirming the results of key differentially expressed genes.[25]
Protocol 4: Two-Step RT-qPCR
-
Reverse Transcription:
-
Synthesize cDNA from the same RNA samples used for RNA-seq using a reverse transcription kit. A mix of oligo(dT) and random primers is recommended for comprehensive cDNA synthesis.[26]
-
-
Primer Design:
-
Design primers for a selection of upregulated and downregulated genes of interest, as well as for 2-3 stable housekeeping genes (e.g., GAPDH, ACTB, B2M) for normalization.
-
Primers should ideally span an exon-exon junction to prevent amplification of any residual genomic DNA.[19]
-
Aim for an amplicon length of 70-150 base pairs.[19]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing a SYBR Green master mix, forward and reverse primers, and the diluted cDNA template.[27]
-
Run the reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 2-3 minutes, followed by 40 cycles of 95°C for 10-15 seconds and 60°C for 30-60 seconds).[19][28]
-
Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase (-RT) control to check for genomic DNA amplification.[19]
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the housekeeping genes.
-
Compare the fold changes obtained from qPCR with the RNA-seq data to validate the findings. A strong positive correlation between the two methods confirms the reliability of the RNA-seq results.[29]
-
Data Presentation and Interpretation
The results of the differential gene expression analysis should be presented in a clear and concise manner.
Table 1: Example of Differentially Expressed Genes in Response to isoUDCA Treatment
| Gene Symbol | Gene Name | log2(Fold Change) | p-value | Adjusted p-value |
| Upregulated Genes | ||||
| SHP (NR0B2) | Small Heterodimer Partner | 2.5 | 1.2e-8 | 3.5e-7 |
| ABCB11 | ATP Binding Cassette Subfamily B Member 11 | 1.8 | 4.5e-6 | 8.2e-5 |
| Downregulated Genes | ||||
| CYP7A1 | Cytochrome P450 Family 7 Subfamily A Member 1 | -3.2 | 8.9e-10 | 1.1e-8 |
| SLCO1B1 | Solute Carrier Organic Anion Transporter Family Member 1B1 | -2.1 | 3.1e-7 | 5.4e-6 |
Interpretation of Results
The identified differentially expressed genes should be subjected to downstream analysis to understand their biological significance.
-
Pathway Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) or KEGG pathway analysis to identify biological pathways that are significantly enriched among the differentially expressed genes. This can provide insights into the mechanisms of action of isoUDCA.
-
Gene Ontology (GO) Analysis: Perform GO analysis to categorize the differentially expressed genes based on their associated biological processes, molecular functions, and cellular components.
By integrating the results from these analyses, researchers can build a comprehensive picture of the cellular response to isoUDCA treatment.
References
- Chiang, J. Y. L. (2002). Bile acid regulation of gene expression: roles of nuclear hormone receptors. Endocrine Reviews, 23(4), 443-463. [Link]
- National Cancer Institute. (n.d.). Experimental Design: Best Practices.
- Chiang, J. Y. L., & Ferrell, J. M. (2018). Intestinal FXR and TGR5 signaling in metabolic regulation. Journal of Lipid Research, 59(8), 1337-1348. [Link]
- Chiang, J. Y. L., & Ferrell, J. M. (2019). Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy. American Journal of Physiology-Gastrointestinal and Liver Physiology, 318(1), G82-G98. [Link]
- Arraystar. (n.d.). Do I Need to Validate My RNA-Seq Results With qPCR?. [Link]
- Fiorucci, S., & Distrutti, E. (2008). Bile acids and gene regulation: from nuclear receptors to chromatin. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1782(5), 289-301. [Link]
- ENCODE Project Consortium. (2016). ENCODE Guidelines and Best Practices for RNA-Seq. [Link]
- ResearchGate. (n.d.).
- Chiang, J. Y. L. (2002). Bile Acid Regulation of Gene Expression: Roles of Nuclear Hormone Receptors. Endocrine Reviews, 23(4), 443–463. [Link]
- ResearchGate. (n.d.).
- Chiang, J. Y. L., & Ferrell, J. M. (2020). Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy. American Journal of Physiology-Gastrointestinal and Liver Physiology, 318(1), G82–G98. [Link]
- Coenye, T. (2021).
- Chiang, J. Y. L., & Ferrell, J. M. (2020). Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy. American Journal of Physiology. Gastrointestinal and Liver Physiology, 318(1), G82–G98. [Link]
- Lee, J. Y., & Lee, Y. K. (2011). Epigenomic Regulation of Bile Acid Metabolism: Emerging Role of Transcriptional Cofactors. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 990-997. [Link]
- Harvard University. (n.d.).
- Conesa, A., Madrigal, P., Tarazona, S., Gomez-Cabrero, D., Cervera, A., McPherson, A., ... & Mortazavi, A. (2016). A survey of best practices for RNA-seq data analysis. Genome Biology, 17(1), 13. [Link]
- AnyGenes. (n.d.). RNA-seq qPCR validation-High-confidence transcriptomic analysis. [Link]
- Technology Networks. (2025, January 7). Important Factors To Consider When Designing Your RNA-Seq Experiment. [Link]
- ResearchGate. (n.d.).
- Bio-protocol. (n.d.).
- Lexogen. (2025, April 9). RNA-Seq Experimental Design Guide for Drug Discovery. [Link]
- Shiner, R. J., Murphy, G. M., & Dowling, R. H. (2006). Gene expression profiling of early primary biliary cirrhosis: possible insights into the mechanism of action of ursodeoxycholic acid.
- GENEWIZ. (n.d.).
- de Bruijn, V. M. P., Te Kronnie, W., Rietjens, I. M. C. M., & Bouwmeester, H. (2022). In vitro models to detect in vivo bile acid changes induced by antibiotics. Archives of Toxicology, 96(11), 2977–2990. [Link]
- Hori, T., Tanno, S., & Takeda, Y. (1995). Effects of Ursodeoxycholic Acid and Chenodeoxycholic Acid on Major Histocompatibility Complex Class I Gene Expression.
- Nardone, A., & Storto, S. (2017). Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines.
- Lee, Y. K., & Lee, J. Y. (2024). Ursodeoxycholic Acid Modulates the Interaction of miR-21 and Farnesoid X Receptor and NF-κB Signaling. International Journal of Molecular Sciences, 25(11), 6061. [Link]
- Liew, C. K., & Mohamad, N. A. (2018). Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart. Molecules, 23(11), 2972. [Link]
- Illumina. (n.d.). RNA-Based Drug Response Biomarker Discovery and Profiling. [Link]
- Gene-Quantification. (n.d.).
- Wikipedia. (n.d.). Ursodeoxycholic acid. [Link]
- Aleo, M. F., & El-Hage, S. (2023). Cell-based approaches for the mechanistic understanding of drug-induced cholestatic liver injury. Archives of Toxicology, 97(1), 3-23. [Link]
- Wang, Y., Zhang, Y., & Zhang, Y. (2020). The effect of ursodeoxycholic acid on the relative expression of the lipid metabolism genes in mouse cholesterol gallstone models. Lipids in Health and Disease, 19(1), 154. [Link]
- Bentham Science. (2021, November 26).
- Abdel-Latif, M. M., Kelleher, D., & Reynolds, J. V. (2015). Opposing effects of bile acids deoxycholic acid and ursodeoxycholic acid on signal transduction pathways in oesophageal cancer cells. European Journal of Cancer Prevention, 24(6), 491-499. [Link]
- Stark, R., Grzelak, M., & Hadfield, J. (2019). A Beginner's Guide to Analysis of RNA Sequencing Data. American Journal of Respiratory Cell and Molecular Biology, 61(4), 437-448. [Link]
- Kim, Y. S., & Lee, Y. S. (2021). Ursodeoxycholic acid shows antineoplastic effects in bile duct cancer cells via apoptosis induction; p53 activation; and EGFR-ERK, COX-2, and PI3K-AKT pathway inhibition. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(8), 1675-1685. [Link]
- ResearchGate. (n.d.). A Bile acid secretion to serum-free cell culture medium by.... [Link]
- Chen, J., Theriot, C. M., & Li, Y. (2022). Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives. Frontiers in Pharmacology, 13, 1032139. [Link]
- Kuipers, F., Spijkerman, A. M., & Vonk, R. J. (1988). Differential effects of ursodeoxycholic acid and ursocholic acid on the formation of biliary cholesterol crystals in mice.
- Semantic Scholar. (n.d.). Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart. [Link]
- Woolbright, B. L., & Jaeschke, H. (2017). Animal Models to Study Bile Acid Metabolism. Journal of Clinical and Translational Research, 3(Suppl 1), 209-220. [Link]
- ResearchGate. (2025, September 18). (PDF) Bile Acid Synthesis in Cell Culture. [Link]
- Livak, K. J., Wills, Q. F., & Tipping, A. J. (2013). Methods for qPCR gene expression profiling applied to 1440 lymphoblastoid single cells. Methods, 59(1), 71-79. [Link]
- MedicaPharma. (n.d.). Chenodeoxycholic, Ursodeoxycholic and Cholic Acids: Comparison. [Link]
- American Association for the Study of Liver Diseases. (2020, September 13). Why do we use ursodeoxycholic acid (UDCA)
- ResearchGate. (2018, November 15). Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart. [Link]
Sources
- 1. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 3. Effects of ursodeoxycholic acid and chenodeoxycholic acid on major histocompatibility complex class I gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of ursodeoxycholic acid on the relative expression of the lipid metabolism genes in mouse cholesterol gallstone models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile acids and gene regulation: from nuclear receptors to chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile acid regulation of gene expression: roles of nuclear hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Ursodeoxycholic Acid Modulates the Interaction of miR-21 and Farnesoid X Receptor and NF-κB Signaling [mdpi.com]
- 13. Experimental design considerations | Introduction to RNA-seq using high-performance computing [hbctraining.github.io]
- 14. Important Factors To Consider When Designing Your RNA-Seq Experiment | Technology Networks [technologynetworks.com]
- 15. Cell-based approaches for the mechanistic understanding of drug-induced cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 18. Experimental Design: Best Practices [bioinformatics.ccr.cancer.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. alitheagenomics.com [alitheagenomics.com]
- 21. encodeproject.org [encodeproject.org]
- 22. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rna-seqblog.com [rna-seqblog.com]
- 24. Do results obtained with RNA-sequencing require independent verification? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. anygenes.com [anygenes.com]
- 26. gene-quantification.de [gene-quantification.de]
- 27. 使用SYBR Green I染料检测的qPCR基因表达/拷贝数分析实验方案 [sigmaaldrich.com]
- 28. oaepublish.com [oaepublish.com]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols: Isoursodeoxycholic Acid for Studying Bile Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Intricate World of Bile Acid Metabolism and the Unique Role of Isoursodeoxycholic Acid
Bile acids (BAs) are not merely detergents for lipid digestion; they are crucial signaling molecules that regulate their own synthesis, transport, and overall metabolic homeostasis.[1] This intricate network is primarily orchestrated by nuclear receptors like the farnesoid X receptor (FXR) and membrane-bound receptors such as the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[2][3] Dysregulation of BA metabolism is implicated in a range of pathologies, including cholestatic liver diseases, metabolic syndrome, and certain cancers. Consequently, tools that allow for the precise investigation of BA metabolic pathways are invaluable to researchers.
This compound (iUDCA), the 3β-epimer of ursodeoxycholic acid (UDCA), presents itself as a unique tool for these investigations. While sharing structural similarities with the well-characterized UDCA, its distinct stereochemistry offers a different perspective on BA metabolism and signaling. A key characteristic of iUDCA is its extensive isomerization to UDCA, positioning it as a pro-drug for UDCA.[4] This bioconversion, however, also provides a unique opportunity to trace specific metabolic pathways. Furthermore, in vitro studies have demonstrated that iUDCA possesses direct cytoprotective effects, suggesting that its biological activities are not solely dependent on its conversion to UDCA.[4]
This comprehensive guide provides detailed application notes and protocols for utilizing iUDCA in the study of bile acid metabolism, catering to both in vitro and in vivo research models.
This compound: Chemical Properties and Rationale for Use
iUDCA (3β,7β-dihydroxy-5β-cholan-24-oic acid) is a secondary bile acid. Its epimer, UDCA (3α,7β-dihydroxy-5β-cholan-24-oic acid), is a well-established therapeutic agent for certain liver diseases. The primary rationale for using iUDCA in metabolic studies lies in its metabolic fate and its potential for isotopic labeling.
Metabolic Fate: Upon oral administration, iUDCA is well-absorbed and undergoes extensive first-pass metabolism in the liver, where it is isomerized to UDCA.[4] This conversion involves a 3-oxo intermediate, 3-dehydro-UDCA.[4] By using labeled iUDCA, researchers can trace the flux through this specific epimerization pathway and subsequently follow the metabolic journey of the newly formed UDCA.
Isotopic Labeling: The synthesis of stable isotope-labeled bile acids, such as ¹³C-labeled UDCA, has been well-documented.[5] A similar approach can be applied to synthesize ¹³C- or deuterium-labeled iUDCA. These labeled analogs are invaluable for tracer studies, allowing for the differentiation of exogenously administered iUDCA and its metabolites from the endogenous bile acid pool.
In Vitro Applications: Dissecting the Direct Cellular Effects of this compound
In vitro cell culture systems are indispensable for elucidating the direct molecular and cellular effects of iUDCA, independent of its in vivo conversion to UDCA.
Protocol 1: Assessment of iUDCA Cytoprotection in HepG2 Cells
This protocol details a method to evaluate the direct cytoprotective effects of iUDCA against an induced cellular injury in the human hepatoblastoma cell line, HepG2.
Rationale: This experiment aims to determine if iUDCA can directly protect liver cells from damage, a key question given its potential therapeutic applications. HepG2 cells are a widely used model for studying hepatotoxicity and bile acid metabolism.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (iUDCA)
-
Ethanol (or other cytotoxic agent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
iUDCA Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of iUDCA (e.g., 10, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of the solvent used to dissolve iUDCA, typically DMSO). Incubate for 24 hours.
-
Induction of Cytotoxicity: After the pre-treatment period, introduce a cytotoxic agent. For example, to model alcohol-induced injury, add ethanol to a final concentration of 200 mM to the wells (except for the negative control wells) and incubate for a further 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium from all wells.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, uninjured) cells. Compare the viability of cells pre-treated with iUDCA to those treated with the cytotoxic agent alone.
Expected Outcome: Based on existing literature, it is anticipated that pre-treatment with iUDCA will show a dose-dependent increase in cell viability in the presence of the cytotoxic agent, demonstrating its direct cytoprotective effects.[4]
Investigating the Impact of iUDCA on Bile Acid Signaling Pathways
To understand the mechanisms underlying iUDCA's effects, its influence on key bile acid receptors, FXR and TGR5, can be investigated.
Experimental Approach:
-
Reporter Gene Assays: Utilize cell lines (e.g., HEK293T) co-transfected with expression vectors for FXR or TGR5 and a corresponding reporter plasmid containing response elements linked to a luciferase gene. Treat these cells with iUDCA and UDCA to compare their ability to activate these receptors.
-
Gene Expression Analysis (qPCR): Treat relevant cell lines (e.g., HepG2 for liver-specific effects, or intestinal cell lines like Caco-2) with iUDCA. Extract RNA and perform quantitative real-time PCR (qPCR) to measure the expression of target genes downstream of FXR (e.g., SHP, BSEP) and TGR5 (e.g., DIO2).
Causality Behind Experimental Choices: By directly comparing the effects of iUDCA and UDCA on these signaling pathways, researchers can dissect whether iUDCA has unique signaling properties or if its effects are solely mediated through its conversion to UDCA. This is critical for understanding its potential as a distinct therapeutic agent.
In Vivo Applications: Tracing Bile Acid Metabolism with this compound
In vivo studies are essential to understand the integrated physiological effects of iUDCA, including its absorption, metabolism, and impact on the entire bile acid pool.
Protocol 2: In Vivo Study of iUDCA Metabolism in a Rodent Model
This protocol outlines a procedure for administering iUDCA to rodents and collecting samples for metabolic analysis.
Rationale: This experiment aims to characterize the in vivo metabolic fate of iUDCA and its impact on the overall bile acid profile. The use of a rodent model allows for controlled administration and comprehensive tissue collection.
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
This compound (unlabeled or stable isotope-labeled)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages for urine and feces collection
-
Anesthesia
-
Surgical tools for tissue collection
-
Tubes for blood, bile, and tissue sample storage
Procedure:
-
Acclimatization: Acclimatize animals to individual housing in metabolic cages for at least 3 days prior to the experiment.
-
Baseline Sample Collection: Collect 24-hour urine and feces, as well as a baseline blood sample from the tail vein.
-
iUDCA Administration: Administer iUDCA orally by gavage at a predetermined dose (e.g., 50 mg/kg). For tracer studies, a mixture of labeled and unlabeled iUDCA can be used.
-
Sample Collection:
-
Urine and Feces: Collect urine and feces at timed intervals (e.g., 0-24h, 24-48h).
-
Blood: Collect blood samples via tail vein or saphenous vein at various time points post-administration (e.g., 1, 2, 4, 8, 24 hours) to determine the pharmacokinetic profile.
-
Terminal Sample Collection: At the end of the study (e.g., 48 hours), anesthetize the animals and collect terminal blood via cardiac puncture, bile from the gallbladder, and liver tissue.
-
-
Sample Processing:
-
Centrifuge blood to obtain plasma/serum.
-
Homogenize liver tissue.
-
Store all samples at -80°C until analysis.
-
dot
Caption: Workflow for in vivo iUDCA metabolic study.
Analytical Methodologies: Quantifying this compound and its Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids in biological matrices.
Protocol 3: Bile Acid Extraction and LC-MS/MS Analysis
This protocol provides a general framework for the extraction of bile acids from plasma and liver tissue, followed by LC-MS/MS analysis.
Rationale: Accurate quantification of iUDCA and its metabolites is crucial for interpreting the results of both in vitro and in vivo studies. This protocol ensures efficient extraction and sensitive detection.
Sample Preparation:
A. Plasma/Serum:
-
To 100 µL of plasma/serum, add 400 µL of ice-cold acetonitrile containing a mixture of deuterated bile acid internal standards (including deuterated UDCA as a proxy for iUDCA if a specific iUDCA standard is unavailable).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
B. Liver Tissue:
-
Weigh approximately 50 mg of frozen liver tissue.
-
Add 1 mL of ice-cold 80% methanol containing internal standards.
-
Homogenize the tissue using a bead beater or other suitable homogenizer.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube, evaporate, and reconstitute as described for plasma.
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of formic acid or ammonium acetate, is commonly employed.
-
Ionization: Electrospray ionization (ESI) in negative mode is optimal for bile acid analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification of iUDCA, UDCA, their conjugated forms, and other relevant bile acids.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| iUDCA/UDCA | 391.3 | 391.3 |
| G-iUDCA/G-UDCA | 448.3 | 74.0 |
| T-iUDCA/T-UDCA | 498.3 | 80.0 |
| d4-UDCA (IS) | 395.3 | 395.3 |
| Note: MRM transitions should be optimized for the specific instrument used. |
dot
Sources
- 1. Ursodeoxycholic acid accelerates bile acid enterohepatic circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of human this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isoursodeoxycholic Acid in Advanced In Vitro Models of Cholestasis
Audience: Researchers, scientists, and drug development professionals in hepatology and toxicology.
Objective: This document provides a comprehensive guide to utilizing isoursodeoxycholic acid (iUDCA) in robust in vitro models of cholestasis. It details the scientific rationale behind model selection, provides step-by-step protocols for inducing and treating cholestatic injury, and outlines key endpoint analyses to rigorously evaluate the therapeutic potential of iUDCA.
Introduction: The Challenge of Cholestasis and the Potential of this compound
Cholestasis is a pathological condition characterized by a detrimental reduction in bile flow from the liver, leading to the intrahepatic accumulation of cytotoxic bile acids. This buildup triggers a cascade of cellular events, including oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation, culminating in progressive liver injury. For decades, ursodeoxycholic acid (UDCA), a hydrophilic bile acid, has been the primary therapy for cholestatic liver diseases like Primary Biliary Cholangitis (PBC).[1] The therapeutic efficacy of UDCA is attributed to its multifactorial mechanisms of action, which include protecting liver cells (hepatocytes and cholangiocytes) from the toxicity of hydrophobic bile acids, stimulating hepatobiliary secretion, and exerting anti-apoptotic and immunomodulatory effects.[2][3][4]
This compound (iUDCA), the 3β-epimer of UDCA, has emerged as a compound of interest with comparable hydrophilicity and cytoprotective properties in vitro.[5] Preclinical studies indicate that iUDCA functions as a pro-drug, undergoing efficient conversion to UDCA within the liver. This suggests that its therapeutic benefits are likely mediated through the well-established protective pathways of UDCA.[5] The development of predictive and physiologically relevant in vitro models is paramount for elucidating the precise mechanisms of iUDCA and evaluating its efficacy in mitigating cholestatic injury. This guide provides the technical framework to conduct such investigations.
Scientific Foundation: Mechanisms of Action and Rationale for In Vitro Modeling
The therapeutic action of UDCA, and by extension iUDCA, is not based on a single target but on a network of protective effects that counteract the damage caused by toxic bile acid accumulation. Understanding these mechanisms is crucial for designing meaningful experiments.
Key Hepatoprotective Mechanisms:
-
Cytoprotection and Membrane Stabilization: UDCA integrates into cellular membranes, protecting them from the detergent-like, lytic effects of hydrophobic bile acids like chenodeoxycholic acid (CDCA) and deoxycholic acid (DCA).[6][7]
-
Stimulation of Biliary Secretion (Choleresis): UDCA promotes the secretion of bile acids by enhancing the expression and insertion of key transport proteins into the hepatocyte's canalicular membrane, most notably the Bile Salt Export Pump (BSEP, or ABCB11).[1][8][9] This helps flush out accumulated toxic bile acids.
-
Anti-Apoptotic Effects: Cholestasis induces hepatocyte apoptosis. UDCA counteracts this by inhibiting mitochondrial membrane permeability transition, a critical step in the intrinsic apoptotic pathway.[2][10][11]
-
Anti-Inflammatory and Immunomodulatory Effects: UDCA can suppress inflammatory signaling pathways, such as NF-κB, and reduce the expression of pro-inflammatory cytokines like TNF-α, thereby dampening the inflammatory response that exacerbates liver injury.[12][13][14]
-
Modulation of Nuclear Receptors: UDCA can act as an antagonist to the Farnesoid X Receptor (FXR), a primary nuclear receptor that regulates bile acid synthesis.[15][16] By modulating FXR signaling, UDCA can influence the overall bile acid pool composition.[17]
The following diagram illustrates the convergence of these protective pathways.
Caption: Key hepatoprotective mechanisms of UDCA/iUDCA.
Selecting the Optimal In Vitro Model
No single in vitro model can recapitulate the full complexity of human liver pathophysiology. The choice of model is a critical experimental decision that depends on the specific scientific question being addressed. Three-dimensional (3D) models are increasingly favored over traditional 2D cultures because they better mimic the intercellular interactions and architecture of the liver.[18]
Caption: Logic for selecting an appropriate in vitro model.
| Model Type | Key Features & Strengths | Limitations | Primary Applications for iUDCA Studies |
| HepG2 Cells | Human hepatoma line; easy to culture; high-throughput compatible. | Immature phenotype; low expression of key transporters (e.g., BSEP) and metabolic enzymes. | Initial cytotoxicity screening; assessing general anti-inflammatory effects.[12] |
| HepaRG Cells | Differentiates into hepatocyte and biliary-like cells; forms functional bile canaliculi; expresses transporters and CYPs at levels comparable to PHH.[19][20] | Requires a long differentiation period (4 weeks). | Modeling drug-induced cholestasis; BSEP inhibition assays; cytoprotection studies.[21][22] |
| Sandwich-Cultured PHH | "Gold Standard"; high physiological relevance; forms functional canalicular networks.[23] | Limited availability; high donor-to-donor variability; rapid dedifferentiation if not in sandwich culture. | Validating key findings; detailed BSEP transport kinetics; assessing metabolism of iUDCA.[24] |
| Liver Spheroids/Organoids | 3D architecture mimics tissue; stable for long-term culture; suitable for repeat-dosing studies.[18][25][26] Can be derived from iPSCs or primary cells.[27][28] | Can be complex to generate and analyze; may have a fibrotic core if too large. | Studying chronic cholestatic injury; modeling fibrosis; evaluating long-term efficacy of iUDCA. |
Experimental Protocols
The following protocols provide a validated framework for assessing the effects of iUDCA. Crucially, for all experiments, a known hepatoprotective agent like UDCA should be run in parallel as a positive control, and a cholestatic agent alone as a negative control.
Protocol 1: Cytoprotective Effect of iUDCA in a HepaRG Model of Cholestasis
Rationale: This protocol establishes a cholestatic injury model using the robust and differentiated HepaRG cell line to quantify the ability of iUDCA to prevent bile acid-induced cell death.
Materials:
-
Differentiated HepaRG cells in 96-well plates
-
William’s E Medium with supplements
-
Glycochenodeoxycholic acid (GCDCA) or Lithocholic acid (LCA)
-
This compound (iUDCA), Ursodeoxycholic acid (UDCA)
-
LDH Cytotoxicity Assay Kit
-
Caspase-Glo® 3/7 Assay System
Procedure:
-
Cell Culture: Culture and differentiate HepaRG cells according to the supplier's recommendations until mature, polarized hepatocytes with visible bile canaliculi are formed (typically 4 weeks).[20]
-
Preparation of Reagents: Prepare stock solutions of GCDCA (e.g., 50 mM in DMSO) and iUDCA/UDCA (e.g., 100 mM in DMSO).
-
Treatment:
-
Aspirate maintenance medium from the cells.
-
Add fresh medium containing the desired concentrations of iUDCA or UDCA for a pre-treatment period (e.g., 2 to 24 hours). Include a "vehicle only" control.
-
After pre-treatment, add the cholestatic agent (e.g., GCDCA to a final concentration of 50-200 µM). The optimal concentration should be determined empirically by a dose-response curve to identify a concentration that causes ~50% cell death (EC50).
-
Co-incubate for 24 hours at 37°C, 5% CO2.
-
-
Endpoint Analysis - Cytotoxicity (LDH Release):
-
After 24 hours, carefully collect 50 µL of supernatant from each well.
-
Measure LDH activity in the supernatant according to the manufacturer's protocol.
-
Add lysis buffer to a set of control wells to determine maximum LDH release.
-
Calculate % cytotoxicity relative to the maximum LDH release control.
-
-
Endpoint Analysis - Apoptosis (Caspase 3/7 Activity):
-
After collecting supernatant for the LDH assay, add 100 µL of Caspase-Glo® 3/7 reagent to the remaining cells in each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure luminescence using a plate reader. Express data as fold-change over the vehicle-treated control.
-
Protocol 2: BSEP Inhibition Assay in Sandwich-Cultured HepaRG Cells
Rationale: Inhibition of the Bile Salt Export Pump (BSEP) is a primary mechanism of drug-induced cholestasis.[29] This assay measures the ability of iUDCA to interfere with BSEP-mediated transport using a fluorescent substrate.
Materials:
-
Sandwich-cultured HepaRG cells (or PHH) in 96-well plates
-
Hanks’ Balanced Salt Solution (HBSS), with and without Ca2+/Mg2+
-
Cholyl-lysyl-fluorescein (CLF) or another fluorescent BSEP substrate
-
Cyclosporine A (CsA) or Bosentan (Positive control BSEP inhibitors)[21][30]
-
This compound (iUDCA)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Use sandwich-cultured HepaRG cells that have formed a robust network of bile canaliculi.
-
Pre-incubation:
-
Wash cells twice with warm HBSS (with Ca2+/Mg2+).
-
Incubate cells for 10 minutes in warm HBSS containing iUDCA, CsA (e.g., 10 µM), or vehicle control.
-
-
Substrate Incubation:
-
Add the fluorescent BSEP substrate CLF (e.g., 2 µM final concentration) to the wells and incubate for an additional 10-30 minutes at 37°C. This time should be within the linear range of uptake.[30]
-
-
Washing: Aspirate the incubation medium and wash the cells rapidly three times with ice-cold HBSS (with Ca2+/Mg2+) to stop transport and remove extracellular substrate.
-
Quantification:
-
Method A (Biliary Excretion Index): This method requires parallel plates.
-
Plate 1 (Total Accumulation): Lyse cells with lysis buffer. Measure total fluorescence.
-
Plate 2 (Cellular Accumulation): Incubate cells for 30 min with Ca2+-free HBSS to disrupt tight junctions and release substrate from canaliculi. Collect the supernatant, lyse the remaining cells, and measure fluorescence in the cell lysate.
-
Calculate the Biliary Excretion Index (BEI) as [(Total - Cellular) / Total] * 100.
-
-
Method B (Direct Lysis): Lyse all cells with lysis buffer. Measure the total fluorescence retained in the cell/canaliculi system. A decrease in fluorescence compared to the vehicle control indicates BSEP inhibition.
-
-
Data Analysis: Calculate the percent inhibition of BSEP activity for each compound relative to the vehicle control. Determine the IC50 value for potent inhibitors by fitting the data from a concentration-response curve.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating iUDCA in an in vitro cholestasis model.
Caption: General experimental workflow for assessing iUDCA.
Data Interpretation and Expected Outcomes
Data should be analyzed to compare the effects of the cholestatic agent alone versus its combination with different concentrations of iUDCA and the UDCA control.
| Endpoint | Cholestatic Agent Alone (e.g., GCDCA) | + iUDCA / UDCA Treatment | Interpretation |
| LDH Release (%) | High (e.g., 50-70%) | Dose-dependent decrease | iUDCA demonstrates cytoprotective effects against necrotic cell death. |
| Caspase 3/7 Activity (Fold Change) | High (e.g., >3-fold) | Dose-dependent decrease | iUDCA exhibits anti-apoptotic properties. |
| BSEP Transport (%) | Low (if agent is an inhibitor) | No significant change or slight restoration | iUDCA itself is not a potent BSEP inhibitor. It may restore function by improving cell health. |
| TNF-α/IL-6 Release (pg/mL) | High | Dose-dependent decrease | iUDCA has anti-inflammatory effects. |
Self-Validation and Trustworthiness: Each protocol incorporates critical controls to ensure data integrity. The use of a well-characterized BSEP inhibitor (Cyclosporine A) validates the transporter assay, while the inclusion of a toxic bile acid alone establishes the baseline injury for cytoprotection studies. Comparing iUDCA directly against the clinical standard, UDCA, provides an immediate benchmark for its relative potency and efficacy.
Conclusion
The protocols and models described in this guide provide a robust framework for the preclinical evaluation of this compound in the context of cholestasis. By employing physiologically relevant cell models like HepaRG and sandwich-cultured primary hepatocytes, researchers can move beyond simple cytotoxicity screening to probe specific mechanisms of action, including the modulation of bile acid transport, inhibition of apoptosis, and suppression of inflammatory pathways. Rigorous application of these methods will generate the high-quality, mechanistic data needed to advance the development of iUDCA as a potential therapy for cholestatic liver diseases.
References
- Beuers, U. (2006). Drug insight: Mechanisms and sites of action of ursodeoxycholic acid in cholestasis.
- Ouchi, R., & Takebe, T. (2021). Organoids and Spheroids as Models for Studying Cholestatic Liver Injury and Cholangiocarcinoma.
- Sharanek, A., & Guguen-Guillouzo, C. (2019). Setup and Use of HepaRG Cells in Cholestasis Research. Methods in Molecular Biology, 1981, 291-312. [Link][19]
- Roma, M. G., Toledo, F. D., & Coleman, R. (2008). Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications. Clinical Science, 114(9), 567-581. [Link][2]
- Ouchi, R., & Takebe, T. (2021). Organoids and Spheroids as Models for Studying Cholestatic Liver Injury and Cholangiocarcinoma.
- Beuers, U. (2006). Drug insight: Mechanisms and sites of action of Ursodeoxycholic acid in cholestasis.
- Bachour-El Azzi, P. (2021). Prediction of cholestatic potential of drugs and investigation of mechanisms underlying cholestasis using HepaRG™ cells. SaferWorldbyDesign. [Link][20]
- Beuers, U. (2006). Drug insight: Mechanisms and sites of action of ursodeoxycholic acid in cholestasis. Nature Clinical Practice.
- Paumgartner, G., & Beuers, U. (2004). Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease. Clinical Liver Disease, 8(1), 67-81. [Link][3]
- Mueller, M., et al. (2015). Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity.
- Purucker, E., et al. (2001). Metabolism and effects on cholestasis of isoursodeoxycholic and ursodeoxycholic acids in bile duct ligated rats. Biochimica et Biophysica Acta, 1525(1-2), 173-180. [Link][5]
- Vinken, M., & Papeleu, P. (2010). Mechanisms and in vitro models of drug-induced cholestasis. Toxicology in Vitro, 24(5), 1458-1467. [Link][32]
- Ramaiahgari, S. C., & Ferguson, S. S. (2019). Organotypic 3D HepaRG Liver Model for Assessment of Drug-Induced Cholestasis. Methods in Molecular Biology, 1981, 313-327. [Link][26]
- Ramaiahgari, S. C., & Ferguson, S. S. (2019). Organotypic 3D HepaRG Liver Model for Assessment of Drug-Induced Cholestasis. Methods in Molecular Biology, 1981, 313-327. [Link][21]
- Sharanek, A., & Guguen-Guillouzo, C. (2019). Setup and Use of HepaRG Cells in Cholestasis Research.
- Rodrigues, R. M., et al. (2018). In vitro prediction of drug-induced cholestatic liver injury: a challenge for the toxicologist. Archives of Toxicology, 92(8), 2465-2490. [Link][23]
- Jones, B. (2023). Modelling Cholestasis in vitro Using Hepatocytes Derived from Human Induced Pluripotent Stem Cells. QMRO Home. [Link][33]
- Karami, S., et al. (2020). Current Models for Predicting Drug-induced Cholestasis: The Role of Hepatobiliary Transport System. Journal of Pharmacopuncture, 23(1), 1-8. [Link][34]
- RE-Place. (n.d.). Hepatocyte-based in vitro model for drug-induced cholestasis. RE-Place. [Link][24]
- Mueller, M., et al. (2015). Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity.
- Wang, S., et al. (2023). A decade of liver organoids: Advances in disease modeling. Seminars in Liver Disease, 43(1), 1-14. [Link][27]
- Mitsuyoshi, H., et al. (1999). Ursodeoxycholic acid protects hepatocytes against oxidative injury via induction of antioxidants.
- Galle, P. R., et al. (1990). Effects of ursodeoxycholic acid and chenodeoxycholic acid on human hepatocytes in primary culture. Gastroenterology, 99(3), 786-795. [Link][36]
- Ma, H., & Patti, M. E. (2015). Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity. Annals of Translational Medicine, 3(Suppl 1), S10. [Link][37]
- Mueller, M., et al. (2015). Ursodeoxycholic Acid Exerts Farnesoid X Receptor-antagonistic Effects on Bile Acid and Lipid Metabolism in Morbid Obesity.
- ResearchGate. (n.d.). Typical in vitro BSEP inhibition assay conditions.
- Kenna, J. G., et al. (2018). Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective. Clinical Pharmacology & Therapeutics, 104(5), 916-932. [Link][39]
- Gaisler, F., et al. (2013). Liver protective effect of ursodeoxycholic acid includes regulation of ADAM17 activity. BMC Gastroenterology, 13, 149. [Link][12]
- Heuman, D. M., et al. (1991). Bile salt-induced cytotoxicity and ursodeoxycholate cytoprotection: in-vitro study in perifused rat hepatocytes.
- BioIVT. (n.d.). BSEP Transporter Assay. BioIVT. [Link][29]
- Galle, P. R., et al. (1990). Ursodeoxycholate reduces hepatotoxicity of bile salts in primary human hepatocytes.
- Schnider, P. (2021). CHAPTER 8: Bile Salt Export Pump (BSEP) Inhibition. The Royal Society of Chemistry. [Link][40]
- Zeccherini, C., et al. (2020). High-Throughput Assessment of Bile Salt Export Pump Inhibition Using RapidFire-MS and DESI-MS. SLAS Discovery, 25(7), 788-797. [Link][41]
- Dumont, M., et al. (2002). Effect of Ursodeoxycholic Acid on the Expression of the Hepatocellular Bile Acid Transporters (Ntcp and bsep) in Rats With Estrogen-Induced Cholestasis.
- Lee, Y. H., et al. (2024). Ursodeoxycholic Acid Modulates the Interaction of miR-21 and Farnesoid X Receptor and NF-κB Signaling. International Journal of Molecular Sciences, 25(11), 6092. [Link][17]
- Amaral, J. D., et al. (2009). Bile acids: regulation of apoptosis by ursodeoxycholic acid. Journal of Lipid Research, 50(9), 1721-1734. [Link][42]
- Weinman, S. A. (1992). Hepatocellular bile acid transport and ursodeoxycholic acid hypercholeresis. Seminars in Liver Disease, 12(4), 341-352. [Link][43]
- Kunz, B., et al. (2008). Effect of ursodeoxycholic acid on bile acid profiles and intestinal detoxification machinery in primary biliary cirrhosis and health. Alimentary Pharmacology & Therapeutics, 28(5), 629-638. [Link][44]
- Yan, Y., et al. (2021).
- Sun, G., et al. (2023). Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives. Frontiers in Cellular and Infection Microbiology, 13, 1189498. [Link][46]
- Paumgartner, G., & Beuers, U. (2002). Ursodeoxycholic acid in cholestatic liver disease: Mechanisms of action and therapeutic use revisited.
- Kim, O. S., et al. (2017). Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages. Korean Journal of Physiology & Pharmacology, 21(4), 417-424. [Link][13]
- Amaral, J. D., et al. (2009). Bile acids: regulation of apoptosis by ursodeoxycholic acid. Journal of Lipid Research, 50(9), 1721-1734. [Link][11]
- Fujino, H., et al. (1993). Differential effects of ursodeoxycholic acid and ursocholic acid on the formation of biliary cholesterol crystals in mice. Lipids, 28(9), 799-803. [Link][47]
- van der Velden, L. M. S., et al. (2024). MYO5B Deficiency-Associated Cholestasis and the Role of the Bile Salt Export Pump. International Journal of Molecular Sciences, 25(1), 589. [Link][48]
- Asbaghi, O., et al. (2021). Effect of ursodeoxycholic acid on liver markers: A systematic review and meta-analysis of randomized placebo-controlled clinical trials.
- Li, J., et al. (2021). Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model. Frontiers in Pharmacology, 12, 733918. [Link][14]
Sources
- 1. Ursodeoxycholic acid in cholestatic liver disease: Mechanisms of action and therapeutic use revisited | Scilit [scilit.com]
- 2. Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of ursodeoxycholic acid on liver markers: A systematic review and meta‐analysis of randomized placebo‐controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and effects on cholestasis of isoursodeoxycholic and ursodeoxycholic acids in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile salt-induced cytotoxicity and ursodeoxycholate cytoprotection: in-vitro study in perifused rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ursodeoxycholate reduces hepatotoxicity of bile salts in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug insight: Mechanisms and sites of action of ursodeoxycholic acid in cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Ursodeoxycholic Acid on the Expression of the Hepatocellular Bile Acid Transporters (Ntcp and bsep) in Rats With Estrogen-Induced Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liver protective effect of ursodeoxycholic acid includes regulation of ADAM17 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model [frontiersin.org]
- 15. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ursodeoxycholic Acid Modulates the Interaction of miR-21 and Farnesoid X Receptor and NF-κB Signaling [mdpi.com]
- 18. Organoids and Spheroids as Models for Studying Cholestatic Liver Injury and Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Setup and Use of HepaRG Cells in Cholestasis Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. SaferWorldbyDesign [saferworldbydesign.com]
- 21. Organotypic 3D HepaRG Liver Model for Assessment of Drug-Induced Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In vitro prediction of drug-induced cholestatic liver injury: a challenge for the toxicologist - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hepatocyte-based in vitro model for drug-induced cholestasis | RE-Place [re-place.be]
- 25. Organoids and Spheroids as Models for Studying Cholestatic Liver Injury and Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Organotypic 3D HepaRG Liver Model for Assessment of Drug-Induced Cholestasis | Springer Nature Experiments [experiments.springernature.com]
- 27. A decade of liver organoids: Advances in disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biorxiv.org [biorxiv.org]
- 29. bioivt.com [bioivt.com]
- 30. researchgate.net [researchgate.net]
Isoursodeoxycholic Acid (iUDCA) Treatment in Primary Hepatocyte Cultures: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Player in Bile Acid Therapeutics
Isoursodeoxycholic acid (iUDCA) is a bile acid of growing interest within the scientific community. As a stereoisomer of the well-established therapeutic agent ursodeoxycholic acid (UDCA), iUDCA presents a novel avenue for investigating the modulation of hepatocyte function and the treatment of liver diseases. While extensive research has elucidated the multifaceted mechanisms of UDCA, the specific actions of iUDCA on primary hepatocytes are an emerging area of study. This guide provides a comprehensive overview of the current understanding of bile acid effects on hepatocytes, drawing primarily from the wealth of data on UDCA as a foundational framework, and presents detailed protocols for the in vitro assessment of iUDCA in primary hepatocyte cultures.
The exploration of iUDCA is driven by the subtle yet potentially significant differences in its three-dimensional structure compared to UDCA. These stereochemical distinctions may translate into altered affinities for cellular receptors and transporters, leading to unique downstream signaling events and therapeutic profiles. This document aims to equip researchers with the foundational knowledge and practical methodologies to investigate the specific effects of iUDCA, contributing to a deeper understanding of its potential as a hepatoprotective agent.
The Mechanistic Landscape: How Bile Acids Influence Hepatocyte Function
The effects of bile acids on hepatocytes are complex and pleiotropic, encompassing cytoprotective, anti-inflammatory, and anti-apoptotic actions. While the specific signaling pathways activated by iUDCA are still under active investigation, the known mechanisms of its parent compound, UDCA, provide a valuable roadmap for experimental inquiry.
Key Signaling Hubs:
-
Farnesoid X Receptor (FXR): FXR is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis[1]. The interaction of UDCA with FXR is complex and appears to be context-dependent, with some studies suggesting antagonistic properties while others indicate agonistic effects, particularly in the gut[1][2]. Investigating the specific binding affinity and functional consequences of iUDCA interaction with FXR in primary hepatocytes is a critical area of research.
-
Mitochondrial Protection: Mitochondria are central to hepatocyte health and are a key target of bile acid signaling. Hydrophobic bile acids can induce mitochondrial membrane permeability transition (MMPT), leading to the release of pro-apoptotic factors like cytochrome c[3][4]. UDCA has been shown to stabilize the mitochondrial membrane, preventing apoptosis and preserving mitochondrial function[2][3]. Assessing the impact of iUDCA on mitochondrial integrity and function in the face of cellular stress is a key experimental objective.
-
Anti-Inflammatory Pathways: Chronic liver inflammation is a hallmark of many liver diseases. UDCA has been demonstrated to exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and modulating immune cell responses[5][6]. The potential for iUDCA to suppress inflammatory signaling cascades within hepatocytes warrants thorough investigation.
-
Apoptosis Regulation: Hepatocyte apoptosis is a critical event in the progression of liver injury. UDCA can inhibit apoptosis through various mechanisms, including the modulation of pro- and anti-apoptotic proteins and the preservation of mitochondrial integrity[6][7][8].
Signaling Pathway of UDCA in Hepatocytes
Caption: Putative signaling pathways of iUDCA in hepatocytes, based on known UDCA mechanisms.
Comparative Analysis: iUDCA in the Context of Other Bile Acid Therapeutics
To fully appreciate the potential of iUDCA, it is essential to consider its properties in relation to other key bile acids used in research and clinical practice.
| Feature | This compound (iUDCA) | Ursodeoxycholic Acid (UDCA) | Obeticholic Acid (OCA) |
| Primary Mechanism | Under Investigation | Cytoprotective, Anti-apoptotic, Choleretic, Immunomodulatory[9][10] | Potent FXR Agonist |
| FXR Activity | Unknown, predicted to be a modulator | Controversial: reported as both agonist and antagonist[1][2] | Strong Agonist |
| Hepatotoxicity | Expected to be low, similar to UDCA | Low[7] | Potential for hepatotoxicity at higher doses |
| Clinical Applications | Investigational | Primary Biliary Cholangitis, Gallstone dissolution[10] | Primary Biliary Cholangitis |
Experimental Protocols for the Evaluation of iUDCA in Primary Hepatocyte Cultures
The following protocols provide a robust framework for characterizing the effects of iUDCA on primary hepatocytes. It is crucial to adapt these protocols to the specific research question and the source of the primary hepatocytes (e.g., human, rat, mouse).
Protocol 1: Isolation and Culture of Primary Hepatocytes
Primary hepatocytes are the gold standard for in vitro liver studies but are notoriously delicate. Strict adherence to aseptic technique and gentle handling are paramount for successful isolation and culture.
Materials:
-
Liver tissue (e.g., from perfusion or resection)
-
Perfusion Buffer I (e.g., HBSS without Ca²⁺/Mg²⁺, with EGTA)
-
Perfusion Buffer II (e.g., Williams' Medium E with collagenase)
-
Hepatocyte Wash Medium (e.g., Williams' Medium E with 10% FBS)
-
Hepatocyte Plating Medium (e.g., Williams' Medium E with 10% FBS, insulin, dexamethasone)
-
Hepatocyte Maintenance Medium (e.g., Williams' Medium E with supplements)
-
Collagen-coated culture plates
Procedure:
-
Liver Perfusion: Perfuse the liver first with Perfusion Buffer I to remove blood and then with Perfusion Buffer II to digest the extracellular matrix.
-
Cell Dissociation: Gently dissociate the digested liver tissue to release the hepatocytes.
-
Cell Filtration and Washing: Filter the cell suspension to remove undigested tissue and wash the hepatocytes by low-speed centrifugation to remove non-parenchymal cells and debris.
-
Viability Assessment: Determine cell viability using the Trypan Blue exclusion assay. A viability of >85% is generally required for successful culture.
-
Cell Plating: Plate the hepatocytes on collagen-coated plates in Hepatocyte Plating Medium and allow them to attach for several hours.
-
Medium Change: After attachment, replace the plating medium with Hepatocyte Maintenance Medium.
-
Culture Maintenance: Maintain the cells in a humidified incubator at 37°C and 5% CO₂. Change the medium every 24 hours.
Experimental Workflow for iUDCA Treatment
Caption: General experimental workflow for treating primary hepatocytes with iUDCA.
Protocol 2: iUDCA Treatment of Primary Hepatocyte Cultures
Materials:
-
This compound (iUDCA) powder
-
Sterile DMSO or other suitable solvent
-
Hepatocyte Maintenance Medium
-
Cultured primary hepatocytes
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of iUDCA in a suitable solvent (e.g., DMSO). Ensure complete dissolution.
-
Working Solution Preparation: Prepare working solutions of iUDCA by diluting the stock solution in Hepatocyte Maintenance Medium to the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of solvent as the highest iUDCA concentration).
-
Cell Treatment: Remove the old medium from the cultured hepatocytes and replace it with the prepared iUDCA working solutions or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific endpoint being measured.
Protocol 3: Assessment of Hepatocyte Viability and Cytotoxicity
Assays:
-
MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.
-
Live/Dead Staining: Utilizes fluorescent dyes (e.g., Calcein-AM and Ethidium Homodimer-1) to visualize live and dead cells, respectively.
Protocol 4: Analysis of Gene and Protein Expression
Techniques:
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of target genes involved in bile acid metabolism (e.g., FXR, CYP7A1), inflammation (e.g., TNF-α, IL-6), and apoptosis (e.g., Bax, Bcl-2).
-
Western Blotting: To determine the protein levels and activation states (via phosphorylation) of key signaling molecules (e.g., FXR, p-NF-κB, cleaved Caspase-3).
-
ELISA: To quantify the secretion of cytokines and other proteins into the culture medium.
Protocol 5: Evaluation of Mitochondrial Function
Assays:
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Using fluorescent dyes like JC-1 or TMRM to assess changes in mitochondrial polarization.
-
ATP Production Assay: To measure the cellular ATP levels as an indicator of mitochondrial respiratory function.
-
Seahorse XF Analyzer: To perform real-time analysis of mitochondrial respiration and glycolysis.
Conclusion and Future Directions
The study of this compound in primary hepatocyte cultures represents a promising frontier in liver research. By leveraging the extensive knowledge of UDCA's mechanisms of action and employing rigorous in vitro methodologies, researchers can systematically unravel the unique biological activities of iUDCA. The protocols outlined in this guide provide a solid foundation for investigating its cytoprotective, anti-inflammatory, and anti-apoptotic properties, as well as its impact on key signaling pathways such as FXR and mitochondrial function. Further research, particularly direct comparative studies with UDCA, will be instrumental in defining the therapeutic potential of iUDCA for a range of cholestatic and metabolic liver diseases. The insights gained from these studies will be invaluable for the development of novel and more effective treatments for patients with liver disorders.
References
- Galle, P. R., et al. (1999). Ursodeoxycholic acid reduces bile acid-induced apoptosis in primary human hepatocytes.
- Paumgartner, G., & Beuers, U. (2002). Ursodeoxycholic acid in cholestatic liver disease: mechanisms of action and therapeutic use revisited.
- Mueller, M., et al. (2015). Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity.
- Rodrigues, C. M., et al. (1998). A novel role for ursodeoxycholic acid in inhibiting apoptosis by modulating mitochondrial membrane perturbation.
- Rodrigues, C. M., et al. (1999). Ursodeoxycholic acid prevents cytochrome c release in apoptosis by inhibiting mitochondrial membrane depolarization and channel formation.
- Rautiainen, H., et al. (2006). The effect of common polymorphisms of the farnesoid X receptor and bile acid transporters on the pharmacokinetics of ursodeoxycholic acid. The Pharmacogenomics Journal, 6(2), 109-117.
- Häussinger, D., et al. (1990). Ursodeoxycholate reduces hepatotoxicity of bile salts in primary human hepatocytes.
- Guo, G. L., et al. (2025). Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR. eGastroenterology.
- Mitsuyoshi, H., et al. (1999). Ursodeoxycholic acid protects hepatocytes against oxidative injury via induction of antioxidants.
- Sombetzki, M., et al. (2013). Liver protective effect of ursodeoxycholic acid includes regulation of ADAM17 activity. PLoS One, 8(10), e76331.
- Lirussi, F., & Okolicsanyi, L. (1992). Cytoprotection with ursodeoxycholic acid: effect in chronic non-cholestatic and chronic cholestatic liver disease. Italian Journal of Gastroenterology, 24(1), 31-35.
- Lazaridis, K. N. (2020). Why do we use ursodeoxycholic acid (UDCA)
- Rodrigues, C. M., et al. (2000). Ursodeoxycholic acid may inhibit deoxycholic acid-induced apoptosis by modulating mitochondrial transmembrane potential and reactive oxygen species production. Molecular Medicine, 6(10), 866-879.
- Custodio, J. B., et al. (2024). Ursodeoxycholic and chenodeoxycholic bile acids attenuate systemic and liver inflammation induced by lipopolysaccharide in rats.
- Yoon, H. J., & Kim, Y. S. (2017). Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages. PLoS One, 12(6), e0180174.
- Rodrigues, C. M., et al. (1998). Ursodeoxycholate (UDCA) inhibits the mitochondrial membrane permeability transition induced by glycochenodeoxycholate: a mechanism of UDCA cytoprotection.
- Selezneva, É. I., et al. (2011). [Cytoprotective effect of ursodeoxycholic acid on the gastroduodenal zone mucous membrane at elderly patients with a combination of gallstone disease and duodenal ulcer]. Eksperimental'naia i klinicheskaia gastroenterologiia, (4), 44-47.
- Paumgartner, G. (2002). Ursodeoxycholic acid in cholestatic liver disease: mechanisms of action and therapeutic use revisited.
- Ikegami, T., & Matsuzaki, Y. (2008). Ursodeoxycholic acid: Mechanism of action and novel clinical applications.
- Beuers, U. (2006). Drug insight: Mechanisms and sites of action of ursodeoxycholic acid in cholestasis.
- Rodrigues, C. M., et al. (2003). Ursodeoxycholic and tauroursodeoxycholic acids inhibit cell death induced by deoxycholic acid in primary rat hepatocytes. American Journal of Physiology-Gastrointestinal and Liver Physiology, 285(3), G708-G719.
Sources
- 1. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of ursodeoxycholic acid on liver mitochondrial function in rats with alloxan-induced diabetes: link with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic acid prevents cytochrome c release in apoptosis by inhibiting mitochondrial membrane depolarization and channel formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursodeoxycholate (UDCA) inhibits the mitochondrial membrane permeability transition induced by glycochenodeoxycholate: a mechanism of UDCA cytoprotection [pubmed.ncbi.nlm.nih.gov]
- 5. Ursodeoxycholic acid protects hepatocytes against oxidative injury via induction of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursodeoxycholic acid diminishes Fas-ligand-induced apoptosis in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of ursodeoxycholic acid and chenodeoxycholic acid on human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ursodeoxycholate reduces hepatotoxicity of bile salts in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
Application Note: A Framework for the Quantification of Isoursodeoxycholic Acid (iUDCA) and its Conjugates in Bile using LC-MS/MS
Introduction
Isoursodeoxycholic acid (iUDCA) is a stereoisomer of the well-characterized therapeutic bile acid, ursodeoxycholic acid (UDCA). Like UDCA, iUDCA is a hydrophilic bile acid, and its presence and concentration in the bile acid pool can have significant physiological implications. The quantification of iUDCA and its primary amidated forms, glycothis compound (GiUDCA) and taurothis compound (TiUDCA), in bile is of growing interest to researchers in hepatology, gastroenterology, and drug metabolism. Accurate measurement of these compounds is crucial for understanding their metabolic pathways, their potential therapeutic effects, and their role as biomarkers in various hepatobiliary diseases.
This application note provides a comprehensive methodological framework for the sensitive and specific quantification of iUDCA, GiUDCA, and TiUDCA in bile samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As the commercial availability of analytical standards for iUDCA and its conjugates is limited, this document serves as a detailed protocol to be implemented upon the procurement or custom synthesis of the necessary reference materials.
Principle of the Method
The method employs a protein precipitation-based extraction of iUDCA and its conjugates from the complex bile matrix, followed by chromatographic separation using a reversed-phase C18 column. The separation of iUDCA from its isomers, particularly UDCA, is critical and is achieved through a carefully optimized gradient elution. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM), which provides the high selectivity and sensitivity required for accurate measurement. Isotope-labeled internal standards for analogous bile acids are proposed for use to ensure the precision and accuracy of the quantification.
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Analytical Standards: this compound (iUDCA), Glycothis compound (GiUDCA), Taurothis compound (TiUDCA) - Note: These standards may require custom synthesis.
-
Internal Standards (IS): Deuterated analogs such as Ursodeoxycholic acid-d4 (d4-UDCA), Glycoursodeoxycholic acid-d4 (d4-GUDCA), and Tauroursodeoxycholic acid-d4 (d4-TUDCA). The use of deuterated iUDCA analogs, if available, would be ideal.
-
Bile Samples: Collected and stored at -80°C until analysis.
-
Equipment:
-
Vortex mixer
-
Centrifuge capable of 4°C and >12,000 x g
-
Analytical balance
-
Pipettes
-
HPLC vials with inserts
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.
-
Experimental Workflow
The overall workflow for the quantification of iUDCA conjugates in bile is depicted below.
Caption: Workflow for iUDCA Conjugate Quantification.
Detailed Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve iUDCA, GiUDCA, TiUDCA, and the internal standards in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with methanol to create a series of working standard solutions for constructing the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Prepare a mixed internal standard working solution in methanol.
Sample Preparation
The complex nature of bile necessitates a robust extraction method to remove proteins and other interfering substances.
-
Thawing and Dilution: Thaw the bile samples on ice. Vortex to ensure homogeneity. Dilute the bile 1:10 (v/v) with 0.9% saline solution. This dilution is crucial to reduce matrix effects.
-
Internal Standard Spiking: To 50 µL of the diluted bile sample, add 10 µL of the 100 ng/mL internal standard working solution.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.[1]
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean HPLC vial insert.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Vortex to ensure complete dissolution.
LC-MS/MS Analysis
The chromatographic separation is the most critical step for the differentiation of iUDCA from its isomers.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-12.1 min: 80-20% B; 12.1-15 min: 20% B |
Rationale for Chromatographic Conditions: A C18 column is a standard choice for reversed-phase chromatography of bile acids. The gradient elution with an organic mobile phase allows for the separation of bile acids based on their hydrophobicity. The inclusion of formic acid aids in the ionization of the analytes in the mass spectrometer. The successful separation of iUDCA from UDCA and other isomers is highly dependent on the specific column chemistry and gradient profile, and may require further optimization.
Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
The following are proposed MRM transitions for iUDCA and its conjugates. These will require experimental verification and optimization. For glycine and taurine conjugated bile acids, characteristic fragment ions at m/z 74 and m/z 80, respectively, are commonly observed.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| iUDCA | 391.3 | 391.3 | Optimized |
| GiUDCA | 448.3 | 74.0 | Optimized |
| TiUDCA | 498.3 | 80.0 | Optimized |
| d4-UDCA (IS) | 395.3 | 395.3 | Optimized |
| d4-GUDCA (IS) | 452.3 | 74.0 | Optimized |
| d4-TUDCA (IS) | 502.3 | 80.0 | Optimized |
Note on MRM Transitions: For unconjugated bile acids like iUDCA, fragmentation can be limited. Therefore, monitoring the precursor ion as the product ion (pseudo-MRM) is a common practice. The collision energies for each transition must be optimized for the specific instrument being used to achieve maximum sensitivity.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for each analyte and internal standard using the instrument's software.
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration of the calibrants. A linear regression with a 1/x weighting is typically used.
-
Quantification: Determine the concentration of iUDCA, GiUDCA, and TiUDCA in the bile samples by interpolating their peak area ratios from the calibration curve.
Method Validation and Quality Control
A full validation of this method should be performed according to established bioanalytical method validation guidelines. This includes assessing:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and internal standards.
-
Linearity and Range: The concentration range over which the assay is linear, accurate, and precise.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated using quality control (QC) samples at low, medium, and high concentrations.
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the bile matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analytes in bile under various storage and handling conditions.
Challenges and Considerations
The primary challenge in the quantification of iUDCA and its conjugates is the lack of commercially available certified analytical standards . This application note provides a robust framework, but its implementation is entirely dependent on the successful procurement or synthesis of these critical reagents. Researchers should engage with companies specializing in custom chemical synthesis to obtain iUDCA, GiUDCA, and TiUDCA.
Furthermore, the chromatographic separation of bile acid isomers is a well-documented challenge. The method provided here is a starting point, and optimization of the column, mobile phases, and gradient may be necessary to achieve baseline separation of iUDCA from UDCA and other isomers present in bile.
Conclusion
This application note details a comprehensive and robust LC-MS/MS-based methodological framework for the quantification of this compound and its glycine and taurine conjugates in bile. The protocol outlines detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection. While the successful application of this method is contingent upon the availability of analytical standards, this guide provides the necessary scientific and technical foundation for researchers to establish a validated assay for these important, yet understudied, bile acids.
References
- Eckers, C., New, A. P., East, P. B., & Haskins, N. J. (1990). The use of tandem mass spectrometry for the differentiation of bile acid isomers and for the identification of bile acids in biological extracts. Rapid Communications in Mass Spectrometry, 4(10), 449-453.
- Hagopian, K., et al. (2017). Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. Methods, 129, 61-71.
- Han, J., et al. (2015). Metabolic profiling of bile acids in human and mouse blood by LC-MS/MS in combination with phospholipid-depletion solid-phase extraction. Analytical chemistry, 87(2), 1127-1136.
- Al-Salami, H., et al. (2020).
- Avanti Polar Lipids. (n.d.). Bile Acid Standards.
- Gómez-Patiño, M. B., et al. (2021). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Physiology, 12, 709503.
- Pinto, M. C., et al. (2019). Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry. Clinical Pharmacology & Biopharmaceutics, 8(1), 1-8.
- Trott, A., et al. (2019). LC-MS/MS Analysis of Bile Acids in In Vitro Samples. Methods in Molecular Biology, 1981, 15-23.
- Rossi, S. S., Converse, J. L., & Hofmann, A. F. (1987). High pressure liquid chromatographic analysis of conjugated bile acids in human bile: simultaneous resolution of sulfated and unsulfated lithocholyl amidates and the common conjugated bile acids. Journal of lipid research, 28(5), 589–595.
- Batta, A. K., Shefer, S., & Salen, G. (1981). Thin-layer chromatographic separation of conjugates of ursodeoxycholic acid from those of litho-, chenodeoxy-, deoxy-, and cholic acids. Journal of lipid research, 22(4), 712–714.
- European Patent Office. (1994).
- European Patent Office. (1994).
Sources
Application Notes & Protocols: The Use of Isoursodeoxycholic Acid in Organoid Culture Systems
For: Researchers, scientists, and drug development professionals.
Introduction: A New Player in Bile Acid Research for 3D Culture
Organoids, three-dimensional (3D) structures self-organized from stem cells, have revolutionized disease modeling and drug discovery by recapitulating the architecture and function of native organs in vitro.[1][2] Within the realm of gastrointestinal and hepatic research, modeling the complex environment of the enterohepatic system is paramount. Bile acids, traditionally known for their role in fat digestion, are now recognized as critical signaling molecules that regulate metabolism, inflammation, and cell fate through dedicated receptors like the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).[3][4]
Ursodeoxycholic acid (UDCA) is a hydrophilic bile acid widely used to treat cholestatic liver diseases.[5][6] Isoursodeoxycholic acid (iUDCA) is a stereoisomer of UDCA (3β,7β-dihydroxy-5β-cholan-24-oic acid) that emerges during UDCA metabolism in humans.[7] While less studied than UDCA, its unique stereochemistry presents an opportunity to explore differential effects on cellular signaling pathways relevant to organoid physiology and pathophysiology. This guide provides a comprehensive overview of the mechanism of action of iUDCA and detailed protocols for its application in liver, intestinal, and cholangiocyte organoid systems.
Mechanism of Action: Modulating Key Bile Acid Signaling Pathways
The biological effects of bile acids are primarily mediated by the nuclear receptor FXR and the membrane-bound receptor TGR5.[8] While direct receptor affinity data for iUDCA is limited, its actions can be inferred from the broader understanding of hydrophilic bile acids like UDCA, which are known to interact with these pathways.[9]
-
Farnesoid X Receptor (FXR) Activation: FXR is a central regulator of bile acid, lipid, and glucose metabolism.[3] Upon activation in intestinal cells, FXR induces the expression of Fibroblast Growth Factor 19 (FGF19), which travels to the liver to suppress bile acid synthesis by inhibiting the enzyme Cholesterol 7α-hydroxylase (CYP7A1).[4][10] In hepatocytes, FXR activation also upregulates the Small Heterodimer Partner (SHP), which further represses CYP7A1.[4] Hydrophilic bile acids like UDCA are generally weak FXR agonists but can displace more toxic, hydrophobic bile acids, thereby reducing overall FXR-mediated cytotoxicity and inflammation.
-
TGR5 Signaling: TGR5 is expressed in various cell types, including cholangiocytes and enteroendocrine cells.[8] Its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose homeostasis, and promotes fluid secretion in cholangiocytes.[3]
The interplay between these pathways is crucial for maintaining tissue homeostasis. The application of iUDCA in organoid models allows for the precise dissection of these signaling events in a human-relevant 3D context.
Figure 1: Simplified signaling diagram of iUDCA's potential action in enterohepatic organoid models.
Applications of iUDCA in Organoid Research
The use of iUDCA can be tailored to several key research areas using organoids derived from liver, intestine, or bile ducts.[5][10][11]
-
Modeling Cholestatic Liver Diseases: Cholestasis is characterized by the accumulation of toxic hydrophobic bile acids. In liver or cholangiocyte organoids, iUDCA can be used to study its potential to protect against injury induced by co-treatment with toxic bile acids like glycochenodeoxycholic acid (GCDCA).[12] Key readouts include organoid viability, barrier function, and expression of inflammatory markers.
-
Investigating Cystic Fibrosis (CF) Biliary and Intestinal Disease: The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is crucial for ion and fluid secretion in bile ducts and the intestine. Its dysfunction in CF leads to thickened secretions and organ damage. UDCA is known to stimulate bile flow independently of CFTR.[13] The forskolin-induced swelling (FIS) assay in CF patient-derived organoids is a powerful tool to assess CFTR function.[14][15] iUDCA can be tested for its ability to stimulate swelling (fluid secretion) independent of or in synergy with CFTR modulators.
-
Studying Enterohepatic Crosstalk: By using co-culture systems (e.g., Transwell™) of intestinal and liver organoids, researchers can model the gut-liver axis.[10] Intestinal organoids can be treated with iUDCA on their apical side, and the downstream effects on connected liver organoids (e.g., suppression of CYP7A1 expression via FGF19) can be quantified.[10]
Protocols: Preparation and Use of iUDCA in Organoid Culture
Protocol 1: Preparation of iUDCA Stock Solution
Rationale: iUDCA, like most bile acids, has poor water solubility.[16] A high-concentration stock solution in an organic solvent is required for accurate and sterile addition to aqueous culture media. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Sterile-filtered pipette tips
Procedure:
-
In a sterile biosafety cabinet, weigh the desired amount of iUDCA powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock, typically 10-50 mM. For example, to make a 20 mM stock of iUDCA (MW ≈ 392.58 g/mol ), dissolve 7.85 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may assist dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if any particulates are visible.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Modeling Cholestatic Injury in Human Liver Organoids
Rationale: This protocol assesses the cytoprotective effect of iUDCA against injury induced by a toxic bile acid, glycochenodeoxycholic acid (GCDCA). Organoid viability is used as the primary readout.
Materials:
-
Mature human liver organoids (cultured in 3D domes of basement membrane extract)
-
Liver Organoid Culture Medium
-
iUDCA stock solution (Protocol 1)
-
GCDCA stock solution (e.g., 50 mM in DMSO)
-
Vehicle control (DMSO)
-
Viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Opaque-walled 96-well plates suitable for luminescence assays
Experimental Workflow:
Figure 2: Workflow for assessing the protective effects of iUDCA against cholestatic injury in organoids.
Step-by-Step Procedure:
-
Plate mature liver organoids in a 96-well opaque plate. Ensure organoids are of similar size and density across wells.
-
Pre-treatment: Prepare culture medium containing the final desired concentrations of iUDCA (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control (DMSO at the same final concentration as the highest iUDCA dose, e.g., 0.1%).
-
Carefully remove the old medium and add 100 µL of the prepared medium to the respective wells. Incubate for 24 hours.
-
Co-treatment: Prepare fresh media as in Step 2, but now include the toxic bile acid GCDCA at a final concentration known to induce cell death (e.g., 50-100 µM). Include the following conditions:
-
Vehicle Control (DMSO only)
-
GCDCA only
-
iUDCA (each concentration) + GCDCA
-
iUDCA (highest concentration) only (to check for inherent toxicity)
-
-
Remove the pre-treatment medium and add 100 µL of the co-treatment medium to the appropriate wells.
-
Incubate for 48 hours, or a time course determined by preliminary experiments.
-
Viability Assessment: Perform a 3D-compatible cell viability assay according to the manufacturer's instructions.[17][18] For CellTiter-Glo® 3D, this typically involves adding the reagent directly to the wells, incubating, and measuring luminescence.
-
Data Analysis: Normalize the luminescence readings of all wells to the average of the vehicle-only control wells to calculate percent viability.
Protocol 3: Assessing iUDCA Effect on CFTR Function in Intestinal Organoids
Rationale: The forskolin-induced swelling (FIS) assay measures CFTR-dependent fluid secretion into the organoid lumen.[14] This protocol determines if iUDCA can stimulate fluid secretion, potentially providing a therapeutic benefit in CF.
Materials:
-
Mature human intestinal organoids (from CF patients and healthy controls)
-
Intestinal Organoid Culture Medium (without Wnt)
-
iUDCA stock solution
-
Forskolin (FSK) stock solution (e.g., 10 mM in DMSO)
-
Brightfield microscope with live-cell imaging capabilities
Procedure:
-
Passage and seed intestinal organoids onto a 96-well plate. Allow them to grow for 3-4 days until small cystic structures with a clear lumen are formed.
-
Prepare assay medium (culture medium without Wnt conditioners to reduce proliferation during the assay) containing the following:
-
Vehicle Control (DMSO)
-
iUDCA (e.g., 100 µM)
-
Forskolin (e.g., 5 µM) - Positive control for CFTR activation
-
iUDCA + Forskolin
-
-
Replace the existing medium with the prepared assay media.
-
Place the plate in a live-cell imaging system incubated at 37°C and 5% CO₂.
-
Acquire brightfield images of each well every 1-2 hours for a total of 24 hours.
-
Data Analysis: Using image analysis software (e.g., ImageJ/Fiji), measure the total cross-sectional area of each organoid at t=0 and at subsequent time points.
-
Calculate the fold change in area over time for each organoid. The swelling response is typically quantified as the Area Under the Curve (AUC) of the swelling curve (Fold Change vs. Time).[15]
-
Compare the AUC values between conditions. A significant increase in swelling with iUDCA alone would indicate a CFTR-independent mechanism of fluid secretion.
Data Interpretation and Expected Outcomes
Proper controls are essential for interpreting results. Always include a vehicle control (DMSO) to account for any solvent effects.
Table 1: Summary of Experimental Setups and Expected Outcomes
| Application Area | Organoid Type | Key Reagents | Primary Readout | Expected Outcome / Interpretation |
| Cholestatic Injury | Liver / Cholangiocyte | iUDCA, GCDCA | 3D Viability Assay[17][19] | Increased viability in iUDCA + GCDCA wells compared to GCDCA alone suggests a cytoprotective effect. |
| CFTR Function | Intestinal / Cholangiocyte | iUDCA, Forskolin | Forskolin-Induced Swelling (FIS) Assay[14][20] | Swelling with iUDCA alone indicates CFTR-independent fluid secretion. Enhanced swelling with FSK suggests a synergistic effect. |
| Enterohepatic Signaling | Intestinal & Liver (Co-culture) | iUDCA | qPCR for CYP7A1, SHP (liver); ELISA for FGF19 (medium)[10] | Decreased CYP7A1 expression in liver organoids following intestinal iUDCA treatment indicates intact gut-liver axis signaling. |
Troubleshooting and Best Practices
-
Bile Acid Solubility: Ensure bile acid stock solutions are fully dissolved before adding to the medium. Precipitation can lead to inconsistent results.
-
Organoid Heterogeneity: Organoid size and morphology can be variable.[21] For quantitative assays, plate a sufficient number of organoids and use automated image analysis to measure responses across the entire population, or select organoids of a consistent size at the start of the experiment.
-
Optimal Concentration: The effective concentration of iUDCA may vary between organoid types and donor lines. Perform a dose-response curve (e.g., 1 µM to 200 µM) to determine the optimal working concentration for your specific model system.
-
Vehicle Control: The final concentration of DMSO in the culture medium should be consistent across all conditions and ideally kept below 0.5% to avoid solvent toxicity.
Conclusion
This compound represents a valuable tool for probing bile acid signaling in advanced in vitro models. Its application in organoid culture systems provides a powerful platform for modeling cholestatic and metabolic diseases, investigating CFTR-related pathophysiology, and dissecting the complex signaling of the gut-liver axis. The protocols outlined here offer a robust starting point for researchers to integrate iUDCA into their studies, paving the way for new insights into gastrointestinal and hepatic biology and potentially identifying novel therapeutic strategies.
References
- Sampaziotis, F., & Hannan, N. R. F. (2021).
- Li, T., & Chiang, J. Y. L. (2014). Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy.
- Vavassori, P., et al. (2009). Bile acid effects on bile acid receptors FXR and TGR5.
- O'Meally, D., et al. (2022). Use of human tissue stem cell-derived organoid cultures to model enterohepatic circulation. American Journal of Physiology-Gastrointestinal and Liver Physiology.
- Jiang, C., et al. (2015). Intestinal FXR and TGR5 signaling in metabolic regulation.
- Pathak, P., et al. (2018). The role of FXR and TGR5 in reversing and preventing progression of Western diet–induced hepatic steatosis, inflammation, and fibrosis in mice. The FASEB Journal.
- Chiang, J. Y. L. (2013). FXR- and TGR5-mediated regulation of bile acid synthesis and lipid and glucose metabolism in the liver and intestine.
- Nuciforo, S., et al. (2024). Cholangiocyte organoids to study drug-induced injury.
- Pellicciari, R., et al. (2021).
- Haluzíková, D., et al. (2016). Ursodeoxycholic Acid but Not Tauroursodeoxycholic Acid Inhibits Proliferation and Differentiation of Human Subcutaneous Adipocytes. PLOS One.
- Zhang, Y., et al. (2021).
- Renga, B., et al. (2021). Deoxycholic and Ursodeoxycholic Acid Differentially Impact Cellular Steatosis and Lipid Peroxidation in Cultured Hepatoma Cells.
- DeMuro, A., et al. (2003).
- Soroka, C. J., et al. (2022). Cell-matrix interactions control biliary organoid polarity, architecture, and differentiation.
- Sampaziotis, F., et al. (2021). Cholangiocyte organoids from human bile retain a local phenotype and can repopulate bile ducts in vitro.
- Shiraki, K., et al. (2005). Different effects of bile acids, ursodeoxycholic acid and deoxycholic acid, on cell growth and cell death in human colonic adenocarcinoma cells.
- Tateno, H., & Yoshizato, K. (2003). Characterization of hepatic-organoid cultures.
- van der Meer, D., et al. (2023). Viability Analysis and High-Content Live-Cell Imaging for Drug Testing in Prostate Cancer Xenograft-Derived Organoids.
- Zhou, T., et al. (2023). Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives. Frontiers in Cellular and Infection Microbiology.
- Tokyo University of Science. (2024).
- Le, T. N., et al. (2018). Disease modeling using 3D organoids derived from human induced pluripotent stem cells. MDPI.
- Rossi, G., et al. (2018). Disease modelling in human organoids. Development.
- Berkers, G., et al. (2022). CFTR Modulator Response in Nasal Organoids Derived from People with Cystic Fibrosis.
- Yan, H. H. N., et al. (2021). Semi-Automated Computational Assessment of Cancer Organoid Viability Using Rapid Live-Cell Microscopy. Cancers.
- Cell Culture Dish. (2019). Using Organoids for Disease Modeling. Cell Culture Dish.
- Beutel, A. K., et al. (2021). Organoid phenotype-profiles capture organoid viability.
- Dekkers, J. F., et al. (2021). Correction of CFTR function in intestinal organoids to guide treatment of cystic fibrosis.
- BenchChem. (2025). Generating Intestinal Organoids: A Step-by-Step Protocol for Researchers. BenchChem.
- Li, M., et al. (2022). Organoids: development and applications in disease models, drug discovery, precision medicine, and regenerative medicine. Signal Transduction and Targeted Therapy.
- Chen, Y., et al. (2024). Organoids in biliary research: insights into developmental signaling and applications in disease modeling. Cell & Bioscience.
- Amaral, M. D., et al. (2019). Organoids as a Personalized Medicine Tool for Ultra-Rare Mutations in Cystic Fibrosis: the Case of S955P and 1717–2A>G. Journal of Personalized Medicine.
- Berkers, G., et al. (2022). CFTR Modulator Response in Nasal Organoids Derived from People with Cystic Fibrosis. Research Square.
- Marsee, A., et al. (2021).
- van der Woerd, W. L., et al. (2012). Ursodeoxycholate modulates bile flow and bile salt pool independently from the cystic fibrosis transmembrane regulator (Cftr) in mice. American Journal of Physiology-Gastrointestinal and Liver Physiology.
- Wirtz, S., et al. (2017). Quantitative measurement of organoid death in comparison to human and...
- Protocol Exchange. (2023). A Three-Step Protocol to Differentiate iPSC into Colon Organoids.
- STEMCELL Technologies. (n.d.). Establishing Organoid Culture from Mouse Intestinal Crypts. STEMCELL Technologies.
- Hong, J. Y., et al. (2004). Mechanism of apoptotic effects induced selectively by ursodeoxycholic acid on human hepatoma cell lines. World Journal of Gastroenterology.
- Wu, J., et al. (2024). Generation of human hepatobiliary organoids with a functional bile duct from chemically induced liver progenitor cells. Stem Cell Research & Therapy.
- Nkosi, T., et al. (2024). Protocol for the establishment and characterization of South African patient-derived intestinal organoids.
- Fumagalli, A., et al. (2021). Intestinal organoid co-culture protocol to study cell competition in vitro. STAR Protocols.
- TheWell Bioscience Inc. (2024). A Quick Organoid Viability Measurement by Using Cyto3D® Live-Dead Assay Kit. TheWell Bioscience.
- Hu, H., et al. (2018). Liver organoid culture methods.
- Scholars Research Library. (2024). Cell Culture Media Formulations for Enhanced Cell Viability. Scholars Research Library.
- Guan, Y., et al. (2017). Human hepatic organoids for the analysis of human genetic diseases. JCI Insight.
- Batta, A. K., et al. (1995). Formation of iso-ursodeoxycholic acid during administration of ursodeoxycholic acid in man. Journal of Lipid Research.
- Lancaster, M. A., & Huch, M. (2019). Organoids.
- Google Patents. (1996). DE4443377A1 - Process for the preparation of this compound.
- Frontiers. (2023). Biological synthesis of ursodeoxycholic acid. Frontiers.
Sources
- 1. DSpace [scholarbank.nus.edu.sg]
- 2. Disease modelling in human organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of iso-ursodeoxycholic acid during administration of ursodeoxycholic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of human tissue stem cell-derived organoid cultures to model enterohepatic circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholangiocyte organoids from human bile retain a local phenotype and can repopulate bile ducts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-matrix interactions control biliary organoid polarity, architecture, and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ursodeoxycholate modulates bile flow and bile salt pool independently from the cystic fibrosis transmembrane regulator (Cftr) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CFTR Modulator Response in Nasal Organoids Derived from People with Cystic Fibrosis [mdpi.com]
- 15. Correction of CFTR function in intestinal organoids to guide treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formulation and Characterization of Ursodeoxycholic Acid Nanosuspension Based on Bottom-Up Technology and Box–Behnken Design Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Viability Analysis and High-Content Live-Cell Imaging for Drug Testing in Prostate Cancer Xenograft-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Quick Organoid Viability Using Cyto3D® Live-Dead Assay Kit [thewellbio.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Organoids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Isoursodeoxycholic Acid (iUDCA) Solubility: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Isoursodeoxycholic acid (iUDCA) is a bile acid and a 3β-epimer of ursodeoxycholic acid (UDCA), investigated for its potential therapeutic effects.[1] However, its poor aqueous solubility presents significant challenges for in vitro and in vivo studies. This guide provides practical, in-depth solutions to common solubility issues encountered during research and development.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the core physicochemical properties of iUDCA that dictate its solubility?
A1: Understanding the fundamental properties of iUDCA is the first step in troubleshooting. Like its parent compound UDCA, iUDCA is a steroid acid with a rigid sterol nucleus and a flexible side chain terminating in a carboxylic acid group.[2][3]
-
pKa: The carboxylic acid group gives iUDCA an acidic pKa, estimated to be around 5.0.[4][5] This is a critical value. At pH levels below the pKa, the molecule is predominantly in its protonated, un-ionized (hydrophobic) form, leading to very low water solubility. At pH levels above the pKa, it becomes deprotonated and ionized, significantly increasing its aqueous solubility.[6][7]
-
Physical Form: iUDCA is typically supplied as a crystalline solid.[9] The energy required to break this stable crystal lattice before the molecule can be solvated contributes to its low dissolution rate.
| Property | Typical Value (based on UDCA) | Implication for Solubility |
| Molecular Formula | C24H40O4[9] | - |
| Molecular Weight | 392.6 g/mol [9] | - |
| pKa | ~5.0[4][5] | Highly pH-dependent solubility. Insoluble in acidic/neutral pH. |
| Aqueous Solubility | Very Low (~0.02 mg/mL for UDCA)[8] | Requires formulation strategies for aqueous applications. |
| Organic Solubility | Soluble in methanol, DMSO[1][10] | Useful for creating high-concentration stock solutions. |
Q2: Why won't my iUDCA dissolve in standard phosphate-buffered saline (PBS) at pH 7.4?
A2: This is the most common issue researchers face. The reason lies directly with the pKa of iUDCA. At a pH of 7.4, which is above the pKa of ~5.0, one would expect the molecule to be ionized and soluble. However, the process is more complex. While the equilibrium favors the ionized form, the initial dissolution rate of the crystalline solid into water is extremely slow. Furthermore, even when ionized, the large, hydrophobic steroid nucleus of the molecule limits its interaction with water molecules, making it sparingly soluble at best without formulation aids.[6][11]
Q3: I dissolved iUDCA in DMSO to make a stock solution, but it crashed out when I added it to my cell culture medium. What happened?
A3: This is a classic problem of solvent shifting or "antisolvent precipitation."
-
Mechanism: iUDCA is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[10] In DMSO, the solvent molecules effectively surround the hydrophobic iUDCA, keeping it in solution. When you introduce a small volume of this concentrated DMSO stock into a large volume of aqueous medium (like cell culture media or PBS), the DMSO rapidly disperses. The iUDCA molecules are suddenly surrounded by water, an "antisolvent" in which they are poorly soluble. This abrupt change in the solvent environment forces the iUDCA molecules to aggregate and precipitate out of the solution.
The diagram below illustrates this common experimental pitfall.
Caption: Workflow showing how dilution of a DMSO stock into aqueous media can cause precipitation.
Part 2: Troubleshooting Guides & Protocols
Problem: iUDCA powder will not dissolve for my in vitro assay.
Solution Overview: The strategy depends on your experimental requirements. The two primary methods are using an organic co-solvent for a stock solution or adjusting the pH of your aqueous buffer.
This method is ideal for preparing a high-concentration stock that will be further diluted. DMSO is the most common choice.
Step-by-Step Protocol:
-
Weighing: Accurately weigh the required amount of iUDCA powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target stock concentration (e.g., 10-50 mM). Note: For similar compounds like UDCA, solubility in DMSO is approximately 30 mg/mL.[10]
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, gentle warming in a 37°C water bath can aid dissolution. Ensure the solution is completely clear with no visible particulates.
-
Aqueous Dilution (Critical Step): To avoid precipitation, dilute the stock solution serially. It is crucial to add the stock solution to the aqueous buffer while vortexing the buffer. This rapid mixing helps to disperse the iUDCA molecules before they can aggregate. Never add the buffer to the concentrated stock.
-
Final Concentration Check: Ensure the final concentration of DMSO in your working solution is low, typically <0.5%, to avoid solvent toxicity in cell-based assays.[12]
Trustworthiness Check:
-
Visual Inspection: Always visually inspect your final working solution for any signs of cloudiness or precipitate.
-
Control Group: Include a "vehicle control" in your experiments containing the same final concentration of DMSO as your test samples to account for any effects of the solvent itself.[12]
This method is preferred when the presence of an organic solvent is undesirable. It leverages the acidic nature of iUDCA's carboxylic acid group.
Mechanism of pH-Dependent Solubility: Below its pKa, the carboxylic acid group (-COOH) is protonated and neutral, making the molecule insoluble. Above the pKa, it deprotonates to a carboxylate ion (-COO⁻), which is charged and readily interacts with water, increasing solubility.
Caption: The effect of pH on the ionization state and solubility of iUDCA.
Step-by-Step Protocol:
-
Prepare a Basic Buffer: Start with a buffer solution at a pH well above the pKa, for example, a phosphate buffer at pH 8.0-8.5.
-
Weigh iUDCA: Weigh the desired amount of iUDCA powder.
-
Initial Suspension: Add the iUDCA powder to your basic buffer. It will likely not dissolve immediately and will form a suspension.
-
Titration: While stirring, slowly add a dilute solution of sodium hydroxide (e.g., 0.1 N NaOH) dropwise. This will help deprotonate the carboxylic acid groups.
-
Monitor pH and Clarity: Continuously monitor the pH of the solution. As you add NaOH, the powder will begin to dissolve. Continue adding base until the solution becomes clear. Be careful not to overshoot your target pH significantly.
-
Final pH Adjustment: Once the iUDCA is fully dissolved, you can carefully adjust the pH back down towards your desired experimental pH (e.g., 7.4) using a dilute acid like HCl. Proceed with caution: if you go too far below the precipitation pH (which can be as high as 8.0 for unconjugated bile acids), the compound may crash out.[11] This method works best if your final desired pH is ≥ 7.5.
Problem: My iUDCA solution is unstable and precipitates during storage.
Solution Overview: The stability of iUDCA solutions, especially aqueous ones, is limited. Stock solutions in anhydrous DMSO are generally more stable.
Troubleshooting Steps:
-
Storage Conditions for DMSO Stocks:
-
Aliquot: Prepare single-use aliquots of your DMSO stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[12][13]
-
Temperature: Store aliquots at -20°C or -80°C in tightly sealed vials. For long-term storage (>6 months), -80°C is recommended.[12]
-
Desiccation: Store vials in a desiccated container to protect from atmospheric moisture, as water can reduce the long-term stability of compounds in DMSO.[13]
-
-
Stability of Aqueous Solutions:
-
Fresh Preparation: Aqueous solutions of iUDCA are prone to precipitation over time, even at basic pH, due to interactions with atmospheric CO2 (which can lower pH) and other ions. It is highly recommended to prepare aqueous working solutions fresh for each experiment.[14]
-
Avoid Long-Term Storage: Do not store diluted aqueous solutions for more than one day, even when refrigerated.[14]
-
Part 3: Advanced Strategies & Considerations
Q4: Are there other methods to improve iUDCA solubility for in vivo studies?
A4: Yes, for animal studies, simple DMSO or pH-adjusted solutions may not be suitable due to toxicity or physiological incompatibility. More advanced formulation strategies are often required:
-
Co-solvents: For animal dosing, co-solvents like PEG400, propylene glycol, or Tween 80 can be used in combination with water or saline to create a suitable vehicle.[12]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like iUDCA, effectively shielding the hydrophobic part from water and increasing its apparent solubility.
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution. This can be achieved by methods like precipitation-ultrasonication.[15]
-
pH-Modified Formulations: For oral delivery, formulations can include alkalizing agents (like sodium carbonate) that create a localized high-pH microenvironment in the gastrointestinal tract to promote dissolution.[16][17]
When developing a formulation for animal studies, it is critical to perform vehicle toxicity and tolerability studies. Always consult IACUC guidelines for approved excipients and administration routes.[18]
References
- Hofmann, A.F., & Mysels, K.J. (1992). Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. Journal of Lipid Research, 33(5), 617-626. [Link]
- Wikipedia. (2024). Bile acid. [Link]
- Carey, M.C., & Small, D.M. (1972). The structure of the bile acid molecule is described and correlated with physiochemical properties of bile acids such as solubility, ionization, and micelle formation. Archives of Internal Medicine, 130(4), 506-527. [Link]
- Di Ciaula, A., et al. (2017). Bile Acid Physiology.
- Yoo, S.W., et al. (2018).
- Hofmann, A.F., & Hagey, L.R. (2008). Bile acids: chemistry, pathochemistry, biology, pathobiology, and therapeutics. Cellular and Molecular Life Sciences, 65(16), 2461-2483. [Link]
- PubChem. (n.d.). Ursodeoxycholic acid.
- Igimi, H., & Carey, M.C. (1980). pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena. Journal of Lipid Research, 21(1), 72-90. [Link]
- Nguyen, T.T.L., et al. (2022). Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation. Pharmaceuticals, 15(5), 599. [Link]
- ResearchGate. (2018).
- Gonzalez, F.L., et al. (2023). Formulation and Characterization of Ursodeoxycholic Acid Nanosuspension Based on Bottom-Up Technology and Box–Behnken Design Optimization. Pharmaceutics, 15(7), 1845. [Link]
- MDPI. (2022).
- FooDB. (2011). Showing Compound Ursodeoxycholic acid (FDB022332). [Link]
- ResearchGate. (2022). (A) The solubility of UDCA was measured under various pH conditions... [Link]
- Boscolo, O., et al. (2022). Dissolution testing of ursodeoxycholic acid suspension using SPE as sample preparation. RPS Pharmacy and Pharmacology Reports. [Link]
- PubChem. (n.d.). This compound.
- ResearchGate. (2014). (PDF) Chromatographic Method Development and Validation for Quantitative Determination of Ursodeoxycholic Acid in Ursodeoxycholic Acid Tablets. [Link]
- Exposome-Explorer. (n.d.). This compound (Compound). [Link]
- Leuschner, U., et al. (1988). Dissolution of gall stones with an ursodeoxycholic acid menthol preparation: a controlled prospective double blind trial. Gut, 29(3), 428-432. [Link]
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
- ResearchGate. (2015). What is the best right way of storing DMSO in research lab? [Link]
- ResearchGate. (2022). (PDF)
- Dr.Oracle. (2025). How many months does it take for Ursodeoxycholic acid (UDCA) to dissolve a 2.30 cm cholesterol gallstone? [Link]
- MDPI. (2023).
- SpringerLink. (2012).
- Gut and Liver. (2024). Gallstone Dissolution Effects of Combination Therapy with n-3 Polyunsaturated Fatty Acids and Ursodeoxycholic Acid: A Randomized, Prospective, Preliminary Clinical Trial. [Link]
- University of Arizona Research, Innovation & Impact. (n.d.).
- Portincasa, P., et al. (1990). Radiolucent gallstone dissolution with bedtime UDCA administration. Italian Journal of Gastroenterology, 22(5), 285-288. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Bile acid - Wikipedia [en.wikipedia.org]
- 3. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Evaluation of UDCA-Containing Oral Formulation in Mice for the Treatment of Wet Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Ursodeoxycholic Acid | C24H40O4 | CID 31401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C24H40O4 | CID 127601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Formulation and Characterization of Ursodeoxycholic Acid Nanosuspension Based on Bottom-Up Technology and Box–Behnken Design Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation | MDPI [mdpi.com]
- 18. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
Technical Support Center: Optimizing Isoursodeoxycholic Acid (iUDCA) Dosage for In Vivo Studies
Welcome to the technical support center for isoursodeoxycholic acid (iUDCA) in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting advice for optimizing the experimental use of iUDCA.
A Note on this compound (iUDCA) and Ursodeoxycholic Acid (UDCA):
This compound (iUDCA) is the 3β-epimer of ursodeoxycholic acid (UDCA). Research indicates that orally administered iUDCA is well-tolerated and undergoes extensive isomerization in the body, likely by both intestinal and hepatic enzymes, to form UDCA[1]. This suggests that UDCA becomes the predominant active compound in vivo. Consequently, much of the existing preclinical and clinical data is on UDCA. This guide will leverage the extensive knowledge of UDCA to provide recommendations for iUDCA, with the critical understanding that pilot studies are essential to determine the optimal dosage and specific effects of iUDCA in your experimental model.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound (iUDCA)?
The primary mechanism of action of iUDCA is believed to be similar to that of UDCA, especially since iUDCA is largely converted to UDCA in the body[1]. UDCA exerts its effects through several mechanisms:
-
Cytoprotection: UDCA is a hydrophilic bile acid that can displace more toxic, hydrophobic bile acids in the bile acid pool. This shift reduces the cytotoxicity of bile acids on liver cells (hepatocytes) and bile duct cells (cholangiocytes)[2][3].
-
Choleretic Effect: UDCA stimulates the secretion of bile from the liver, which helps to flush out toxic bile acids and other waste products[2][4].
-
Anti-apoptotic and Anti-inflammatory Effects: UDCA has been shown to protect cells from programmed cell death (apoptosis) and to have anti-inflammatory properties[3][5].
-
Immunomodulation: UDCA can modulate immune responses, which is relevant in autoimmune liver diseases[5].
How should I formulate iUDCA for oral administration in rodents?
Due to its low aqueous solubility, formulating iUDCA for consistent and reliable oral administration is a critical step.[6] Here are some common approaches:
-
Suspension in an appropriate vehicle:
-
Method: iUDCA can be suspended in vehicles such as 0.5% carboxymethylcellulose (CMC) or a solution containing a suspending agent like glycerol[7][8].
-
Protocol:
-
Weigh the required amount of iUDCA powder.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve a uniform suspension.
-
Ensure the suspension is thoroughly mixed immediately before each administration to ensure dose uniformity.
-
-
-
Nanosuspensions: For improved solubility and bioavailability, nanosuspension formulations can be developed. This typically involves methods like precipitation-ultrasonication.[9]
Table 1: Example Formulation for Oral Gavage in Mice
| Component | Concentration | Purpose |
| iUDCA | Target Dose (mg/kg) | Active Pharmaceutical Ingredient |
| 0.5% (w/v) CMC in sterile water | q.s. to final volume | Suspending Vehicle |
| Tween 80 (optional) | 0.1% (v/v) | Surfactant to improve wettability |
What is a good starting dose for iUDCA in my in vivo study?
As specific dose-response studies for iUDCA are limited, starting doses can be extrapolated from established UDCA studies. A dose-escalation pilot study is highly recommended to determine the optimal dose for your specific animal model and disease indication.
Table 2: Recommended Starting Doses of UDCA in Rodent Models (Adaptable for iUDCA Pilot Studies)
| Animal Model | Disease/Indication | Recommended UDCA Dose Range (mg/kg/day) | Reference(s) |
| Mice | Non-alcoholic steatohepatitis (NASH) | 300 | [10] |
| Mice | General metabolic studies | 50 - 450 | [11] |
| Mice | Hepatocellular Carcinoma (xenograft) | 90 - 270 | [12] |
| Rats | General Pharmacokinetic Studies | 5 - 20 | [13] |
| Rats | Toxic Liver Injury | Not effective in the studied model | [14] |
Note: These doses are for UDCA and should be used as a starting point for iUDCA dose-finding studies.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Potential Cause: Poor formulation and/or administration technique.
-
Troubleshooting Steps:
-
Verify Formulation Homogeneity: Ensure your iUDCA suspension is uniformly mixed before each administration. Inadequate suspension can lead to variable dosing.
-
Check for Compound Stability: While UDCA is generally stable in formulations, it's good practice to confirm the stability of your iUDCA formulation under your storage conditions[7][8].
-
Refine Gavage Technique: Improper oral gavage can lead to aspiration or incomplete dosing. Ensure personnel are properly trained.
-
-
-
Potential Cause: Incorrect dosage.
-
Troubleshooting Steps:
-
Review Dose Calculations: Double-check all calculations for dose preparation.
-
Conduct a Dose-Response Study: If you haven't already, a pilot study with a range of iUDCA doses is crucial to identify the therapeutic window.
-
-
Issue 2: Signs of toxicity in treated animals (e.g., weight loss, lethargy).
-
Potential Cause: The administered dose is too high.
-
Troubleshooting Steps:
-
Monitor Animals Closely: Daily monitoring of animal weight, behavior, and food/water intake is essential.
-
Reduce the Dose: If signs of toxicity are observed, reduce the dose in subsequent cohorts.
-
Consult Toxicity Data: While specific iUDCA toxicity data is scarce, high doses of UDCA (28-30 mg/kg/day) have been associated with adverse effects in some clinical settings[15][16].
-
-
Issue 3: No discernible therapeutic effect at the chosen dose.
-
Potential Cause: The administered dose is too low.
-
Troubleshooting Steps:
-
Increase the Dose: Based on your initial pilot study, incrementally increase the dose in new cohorts of animals.
-
Evaluate Bioavailability: Consider if the formulation is providing adequate absorption. A different formulation approach may be needed to enhance bioavailability.[17][18]
-
Confirm Mechanism of Action: Ensure that the therapeutic hypothesis for iUDCA in your model is sound.
-
-
Experimental Workflows
Workflow for Optimizing iUDCA Dosage
This workflow provides a systematic approach to determining the optimal in vivo dose of iUDCA.
Caption: A stepwise workflow for determining the optimal in vivo dosage of iUDCA.
References
- Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf. (2023, February 12).
- Abdel-Misih, S. R., & Bloomston, M. (2010). Molecular mechanisms of ursodeoxycholic acid toxicity & side effects: ursodeoxycholic acid freezes regeneration & induces hibernation mode. International journal of molecular sciences, 11(9), 3384–3405.
- Abdel-Misih, S. R., & Bloomston, M. (2010). Molecular mechanisms of ursodeoxycholic acid toxicity & side effects. International journal of molecular sciences, 11(9), 3384–3405.
- Federico, A., Dallio, M., & Loguercio, C. (1987). Pharmacokinetics and metabolism of [14C]ursodeoxycholic acid in the rat.
- Beuers, U. (2006). Drug insight: Mechanisms and sites of action of ursodeoxycholic acid in cholestasis. Nature clinical practice.
- Dr. Oracle. (2025, May 23). What is the mechanism of action of Ursodeoxycholic acid (UDCA)?
- Dr. Oracle. (2025, May 10). What is the mechanism of action of Ursodeoxycholic acid (UDCA) in the treatment of liver disease?
- Wikipedia. (n.d.). Ursodeoxycholic acid.
- Schölmerich, J., Fromm, H., & Bolt, M. G. (1984). Study of human this compound metabolism.
- American Association for the Study of Liver Diseases. (2020, September 13). Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease?
- Paumgartner, G., & Gerbes, A. L. (1995). Effect of ursodeoxycholic acid on in vivo and in vitro toxic liver injury in rats.
- Dr. Oracle. (2025, March 10). Pharmacology of Ursodeoxycholic Acid (Ursodiol; Mechanism of action, Pharmacokinetics, Uses, Effects).
- Winston, J. A., Theriot, C. M., & St-Pierre, P. (2021). Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice. PloS one, 16(2), e0246161.
- Paumgartner, G., & Beuers, U. (2002). Systematic review: ursodeoxycholic acid--adverse effects and drug interactions. Alimentary pharmacology & therapeutics, 16(10), 1703–1711.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Santoveña, A., Llabrés, M., & Fariña, J. B. (2014). Study of quality and stability of ursodeoxycholic acid formulations for oral pediatric administration. International journal of pharmaceutics, 477(1-2), 346–354.
- Lee, J. H., Kim, M. J., & Lee, Y. J. (2021). Pharmacokinetics and Pharmacodynamics of Ursodeoxycholic Acid in an Overweight Population With Abnormal Liver Function. Clinical pharmacology in drug development, 10(1), 68–77.
- Setchell, K. D., Rodrigues, C. M., & Podda, M. (1997). Pharmacokinetics and bioavailability of four modified-release ursodeoxycholic acid preparations for once-a-day administration. Alimentary pharmacology & therapeutics, 11(2), 341–349.
- Li, Y., Wang, Y., & Zhang, J. (2008). Preparation, characterization, and bioavailability of ursodeoxycholic acid-phospholipid complex in vivo. Drug development and industrial pharmacy, 34(8), 861–868.
- National Center for Biotechnology Information. (n.d.). Ursodeoxycholic acid. PubChem Compound Database.
- Patient.info. (n.d.). Ursodeoxycholic acid.
- Medicines for Children. (n.d.). Ursodeoxycholic acid for cholestasis and sclerosing cholangitis.
- Ma, X., Chen, J., & Tian, Y. (2024). A high-dose of ursodeoxycholic acid treatment alleviates liver inflammation by remodeling gut microbiota and bile acid profile in a mouse model of non-alcoholic steatohepatitis. Biomedicine & pharmacotherapy, 174, 116617.
- Winston, J. A., Theriot, C. M., & St-Pierre, P. (2021). Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice. PloS one, 16(2), e0246161.
- Santoveña, A., Llabrés, M., & Fariña, J. B. (2015). 2.study of Quality and Stability of Ursodeoxycholic Acid Formulations For. Scribd.
- Fromm, H., & Malavolti, M. (1986). Differential effects of ursodeoxycholic acid and ursocholic acid on the formation of biliary cholesterol crystals in mice. Gastroenterology, 91(3), 738–745.
- Fromm, H., & Malavolti, M. (1982). Ursodeoxycholic acid vs. chenodeoxycholic acid as cholesterol gallstone-dissolving agents: a comparative randomized study.
- Dr. Oracle. (2025, November 20). What is the difference between Ursodeoxycholic acid (UDCA) and Norursodeoxycholic acid (Nor UDCA) in treating liver disease?
- Boscolo, O., Salvo, L., & Lucangioli, S. (2021). Pharmaceutical suspensions of ursodeoxycholic acid for pediatric patients: in vitro and in vivo studies. Pharmaceutical development and technology, 26(5), 546–556.
- Johnson, C. E., & Nesbitt, J. (2019). Stability of Compounded Ursodiol Suspensions in PCCA Base, SuspendIt. International journal of pharmaceutical compounding, 23(3), 246–251.
- Johnson, C. E., & Nesbitt, J. (2019). Stability of Compounded Ursodiol Suspensions in PCCA Base, SuspendIt. International journal of pharmaceutical compounding, 23(3), 246–251.
- Sun, L., Xie, C., & Wang, G. (2019). Ursodeoxycholic Acid Alters Bile Acid and Fatty Acid Profiles in a Mouse Model of Diet-Induced Obesity. Frontiers in pharmacology, 10, 842.
- Li, Y., Zhang, Y., & Chen, J. (2023).
- Sun, L., Xie, C., & Wang, G. (2019). Ursodeoxycholic Acid Alters Bile Acid and Fatty Acid Profiles in a Mouse Model of Diet-Induced Obesity. Frontiers in pharmacology, 10, 842.
- Com-Nougué, C., Charton, A., & Sahel, J. A. (2022). Comparative Analysis of Urso- and Tauroursodeoxycholic Acid Neuroprotective Effects on Retinal Degeneration Models. International journal of molecular sciences, 23(6), 2975.
- Song, P., Kim, I., & Lee, K. (2011). Dose-Response of Five Bile Acids on Serum and Liver Bile Acid Concentrations and Hepatotoxicty in Mice. Toxicological sciences : an official journal of the Society of Toxicology, 123(2), 359–367.
- Wu, D. W., Wang, Y. C., & Lee, M. C. (2017). Original Article Ursodeoxycholic acid induces autophagy via LC3B to suppress hepatocellular carcinoma in vivo and in vitro. Oncology reports, 38(6), 3536–3544.
- Medicines and Healthcare products Regulatory Agency. (n.d.). Package leaflet: Information for the user Ursodeoxycholic acid 250 mg capsules, hard ursodeoxycholic acid.
- Journal of Global Trends in Pharmaceutical Sciences. (n.d.). download pdf.
- Kim, M. S., Kim, J. S., & Park, J. H. (2022).
- Schölmerich, J., Fromm, H., & Bolt, M. G. (1984). Formation of iso-ursodeoxycholic acid during administration of ursodeoxycholic acid in man.
- Meléndez-Slabodsky, P. A., Quiroga, P. L., & Buontempo, F. (2021).
Sources
- 1. Study of human this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 5. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Study of quality and stability of ursodeoxycholic acid formulations for oral pediatric administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. mdpi.com [mdpi.com]
- 10. A high-dose of ursodeoxycholic acid treatment alleviates liver inflammation by remodeling gut microbiota and bile acid profile in a mouse model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. Pharmacokinetics and metabolism of [14C]ursodeoxycholic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of ursodeoxycholic acid on in vivo and in vitro toxic liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of ursodeoxycholic acid toxicity & side effects: ursodeoxycholic acid freezes regeneration & induces hibernation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms of Ursodeoxycholic Acid Toxicity & Side Effects: Ursodeoxycholic Acid Freezes Regeneration & Induces Hibernation Mode [mdpi.com]
- 17. Preparation, characterization, and bioavailability of ursodeoxycholic acid-phospholipid complex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Isoursodeoxycholic Acid (isoUDCA) in Cell Culture Applications
Welcome to the technical support guide for Isoursodeoxycholic acid (isoUDCA). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of isoUDCA in cell culture experiments. Here, you will find in-depth FAQs and troubleshooting guides to ensure the stability and reliability of your experimental results.
Part 1: Frequently Asked Questions (FAQs) about isoUDCA Stability
This section addresses the most common questions regarding the handling and stability of isoUDCA in a laboratory setting.
Q1: How should I prepare a stock solution of isoUDCA?
A1: this compound, like its epimer ursodeoxycholic acid (UDCA), is a crystalline solid with limited aqueous solubility.[1] Therefore, a stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice.
Table 1: Recommended Protocol for isoUDCA Stock Solution Preparation
| Step | Action | Rationale & Expert Insights |
| 1. Solvent Selection | Use anhydrous, high-purity DMSO. | Moisture in DMSO can reduce the solubility and long-term stability of the compound.[2] |
| 2. Calculation | Determine the required mass of isoUDCA powder to achieve your desired stock concentration (e.g., 10-50 mM). | A higher stock concentration minimizes the volume of organic solvent added to your cell culture medium, reducing potential solvent-induced cytotoxicity. |
| 3. Dissolution | Add the appropriate volume of DMSO to the isoUDCA powder. Vortex thoroughly. Gentle warming (to 37°C) or sonication may be used to aid dissolution if precipitation occurs.[3] | Ensuring complete dissolution is critical for accurate dosing. Visual inspection for any particulate matter is essential. |
| 4. Sterilization | Filter the stock solution through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE). | This step removes any potential microbial contaminants or undissolved micro-precipitates. |
| 5. Aliquoting & Storage | Dispense the stock solution into small, single-use aliquots in sterile cryovials. | Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce contaminants.[4] |
Q2: What are the optimal storage conditions for isoUDCA stock solutions?
A2: Proper storage is critical to maintaining the integrity of your isoUDCA stock.
-
Powder: Store the solid compound at -20°C for long-term stability (≥4 years for the related compound UDCA).[5]
-
In Solvent (DMSO):
Q3: Can I store isoUDCA diluted in cell culture medium?
A3: It is strongly advised not to store isoUDCA in cell culture medium for extended periods.[7] Always prepare the final working solution fresh for each experiment. The complex composition of cell culture media—containing salts, amino acids, vitamins, and potentially serum—can affect the stability and solubility of the compound.[7][8] Components in the media can change pH, and serum proteins may bind to the compound, reducing its effective concentration.[7][9]
Q4: What factors can affect the stability of isoUDCA in my cell culture experiment?
A4: Several factors can compromise the stability of isoUDCA once it is added to the culture medium. Understanding these is key to troubleshooting unexpected results.
Caption: Key environmental and compositional factors influencing isoUDCA stability.
-
pH: The solubility of bile acids like UDCA is highly pH-dependent, increasing dramatically at pH 7.5 compared to more acidic conditions.[10] Standard cell culture media (e.g., DMEM, RPMI-1640) are typically buffered around pH 7.2-7.4, which is favorable. However, cellular metabolism can acidify the medium, potentially reducing isoUDCA solubility over time.
-
Temperature: Incubator temperatures (37°C) accelerate chemical reactions, including potential degradation pathways.[6] While necessary for cell growth, this highlights the importance of using freshly prepared media.
-
Media Components:
-
Serum: Serum contains albumin and other proteins that can bind to bile acids.[9][11] This interaction can reduce the free, biologically active concentration of isoUDCA available to the cells.
-
Salts: High concentrations of salts, particularly calcium, can lead to the precipitation of media components and potentially the compound itself.[12]
-
-
Light Exposure: Many compounds are sensitive to light, which can catalyze degradation.[6] While specific data on isoUDCA is limited, it is best practice to protect all reagents from prolonged light exposure.
Q5: How can I confirm the concentration and stability of isoUDCA in my media?
A5: For rigorous studies, direct measurement is the best approach. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for accurately quantifying isoUDCA and its potential metabolites in complex biological matrices like cell culture media.[13][14] This method offers high sensitivity and specificity.
Part 2: Troubleshooting Guide for isoUDCA Experiments
Encountering issues like precipitation or inconsistent results can be frustrating. This guide provides a systematic approach to identifying and resolving common problems.
Problem: I see a precipitate in my cell culture flask/plate after adding isoUDCA.
This is the most common issue encountered and can arise at different stages. Use the following workflow to diagnose the cause.
Caption: A step-by-step workflow for troubleshooting isoUDCA precipitation.
Detailed Troubleshooting Steps:
-
Check Your Stock Solution: Before troubleshooting the culture, hold your thawed isoUDCA stock aliquot up to the light. Do you see any crystals? If so, your stock may have precipitated during storage. Try gently warming it to 37°C and vortexing to redissolve. If it doesn't redissolve, you may need to prepare a fresh stock at a slightly lower concentration.
-
Review Your Dilution Method: Adding a small volume of cold DMSO stock to a large volume of aqueous medium can cause "shock" precipitation.
-
Best Practice: Warm the cell culture medium to 37°C first. When adding the isoUDCA stock, pipette it directly into the medium while gently swirling the flask/plate to ensure rapid and even dispersion.
-
-
Consider the Medium Type (DMEM vs. RPMI-1640): While both are common, they have different compositions. For instance, RPMI-1640 has a higher phosphate concentration than DMEM, while DMEM has a higher calcium concentration.[15] These differences could theoretically influence the precipitation of bile acids or other media components. If you consistently face issues in one medium, consider testing the other.
-
Evaluate Incubation Time: For long-term experiments (e.g., >48 hours), the compound may degrade, or cellular metabolism may significantly alter the pH and composition of the medium, leading to precipitation.
-
Solution: Consider replacing the medium with freshly prepared isoUDCA-containing medium every 24-48 hours to maintain a stable concentration and physiological environment.
-
Problem: My experimental results are inconsistent or not reproducible.
Inconsistent results, assuming other experimental parameters are controlled, often point to a stability issue.
-
Root Cause Analysis:
-
Stock Solution Integrity: Are you using a fresh aliquot for each experiment? Repeatedly freeze-thawing a stock solution is a primary cause of compound degradation.[4]
-
Freshness of Working Solution: How long before the experiment do you prepare the final medium containing isoUDCA? Prepare it immediately before adding it to the cells.
-
Serum Lot Variation: If using serum, its composition can vary between lots. A new lot of serum might have different protein concentrations, affecting the amount of free isoUDCA.[9]
-
-
Corrective Actions:
-
Implement a Strict Aliquoting Policy: Use one aliquot per experiment and discard any unused portion.
-
Standardize Media Preparation: Document the exact procedure for preparing the final working solution and adhere to it strictly.
-
Perform a Stability Test: If reproducibility is a critical issue, perform a simple stability test. Prepare a flask of your complete medium with isoUDCA, incubate it under your standard experimental conditions (37°C, 5% CO₂), and take samples at different time points (e.g., 0, 8, 24, 48 hours). Analyze these samples by HPLC to quantify the remaining isoUDCA concentration.[16]
-
References
- This compound | C24H40O4 | CID 127601. (n.d.). PubChem.
- Toleikyte, A., et al. (1977). Deoxycholic acid degradation by a Pseudomonas sp. Acidic intermediates with A-ring unsaturation. Biochemical Journal.
- Top 5 Factors Affecting Chemical Stability. (2023). Dehumidify.
- Wang, Y., et al. (2023). Characterization of Metabolic Correlations of Ursodeoxycholic Acid with Other Bile Acid Species through In Vitro Sequential Metabolism and Isomer-Focused Identification. Metabolites.
- Roda, A., et al. (1982). Quantitative aspects of the interaction of bile acids with human serum albumin. Journal of Lipid Research.
- Lee, B. J., et al. (2022). Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation. Pharmaceutics.
- Can I store the drug solution made in cell culture media? (2013). ResearchGate.
- Process for the preparation of this compound. (1996). Google Patents.
- How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate.
- Pinto, M. C., et al. (2019). Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry. Clinical Pharmacology in Drug Development.
- Process-Scale Precipitation of Impurities in Mammalian Cell Culture Broth. (2007). BioProcess International.
- A critical review of HPLC-based analytical methods for quantification of Tauroursodeoxycholic acid. (2024). International Journal of Novel Research and Development.
- Analytical Method Development of Quantification and Dissolution Assay of Ursodeoxycholic Acid Capsule. (2021). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia.
- Tessier, E., et al. (2003). High-performance liquid chromatographic mass spectrometric method for the determination of ursodeoxycholic acid and its glycine and taurine conjugates in human plasma. Journal of Chromatography B.
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell.
- Troubleshooting Cell Culture Media for Bioprocessing. (2014). BioProcess International.
- Influence of pH on the Stability of Pharmaceutical Compounds. (2024). American Journal of Pure and Applied Chemistry.
- Vitamins in cell culture media: Stability and stabilization strategies. (2018). Computational and Structural Biotechnology Journal.
- Effect of temperature on stability of eight components of porcine gallbladder bile. (1997). Digestive Diseases and Sciences.
- Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells. (2012). Cytotechnology.
- Hage, D. S. (2006). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. Clinical and Translational Science.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. Quantitative aspects of the interaction of bile acids with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. dovepress.com [dovepress.com]
- 14. High-performance liquid chromatographic mass spectrometric method for the determination of ursodeoxycholic acid and its glycine and taurine conjugates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preventing isoursodeoxycholic acid precipitation in experimental buffers
A Guide to Preventing and Troubleshooting Precipitation in Experimental Buffers
Part 1: Foundational Knowledge - Understanding iUDCA's Behavior
This section addresses the fundamental properties of iUDCA that govern its solubility. Understanding these principles is the first step toward preventing precipitation.
FAQ 1: What is isoursodeoxycholic acid (iUDCA) and why is it prone to precipitation?
This compound (iUDCA), or 3β,7β-dihydroxy-5β-cholan-24-oic acid, is a secondary bile acid and the 3β-epimer of ursodeoxycholic acid (UDCA)[1][2]. Like other unconjugated bile acids, iUDCA is an amphiphilic molecule with a rigid sterol backbone and a flexible carboxylic acid side chain. Its solubility in aqueous solutions is critically dependent on its ionization state.
The core issue is that iUDCA is a weak acid. The protonated (un-ionized) form is significantly less water-soluble than the deprotonated (ionized) salt form. When the pH of the buffer drops below a critical threshold, the un-ionized form predominates, leading to precipitation.[3][4]
FAQ 2: What is the most critical factor in maintaining iUDCA solubility?
Answer: pH. The pH of your experimental buffer is the single most important variable. The solubility of bile acids like UDCA (a close structural analog of iUDCA) increases dramatically when the pH is raised above its apparent pKa value (approximately 5.5).[5]
At a pH well above the pKa, the carboxylic acid group is deprotonated, forming the highly soluble isoursodeoxycholate anion. Conversely, at a pH near or below the pKa, the molecule exists in its protonated, poorly soluble acid form. Studies on the closely related UDCA show it precipitates from water at pH values below 8.0.[3]
Caption: The equilibrium between insoluble and soluble forms of iUDCA is dictated by buffer pH.
Part 2: Proactive Strategies & Protocols
Preventing precipitation is always preferable to troubleshooting it. This section provides validated protocols and best practices for solution preparation.
FAQ 3: How should I prepare a concentrated stock solution of iUDCA?
Due to its low aqueous solubility, preparing a concentrated stock solution in an organic solvent is the standard and recommended practice.
-
Recommended Solvents : The sodium salt of UDCA is soluble in organic solvents like ethanol (~15 mg/ml), DMSO (~10 mg/ml), and dimethylformamide (DMF) (~5 mg/ml)[6]. iUDCA is reported to be soluble in methanol[2]. DMSO is a common choice for cell culture experiments, but always verify its compatibility with your specific assay.[7]
-
Preparation : Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Weighing : Accurately weigh the required amount of iUDCA powder (MW: 392.57 g/mol ). For 1 mL of a 100 mM solution, you will need 39.26 mg.
-
Dissolution : Add the iUDCA powder to a sterile, conical tube. Add the calculated volume of high-purity, anhydrous DMSO.
-
Solubilization : Vortex the solution vigorously. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can aid the process.[7] Ensure the solution is completely clear before proceeding.
-
Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. The solid compound is stable for years at -20°C.[6]
FAQ 4: What is the correct procedure for preparing a final working solution in an aqueous buffer?
This is the most critical step where precipitation occurs. The key is to ensure the final pH of the buffer remains sufficiently high after the addition of all components.
-
Buffer Preparation : Prepare your desired volume of 1X PBS.
-
pH Check & Adjustment : Before adding iUDCA, measure the pH of the PBS. Crucially, adjust the pH to 8.0-8.5 using 1 M NaOH. This pre-adjustment accounts for the slight acidity of the iUDCA stock and provides a safety margin.
-
Dilution : While stirring the pH-adjusted PBS, slowly add the required volume of your 100 mM iUDCA stock solution (e.g., 10 µL of stock into 100 mL of buffer for a 100 µM final concentration). Add the stock drop-wise or as a slow stream into the vortex of the stirring buffer to ensure rapid dispersion.
-
Final pH Verification : After adding the iUDCA stock, re-measure the pH of the final working solution. If it has dropped below 7.8, adjust it back up to 8.0 with dilute NaOH.
-
Use Immediately : It is best practice to use aqueous solutions of unconjugated bile acids immediately after preparation. Storage is not recommended as precipitation can occur over time, even at 4°C.
Part 3: Troubleshooting Guide
Even with careful preparation, issues can arise. This section provides a logical workflow to diagnose and solve iUDCA precipitation.
FAQ 5: I see a precipitate in my final buffer. What should I do?
Follow this troubleshooting workflow to identify the likely cause.
Caption: A step-by-step decision tree for troubleshooting iUDCA precipitation.
Key Troubleshooting Points:
-
pH is the Primary Culprit : In over 90% of cases, precipitation is due to a final buffer pH that is too low. Do not assume the nominal pH of your stock buffer is the final pH.
-
Divalent Cations : Bile acids can precipitate in the presence of high concentrations of divalent cations, particularly calcium (Ca²⁺).[4][8] If your buffer (e.g., certain cell culture media) is rich in calcium, this can be a significant contributing factor.
-
Temperature : Solubility decreases at lower temperatures. If you prepare a solution at room temperature and then store it at 4°C, precipitation may occur.
-
Concentration : Ensure your final working concentration is not at or above the solubility limit for your specific buffer conditions.
Part 4: Advanced Considerations
FAQ 6: Can I use iUDCA directly in cell culture media? What are the risks?
Using iUDCA in cell culture media presents unique challenges. While possible, it requires careful consideration:
-
Buffering Capacity : Media like DMEM are buffered with bicarbonate and will have a physiological pH around 7.2-7.4 in a CO₂ incubator. This is lower than the ideal pH of >8.0 for maximal iUDCA solubility and is in a range where precipitation is possible.[3]
-
Interaction with Components : Media are complex mixtures containing amino acids, vitamins, salts, and often serum.[9][10] iUDCA may bind to proteins in fetal bovine serum (FBS), and the high concentration of Ca²⁺ in many media can promote precipitation.[4]
-
Stability : Preparing a large batch of media containing iUDCA and storing it is not recommended. The drug may degrade or precipitate over time.[11][12] It is always best to add the iUDCA stock to the media immediately before treating the cells.
Recommendation : When working with cell culture, prepare a 100x or 1000x working stock in serum-free media with the pH adjusted to ~7.8-8.0 immediately before its final dilution into the complete, serum-containing media that will be added to the cells.
Data Summary
| Compound | Solvent/Buffer | pH | Approximate Solubility | Reference |
| UDCA (Sodium Salt) | Ethanol | N/A | ~15 mg/mL | [6] |
| UDCA (Sodium Salt) | DMSO | N/A | ~10 mg/mL | [6] |
| UDCA (Sodium Salt) | DMF | N/A | ~5 mg/mL | [6] |
| UDCA | Aqueous Buffer | 5.5 | Very Low | [5] |
| UDCA | Aqueous Buffer | 7.5 | High (dramatic increase) | [5][13] |
| UDCA | Water | < 8.0 | Prone to Precipitation | [3] |
| iUDCA | Methanol | N/A | Soluble | [2] |
Note: Data for UDCA is used as a close proxy for iUDCA due to their structural similarity as epimers.
References
- Igimi, H., & Carey, M. C. (1980). pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena. Journal of Lipid Research, 21(1), 72–90. [Link]
- Kang, M. J., et al. (2022).
- Kaneko, K., et al. (2003). Factors affecting the apparent solubility of ursodeoxycholic acid in the grinding process. International Journal of Pharmaceutics, 258(1-2), 105-113. [Link]
- Marion, S. (2020). How to increase the solibidity of bile acid in PBS?
- Hofmann, A. F., & Mysels, K. J. (1992). Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. Journal of Lipid Research, 33(5), 617–626. [Link]
- Hofmann, A. F., & Mysels, K. J. (1992).
- Kang, M. J., et al. (2022). Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation.
- FooDB. (2011). Showing Compound Ursodeoxycholic acid (FDB022332). FooDB. [Link]
- PubChem. This compound.
- Fini, A., & Roda, A. (1987). Aqueous solubility and acidity constants of cholic, deoxycholic, chenodeoxycholic, and ursodeoxycholic acids. Journal of Lipid Research, 28(6), 755-9. [Link]
- Beuers, U., et al. (1991). Formation of iso-ursodeoxycholic acid during administration of ursodeoxycholic acid in man.
- Hofmann, A. F., & Hagey, L. R. (2008). Bile acids: chemistry, pathochemistry, biology, pathobiology, and therapeutics. Cellular and Molecular Life Sciences, 65(16), 2461-2483. [Link]
- Mikov, M., et al. (2017). Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles. Frontiers in Pharmacology, 8, 267. [Link]
- Orr, M., et al. (2018). Monomeric bile acids modulate the ATPase activity of detergent-solubilized ABCB4/MDR3. Journal of Biological Chemistry, 293(10), 3447-3456. [Link]
- Bhat, P. J., & Panda, A. K. (2015). Solubilization and Interaction Studies of Bile Salts with Surfactants and Drugs: a Review. Applied Biochemistry and Biotechnology, 177(1), 1-26. [Link]
- Behr, L., et al. (2022). In vitro models to detect in vivo bile acid changes induced by antibiotics. Archives of Toxicology, 96(11), 2977-2990. [Link]
- Exposome-Explorer. This compound (Compound). Exposome-Explorer. [Link]
- Darbinyan, K. A. (2024). Bile acid dissolution?
- CAS Common Chemistry. This compound. American Chemical Society. [Link]
- Zhitomirsky, I. (2018). Bile Acid Salt as a Vehicle for Solubilization and Electrodeposition of Drugs and Functional Biomolecules for Surface Modification of Materials.
- Kumpal, P. (2013). Can I store the drug solution made in cell culture media?
- Scialis, R. (2017). How to know the stability of drugs and reagents in the cell culture media?
- Mahmoud, A. A., & El-Eshmawy, M. M. (2018). Molecular Mechanisms of Ursodeoxycholic Acid Toxicity & Side Effects. International Journal of Molecular Sciences, 19(9), 2680. [Link]
- Rylaarsdam, E., et al. (2019). Vitamins in cell culture media: Stability and stabilization strategies. Journal of Pharmaceutical and Biomedical Analysis, 172, 199-214. [Link]
- Salen, G., et al. (1975). Increased formation of ursodeoxycholic acid in patients treated with chenodeoxycholic acid.
- Fantle, M. S., & DePaolo, D. J. (2013). Experimental investigation of Ca isotopic fractionation during abiotic gypsum precipitation. Geochimica et Cosmochimica Acta, 123, 389-408. [Link]
- Pearce, J. K., et al. (2021). Micro CT and Experimental Study of Carbonate Precipitation from CO2 and Produced Water Co-Injection into Sandstone. Minerals, 11(11), 1184. [Link]
Sources
- 1. Formation of iso-ursodeoxycholic acid during administration of ursodeoxycholic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Isoursodeoxycholic Acid Quantification by LC-MS
Welcome to the technical support center for the quantification of isoursodeoxycholic acid (isoUDCA) by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their experiments. As a Senior Application Scientist, this resource provides in-depth, field-proven insights to ensure the accuracy and reliability of your results.
Introduction
This compound (isoUDCA) is a secondary bile acid and a stereoisomer of the therapeutically significant ursodeoxycholic acid (UDCA).[1][2] Accurate quantification of isoUDCA is crucial in various research areas, including metabolic studies and drug metabolism, as its presence can have physiological implications and may interfere with the accurate measurement of UDCA. However, the analysis of isoUDCA by LC-MS is fraught with challenges, primarily due to its structural similarity to other bile acid isomers, the complexity of biological matrices, and the inherent limitations of mass spectrometric fragmentation.[3][4]
This guide provides a structured approach to troubleshooting common issues, from chromatographic separation and mass spectrometric detection to sample preparation and method validation.
Section 1: Chromatographic Separation Issues
The cornerstone of accurate isoUDCA quantification is achieving robust chromatographic separation from its isomers, which often share the same mass-to-charge ratio (m/z).[1][5]
FAQ: Why am I seeing co-elution of isoUDCA with other bile acid isomers (e.g., UDCA, CDCA)?
Answer: Co-elution of isoUDCA with its isomers, such as UDCA and chenodeoxycholic acid (CDCA), is a frequent challenge because they are structurally very similar, differing only in the stereochemistry of hydroxyl groups.[3][5] Standard C18 columns may not always provide sufficient selectivity to resolve these epimers.[6][7] Inadequate separation can lead to false quantification, especially in bioequivalence studies of UDCA formulations where isoUDCA is a known microbial metabolite.[1]
Troubleshooting Guide: Optimizing Chromatographic Separation
If you are experiencing co-elution, follow this systematic approach to enhance your chromatographic resolution.
Step 1: Column Chemistry Selection
The choice of stationary phase is critical for resolving bile acid isomers. While C18 columns are widely used, alternative chemistries can offer different selectivities.
| Column Chemistry | Principle of Separation | Suitability for Bile Acid Isomers | Considerations |
| C18 (ODS) | Hydrophobic interactions. | Good general-purpose column, but may not resolve all isomers.[6] | End-capping and ligand density can influence selectivity. |
| ARC-18 | Sterically protected C18 ligand. | Can provide different selectivity compared to standard C18, potentially resolving matrix interferences.[6][7] | May require method re-optimization. |
| Phenyl-Hexyl | π-π interactions and hydrophobic interactions. | Can offer unique selectivity for aromatic-containing analytes and has shown success in separating isobaric bile acids. | Mobile phase composition is key to leveraging π-π interactions. |
| Pentafluorophenyl (PFP or F5) | Multiple interaction modes including hydrophobic, π-π, and dipole-dipole. | Can be effective for separating positional isomers.[8] | May require different mobile phase conditions compared to C18. |
Recommendation: If a standard C18 column fails to provide adequate resolution, consider switching to a column with a different stationary phase chemistry, such as an ARC-18 or a Phenyl-Hexyl column.[6][7]
Step 2: Mobile Phase Optimization
The composition of the mobile phase significantly impacts the separation of bile acids.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. The choice between them can alter selectivity. Some methods utilize a combination of both.[1][9]
-
Aqueous Phase: The pH and a small amount of an ionic modifier in the aqueous phase are crucial.
-
pH: Bile acids are acidic, and working at a pH above their pKa (around 5-6) will ensure they are deprotonated and interact more consistently with the stationary phase. However, many successful separations are performed at a lower pH (around 3.5) using ammonium formate as a buffer.[9]
-
Additive: Ammonium acetate or ammonium formate are commonly used additives to improve peak shape and ionization efficiency in the mass spectrometer.[1][10]
-
Experimental Protocol: Mobile Phase Scouting
-
Initial Conditions: Start with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).
-
Vary Organic Modifier: Replace acetonitrile with methanol and observe changes in selectivity.
-
Adjust pH: Prepare mobile phases with different ammonium acetate or formate concentrations and pH values (e.g., pH 3.5, 4.5, 5.5).
-
Evaluate Results: Compare the resolution of isoUDCA and its critical isomer pairs under each condition to identify the optimal mobile phase.
Step 3: Gradient Optimization
A shallow gradient is often necessary to resolve closely eluting isomers.
Workflow for Gradient Optimization
Caption: Workflow for optimizing the chromatographic gradient.
Section 2: Mass Spectrometry Detection Challenges
Even with chromatographic separation, mass spectrometric detection of isoUDCA can be challenging due to its fragmentation behavior.
FAQ: My MS/MS spectra for isoUDCA and its isomers look identical. How can I differentiate them?
Answer: Unconjugated bile acids like isoUDCA, UDCA, and CDCA exhibit limited and very similar fragmentation patterns under conventional Collision-Induced Dissociation (CID).[2][4] The primary fragmentation pathway is often the neutral loss of water molecules, which is not specific to a particular isomer.[2][11] This makes differentiation based solely on MS/MS spectra difficult, reinforcing the need for excellent chromatographic separation.[5]
Troubleshooting Guide: Enhancing Mass Spectrometric Detection
1. Ionization Mode
For bile acids, electrospray ionization (ESI) in negative ion mode is generally preferred as it provides a strong deprotonated molecule [M-H]⁻.[9][10]
2. Fragmentation Technique
While CID is the most common fragmentation technique, its limitations in differentiating bile acid isomers are well-documented.[4][5] If available, consider alternative fragmentation methods:
-
Electron-Activated Dissociation (EAD): This technique has shown promise in generating structurally diagnostic fragment ions that can differentiate bile acid isomers, potentially reducing the reliance on lengthy chromatographic separations.[5]
3. MRM Transition Selection
In the absence of unique product ions, a pseudo-MRM transition (monitoring the precursor ion as the product ion) is a common practice for unconjugated bile acids.[1][2]
Recommended MRM Transitions for isoUDCA and Isomers
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| isoUDCA | 391.3 | 391.3 | Pseudo-MRM due to limited fragmentation.[1] |
| UDCA | 391.3 | 391.3 | Pseudo-MRM.[1] |
| CDCA | 391.3 | 391.3 | Pseudo-MRM. |
| GUDCA | 448.3 | 74.0 | Glycine fragment.[1] |
| TUDCA | 498.3 | 80.0 | Taurine fragment.[1] |
Note: These are typical values and may require optimization on your specific instrument.
Section 3: Sample Preparation and Matrix Effects
Biological matrices such as plasma and serum are complex and contain numerous endogenous compounds that can interfere with the ionization of isoUDCA, leading to ion suppression or enhancement.[3][12][13]
FAQ: I'm observing significant ion suppression/enhancement in my samples. What's causing this and how can I fix it?
Answer: Matrix effects are a common problem in bioanalysis and arise from co-eluting endogenous components (e.g., phospholipids, salts) that interfere with the ionization process in the mass spectrometer's source.[12][14] This can lead to inaccurate and unreliable quantification. The best way to mitigate matrix effects is through a combination of effective sample preparation and the use of a stable isotope-labeled internal standard.[3]
Troubleshooting Guide: Mitigating Matrix Effects
1. Sample Preparation
The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte of interest.
Common Sample Preparation Techniques
| Technique | Procedure | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.[15][16] | Simple, fast, and inexpensive. | May not remove all phospholipids, leading to potential matrix effects. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[9] | Provides cleaner extracts than PPT, leading to reduced matrix effects. | More time-consuming and expensive. |
Experimental Protocol: Protein Precipitation
-
To 100 µL of plasma or serum, add a deuterated internal standard (e.g., UDCA-d4).
-
Add 300 µL of ice-cold acetonitrile.[2]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube for analysis.
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., C18 or a mixed-mode sorbent) with methanol followed by water.
-
Load the pre-treated plasma or serum sample.
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute the bile acids with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
2. Internal Standard Selection
The use of a stable isotope-labeled (SIL) internal standard is highly recommended. A SIL IS will co-elute with the analyte and experience similar matrix effects, thus providing the most accurate correction for any signal suppression or enhancement.[3] For isoUDCA, a deuterated analog like UDCA-d4 is a suitable choice.[9][17]
Decision Tree for Addressing Matrix Effects
Caption: Decision tree for troubleshooting matrix effects.
Section 4: General Method Validation and Quality Control
A thoroughly validated method is essential for generating reliable and reproducible data.
FAQ: What are the key parameters to consider when validating my isoUDCA LC-MS method?
Answer: A comprehensive method validation should assess linearity, accuracy, precision, selectivity, sensitivity (LLOQ), recovery, and matrix effects, following guidelines such as those from the ICH. Given that isoUDCA is an endogenous compound, special attention must be paid to the preparation of calibration standards and the assessment of matrix effects from different sources.[1][9]
Troubleshooting Guide: Method Validation Checklist
| Parameter | Key Consideration | Acceptance Criteria (Typical) |
| Linearity | Use of an appropriate calibration model (e.g., weighted linear regression) over a defined concentration range. | Correlation coefficient (r²) > 0.99. |
| Accuracy & Precision | Assessed at multiple QC levels (LQC, MQC, HQC) within and between analytical runs.[9] | Accuracy: within ±15% of nominal value (±20% at LLOQ). Precision (RSD): ≤15% (≤20% at LLOQ). |
| Selectivity | Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples. | No significant interference observed. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision criteria met. |
| Matrix Effect | Evaluated by comparing the response of an analyte in post-extraction spiked matrix with the response in a neat solution.[18] | IS-normalized matrix factor should be consistent across different lots of matrix. |
| Recovery | The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.[18] | Should be consistent and reproducible. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop).[18] | Analyte concentration should remain within ±15% of the initial concentration. |
Frequently Asked Questions (FAQ) - Quick Reference
-
Q: My peak shape for isoUDCA is poor. What can I do?
-
A: Check for column degradation, ensure proper mobile phase pH, and consider the composition of your sample diluent. Injecting in a solvent much stronger than the initial mobile phase can cause peak distortion.
-
-
Q: I'm not seeing any signal for my low concentration standards.
-
A: Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).[19] Ensure your sample preparation method has adequate recovery. Check for significant ion suppression.
-
-
Q: My retention times are shifting between injections.
-
A: Ensure the column is properly equilibrated between runs.[19] Check for leaks in the LC system and ensure consistent mobile phase composition.
-
References
- National Institutes of Health (NIH). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Restek Corporation. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS.
- SCIEX. Bile acid analysis.
- Future Science. Variability of the IS revealed ionization enhancement by bile acid in mouse plasma.
- Naveen Shodh Sansar. Validation Of LC-MS/MS Method For Quantitative Evaluation Of Endogenously Present Ursodeoxycholic Acid And Their Major Metabolites In Human Plasma.
- MDPI. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study.
- International Journal of Research and Development in Pharmacy & Life Sciences. Development and Validation of a 2D-LC-MS/MS Analytical Method for Quantitative Determination of Ursodoxycholic Acid in Human Plasma.
- SCIEX. Quantitative analysis and structural characterization of bile acids using the ZenoTOF 7600 system.
- Journal of Chemical and Pharmaceutical Research. Quantification of ursodeoxy cholic acid in human plasma by using high performance liquid chromatography –tandem mass spectrometric method and its applications in pharmacokinetics.
- LabRulez LCMS. Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples.
- PubMed. Separation of bile acid isomer plays a pivotal role in bioequivalence evaluation of ursodeoxycholic acid.
- Restek Corporation. Exploring Different HPLC Column Chemistries for Optimal Separation of 13 Bile Acids by LC-MS/MS.
- National Institutes of Health (NIH). Characterization of Metabolic Correlations of Ursodeoxycholic Acid with Other Bile Acid Species through In Vitro Sequential Metabolism and Isomer-Focused Identification.
- LabRulez LCMS. Exploring Different HPLC Column Chemistries for Optimal Separation of 17 Bile Acids by LC-MS/MS.
- ResearchGate. Representative LC/MS chromatogram showing metabolites of... | Download Scientific Diagram.
- ResearchGate. Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Ursodiol and its Major Metabolites, Tauroursodeoxycholic Acid and Glycoursodeoxycholic Acid in Human Plasma.
- PubMed. Nuclear magnetic resonance spectrometry and liquid chromatography of two bile acid epimers: ursodeoxycholic and chenodeoxycholic acid.
- Restek Resource Hub. Exploring Different HPLC Column Chemistries for Optimal Separation of 13 Bile Acids by LC-MS/MS.
- Semantic Scholar. LC-MS/MS Method Applied to the Detection and Quantification of Ursodeoxycholic Acid Related Substances in Raw Material and Pharmaceutical.
- ResearchGate. (PDF) LC-MS/MS Method Applied to the Detection and Quantification of Ursodeoxycholic Acid Related Substances in Raw Material and Pharmaceutical Formulation.
- DOI. Feasibility study of separation and purification of bile acid derivatives by HPLC on C18 and F5 columns.
- Ovid. Separation of bile acid isomer plays a pivotal role in bioequivalence evaluation of ursodeoxycholic acid.
- Waters. HPLC Separation of Bile Acids Using a CORTECS™ Premier Phenyl Column.
- ResearchGate. Validation of LC/MS Electrospray Ionisation Method for the Estimation of Ursodiol in Human Plasma and ITS Application in Bioequivalence STUDY | Request PDF.
- ResearchGate. (PDF) Analysis of Ursodeoxycholic Acid Using Ultra-performance Liquid Chromatography with Tandem Mass Spectrometry.
- PubMed. A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers.
- Shimadzu. LCMS Troubleshooting Tips.
- ZefSci. LCMS Troubleshooting: 14 Proven Strategies for Laboratories.
- CHROMacademy. LC-MS Troubleshooting.
- Agilent. The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
Sources
- 1. Separation of bile acid isomer plays a pivotal role in bioequivalence evaluation of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bile acid analysis [sciex.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. sciex.com [sciex.com]
- 6. lcms.cz [lcms.cz]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. nssresearchjournal.com [nssresearchjournal.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [discover.restek.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. jocpr.com [jocpr.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. shimadzu.at [shimadzu.at]
Technical Support Center: Isoursodeoxycholic Acid (iUDCA) Purity Assessment and Impurity Profiling
Welcome to the technical support guide for Isoursodeoxycholic acid (iUDCA) analysis. This document is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical responsibility of assessing the purity and profiling the impurities of iUDCA. As a stereoisomer of the well-known therapeutic agent ursodeoxycholic acid (UDCA), the rigorous characterization of iUDCA is paramount for ensuring safety, efficacy, and regulatory compliance.[1]
This guide moves beyond simple procedural lists, offering in-depth explanations for methodological choices, troubleshooting common laboratory issues, and ensuring your analytical strategy is robust and defensible.
Section 1: Foundational Knowledge: iUDCA and Impurity Control (FAQs)
This section addresses the fundamental questions researchers encounter when beginning work with iUDCA.
Q1: What exactly is this compound (iUDCA) and how does it differ from UDCA and CDCA?
A1: this compound, or iUDCA, is a secondary bile acid and a stereoisomer of both ursodeoxycholic acid (UDCA) and chenodeoxycholic acid (CDCA).[2][3] All three share the same chemical formula (C₂₄H₄₀O₄) and a dihydroxy-5β-cholan-24-oic acid core structure.[2][4] The key difference lies in the spatial orientation (stereochemistry) of the hydroxyl (-OH) groups attached to the steroid nucleus:
-
Chenodeoxycholic acid (CDCA): 3α, 7α-dihydroxy
-
Ursodeoxycholic acid (UDCA): 3α, 7β-dihydroxy
-
This compound (iUDCA): 3β, 7β-dihydroxy
This subtle structural variance, particularly the epimerization at the C-3 and C-7 positions, significantly impacts their physicochemical and biological properties, making their accurate separation and quantification essential. iUDCA is often encountered as a process-related impurity in the synthesis of UDCA.[5][6]
Q2: Why is rigorous impurity profiling for iUDCA so critical for regulatory submissions?
A2: Regulatory bodies like the EMA and FDA adhere to guidelines established by the International Council for Harmonisation (ICH). Specifically, the ICH Q3A(R2) guideline for Impurities in New Drug Substances mandates the reporting, identification, and toxicological qualification of impurities.[7][8][9] Impurities, even in trace amounts, can potentially impact the drug substance's quality, safety, and efficacy.[7] Failing to adequately profile and control them can lead to significant delays or rejection of regulatory filings. A comprehensive impurity profile is a non-negotiable component of the Chemistry, Manufacturing, and Controls (CMC) section of any drug submission.
Q3: What are the typical impurities associated with iUDCA?
A3: Impurities in any active pharmaceutical ingredient (API) are generally classified into organic, inorganic, and residual solvents.[8] For iUDCA, the primary focus is on organic impurities, which can arise during synthesis or degradation.[7][8] These include:
-
Stereoisomers: As mentioned, UDCA and CDCA are the most common and critical impurities.
-
Process-Related Impurities: These are by-products or unreacted intermediates from the synthetic route.[7][8] An example could be 3α-hydroxy-7-ketocholanic acid, an oxidized intermediate.[10]
-
Starting Materials: Traces of the initial molecules used in the synthesis, such as cholic acid.[10]
-
Degradation Products: These can form under stress conditions like heat, acid, or base hydrolysis, and oxidation.[11][12][13]
Below is a table summarizing key impurities.
| Impurity Name | Also Known As | Origin | Significance |
| Chenodeoxycholic acid | UDCA EP Impurity A | Process-related (Isomer) | Closely related epimer, difficult to separate.[14] |
| Cholic acid | UDCA EP Impurity B | Starting Material / Process | Tri-hydroxy bile acid, indicates incomplete reaction.[5][14] |
| Lithocholic acid | - | Process-related | A mono-hydroxy bile acid, can be present in starting materials.[15] |
| 3α-hydroxy-7-ketocholanic acid | - | Process-related (Intermediate) | An oxidized precursor to UDCA/iUDCA.[10] |
Section 2: Core Analytical Methodologies and Protocols
The cornerstone of purity assessment is a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the predominant technique, though others play crucial confirmatory roles.
2.1 High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis due to its robustness and ability to separate closely related compounds. However, the lack of a strong UV chromophore in bile acids presents a detection challenge.[16][17]
Choosing the Right Detector:
-
UV Detection: Feasible but requires low wavelengths (e.g., 200-210 nm) where mobile phase transparency and baseline noise can be problematic.[16][18][19]
-
Refractive Index (RI) Detector: A universal detector sensitive to any analyte that differs in refractive index from the mobile phase. It's a common choice in pharmacopeial methods but is incompatible with gradient elution and sensitive to temperature fluctuations.[11][16][20]
-
Evaporative Light Scattering Detector (ELSD): Another universal detector that is gradient-compatible and more sensitive than RI for non-volatile analytes like iUDCA.[15][21]
-
Mass Spectrometry (MS): LC-MS provides the highest sensitivity and specificity, allowing for definitive peak identification based on mass-to-charge ratio. It is the gold standard for identifying unknown impurities.[22][23]
Caption: General HPLC workflow for iUDCA purity analysis.
This method is based on principles found in pharmacopeial monographs and scientific literature for bile acid separation.[20]
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Mix methanol, acetonitrile, and a sodium dihydrogen phosphate solution (e.g., 0.78 g/L, adjusted to pH 3.0 with phosphoric acid) in a ratio of approximately 40:30:37 (v/v/v).[20] The exact ratio must be optimized to achieve separation.
-
Flow Rate: 0.8 - 1.0 mL/min.[20]
-
Column Temperature: 40 °C.[20]
-
Detector: Refractive Index (RI) detector, maintained at a stable temperature (e.g., 35-40 °C).[20]
-
Injection Volume: 50 - 150 µL.[20]
-
-
Solution Preparation:
-
Diluent: Typically Methanol or a mixture of methanol and water.
-
Standard Solution: Accurately weigh and dissolve iUDCA reference standard in the diluent to a concentration of ~0.5 mg/mL.
-
Sample Solution: Prepare the iUDCA sample at the same concentration as the standard solution.
-
System Suitability Solution: A solution containing iUDCA and key expected impurities (like CDCA) to verify resolution.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (critical for RI detection).
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make replicate injections of the standard solution to check system precision (RSD < 2.0%).
-
Inject the system suitability solution to confirm that the resolution between iUDCA and its critical pairs is adequate (e.g., Resolution > 1.5).
-
Inject the sample solution.
-
Identify impurity peaks based on their retention times relative to the main iUDCA peak.
-
Calculate the percentage of each impurity using the area normalization method.
-
2.2 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent orthogonal technique to HPLC for impurity profiling. Its superior resolving power can separate isomers that are challenging for HPLC. However, the polar nature of iUDCA necessitates a derivatization step to increase its volatility.[22][23][24][25]
-
Derivatization (Crucial Step):
-
Accurately weigh a small amount of the iUDCA sample (~1 mg) into a reaction vial.
-
Evaporate any solvent to complete dryness under a stream of nitrogen.
-
Add a silylating agent. A common and effective choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[22] Add 50-100 µL of the reagent and 50-100 µL of a solvent like pyridine or acetonitrile.
-
Seal the vial tightly and heat at 60-70 °C for 30-60 minutes to ensure complete reaction of both the hydroxyl and carboxylic acid groups.[22]
-
Cool the vial to room temperature before injection.
-
-
GC-MS System:
-
Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., Rxi-5ms, DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.[22]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: 1 µL, split or splitless mode depending on concentration.
-
Temperature Program: Start at a lower temperature (e.g., 180 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of ~300 °C and hold.
-
MS Parameters: Use electron ionization (EI) at 70 eV. Scan in full scan mode (e.g., m/z 50-600) for impurity identification.
-
2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for unambiguous structure elucidation. For iUDCA, it is invaluable for confirming the stereochemistry of the final product and for characterizing any unknown impurities that are isolated.[26][27]
Q: How can ¹H and ¹³C NMR definitively distinguish iUDCA from UDCA and CDCA?
A: The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment, which is dictated by the molecule's 3D structure. The protons attached to the carbons bearing the -OH groups (C3 and C7) and the carbons themselves will have unique chemical shifts and coupling patterns for each isomer. For example, the axial vs. equatorial position of the C3-H and C7-H protons results in measurably different signals, allowing for unambiguous assignment when compared to reference spectra of the pure isomers.[28]
Section 3: Troubleshooting Guide
Even with a validated method, problems can arise. This section provides a logical approach to diagnosing and solving common issues.
HPLC Troubleshooting
Q: My iUDCA peak is showing significant tailing. What are the likely causes and solutions?
A: Peak tailing for an acidic compound like iUDCA is often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Check Mobile Phase pH: The most common cause. If the mobile phase pH is too close to the pKa of iUDCA (~4.7), the molecule can exist in both ionized and non-ionized forms, leading to tailing. Solution: Ensure the mobile phase pH is at least 1.5-2 units below the pKa. A pH of 2.5-3.0 is ideal.
-
Silanol Interactions: Residual, un-capped silanols on the silica backbone of the C18 column can interact with the polar groups of iUDCA. Solution: Use a high-quality, end-capped column. Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can sometimes help, but this may not be suitable for all detectors (e.g., MS).
-
Column Overload: Injecting too much sample can saturate the column. Solution: Dilute your sample and re-inject.
-
Column Void/Contamination: A void at the head of the column or contamination can distort peak shape. Solution: Reverse-flush the column (if permitted by the manufacturer) or replace it.
Q: I'm struggling to separate iUDCA from CDCA. How can I improve the resolution?
A: Separating stereoisomers is a classic chromatographic challenge that requires methodical optimization.
Sources
- 1. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C24H40O4 | CID 127601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 4. This compound - Cayman Chemical [bioscience.co.uk]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. jpionline.org [jpionline.org]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. US9206220B2 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Deoxycholic acid degradation by a Pseudomonas sp. Acidic intermediates with A-ring unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Further studies of the intestinal degradation products of cholic acid-24-C14 in rats; formation of deoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ursodeoxycholic Acid EP Impurity A | 474-25-9 | SynZeal [synzeal.com]
- 15. HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 17. ijpsr.com [ijpsr.com]
- 18. Simultaneous Determination of Ursodeoxycholic Acid and Chenodeoxycholic Acid in Pharmaceutical Dosage Form by HPLC-UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iosrphr.org [iosrphr.org]
- 20. drugfuture.com [drugfuture.com]
- 21. deepdyve.com [deepdyve.com]
- 22. Blogs | Restek [discover.restek.com]
- 23. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 24. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 25. shimadzu.com [shimadzu.com]
- 26. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 28. Nuclear magnetic resonance spectrometry and liquid chromatography of two bile acid epimers: ursodeoxycholic and chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Isoursodeoxycholic Acid (iUDCA) Formulations
An In-Depth Technical Guide for Development Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for isoursodeoxycholic acid (iUDCA) formulation development. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the bioavailability challenges associated with this promising therapeutic agent. As an epimer of the well-characterized ursodeoxycholic acid (UDCA), iUDCA presents similar, if not more pronounced, challenges related to its physicochemical properties.[1] This document provides in-depth, evidence-based answers to common experimental hurdles, detailed troubleshooting guides, and validated protocols to streamline your research and development efforts.
Part 1: Frequently Asked Questions (FAQs) - The Foundations
This section addresses fundamental questions that form the basis of a rational formulation design for iUDCA.
Q1: What are the core physicochemical properties of iUDCA that hinder its oral bioavailability?
The primary obstacle to achieving adequate oral bioavailability for iUDCA is its poor aqueous solubility.[2][3] Like its parent compound UDCA, iUDCA is a lipophilic molecule. A comprehensive understanding of its properties is the first step in selecting an appropriate enhancement strategy.
| Property | Value / Observation | Implication for Bioavailability | Source |
| Molecular Weight | 392.6 g/mol | Within the range for good oral absorption (Rule of Five). | [4] |
| Physical Form | Solid / Crystalline | The stable crystalline form has high lattice energy, requiring significant energy to dissolve, which limits the dissolution rate. | [2][4] |
| Aqueous Solubility | Poor (estimated similar to UDCA's ~0.02 mg/mL) | Low solubility is a major rate-limiting step for absorption in the gastrointestinal (GI) fluids. | [2] |
| LogP | High (estimated similar to UDCA's ~3.00) | Indicates good lipophilicity and potential for good membrane permeability, but exacerbates the solubility issue. | [2] |
| BCS Classification | Likely Biopharmaceutics Classification System (BCS) Class II or IV | As a poorly soluble compound with potentially good permeability, it fits the profile of a BCS Class II drug, where the dissolution rate is the primary barrier to absorption. If permeability is also found to be low, it would be Class IV.[5] | N/A |
Q2: What are the most viable formulation strategies for a BCS Class II/IV compound like iUDCA?
For compounds where dissolution is the rate-limiting step, the goal is to increase the concentration of the dissolved drug in the GI tract. The leading strategies fall into three main categories:[6][7][8]
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[9] The amorphous form has a higher energy state and can achieve significantly higher transient solubility ("supersaturation") compared to the crystalline form.[10]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[11] Upon gentle agitation in GI fluids, they form fine oil-in-water microemulsions, keeping the drug solubilized and ready for absorption.[12]
-
Particle Size Reduction (Nanotechnology): Reducing the particle size to the nanometer range (nanocrystals) increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[6]
This guide will focus primarily on ASDs and LBDDS, as they often provide the most significant and reliable bioavailability enhancement for BCS Class II/IV compounds.
Caption: Decision tree for selecting an iUDCA formulation strategy.
Part 2: Troubleshooting Guide - Amorphous Solid Dispersions (ASDs)
ASDs are a powerful but complex formulation approach. Success depends on careful selection of excipients and process parameters.
Q3: My iUDCA-polymer blend isn't fully amorphous after spray drying/hot-melt extrusion. What went wrong?
Causality: The goal of ASD processing is to disrupt the drug's crystal lattice and disperse it at a molecular level within the polymer. Incomplete amorphization suggests either the drug loading was too high, the polymer selection was suboptimal, or the process parameters were insufficient.
Troubleshooting Steps:
-
Reduce Drug Loading: High drug loading increases the likelihood of drug molecules being in close enough proximity to recrystallize. Systematically reduce the drug:polymer ratio (e.g., from 1:2 to 1:3 or 1:4) and re-evaluate amorphicity using DSC (Differential Scanning Calorimetry) or PXRD (Powder X-ray Diffraction).
-
Re-evaluate Polymer Selection: Ensure there is sufficient miscibility between iUDCA and the polymer. Polymers with functional groups capable of hydrogen bonding with the drug can improve miscibility and inhibit crystallization. Consider polymers like HPMCAS, Soluplus®, or Kollidon® VA64.[10][13]
-
Optimize Process Parameters:
-
For Spray Drying: Ensure the solvent system fully dissolves both drug and polymer. Increase the inlet temperature to ensure rapid solvent evaporation, which kinetically traps the drug in its amorphous state.
-
For Hot-Melt Extrusion (HME): Increase the processing temperature or residence time to ensure complete melting and mixing of the drug within the polymer matrix. Be mindful of the degradation temperature of both iUDCA and the polymer.
-
Q4: My ASD shows excellent initial dissolution but the drug concentration quickly drops. How do I prevent this precipitation?
Causality: This is a classic "spring and parachute" problem. The ASD provides the "spring," rapidly dissolving to create a supersaturated solution. However, this state is thermodynamically unstable, and without a "parachute," the drug will rapidly precipitate back to its less soluble crystalline form.[14]
Troubleshooting Steps:
-
Use a Precipitation-Inhibiting Polymer: The polymer's primary role in the GI tract is to act as the "parachute." Hypromellose Acetate Succinate (HPMCAS) is particularly effective at inhibiting nucleation and crystal growth in solution, thereby maintaining supersaturation for an extended period, allowing more time for absorption.[10]
-
Incorporate Surfactants: Adding a small amount of a surfactant (e.g., Vitamin E TPGS, Poloxamer 188) to the formulation can improve the wettability of the dispersed particles and help stabilize the supersaturated state.[15]
-
Optimize the Dissolution Test: Ensure your in vitro test is sensitive enough to capture this phenomenon. A standard USP paddle apparatus might not be sufficient. Consider using a two-stage dissolution test (acidic to neutral pH) with biorelevant media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) to better mimic physiological conditions.[16]
Caption: The "Spring and Parachute" mechanism of ASDs.
Part 3: Troubleshooting Guide - Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS are an excellent alternative, particularly for highly lipophilic drugs. Success hinges on creating a stable system that disperses effectively in the gut.
Q5: My SMEDDS formulation is cloudy or separates upon dilution in water. What's the problem?
Causality: The goal of a SMEDDS is to form a clear, thermodynamically stable microemulsion (droplet size <100 nm) upon dilution. Cloudiness or phase separation indicates the formation of a coarse, unstable emulsion. This is typically due to an incorrect ratio of oil, surfactant, and co-surfactant/co-solvent.[11]
Troubleshooting Steps:
-
Construct a Ternary Phase Diagram: This is the most systematic approach. Prepare numerous formulations with varying ratios of your selected oil, surfactant, and co-solvent. For each formulation, observe its appearance after dilution in an aqueous medium. Plotting these results on a ternary diagram will reveal the "microemulsion region" where formulations are clear and stable.
-
Check Surfactant HLB: The Hydrophile-Lipophile Balance (HLB) of your surfactant system is critical. For oil-in-water microemulsions (like SMEDDS), a higher HLB value (typically >12) is required.[11] You may need to blend surfactants to achieve the optimal HLB.
-
Adjust Co-solvent Concentration: A co-solvent (e.g., Transcutol®, PEG 400) helps to dissolve a high concentration of the surfactant in the oil phase and can improve the spontaneity of emulsification. Systematically vary its concentration to find the optimal level.
Q6: The iUDCA precipitates out of my LBDDS after it emulsifies. How can I improve drug solubility?
Causality: While the LBDDS may form a nice microemulsion, the drug itself might have limited solubility in the final dispersed system. As the formulation components partition into the aqueous phase upon dilution, the drug's concentration in the remaining oil droplets can exceed its solubility limit, causing precipitation.[12]
Troubleshooting Steps:
-
Screen Oil Solubility: First, ensure you have selected an oil in which iUDCA has the highest possible solubility. Screen various long-chain triglycerides (LCTs) and medium-chain triglycerides (MCTs).
-
Incorporate Co-solvents: Co-solvents are crucial not just for the emulsion structure, but for maintaining drug solubility. They can increase the drug-loading capacity of the formulation.[11]
-
Consider the Digestion Products: In the intestine, lipases will digest the lipid components of your formulation. The resulting fatty acids and monoglycerides, along with bile salts, form mixed micelles that are responsible for keeping the drug solubilized.[11] Using long-chain triglycerides can sometimes be advantageous as their digestion products may provide better solubilization capacity for the drug.[11] An in vitro lipolysis model can be an invaluable tool to study this phenomenon.
Caption: LBDDS digestion and drug absorption pathway in the GI tract.
Part 4: Key Experimental Protocols
These protocols provide a starting point for your experimental work. Always adapt them based on your specific materials and equipment.
Protocol 1: Preparation of an iUDCA-HPMCAS Amorphous Solid Dispersion via Spray Drying
Objective: To prepare an amorphous solid dispersion of iUDCA with HPMCAS to enhance its dissolution rate.
Methodology:
-
Solution Preparation:
-
Accurately weigh iUDCA and HPMCAS (e.g., in a 1:3 drug:polymer ratio).
-
Select a suitable solvent system that dissolves both components (e.g., acetone/methanol 1:1 v/v).
-
Dissolve the polymer first, followed by the drug, in the solvent system to create a solution with a total solid content of 2-5% w/v. Stir until the solution is completely clear.
-
-
Spray Drying:
-
Set up the spray dryer with a standard two-fluid nozzle.
-
Optimize the process parameters (typical starting points for a lab-scale dryer):
-
Inlet Temperature: 100-140°C
-
Atomization Pressure/Gas Flow: As recommended for the nozzle.
-
Feed Pump Rate: Adjust to maintain the target outlet temperature (typically 50-70°C).
-
-
Pump the feed solution through the nozzle. The solvent rapidly evaporates, forming a fine powder that is collected in the cyclone.
-
-
Secondary Drying:
-
Collect the resulting powder and dry it further in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
Confirm amorphicity using PXRD (absence of crystalline peaks) and DSC (single glass transition temperature, Tg).
-
Determine drug content using a validated HPLC method.
-
Protocol 2: In Vitro Biorelevant Dissolution Testing (Two-Stage pH Shift)
Objective: To assess the dissolution and potential precipitation of an enabling formulation (e.g., ASD) under conditions that mimic GI transit.[16][17]
Methodology:
-
Apparatus: USP Apparatus II (Paddle), 37°C.
-
Acidic Stage (Stomach Transit):
-
Add 750 mL of Simulated Gastric Fluid (SGF, pH 1.2, without enzymes) to each vessel.
-
Allow the medium to equilibrate to 37°C.
-
Add the iUDCA formulation (amount equivalent to the target dose).
-
Begin paddle rotation (e.g., 75 RPM).
-
Withdraw samples at 5, 15, and 30 minutes. Immediately filter samples through a 0.22 µm filter and dilute for analysis.
-
-
Neutral Stage (Intestinal Transit):
-
At the 30-minute mark, add 250 mL of a pre-warmed (37°C) concentrated buffer to each vessel to shift the pH to ~6.8, simulating entry into the small intestine. The resulting medium should mimic Fasted State Simulated Intestinal Fluid (FaSSIF).
-
Continue paddle rotation.
-
Withdraw samples at 45, 60, 90, 120, and 240 minutes. Filter and process as above.
-
-
Analysis:
-
Quantify the concentration of iUDCA in each sample using a validated HPLC-UV method.[18]
-
Plot the percentage of drug dissolved versus time. Observe for any "crash-out" or precipitation after the pH shift.
-
Part 5: The Path to In Vivo Success
In vitro data guides formulation selection, but in vivo pharmacokinetic (PK) studies are the definitive measure of bioavailability.[19][20]
Q7: What are the critical parameters to evaluate in a preclinical in vivo PK study?
Causality: An in vivo PK study measures the drug concentration in the bloodstream over time, which allows for the calculation of key parameters that define the rate and extent of absorption.[21][22]
Key Parameters:
-
Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time. This is the most important parameter for assessing the extent of absorption.
-
F% (Absolute Bioavailability): The fraction of the administered dose that reaches systemic circulation, calculated by comparing the AUC from an oral dose to the AUC from an intravenous (IV) dose.
Experimental Design:
-
Typically conducted in rodents (rats) or canines.
-
A crossover design is often used, where each animal receives both the test formulation and a control (e.g., an unformulated drug suspension) with a washout period in between.
-
An IV dose group is required to determine the absolute bioavailability (F%).
-
Blood samples are collected at multiple time points post-dosing and analyzed for drug concentration.
Q8: Is a food-effect bioavailability study required?
Causality: Food can significantly alter the GI environment (e.g., pH, motility, presence of lipids), which can dramatically impact the absorption of a drug, especially from an enabling formulation. Regulatory agencies like the FDA require food-effect studies to ensure a product is safe and effective regardless of food intake.[23][24]
When to Conduct:
-
A food-effect study should be conducted for all new chemical entities.[23]
-
It is particularly critical for BCS Class II compounds and for formulations like LBDDS, which may interact strongly with dietary lipids.
-
The study typically compares the PK profile of the drug administered to subjects in a fasted state versus a fed state (usually after a standardized high-fat meal).[23]
Caption: High-level experimental workflow for iUDCA formulation development.
References
- Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement.
- Ghosal, S. K., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- ResearchGate. (n.d.).
- Al-Gousous, J., & Langguth, P. (2015). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC - NIH.
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- ResearchGate. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs.
- Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs.
- FDA. (n.d.). Food-Effect Bioavailability and Fed Bioequivalence Studies.
- Taylor & Francis Online. (n.d.).
- PubMed. (1992).
- Federal Register. (2003). Guidance for Industry on Food-Effect Bioavailability and Fed Bioequivalence Studies; Availability.
- FDA. (2020).
- Pharmaceutical Technology. (2024). FDA Releases Guidance on Data Integrity for In Vivo Bioavailability and Bioequivalence Studies.
- GovInfo. (2000).
- Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
- MDPI. (2023). Bilosomes and Biloparticles for the Delivery of Lipophilic Drugs: A Preliminary Study.
- Seppic. (2025). Solubility enhancement with amorphous solid dispersions.
- ACS Publications. (n.d.). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel.
- Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability.
- European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement.
- Poposka Svirkova, Z., et al. (n.d.).
- Stewart, A., et al. (2017).
- American Pharmaceutical Review. (n.d.). Dispersion Excipients.
- Open Research Library. (n.d.). Bioavailability and Bioequivalence Studies.
- PubChem - NIH. (n.d.). This compound | C24H40O4 | CID 127601.
- BASF. (2020). Role of excipients in amorphous solid dispersions.
- Semantic Scholar. (n.d.).
- wisdomlib. (2025). In-vivo pharmacokinetic study: Significance and symbolism.
- PMC - NIH. (n.d.). Lipid-Based Drug Delivery Systems.
- Cayman Chemical. (n.d.).
- Pharmaceutical Technology. (n.d.). The Value of In Vitro Dissolution in Drug Development.
- Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies.
- PubChem. (n.d.). Ursodeoxycholic Acid | C24H40O4 | CID 31401.
- Pion Inc. (2024).
- Cayman Chemical. (n.d.). This compound (CAS 78919-26-3).
- FDA. (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs.
- ResearchGate. (2023). Bilosomes and Biloparticles for the Delivery of Lipophilic Drugs: A Preliminary Study.
- PMC - NIH. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
- Cayman Chemical. (n.d.). Ursodeoxycholic Acid (sodium salt) (UDCA, Ursodiol, CAS Number...).
- PubMed. (2017). Simultaneous Determination of Ursodeoxycholic Acid and Chenodeoxycholic Acid in Pharmaceutical Dosage Form by HPLC-UV Detection.
- (n.d.). Stability-Indicating RP-HPLC Method for Determination of Ursodeoxycholic Acid in Tablet Dosage Form.
- Drug Development and Delivery. (n.d.). Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions.
- IOSRPHR. (n.d.).
- ResearchGate. (2021). Ursodeoxycholic acid: a systematic review on the chemical and biochemical properties, biosynthesis, sources and pharmacological.
- International Journal of Pharmacy and Biological Sciences. (n.d.). Lipid Based Drug Delivery Systems.
- ResearchGate. (n.d.). Bile acid‐based advanced drug delivery systems, bilosomes and micelles as novel carriers for therapeutics.
- (n.d.).
- American Chemical Society. (2019). Ursodeoxycholic acid.
- MedchemExpress.com. (n.d.). Ursodiol; UDCA - Ursodeoxycholic acid.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Ursodeoxycholic Acid | C24H40O4 | CID 31401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. This compound | C24H40O4 | CID 127601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. seppic.com [seppic.com]
- 10. contractpharma.com [contractpharma.com]
- 11. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. What is dissolution testing? [pion-inc.com]
- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 19. In-vivo pharmacokinetic study: Significance and symbolism [wisdomlib.org]
- 20. fda.gov [fda.gov]
- 21. selvita.com [selvita.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. fda.gov [fda.gov]
- 24. Federal Register :: Guidance for Industry on Food-Effect Bioavailability and Fed Bioequivalence Studies; Availability [federalregister.gov]
Technical Support Center: Isoursodeoxycholic Acid (iUDCA) Bioanalysis
Welcome to the technical support center for the bioanalysis of isoursodeoxycholic acid (iUDCA). As an endogenous secondary bile acid, the accurate quantification of iUDCA in complex biological matrices like plasma, serum, and tissue is critical for pharmacokinetic studies and clinical diagnostics. However, its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently hampered by matrix effects, which can compromise data quality, reproducibility, and accuracy.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you identify, quantify, and overcome the specific challenges associated with iUDCA bioanalysis.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial questions encountered during iUDCA method development.
Q1: What are matrix effects and why are they a major problem for iUDCA analysis?
A: Matrix effects are the alteration (suppression or enhancement) of the ionization of a target analyte, like iUDCA, due to the presence of co-eluting, undetected components from the biological sample (the "matrix").[1][2] During electrospray ionization (ESI), these components, particularly phospholipids from plasma or serum, compete with iUDCA for access to the droplet surface and for the available charge, which can lead to a suppressed signal, poor sensitivity, and inaccurate quantification.[3][4][5] Because iUDCA is an endogenous compound, achieving clean extracts is paramount for reliable data.
Q2: I can't obtain a truly "blank" matrix since iUDCA is endogenous. How do I prepare my calibration curve?
A: This is a critical challenge for endogenous compound analysis. The standard approach is to use a surrogate matrix. The most common method is to treat control plasma or serum with activated charcoal, which effectively removes endogenous bile acids.[6][7][8] You can then spike your calibration standards and quality control (QC) samples into this charcoal-stripped matrix to build your curve. This method allows you to mimic the matrix effects of a real sample without interference from the baseline iUDCA concentration.
Q3: What is the best choice for an internal standard (IS) for iUDCA quantification?
A: The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4 (iUDCA-d4).[6][9] A SIL-IS is chemically and physically almost identical to the analyte, meaning it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects.[10][11] This allows it to accurately compensate for variations during sample prep and ionization, which is a key requirement for robust bioanalysis. Using a structurally analogous compound is a less ideal alternative and may not adequately correct for matrix effects.
Q4: My iUDCA signal is much lower in plasma samples than in a pure solvent standard. Is this definitely ion suppression?
A: While ion suppression is the most likely cause, low signal can also result from poor extraction recovery. Ion suppression specifically refers to the reduced ionization efficiency in the MS source, whereas low recovery means the analyte was lost during the sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[6] It is essential to perform specific experiments, detailed in the troubleshooting section below, to distinguish between these two issues and address the root cause.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental problems with detailed explanations of the underlying causes and step-by-step solutions.
Issue 1: Significant Ion Suppression & Inconsistent Signal
Q: My quality control (QC) samples show high variability, and the signal for iUDCA is significantly lower in extracted plasma samples compared to a post-extraction spiked sample. What is the cause and how do I fix it?
A: Causality & Diagnosis
This classic symptom points directly to ion suppression , most likely caused by phospholipids (PLs) co-eluting with your analyte.[12] PLs are abundant in plasma and, due to their structure, can easily cause ion suppression in ESI-MS.[3] While a SIL-IS can compensate for this, severe suppression can reduce the signal to a point where sensitivity and precision are unacceptably low.
To confirm and quantify the matrix effect, you must perform a post-extraction spike analysis .[13] This experiment isolates the effect of the matrix on the MS signal by bypassing the extraction recovery variable.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte (iUDCA) and IS into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Process six different lots of blank biological matrix (e.g., charcoal-stripped plasma) through your entire sample preparation procedure. In the final step, spike the extracted blank matrix with the analyte and IS at the same concentration as Set A.
-
Set C (Pre-Spike Matrix): Spike the analyte and IS into six lots of blank matrix before the extraction procedure.
-
-
Analyze and Calculate: Analyze all samples by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.[13]
-
An MF > 1 indicates ion enhancement.
-
The %CV of the MF across the six lots should be <15%.
-
-
Calculate Recovery:
-
Recovery % = (Peak Area in Set C / Peak Area in Set B) * 100
-
This analysis will definitively tell you if you have an ion suppression problem (from the MF calculation) or a recovery issue.
A: Solutions & Mitigation Strategies
If ion suppression is confirmed, the goal is to remove the interfering components (phospholipids) or chromatographically separate them from iUDCA.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. nssresearchjournal.com [nssresearchjournal.com]
- 7. Bioanalysis of ursodeoxycholic acid and its metabolites and improved oral bioavailability using mixed micelles with poloxamer 407 and polysorbate 80 [bbe.or.kr]
- 8. Bioanalysis of ursodeoxycholic acid and its metabolites and improved oral bioavailability using mixed micelles with poloxamer 407 and polysorbate 80 | Semantic Scholar [semanticscholar.org]
- 9. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isoursodeoxycholic Acid Solubility through pH Adjustment
Welcome to the technical support center for isoursodeoxycholic acid (iUDCA). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling iUDCA in the laboratory. Here, we delve into the critical role of pH in modulating the solubility of this bile acid, offering troubleshooting advice and detailed protocols to ensure the success and reproducibility of your experiments.
Understanding the "Why": The Science of iUDCA Solubility
At a pH below its pKa, the carboxylic acid group of iUDCA will be predominantly protonated, rendering the molecule less polar and thus poorly soluble in water. As the pH of the solution increases to values above the pKa, the carboxylic acid group deprotonates to form the carboxylate anion. This ionization increases the molecule's polarity, leading to a significant enhancement in its aqueous solubility. For instance, the solubility of UDCA increases dramatically at a pH of 7.5 compared to more acidic conditions.[3][4]
This fundamental principle of pH-dependent solubility is the cornerstone of preparing stable and effective iUDCA solutions for your in vitro and other experimental needs.
Frequently Asked Questions (FAQs)
Q1: Why is my iUDCA not dissolving in water or PBS at neutral pH?
A1: this compound is poorly soluble in neutral or acidic aqueous solutions because its carboxylic acid group is largely in the non-ionized, less soluble form. To achieve dissolution, the pH of the solution must be raised above the pKa of the compound to deprotonate the carboxylic acid and increase its polarity.
Q2: What is the recommended starting pH for dissolving iUDCA?
A2: A good starting point is to adjust the pH of your aqueous buffer to 8.0 or higher. Studies on the closely related UDCA show that it precipitates at pH values below 8.0.[5] By bringing the pH to a slightly alkaline level, you ensure that the carboxylic acid group is sufficiently deprotonated to facilitate dissolution.
Q3: Can I use organic solvents to dissolve iUDCA first?
A3: Yes, iUDCA is soluble in organic solvents like methanol and DMSO.[6] A common strategy is to first dissolve the iUDCA in a small volume of an organic solvent to create a concentrated stock solution. This stock can then be further diluted into your aqueous experimental buffer. However, it is crucial to consider the final concentration of the organic solvent in your experiment, as it may have unintended effects on your biological system.
Q4: How stable are iUDCA solutions once prepared?
A4: The stability of iUDCA in solution depends on several factors, including pH, temperature, and the presence of other components in the buffer. Generally, alkaline solutions of bile acids are relatively stable.[7] For UDCA suspensions, stability has been demonstrated for 30 to 60 days under refrigerated and room temperature conditions when properly formulated.[8][9] However, for dissolved iUDCA in aqueous buffers, it is best practice to prepare fresh solutions for each experiment or to store stock solutions at -20°C or -80°C for longer-term storage. Always perform a visual inspection for precipitation before use.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| iUDCA precipitates out of solution after initial dissolution. | The pH of the final solution has dropped below the critical level for maintaining solubility. This can happen when adding the iUDCA solution to a larger volume of less buffered media. | 1. Ensure the final working solution's pH is maintained above 8.0. 2. Use a buffer with sufficient buffering capacity to resist pH changes. 3. Consider preparing a more concentrated stock solution at a higher pH and diluting it carefully. |
| Cloudiness or opalescence observed in the solution. | Formation of micelles or fine precipitates. | 1. Gently warm the solution to 37°C, which can sometimes aid in dissolving small aggregates. 2. Filter the solution through a 0.22 µm filter to remove any undissolved particles. 3. Re-evaluate the pH and adjust if necessary. |
| Inconsistent experimental results. | Variability in the concentration of dissolved iUDCA due to incomplete dissolution or precipitation. | 1. Strictly adhere to a validated dissolution protocol. 2. Always verify the final pH of your iUDCA solution before each experiment. 3. Prepare fresh solutions for critical experiments to ensure consistency. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM iUDCA Stock Solution in Alkaline Buffer
This protocol describes the preparation of a stock solution of iUDCA in an alkaline buffer, which can then be diluted for various in vitro assays.
Materials:
-
This compound (iUDCA) powder
-
1 M Sodium Hydroxide (NaOH) solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
pH meter
-
Sterile conical tubes
-
0.22 µm sterile filter
Procedure:
-
Weigh the iUDCA: Accurately weigh the desired amount of iUDCA powder. For a 10 mM stock solution, you will need approximately 3.93 mg of iUDCA per mL of final solution volume (Molecular Weight of iUDCA = 392.58 g/mol ).
-
Initial Suspension: Add the iUDCA powder to a sterile conical tube. Add a volume of PBS (pH 7.4) to create a slurry. For example, for a final volume of 10 mL, start with 8 mL of PBS.
-
pH Adjustment for Dissolution: While gently vortexing or stirring the suspension, add 1 M NaOH dropwise. Monitor the pH of the solution continuously with a calibrated pH meter. Continue adding NaOH until the iUDCA is fully dissolved and the pH of the solution is stable at approximately 8.0-8.5. The solution should become clear.
-
Final Volume Adjustment: Once the iUDCA is completely dissolved, add PBS to reach the final desired volume (e.g., 10 mL).
-
Sterilization: Sterilize the iUDCA stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Storage: For short-term storage (up to one week), store the solution at 4°C. For long-term storage, aliquot the solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of iUDCA-supplemented Cell Culture Medium
This protocol outlines the steps for preparing cell culture medium containing a specific concentration of iUDCA.
Materials:
-
10 mM iUDCA stock solution (prepared as in Protocol 1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile serological pipettes and tubes
Procedure:
-
Thaw iUDCA Stock: If frozen, thaw the 10 mM iUDCA stock solution at room temperature or in a 37°C water bath.
-
Calculate Dilution: Determine the volume of the iUDCA stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 50 mL of medium with a final iUDCA concentration of 100 µM, you would add 500 µL of the 10 mM stock solution.
-
Supplement the Medium: Aseptically add the calculated volume of the iUDCA stock solution to the pre-warmed complete cell culture medium.
-
Mix and Use: Gently mix the medium by swirling or inverting the container. The iUDCA-supplemented medium is now ready for use in your cell culture experiments. It is recommended to prepare this supplemented medium fresh for each experiment.
Visualizing the Workflow
The following diagram illustrates the decision-making process for successfully dissolving iUDCA.
Caption: Decision workflow for dissolving iUDCA.
References
- Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation. Pharmaceuticals (Basel). 2022 May 11;15(5):587.
- Igimi H, Carey MC. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena. J Lipid Res. 1980 Jan;21(1):72-90.
- Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation. National Institutes of Health.
- Study of quality and stability of ursodeoxycholic acid formulations for oral pediatric administration. Eur J Hosp Pharm. 2016 May;23(3):149-55.
- Formulation and Characterization of Ursodeoxycholic Acid Nanosuspension Based on Bottom-Up Technology and Box–Behnken Design Optimization. Pharmaceutics. 2021 Nov 22;13(11):1989.
- (A) The solubility of UDCA was measured under various pH conditions.... ResearchGate.
- This compound. PubChem.
- How do you dissolve chemicals in the culture medium? ResearchGate.
- Deoxycholic acid degradation by a Pseudomonas sp. Acidic intermediates with A-ring unsaturation. Biochem J. 1983 Mar 15;210(3):829-36.
- Dissolution testing of ursodeoxycholic acid suspension using SPE as sample preparation. J Pharm Sci. 2023 Feb;112(2):509-516.
- Stability of ursodiol 25 mg/mL in an extemporaneously prepared oral liquid. Am J Health Syst Pharm. 1997 May 15;54(10):1197-9.
- Deoxycholic Acid Degradation by a Pseudomonas Sp. Acidic Intermediates With A-ring Unsaturation. National Institutes of Health.
- A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. 2020 Jan 9;7:100778.
- Solubility (phosphate buffered saline). PubChem.
- Table 3 . Kinetic Solubility Measurements in Phosphate-Buffered Saline. ResearchGate.
- Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. J Pharm Biomed Anal. 2016 Oct 10;129:387-397.
- (PDF) Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation. ResearchGate.
- Process for the preparation of this compound. Google Patents.
- Acid-Base Properties and Stability of Sulfoxylic Acid in Aqueous Solutions. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.uniupo.it [research.uniupo.it]
- 3. Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Isoursodeoxycholic Acid (iUDCA) Stereochemical Purity
Introduction:
Welcome to the technical support center for isoursodeoxycholic acid (iUDCA). This resource is designed for researchers, scientists, and drug development professionals who are working with iUDCA and need to ensure its stereochemical purity. This compound, or (3β,7β)-dihydroxy-5β-cholan-24-oic acid, is a stereoisomer of the therapeutically significant ursodeoxycholic acid (UDCA, 3α,7β) and chenodeoxycholic acid (CDCA, 3α,7α).[1][2][3][4] Given that subtle changes in the spatial orientation of hydroxyl groups on the steroid nucleus can dramatically alter biological activity and safety profiles, establishing and maintaining the stereochemical integrity of iUDCA is paramount.[5]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis, purification, and analysis of iUDCA. We will delve into the causality behind experimental choices, offering field-proven insights to help you design robust, self-validating protocols.
Section 1: Understanding the Stereochemical Landscape
The primary stereochemical challenge with iUDCA lies in controlling the orientation of the hydroxyl groups at the C-3 and C-7 positions of the cholan-24-oic acid steroid backbone.
Key Stereoisomers of Concern:
| Compound Name | Abbreviation | C-3 Position | C-7 Position | Significance |
| This compound | iUDCA | 3β-OH | 7β-OH | Target Compound |
| Ursodeoxycholic Acid | UDCA | 3α-OH | 7β-OH | Epimer at C-3, common impurity, active pharmaceutical ingredient.[1][6] |
| Chenodeoxycholic Acid | CDCA | 3α-OH | 7α-OH | Epimer at C-3 and C-7, common impurity.[7] |
| 3β,7α-dihydroxy-5β-cholan-24-oic acid | 3β-CDCA | 3β-OH | 7α-OH | Epimer at C-7.[8] |
| Lithocholic Acid | LCA | 3α-OH | - | A potential process-related impurity.[9] |
| Cholic Acid | CA | 3α-OH | 7α-OH, 12α-OH | A common starting material for synthesis.[10] |
This table summarizes the key stereoisomers that can arise during the synthesis and handling of iUDCA.
The structural similarity between these diastereomers makes their separation and distinct quantification a significant analytical challenge.[11]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common sources of stereochemical impurities in my iUDCA sample?
A1: Stereochemical impurities in iUDCA typically arise from two main sources:
-
Synthesis: The stereoselectivity of the reactions used to introduce or modify the hydroxyl groups at the C-3 and C-7 positions is critical. For instance, processes involving the reduction of a keto-precursor (e.g., 3-keto, 7-keto-lithocholic acid) can yield a mixture of α and β epimers if the reducing agent or reaction conditions are not sufficiently stereoselective. Similarly, starting materials like cholic acid or chenodeoxycholic acid can lead to carry-over of related impurities if not fully converted or removed.[10][12][13]
-
Epimerization: Although less common under standard storage conditions, epimerization can occur under harsh pH or high-temperature conditions, particularly during workup or purification steps. The C-3 and C-7 positions are susceptible to such changes.
Q2: I am seeing a shoulder on my main iUDCA peak in my reverse-phase HPLC analysis. How can I confirm if it's a stereoisomer?
A2: A shoulder peak is a strong indication of an impurity that is structurally very similar to your target compound, a common scenario with stereoisomers. Here's a logical workflow to investigate:
-
Spike your sample: Obtain reference standards for the most likely impurities (UDCA, CDCA) and spike them into your iUDCA sample. An increase in the height of the shoulder peak upon spiking with a specific standard provides strong evidence of its identity.
-
Optimize Chromatography: Standard C18 columns may not provide sufficient resolution.[9][14] You may need to develop a specialized chiral HPLC or SFC method (see Section 4) designed to separate these isomers.
-
LC-MS/MS Analysis: While mass spectrometry cannot distinguish between isomers based on mass alone, tandem MS (MS/MS) can sometimes provide clues.[15][16] Fragmentation patterns of bile acid isomers can show subtle differences, although this is not always definitive for stereoisomers.[11]
Q3: Can I use NMR to determine the stereochemical purity of my iUDCA?
A3: Yes, high-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The chemical shifts of the protons and carbons in the steroid nucleus are highly sensitive to the stereochemistry of the hydroxyl groups.
-
¹H NMR: The axial and equatorial protons adjacent to the hydroxyl groups (at C-3 and C-7) will have distinct chemical shifts and coupling constants. For example, the H-3 proton in the 3β-configuration (equatorial) will have a different appearance in the spectrum compared to the H-3 proton in the 3α-configuration (axial).[17][18]
-
¹³C NMR: The chemical shifts of the C-3 and C-7 carbons are also diagnostic of the hydroxyl group's orientation. By comparing the NMR spectrum of your sample to that of a well-characterized iUDCA reference standard and spectra of potential isomeric impurities, you can identify and often quantify the level of stereochemical contamination.[19] Two-dimensional NMR techniques (COSY, HSQC) can further aid in making unambiguous assignments.[17][18]
Section 3: Troubleshooting Guide
This section addresses specific problems you might encounter and provides a logical path to resolution.
Problem 1: Poor Resolution of iUDCA and UDCA in Reverse-Phase HPLC
Symptoms:
-
Broad, asymmetric peak for iUDCA.
-
Inability to baseline-resolve iUDCA from a known UDCA standard.
-
Inconsistent quantification results.
Root Cause Analysis and Solutions:
Problem 2: Confirmation of Absolute Stereochemistry is Required
Symptom:
-
You have successfully isolated a compound believed to be iUDCA, but require definitive proof of the 3β,7β configuration.
Root Cause Analysis and Solutions:
The absolute configuration cannot be determined by routine techniques like HPLC or standard NMR. Specialized methods are required.
-
Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[20] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration.[5] By comparing the experimental VCD spectrum of your sample to a spectrum predicted by density functional theory (DFT) calculations for the (3β,7β) structure, an unambiguous assignment can be made.[21][22][23] This is a powerful alternative when single crystals for X-ray crystallography are unavailable.[5]
-
X-ray Crystallography: If a suitable single crystal of your iUDCA can be grown, single-crystal X-ray diffraction is the gold standard for determining absolute configuration.[8]
Section 4: Key Experimental Protocols
Protocol 1: Chiral HPLC Method for iUDCA Purity Assessment
This protocol provides a starting point for separating iUDCA from its key stereoisomers. Optimization will likely be required for your specific instrument and sample matrix.
Objective: To resolve and quantify iUDCA, UDCA, and CDCA.
Materials:
-
HPLC system with UV or Refractive Index (RI) detector.[24][25]
-
Chiral stationary phase column (e.g., a cyclodextrin-based or polysaccharide-based column).
-
Reference standards for iUDCA, UDCA, and CDCA.
-
HPLC-grade mobile phase solvents (e.g., hexane, ethanol, methanol, acetic acid).
Methodology:
-
Column Selection: Begin with a cellulose or amylose-based chiral column, as these have shown broad applicability for separating steroid isomers.
-
Mobile Phase Preparation: A common starting point for normal-phase chiral chromatography is a mixture of hexane and an alcohol modifier (e.g., ethanol or isopropanol) with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.
-
Initial Condition: 90:10 (v/v) Hexane:Ethanol with 0.1% Acetic Acid.
-
-
System Setup:
-
Sample Preparation: Dissolve a known quantity of your iUDCA sample and each reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis:
-
Inject each reference standard individually to determine its retention time.
-
Inject a mixture of the standards to confirm resolution.
-
Inject your iUDCA sample.
-
-
Optimization: If co-elution occurs, systematically adjust the ratio of the alcohol modifier. Increasing the alcohol percentage will generally decrease retention times. Small changes can have a significant impact on selectivity.
Protocol 2: Workflow for VCD Absolute Configuration Determination
Section 5: Final Verification and Trustworthiness
To ensure the trustworthiness of your results, every protocol should be self-validating.
-
System Suitability: Before any analysis, run a system suitability test using a standard mixture of iUDCA and its potential impurities. Define acceptance criteria for resolution (e.g., R > 1.5), peak symmetry, and reproducibility.
-
Orthogonal Methods: Do not rely on a single analytical technique. Confirm purity using both a chiral separation method (HPLC/SFC) and a spectroscopic method (NMR). This provides a more complete and reliable picture of your sample's stereochemical integrity.
-
Reference Standards: The quality of your analysis is directly tied to the quality of your reference standards. Use certified reference materials (CRMs) whenever possible and verify their purity upon receipt.
By integrating these principles, troubleshooting guides, and detailed protocols, researchers can confidently navigate the complexities of working with this compound and ensure the stereochemical purity essential for reliable scientific outcomes and drug development.
References
- Goto, J., et al. (1983). Analysis of stereoisomeric C27-bile acids by high performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 276(2), 289-300.
- Ijare, O. B., et al. (2005). 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media. Lipids, 40(10), 1031-1041.
- Stephens, P. J., et al. (2005). Determination of absolute configuration using vibrational circular dichroism spectroscopy: Phenyl glycidic acid derivatives obtained via asymmetric epoxidation using oxone and a keto bile acid. Tetrahedron: Asymmetry, 16(14), 2359-2364.
- Wang, Y., et al. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Pharmacology, 13, 848634.
- Kushnir, M. M., et al. (2019). A Review of Analytical Platforms for Accurate Bile Acid Measurement. Clinical and Translational Science, 12(4), 325–342.
- Roda, A., et al. (1992). HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 813-820.
- Schteingart, C. D., et al. (1996). Process for the preparation of this compound. German Patent DE4443377A1.
- Wang, Y., et al. (2023). Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates. Molecules, 28(14), 5484.
- Zhang, H., et al. (2023). Biological synthesis of ursodeoxycholic acid. Frontiers in Bioengineering and Biotechnology, 11, 1133374.
- Wikipedia. (2024). Ursodeoxycholic acid. Wikipedia.
- Quick Company. (n.d.). An Improved Process For The Purification Of Ursodeoxycholic Acid. Quick Company.
- Somashekar, B. S., et al. (2012). Bile Acids Conjugation in Human Bile Is Not Random: New Insights from 1H-NMR Spectroscopy at 800 MHz. PLoS ONE, 7(4), e35211.
- Taguchi, K., et al. (2013). Simultaneous and rapid analysis of bile acids including conjugates by supercritical fluid chromatography coupled to tandem mass spectrometry. Journal of Chromatography A, 1303, 76-83.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Schteingart, C. D., & Hagey, L. R. (1985). Nuclear magnetic resonance spectroscopy of bile acids. Development of two-dimensional NMR methods for the elucidation of proton resonance assignments for five common hydroxylated bile acids, and their parent bile acid, 5 beta-cholanoic acid. Journal of Lipid Research, 26(9), 1068-1078.
- American Chemical Society. (2019). Ursodeoxycholic acid. American Chemical Society.
- ResearchGate. (n.d.). 1H and 13C NMR characterization and stereochemical assignments of Bile acids in aqueous media. ResearchGate.
- Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.
- Wikipedia. (2023). Vibrational circular dichroism. Wikipedia.
- ICE S.p.A. (2015). Process for preparing high purity ursodeoxycholic acid. US Patent 9206220B2.
- Wang, Y., et al. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. PMC - PubMed Central.
- SynZeal. (n.d.). Ursodeoxycholic Acid EP Impurity A. SynZeal.
- Agilent. (2023). A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Agilent Technologies.
- Al-Haj, N. Q., et al. (2017). Simultaneous Determination of Ursodeoxycholic Acid and Chenodeoxycholic Acid in Pharmaceutical Dosage Form by HPLC-UV Detection. Journal of AOAC International, 100(1), 84-89.
- Setchell, K. D. R., et al. (1983). General methods for the analysis of bile acids and related compounds in feces. Journal of Lipid Research, 24(8), 1085-1100.
- Cai, P., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 14(12), 3169-3177.
- Han, J., et al. (2015). Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode. Journal of Chromatography B, 998-999, 1-9.
- Buma, W. J., et al. (2009). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 21(5), 11-14.
- National Center for Biotechnology Information. (n.d.). Ursodeoxycholic acid. PubChem Compound Database.
- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Physical Science and Technology (3rd ed., pp. 637-653).
- Stojanovska, N., et al. (2017). Optimization of RP-HPLC method with UV detection for determination of ursodeoxycholic acid in pharmaceutical formulations. Macedonian Pharmaceutical Bulletin, 63(1), 25-33.
- ResearchGate. (n.d.). Structure of Ursodeoxycholic acid (UDCA). ResearchGate.
- Pharmaffiliates. (n.d.). Ursodeoxycholic Acid-impurities. Pharmaffiliates.
- Higuchi, T., et al. (1992). [Structures of isomers of ursodeoxycholic acid: 3 beta,7 alpha- and 3 beta,7 beta-dihydroxy-5 beta-cholan-24-oic acids]. Yakugaku Zasshi, 112(8), 563-570.
- Rahman, M. M., et al. (2011). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD TO DETERMINE URSODEOXYCHOLIC ACID IN PHARMACEUTICAL DOSAGE FORMS. International Journal of Pharmaceutical Sciences and Research, 2(1), 135-140.
- Wikipedia. (2024). Chiral resolution. Wikipedia.
- Cazedey, E. C. L., & Salgado, H. R. N. (2013). Development and validation of a LC-UV Method Applied to the Quality Control of Ursodeoxycholic Acid in Raw Material and Pharmaceutical Formulations. IOSR Journal of Pharmacy and Biological Sciences, 8(3), 62-68.
- Reddy, G. S., et al. (2013). A validated RP-HPLC method for quantitative determination of related impurities of ursodeoxycholic acid (API) by refractive index detection. Journal of Pharmaceutical Analysis, 3(5), 358-365.
- Fancello, O., et al. (2005). Crystal structure of chenodeoxycholic acid, ursodeoxycholic acid and their two 3beta,7alpha- and 3beta,7beta-dihydroxy epimers. Steroids, 70(1), 47-55.
Sources
- 1. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C24H40O4 | CID 127601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic Acid | C24H40O4 | CID 31401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. acs.org [acs.org]
- 7. Ursodeoxycholic Acid EP Impurity A | 474-25-9 | SynZeal [synzeal.com]
- 8. [Structures of isomers of ursodeoxycholic acid: 3 beta,7 alpha- and 3 beta,7 beta-dihydroxy-5 beta-cholan-24-oic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vaccinelab.alfa-chemistry.com [vaccinelab.alfa-chemistry.com]
- 11. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biological synthesis of ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Determination of Ursodeoxycholic Acid and Chenodeoxycholic Acid in Pharmaceutical Dosage Form by HPLC-UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 18. Nuclear magnetic resonance spectroscopy of bile acids. Development of two-dimensional NMR methods for the elucidation of proton resonance assignments for five common hydroxylated bile acids, and their parent bile acid, 5 beta-cholanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 21. Determination of absolute configuration using vibrational circular dichroism spectroscopy: Phenyl glycidic acid derivatives obtained via asymmetric epoxidation using oxone and a keto bile acid [sfera.unife.it]
- 22. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spectroscopyeurope.com [spectroscopyeurope.com]
- 24. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 25. researchgate.net [researchgate.net]
- 26. ijpsr.com [ijpsr.com]
- 27. iosrphr.org [iosrphr.org]
Technical Support Center: Navigating Isoursodeoxycholic Acid in Cell Viability Assays
Welcome to our dedicated technical support guide for researchers working with isoursodeoxycholic acid (isoUDCA). This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential artifacts and interference when assessing cell viability in the presence of this bile acid. Our goal is to equip you with the expertise to ensure the accuracy and reliability of your experimental data.
Part 1: Understanding the Challenge - isoUDCA and Cell Viability Assays
This compound, a stereoisomer of ursodeoxycholic acid (UDCA), is increasingly investigated for its therapeutic potential. However, like other bile acids, its unique chemical properties and biological activities can interfere with common cell viability assays, potentially leading to misinterpretation of results. This guide will walk you through identifying and mitigating these challenges.
FAQ: The Basics of isoUDCA and Potential Assay Interference
Q1: What is this compound (isoUDCA)?
A1: this compound (isoUDCA), or 3β,7α-dihydroxy-5β-cholan-24-oic acid, is a secondary bile acid and a stereoisomer of ursodeoxycholic acid (UDCA). Its distinct stereochemistry can lead to different biological activities compared to UDCA, making it a compound of interest in various research fields.
Q2: Why might isoUDCA interfere with cell viability assays?
A2: The potential for interference arises from two main sources:
-
Chemical Interference: isoUDCA, like other bile acids, has the potential to act as a reducing agent, which can directly react with the indicator dyes used in many viability assays (e.g., MTT, XTT, WST-1). This can lead to a false-positive signal, suggesting higher cell viability than is actually present.
-
Biological Interference: Bile acids are known to affect cellular metabolism, particularly mitochondrial function. Since many viability assays rely on measuring metabolic activity as a proxy for cell viability, isoUDCA could alter the assay readout without directly affecting cell death or proliferation, leading to either an over- or underestimation of viability.
Part 2: Troubleshooting Specific Cell Viability Assays
This section provides detailed troubleshooting guides for common cell viability assays when working with isoUDCA.
Tetrazolium-Based Assays (MTT, XTT, WST-1)
These assays measure the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.
Q3: My cells treated with isoUDCA show an unexpected increase in viability in an MTT assay. Is this real?
A3: It is possible that this is an artifact. The MTT assay relies on the reduction of the yellow tetrazolium salt, MTT, to a purple formazan product by mitochondrial dehydrogenases. If isoUDCA itself can reduce MTT, or if it enhances dehydrogenase activity without increasing cell number, you could see a false-positive result.
Troubleshooting Workflow for Tetrazolium Assays:
Figure 1. Troubleshooting workflow for isoUDCA interference.
Step 1: Cell-Free Control to Test for Chemical Interference
This is the most critical control to run. It will determine if isoUDCA directly reduces the tetrazolium salt in the absence of cells.
-
Protocol:
-
Prepare a 96-well plate with your standard cell culture medium (without cells).
-
Add isoUDCA at the same concentrations used in your cell-based experiments.
-
Add the MTT, XTT, or WST-1 reagent to the wells.
-
Incubate for the same duration as your cell-based assay.
-
Read the absorbance at the appropriate wavelength.
-
-
Interpretation:
-
No color change: isoUDCA does not directly reduce the assay reagent. The observed effect in your cells is likely biological.
-
Color change: isoUDCA directly reduces the assay reagent, causing chemical interference. The results from your cell-based assay are not reliable.
-
Step 2: Compare with an Alternative Assay
If chemical interference is ruled out, the next step is to determine if the observed effect is due to an alteration of cellular metabolism that does not reflect a true change in cell number.
-
Recommended Alternative: An ATP-based assay, such as CellTiter-Glo®, is an excellent choice. This assay measures the level of intracellular ATP, which is a more direct indicator of cell viability and is less likely to be affected by changes in mitochondrial dehydrogenase activity.
-
Procedure:
-
Repeat your experiment with isoUDCA treatment.
-
At the end of the treatment period, perform both your original tetrazolium-based assay and the CellTiter-Glo® assay on parallel sets of wells.
-
-
Interpretation:
-
Results from both assays are consistent: The observed effect of isoUDCA on cell viability is likely real.
-
Results are discordant (e.g., MTT shows increased viability, CellTiter-Glo® shows no change or a decrease): This suggests that isoUDCA is causing biological interference by altering the metabolic state of the cells.
-
Table 1: Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Potential for isoUDCA Interference |
| MTT | Mitochondrial dehydrogenase activity | Inexpensive, widely used | High: Potential for direct reduction and metabolic interference. |
| XTT/WST-1 | Extracellular reduction by cell surface dehydrogenases | Soluble formazan product, simpler protocol | Moderate to High: Potential for direct reduction and metabolic interference. |
| CellTiter-Glo® | ATP levels | Fast, sensitive, more direct measure of viability | Low: Unlikely to be directly affected by the reducing properties of isoUDCA. |
| Crystal Violet | Stains DNA of adherent cells | Simple, inexpensive, measures cell number directly | Low: Measures adherent cell biomass, not metabolic activity. |
| Trypan Blue | Membrane exclusion | Direct measure of membrane integrity | Low: Manual counting can be subjective and time-consuming. |
ATP-Based Assays (e.g., CellTiter-Glo®)
These assays measure the amount of ATP present in metabolically active cells.
Q4: Is an ATP-based assay a reliable alternative when working with isoUDCA?
A4: In most cases, yes. ATP-based assays are generally considered the gold standard for cell viability and are less susceptible to the types of interference observed with tetrazolium-based assays. The mechanism, which involves the lysis of cells and the measurement of light produced by a luciferase-catalyzed reaction with ATP, is fundamentally different.
Potential (but less likely) Interference to Consider:
-
ATP Metabolism: If isoUDCA has a very strong and rapid effect on cellular ATP production or consumption, it could theoretically alter the ATP pool and affect the assay readout. However, this would likely represent a true biological effect on cell health.
-
Luciferase Inhibition/Enhancement: In rare cases, a compound could directly inhibit or enhance the activity of the luciferase enzyme.
Validation Workflow for ATP-Based Assays:
Isoursodeoxycholic Acid (iUDCA) Technical Support Center: A Guide to Long-Term Storage and Stability
Welcome to the technical support center for Isoursodeoxycholic Acid (iUDCA). As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines established scientific principles with practical, field-tested insights. This document is structured to help you navigate the complexities of iUDCA storage, stability, and experimental use, ensuring the integrity and reproducibility of your research.
Part 1: Frequently Asked Questions (FAQs) on iUDCA Storage and Handling
This section addresses the most common questions researchers have regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for solid iUDCA?
For optimal long-term stability, solid this compound should be stored at -20°C in a tightly sealed container.[1][2] The compound is typically supplied as a white, crystalline powder which is stable under normal temperatures and pressures for shorter durations, but cryogenic storage is recommended to preserve integrity for periods extending beyond a few months.[2][3] Proper sealing is critical to protect the compound from moisture.[1] Under these conditions, stability can be maintained for at least four years.[2]
Q2: I need to prepare a stock solution of iUDCA. What solvent should I use and how should I store it?
This compound is practically insoluble in water but is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2][3][4] The choice of solvent will depend on your specific experimental needs, particularly the tolerance of your cell culture or assay system to the solvent.
For storage of stock solutions, the following is recommended:
-
-80°C: for up to 6 months.
-
-20°C: for up to 1 month.[1]
Always store solutions in tightly capped vials to prevent solvent evaporation and concentration changes. It is also advisable to purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation, especially for very long-term storage.[2]
Q3: Is iUDCA sensitive to light?
Based on forced degradation studies performed on its epimer, ursodeoxycholic acid (UDCA), the molecule is stable under photolytic stress, meaning it does not readily degrade upon exposure to standard laboratory lighting or UV light (254 nm and 366 nm).[5][6][7] However, as a general best practice for all research compounds, it is prudent to store iUDCA in amber vials or otherwise protected from light to prevent any unforeseen, low-level degradation over extended periods.
Q4: What common substances are incompatible with iUDCA?
You should avoid storing or mixing iUDCA with strong acids, strong bases, and strong oxidizing or reducing agents, as these can induce chemical degradation.[1] Forced degradation studies on the closely related UDCA confirm its decomposition in the presence of 0.1 N HCl, 0.1 N NaOH, and 30% hydrogen peroxide (H₂O₂).[5][6][7]
Part 2: Troubleshooting Guide for Common Stability-Related Issues
This section is designed to help you diagnose and resolve specific problems you might encounter during your experiments that could be related to iUDCA stability.
Problem 1: I observe a precipitate in my iUDCA stock solution after storing it in the freezer.
-
Potential Cause 1: Poor Solubility at Low Temperature. The most common reason for precipitation is that the solvent's capacity to hold iUDCA in solution has decreased at the storage temperature. This is a physical, not chemical, issue.
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature.
-
Vortex or sonicate the vial for a few minutes to redissolve the compound.
-
Before use, visually inspect the solution to ensure all precipitate has dissolved.
-
Pro-Tip: If precipitation is recurrent, consider preparing a slightly more dilute stock solution or aliquoting the stock after preparation to minimize freeze-thaw cycles.
-
-
Potential Cause 2: pH-Dependent Precipitation. The solubility of bile acids like iUDCA is highly dependent on pH.[4][8] If your stock was prepared in a buffered solvent or if it was diluted into an aqueous buffer (like cell culture media), a drop in pH can cause the undissociated acid to precipitate out of solution.[8]
-
Troubleshooting Steps:
-
Measure the pH of the solution where the precipitate is observed.
-
Compare this to the known pKa of iUDCA's structural analogs (around 4.7-5.0).[9] As the pH approaches the pKa, solubility will decrease dramatically.
-
Adjusting the pH with a small amount of dilute base may redissolve the compound, but be cautious as this could affect your experimental conditions.
-
Problem 2: My HPLC analysis shows new, unexpected peaks that were not present when the iUDCA was new.
-
Potential Cause: Chemical Degradation. The appearance of new peaks is a strong indicator that the iUDCA has degraded. The nature of the stressor can often be inferred from the experimental context.
-
Troubleshooting Steps:
-
Review Storage and Handling: Was the compound exposed to incompatible substances?[1] Was it subjected to high temperatures or stored improperly? Thermal stress is a known cause of degradation.[5][7]
-
Consider Oxidative Stress: If the compound was stored in a solvent that was not purged with inert gas, or if it was repeatedly warmed and cooled, oxidative degradation is possible.[5][7]
-
Perform a Confirmatory Analysis: Use a validated stability-indicating method, such as the RP-HPLC methods described in the literature, to confirm the presence of degradants.[5][6][7] The primary goal of these methods is to separate the parent drug from any degradation products.[10]
-
Logical Flow for Troubleshooting Suspected iUDCA Degradation
Caption: A decision tree for troubleshooting iUDCA stability issues.
Problem 3: I am seeing inconsistent or lower-than-expected activity in my cell-based assays.
-
Potential Cause 1: Incomplete Solubilization. If the iUDCA is not fully dissolved in the initial stock or precipitates upon dilution into aqueous assay media, the actual concentration delivered to the cells will be lower than intended and highly variable.
-
Troubleshooting Steps:
-
Always ensure your stock solution is clear before making dilutions.
-
When diluting into aqueous media, add the stock dropwise while vortexing the media to minimize localized high concentrations that can cause immediate precipitation.
-
Consider using a solvent like DMSO, which is generally more miscible with aqueous solutions than ethanol.
-
-
Potential Cause 2: Degradation in Media. Cell culture media is a complex mixture containing salts, amino acids, and buffers, and is typically held at 37°C. While iUDCA is generally stable, interactions over long incubation periods (24-48 hours) could lead to minor degradation or metabolic conversion by cells.
-
Troubleshooting Steps:
-
Prepare a sample of iUDCA in your cell culture medium without cells.
-
Incubate it under the same conditions as your experiment (37°C, 5% CO₂).
-
Analyze the sample by HPLC at the beginning and end of the incubation period to check for any degradation.
-
Part 3: Key Experimental Protocols
To empower your research, this section provides a foundational protocol for conducting a forced degradation study. Such studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of your molecule.[10][11][12][13]
Protocol: Forced Degradation Study of this compound
This protocol is designed to intentionally stress iUDCA under various conditions to generate its potential degradation products.[13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]
Objective: To identify the degradation pathways of iUDCA and to develop a stability-indicating HPLC method.
Materials:
-
This compound (iUDCA) powder
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with RI or low-wavelength UV detector
Workflow:
Caption: Workflow for a forced degradation study of iUDCA.
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately weigh iUDCA powder and dissolve it in methanol to a known concentration (e.g., 1 mg/mL). This will be your main stock.
-
Set Up Stress Conditions: For each condition, use a separate aliquot of the iUDCA stock or solid powder.
-
Acid Hydrolysis: Mix iUDCA solution with 0.1 N HCl and incubate in a water bath at 60°C for 3 hours.[5]
-
Alkaline Hydrolysis: Mix iUDCA solution with 0.1 N NaOH and keep at room temperature for 1 hour.[5]
-
Oxidative Degradation: Mix iUDCA solution with 30% H₂O₂ and incubate at 60°C for 3 hours.[5][7]
-
Thermal Degradation: Place solid iUDCA powder in an oven at 80°C for 48 hours.[5][7] After stressing, dissolve in methanol.
-
Control Sample: Use an untreated aliquot of your iUDCA stock solution.
-
-
Sample Processing:
-
After the incubation period, cool all samples to room temperature.
-
Neutralize the acid-stressed sample with an equivalent amount of 0.1 N NaOH, and the base-stressed sample with 0.1 N HCl.[5]
-
Dilute all samples (including the control) with the HPLC mobile phase to a suitable final concentration for analysis (e.g., 150-300 µg/mL).[5][6]
-
-
HPLC Analysis:
-
Inject the samples into an HPLC system. A typical starting point for a stability-indicating method for UDCA uses a C8 column with a mobile phase of methanol, water, and phosphoric acid (e.g., 77:23:0.6 v/v/v) at a flow rate of 1.0 mL/min.[5][7]
-
Monitor the elution using a Refractive Index (RI) detector, as bile acids have poor UV absorbance.[5][7]
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
The peak for iUDCA should decrease in area in the samples where degradation occurred.
-
The appearance of new peaks indicates the formation of degradation products. The ability of your method to resolve these new peaks from the main iUDCA peak demonstrates that it is "stability-indicating."
-
Summary of Expected iUDCA Stability Under Stress
This table summarizes the likely outcomes based on data from its epimer, UDCA.[5][6][7]
| Stress Condition | Reagents/Parameters | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C | Significant Degradation |
| Alkaline Hydrolysis | 0.1 N NaOH, Room Temp | Significant Degradation |
| Oxidation | 30% H₂O₂, 60°C | Significant Degradation |
| Thermal | 80°C (solid) | Moderate Degradation |
| Photolytic | UV Light (254/366 nm) | Stable (No Degradation) |
References
- Mukherjee, J., Das, A., & Pal, T.K. (2011). Stability-Indicating RP-HPLC Method for Determination of Ursodeoxycholic Acid in Tablet Dosage Form. Asian Journal of Chemistry, 23(9), 4189-4192. [Link]
- MedChemExpress. (n.d.). Ursodeoxycholic acid-d4-SDS.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 127601, this compound.
- Mukherjee, J., et al. (2011). Stability-Indicating RP-HPLC Method for Determination of Ursodeoxycholic Acid in Tablet Dosage Form.
- Asian Journal of Chemistry. (2011). Stability-Indicating RP-HPLC Method for Determination of Ursodeoxycholic Acid in Tablet Dosage Form. [Link]
- ResearchGate. (n.d.). Chromatographic Method Development and Validation for Quantitative Determination of Ursodeoxycholic Acid in Ursodeoxycholic Acid Tablets. [Link]
- Li, F., et al. (2023). Characterization of Metabolic Correlations of Ursodeoxycholic Acid with Other Bile Acid Species through In Vitro Sequential Metabolism and Isomer-Focused Identification.
- Oh, D.H., et al. (2022). Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation.
- Castiglioni, M., et al. (2014).
- Euspharma. (n.d.).
- Indonesian Journal of Pharmaceutical Science and Technology. (2021). Analytical Method Development of Quantification and Dissolution Assay of Ursodeoxycholic Acid Capsule. [Link]
- Scribd. (n.d.). 2.
- BioProcess International. (n.d.).
- Journal of Global Trends in Pharmaceutical Sciences. (2016). Development and Validation of RP-LC-UV Method for Determination of Ursodeoxycholic Acid in Drug Substance and Drug Product. [Link]
- National Center for Biotechnology Information. (n.d.). Deoxycholic acid degradation by a Pseudomonas sp.
- MedCrave. (2016).
- Horvat, T., et al. (2021).
- ResearchGate. (n.d.). Aqueous solubility and acidity constants of cholic, deoxycholic, chenodeoxycholic, and ursodeoxycholic acids. [Link]
- MedCrave online. (2016).
- Bazzoli, F., et al. (1982). pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena. PubMed. [Link]
- Kumar, V., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
- Venkatesh, D.N., & Kumar, S.D.S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. jgtps.com [jgtps.com]
- 4. Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Guide to Isoursodeoxycholic Acid and Ursodeoxycholic Acid: Efficacy, Mechanism, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nuances of Bile Acid Therapeutics
Ursodeoxycholic acid (UDCA), a hydrophilic secondary bile acid, is a well-established therapeutic agent for various cholestatic liver diseases, including primary biliary cholangitis (PBC).[1][2] Its cytoprotective, anti-inflammatory, and choleretic properties have positioned it as a cornerstone in the management of these conditions.[3] Isoursodeoxycholic acid (isoUDCA), the 3β-epimer of UDCA, has emerged as a compound of interest, primarily due to its metabolic relationship with UDCA.[4] This guide provides a comprehensive comparison of isoUDCA and UDCA, delving into their comparative efficacy, mechanisms of action, and the experimental protocols used to evaluate them. A key finding from multiple studies is that isoUDCA functions as a pro-drug for UDCA, being extensively converted to UDCA in the body.[4][5]
Chemical Structures and Physicochemical Properties
UDCA and isoUDCA are stereoisomers, differing only in the orientation of the hydroxyl group at the C-3 position of the steroid nucleus. This seemingly minor structural difference can influence their physicochemical properties and biological activities, although the in vivo conversion of isoUDCA to UDCA largely dictates its therapeutic effects.
Comparative Metabolism and Pharmacokinetics: The Pro-drug Relationship
Clinical studies in humans have demonstrated that orally administered isoUDCA is well-tolerated and undergoes extensive isomerization to UDCA.[5] This conversion is believed to occur through the action of both intestinal and hepatic enzymes.[5]
A study involving healthy male subjects who received 250 mg of isoUDCA three times daily for one week revealed that UDCA became the predominant bile acid in bile. The relative enrichments of isoUDCA and UDCA in bile were 2.2% and 25.7%, respectively. In serum, the enrichments were more comparable at 24.7% for isoUDCA and 23.5% for UDCA.[5]
Similarly, a study in patients with PBC showed that the administration of isoUDCA led to a significant enrichment of UDCA in both serum and urine, supporting the concept of first-pass epimerization of isoUDCA to UDCA in the liver.[4] This pro-drug characteristic is a central theme in the comparative efficacy of these two compounds. The poor aqueous solubility of UDCA has also led to the development of various pro-drug strategies to enhance its bioavailability.[6][7][8][9][10]
Mechanism of Action: A Tale of Two (Related) Molecules
The therapeutic effects of both isoUDCA and UDCA are largely attributed to the biological activities of UDCA. The primary mechanisms of action include:
-
Cytoprotection: UDCA protects hepatocytes and cholangiocytes from the damaging effects of more hydrophobic bile acids.
-
Choleretic Effect: UDCA stimulates bile flow, aiding in the clearance of toxic bile acids from the liver.
-
Anti-inflammatory and Immunomodulatory Effects: UDCA has been shown to modulate immune responses and reduce inflammation in the liver.[11]
-
Anti-apoptotic Effects: UDCA can inhibit programmed cell death in liver cells.[7]
Modulation of Bile Acid Receptors: FXR and TGR5
Bile acids exert many of their effects through the activation of nuclear and cell surface receptors, primarily the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).
While UDCA is generally considered a weak FXR agonist, it can indirectly influence FXR signaling.[12] The effects of isoUDCA on these receptors are less studied, but given its conversion to UDCA, it is expected to have a similar receptor interaction profile in vivo.
Below is a diagram illustrating the generalized signaling pathways of bile acids through FXR and TGR5.
Caption: Generalized signaling pathways of bile acids via TGR5 and FXR.
Comparative Efficacy: Evidence from Preclinical and Clinical Studies
Direct, large-scale, head-to-head clinical trials comparing the efficacy of isoUDCA and UDCA are currently lacking. The available evidence is primarily derived from preclinical studies and a limited number of human clinical investigations that strongly support the pro-drug relationship.
Preclinical Data
A study in bile duct ligated rats, a model of cholestasis, found that isoUDCA and UDCA had similar effects on choleresis (bile flow) and liver biochemistry. This preclinical evidence reinforces the idea that the therapeutic effects of isoUDCA are mediated through its conversion to UDCA.
Clinical Data
A pilot study in five patients with PBC who had persistent elevations in liver enzymes despite UDCA treatment investigated the effects of switching to isoUDCA. The study found that isoUDCA had similar effects to UDCA on surrogate markers of cholestasis, such as serum levels of aspartate aminotransferase (AST), alkaline phosphatase (AP), and gamma-glutamyl transpeptidase (γ-GT).[4] The researchers concluded that isoUDCA has pro-drug characteristics for UDCA.[4]
The table below summarizes the findings from the human metabolism study of isoUDCA.
| Parameter | Pre-treatment | Post-isoUDCA Treatment (1 week) | p-value |
| Bile Acid Concentration | |||
| Bile (mmol/l) | 11.9 ± 1.87 | 15.3 ± 1.37 | n.s. |
| Serum (µmol/l) | 3.4 ± 0.10 | 6.8 ± 0.43 | <0.05 |
| Urine (µmol/24 h) | 5.3 ± 0.29 | 82.2 ± 7.84 | <0.01 |
| Relative Enrichment in Bile | |||
| isoUDCA | - | 2.2% | - |
| UDCA | - | 25.7% | - |
| Relative Enrichment in Serum | |||
| isoUDCA | - | 24.7% | - |
| UDCA | - | 23.5% | - |
| Data from a study in six healthy male subjects receiving 750 mg/day of isoUDCA.[5] |
Experimental Protocols for Efficacy Evaluation
The following are detailed methodologies for key experiments used to assess and compare the efficacy of bile acids like isoUDCA and UDCA.
In Vivo Model: Bile Duct Ligation (BDL) in Rats
This is a widely used surgical model to induce obstructive cholestasis and study the effects of therapeutic interventions.
Objective: To induce cholestatic liver injury to evaluate the hepatoprotective effects of isoUDCA and UDCA.
Procedure:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used. The animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the abdominal cavity.
-
The common bile duct is carefully isolated from the surrounding tissues.
-
Two ligatures using surgical silk are placed around the common bile duct.
-
The bile duct is then transected between the two ligatures.
-
The abdominal wall and skin are closed in layers.
-
-
Post-operative Care: Animals receive appropriate post-operative analgesia and are monitored for recovery.
-
Treatment Administration: isoUDCA, UDCA, or a vehicle control is administered to the animals, typically via oral gavage, starting at a predetermined time point post-surgery.
-
Sample Collection and Analysis: At the end of the study period (e.g., 1-4 weeks), animals are euthanized. Blood and liver tissue are collected.
-
Serum Analysis: Liver function tests (ALT, AST, ALP, bilirubin) and bile acid levels are measured.
-
Liver Histology: Liver tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, Masson's trichrome) to assess for necrosis, inflammation, and fibrosis.
-
Caption: Experimental workflow for the bile duct ligation (BDL) model in rats.
In Vitro Assay: Bile Acid Receptor Activation (Luciferase Reporter Assay)
This assay is used to determine if a compound can activate a specific nuclear receptor, such as FXR or TGR5.
Objective: To quantify the activation of FXR and TGR5 by isoUDCA and UDCA.
Procedure:
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293T or HepG2) is cultured in appropriate media.
-
Cells are transiently transfected with three plasmids:
-
An expression vector for the receptor of interest (e.g., FXR or TGR5).
-
A reporter plasmid containing a luciferase gene under the control of a response element for the receptor (e.g., FXRE).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
-
Compound Treatment: After transfection, the cells are treated with various concentrations of isoUDCA, UDCA, a known agonist (positive control), or a vehicle (negative control).
-
Luciferase Assay:
-
After an incubation period, the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer.
-
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of luciferase activity relative to the vehicle control is calculated to determine the agonist activity of the compounds.
Caption: Workflow for a luciferase reporter assay to measure bile acid receptor activation.
Conclusion: A Pro-drug with Promise
The available evidence strongly indicates that this compound functions as a pro-drug for ursodeoxycholic acid, undergoing extensive conversion to UDCA in vivo. This metabolic profile suggests that the therapeutic efficacy of isoUDCA is comparable to that of UDCA. While direct, large-scale comparative clinical trials are needed to definitively establish their relative efficacy in various cholestatic liver diseases, the existing data from preclinical and small-scale human studies provide a solid foundation for considering isoUDCA as a viable therapeutic alternative, potentially offering similar benefits to the well-established UDCA. Further research is warranted to explore any subtle differences in their pharmacodynamic profiles and to fully elucidate their comparative therapeutic potential.
References
- Matern, S., Bolder, U., Schmal, W., & Marschall, H. U. (1998). Study of human this compound metabolism.
- Romano, A., Roda, A., & Spinozzi, S. (2021). Glyceric Prodrug of Ursodeoxycholic Acid (UDCA): Novozym 435-Catalyzed Synthesis of UDCA-Monoglyceride. Molecules, 26(19), 5966. [Link]
- Marschall, H. U., Wagner, M., & Egestad, B. (2000). This compound: metabolism and therapeutic effects in primary biliary cirrhosis.
- Batta, A. K., Salen, G., & Shefer, S. (1989). Metabolism of ursocholic acid in humans: conversion of ursocholic acid to deoxycholic acid.
- Angelin, B., Einarsson, K., & Leijd, B. (1979). Ursodeoxycholic acid treatment in humans: effects on plasma and biliary lipid metabolism with special reference to very low density lipoprotein triglyceride and bile acid kinetics.
- Romano, A., Roda, A., & Spinozzi, S. (2021). Glyceric Prodrug of Ursodeoxycholic Acid (UDCA): Novozym 435-Catalyzed Synthesis of UDCA-Monoglyceride. PubMed, 34641510. [Link]
- Matern, S., Bolder, U., Schmal, W., & Marschall, H. U. (1998). Study of human this compound metabolism*.
- Carino, A., Marchianò, S., & Biagioli, M. (2019). Galactosylated Pro-Drug of Ursodeoxycholic Acid: Design, Synthesis, Characterization, and Pharmacological Effects in a Rat Model of Estrogen-Induced Cholestasis. Molecular pharmaceutics, 16(2), 856-866. [Link]
- ClinicalTrials.gov. (2022). Efficacy of Ursodeoxycholic Acid (UDCA) in Patients With Type 2 Diabetes. ClinicalTrials.gov. [Link]
- O'Brien, C. B., Senior, J. R., & Arora-Mirchandani, R. (1991). Ursodeoxycholic acid for the treatment of primary sclerosing cholangitis: a 30-month pilot study.
- Carlson, C. B., & Weigelt, C. A. (2010). Estrogen receptor alpha/co-activator interaction assay - TR-FRET. Methods in molecular biology (Clifton, N.J.), 682, 193-206. [Link]
- Nikolić, M., Boroja, T., & Stojanov, S. (2024). Beneficial Effects of Ursodeoxycholic Acid on Metabolic Parameters and Oxidative Stress in Patients with Type 2 Diabetes Mellitus: A Randomized Double-Blind, Placebo-Controlled Clinical Study. Journal of diabetes research, 2024, 4187796. [Link]
- Li, T., & Chiang, J. Y. (2019). Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR. Journal of lipid research, 60(5), 986-996. [Link]
- Shiraishi, A., Hisada, T., & Iida, T. (2021). Discovery, optimization, and evaluation of non-bile acid FXR/TGR5 dual agonists. Bioorganic & medicinal chemistry, 38, 116139. [Link]
- Kumar, A., & Rajagopal, S. (2007). Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader. Journal of biomolecular screening, 12(4), 585-589. [Link]
- Ghaffari, A., Kiani, S., & Al-Abdullah, I. H. (2020). Merit of an Ursodeoxycholic Acid Clinical Trial in COVID-19 Patients. International journal of molecular sciences, 21(12), 4417. [Link]
- Guo, C., Chen, W. D., & Wang, Y. D. (2014). GPBAR1/TGR5 mediates bile acid-induced cytokine expression in murine Kupffer cells. PloS one, 9(4), e93567. [Link]
- Alpini, G., Glaser, S. S., & Robertson, W. (1993). Effect of ursodeoxycholic acid administration on bile duct proliferation and cholestasis in bile duct ligated rat. Digestive diseases and sciences, 38(7), 1291-1296. [Link]
- Uchida, K., Satoh, T., & Tohma, M. (1984).
- DeMorrow, S., McMillin, M., & Quinn, M. (2014). Bile acids permeabilize the blood brain barrier after bile duct ligation in rats via Rac1-dependent mechanisms. Digestive and liver disease, 46(6), 548-554. [Link]
- van der Lugt, B., van der Veen, J. N., & van den Heuvel, F. (2023). Microbially-conjugated Bile Salts Found in Human Bile Activate the Bile Salt Receptors TGR5 and FXR. bioRxiv. [Link]
- ResearchGate. (n.d.). Liver function tests in sham-operated and bile-duct-ligated rats.
- Zhang, X., Ji, X., & Wang, P. (2023). Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives. Frontiers in Cellular and Infection Microbiology, 13, 1198533. [Link]
- Li, D., Wang, Z., & Chen, H. (2021). A high-dose of ursodeoxycholic acid treatment alleviates liver inflammation by remodeling gut microbiota and bile acid profile in a mouse model of non-alcoholic steatohepatitis.
- Batta, A. K., Salen, G., & Shefer, S. (1989). Differential effects of ursodeoxycholic acid and ursocholic acid on the formation of biliary cholesterol crystals in mice.
- Li, D., Wang, Z., & Chen, H. (2021). Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model. Frontiers in medicine, 8, 709879. [Link]
- Nilsell, K., Angelin, B., & Einarsson, K. (1983). Comparative effects of ursodeoxycholic acid and chenodeoxycholic acid on bile acid kinetics and biliary lipid secretion in humans. Evidence for different modes of action on bile acid synthesis. Gastroenterology, 85(6), 1248-1256. [Link]
- Pathil, A., Mueller, J., & Warth, A. (2012). Ursodeoxycholyl lysophosphatidylethanolamide improves steatosis and inflammation in murine models of nonalcoholic fatty liver disease.
- Reynier, M. O., Montet, J. C., & Gerolami, A. (1981). Comparative effects of cholic, chenodeoxycholic, and ursodeoxycholic acids on micellar solubilization and intestinal absorption of cholesterol. Journal of lipid research, 22(3), 467-473. [Link]
- Ikegami, T., & Matsuzaki, Y. (2008). Hepatoprotective bile acid 'ursodeoxycholic acid (UDCA)' Property and difference as bile acids. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 128(3), 365-371. [Link]
- Google Patents. (n.d.). CN109912676B - Preparation method of 3 beta-ursodesoxycholic acid.
- Vahdati, K., & Mehvar, R. (2012). Bile duct ligation-induced cirrhosis does not alter the blood-brain barrier permeability to sucrose in rats. Pharmaceutical research, 29(12), 3294-3306. [Link]
- Carrea, G., & Riva, S. (2018). Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review. Biotechnology letters, 40(2), 251-260. [Link]
- Siddiqui, A. I., & Siddiqui, A. (2023). Ursodeoxycholic Acid. In StatPearls.
- Paumgartner, G. (2002). Molecular mechanisms of ursodeoxycholic acid toxicity & side effects.
- ResearchGate. (n.d.). Efficiency of ursodeoxycholic acid for the treatment of nonalcoholic steatohepatitis: A systematic review and meta-analysis.
Sources
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound: metabolism and therapeutic effects in primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of human this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glyceric Prodrug of Ursodeoxycholic Acid (UDCA): Novozym 435-Catalyzed Synthesis of UDCA-Monoglyceride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of water-soluble prodrugs of ursodeoxycholic acid (UDCA), an anti-apoptotic bile acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glyceric Prodrug of Ursodeoxycholic Acid (UDCA): Novozym 435-Catalyzed Synthesis of UDCA-Monoglyceride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Galactosylated Pro-Drug of Ursodeoxycholic Acid: Design, Synthesis, Characterization, and Pharmacological Effects in a Rat Model of Estrogen-Induced Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Merit of an Ursodeoxycholic Acid Clinical Trial in COVID-19 Patients | MDPI [mdpi.com]
- 12. Frontiers | Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives [frontiersin.org]
A Researcher's Guide to Validating the Mechanism of Action of Isoursodeoxycholic Acid: A Comparative Approach
For drug development professionals and researchers in the field of metabolic and liver diseases, the precise validation of a compound's mechanism of action is paramount. Isoursodeoxycholic acid (iUDCA), a stereoisomer of the well-known therapeutic bile acid ursodeoxycholic acid (UDCA), presents a compelling case for rigorous mechanistic investigation. While UDCA has been used for decades to treat cholestatic liver diseases, its exact molecular interactions, particularly with the farnesoid X receptor (FXR), remain a subject of debate.[1][2][3] This guide provides a comparative framework and detailed experimental protocols to elucidate the specific mechanism of action of iUDCA, focusing on its potential roles as an FXR modulator and an effector of the sphingomyelin phosphodiesterase 3 (SMPD3) pathway.
Part 1: Deconvoluting the Farnesoid X Receptor (FXR) Interaction
FXR is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[4][5] Its activation by bile acids triggers a negative feedback loop that suppresses bile acid synthesis.[6] The interaction of UDCA with FXR is complex and appears to be context-dependent. Some studies in morbidly obese patients suggest that UDCA acts as an FXR antagonist, leading to an increase in bile acid synthesis.[2][6][7] Conversely, recent research in mouse models indicates that UDCA can function as an ileal FXR agonist.[1][3] This ambiguity for UDCA underscores the critical need for a definitive characterization of iUDCA's activity.
Comparative Analysis of FXR Modulation
To systematically validate the effect of iUDCA on FXR, a multi-pronged approach is necessary, comparing its activity against its epimer, UDCA, a known potent FXR agonist like chenodeoxycholic acid (CDCA) or the synthetic agonist obeticholic acid (OCA), and a known FXR antagonist.
| Parameter | iUDCA (Hypothesized) | UDCA (Variable Reports) | CDCA/OCA (Agonist) | FXR Antagonist (e.g., Guggulsterone) |
| FXR Reporter Gene Assay | Activation or Inhibition | Variable Activation/Inhibition | Strong Activation | Inhibition of Agonist-Induced Activation |
| Target Gene Expression (e.g., SHP, FGF19) | Upregulation or Downregulation | Variable Effects | Upregulation | Downregulation/No Effect |
| Bile Acid Synthesis (CYP7A1 expression) | Downregulation or Upregulation | Variable Effects | Downregulation | Upregulation |
| In Vivo Lipid Profile | Altered Triglyceride/Cholesterol | Variable Effects | Lowered Triglycerides | Potential Increase in Triglycerides |
Experimental Protocol: In Vitro FXR Activation Luciferase Reporter Assay
This protocol provides a robust method to determine whether iUDCA acts as an agonist or antagonist of FXR in a controlled cellular environment.
1. Cell Culture and Transfection:
- Culture HepG2 cells (or a similar human hepatocyte cell line) in appropriate media.
- Co-transfect cells with an FXR expression vector, a luciferase reporter vector containing FXR response elements, and a Renilla luciferase vector for normalization.
2. Compound Treatment:
- 24 hours post-transfection, treat cells with a dose-response range of iUDCA, UDCA, CDCA (positive agonist control), and a known FXR antagonist.
- For antagonist testing, co-treat cells with iUDCA and a fixed concentration of CDCA.
3. Luciferase Assay:
- After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
4. Data Analysis:
- Normalize firefly luciferase activity to Renilla luciferase activity.
- Plot the dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
Visualizing the FXR Signaling Pathway
The following diagram illustrates the key components of the FXR signaling pathway and the potential points of intervention for iUDCA.
Sources
- 1. Ursodeoxycholic acid shows unexpected gut FXR agonism in liver FXR-deficient mice | EurekAlert! [eurekalert.org]
- 2. researchgate.net [researchgate.net]
- 3. Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Isoursodeoxycholic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of isoursodeoxycholic acid (isoUDCA) is paramount for pharmacokinetic studies, impurity profiling, and quality control. As a stereoisomer of the therapeutically significant ursodeoxycholic acid (UDCA), distinguishing and precisely measuring isoUDCA presents a significant analytical challenge. This guide provides an in-depth comparison of analytical methodologies and a framework for their cross-validation, ensuring data integrity and regulatory compliance.
The Analytical Imperative: Separating Stereoisomers
This compound is a dihydroxy-5beta-cholanic acid, a stereoisomer of UDCA.[1][2][3] The subtle difference in the spatial arrangement of a hydroxyl group between isoUDCA and its epimer, chenodeoxycholic acid, necessitates high-resolution analytical techniques for accurate quantification.[4] The co-elution of these closely related compounds can lead to inaccurate assay results, impacting safety and efficacy assessments of UDCA-based therapeutics. Therefore, robust and validated analytical methods are not just a preference but a necessity.
This guide will explore the cross-validation of two powerful analytical techniques for isoUDCA analysis: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV offers accessibility and cost-effectiveness, LC-MS/MS provides superior sensitivity and specificity. Their cross-validation ensures a comprehensive understanding of each method's capabilities and limitations.
Pillars of Method Validation: A Regulatory Overview
The foundation of any reliable analytical method lies in its validation. Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide comprehensive guidelines for method validation.[5][6][7][8][9][10][11][12][13] The core parameters for validation, which will form the basis of our cross-validation study, include:
-
Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Methodologies
A head-to-head comparison reveals the distinct advantages and potential drawbacks of HPLC-UV and LC-MS/MS for isoUDCA analysis.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Specificity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High; provides structural information, enabling differentiation of isomers with identical retention times through fragmentation patterns. |
| Sensitivity | Lower; typically in the µg/mL to high ng/mL range. | Higher; capable of detecting analytes in the low ng/mL to pg/mL range.[14] |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Complexity | Relatively simple to operate and maintain. | More complex instrumentation and data analysis. |
| Throughput | Can be high with optimized methods. | Can be very high, especially with modern UPLC systems.[15] |
While HPLC-UV can be a suitable method for routine analysis in a well-characterized matrix, the inherent specificity and sensitivity of LC-MS/MS make it the gold standard, particularly for complex biological matrices and trace-level quantification.[15][16]
The Cross-Validation Workflow: An Experimental Blueprint
The following sections detail a comprehensive experimental plan for the cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of isoUDCA.
Experimental Workflow Diagram
Caption: A flowchart illustrating the cross-validation process between HPLC-UV and LC-MS/MS methods.
Detailed Experimental Protocols
-
Objective: To demonstrate that each method can differentiate isoUDCA from UDCA and other potential interfering components in the matrix.
-
Protocol:
-
Analyze blank matrix samples (e.g., plasma, formulation buffer) to assess for interfering peaks at the retention time of isoUDCA.
-
Analyze samples spiked with isoUDCA, UDCA, and other related bile acids individually and as a mixture.
-
For HPLC-UV, assess peak purity using a photodiode array (PDA) detector.
-
For LC-MS/MS, monitor specific precursor-product ion transitions for each analyte to confirm identity. The high selectivity of tandem mass spectrometry is a key advantage in distinguishing isomers.[15]
-
-
Objective: To establish the concentration range over which the analytical response is proportional to the analyte concentration.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of isoUDCA, typically covering 5-6 concentration levels.
-
Analyze each standard in triplicate.
-
Construct a calibration curve by plotting the peak area (or peak area ratio to an internal standard) against the nominal concentration.
-
Perform linear regression analysis and determine the coefficient of determination (r²), which should ideally be ≥ 0.99.
-
-
Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.
-
Repeatability (Intra-assay precision): Analyze at least five replicates of each QC level in a single analytical run.
-
Intermediate Precision (Inter-assay precision): Analyze the QC samples on different days, with different analysts, and/or on different instruments.
-
Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
-
Objective: To determine the lowest concentration of isoUDCA that can be reliably detected and quantified.
-
Protocol:
-
Signal-to-Noise Ratio: Determine the concentration at which the analyte signal is a specified multiple of the background noise (typically 3:1 for LOD and 10:1 for LOQ).
-
Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
-
-
Objective: To evaluate the method's resilience to small, deliberate changes in analytical parameters.
-
Protocol:
-
Introduce minor variations to method parameters one at a time.
-
For HPLC-UV, these may include:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
pH of the mobile phase buffer
-
-
For LC-MS/MS, in addition to the chromatographic parameters, variations in mass spectrometer source parameters (e.g., capillary voltage, source temperature) can be assessed.
-
Analyze QC samples under each varied condition and assess the impact on the results.
-
Data Presentation: A Comparative Summary
The following table presents a hypothetical but realistic comparison of validation parameters for the two methods.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 | ≥ 0.99 |
| Accuracy (% Recovery) | 95.2 - 103.5% | 98.1 - 101.7% | 80 - 120% (Assay) |
| Precision (%RSD) | |||
| - Repeatability | ≤ 4.5% | ≤ 2.8% | Varies by concentration |
| - Intermediate Precision | ≤ 6.8% | ≤ 4.2% | Varies by concentration |
| LOD | 50 ng/mL | 0.5 ng/mL | - |
| LOQ | 150 ng/mL | 1.5 ng/mL | - |
| Robustness | Passed | Passed | No significant impact on results |
Logical Relationships in Method Validation
The validation parameters are interconnected, forming a self-validating system.
Caption: The logical flow and interdependence of analytical method validation parameters.
Conclusion: A Dual-Pronged Approach to Analytical Confidence
This guide has outlined a comprehensive framework for the cross-validation of HPLC-UV and LC-MS/MS methods for the analysis of this compound. The choice of methodology will ultimately depend on the specific application, required sensitivity, and available resources.
-
HPLC-UV can serve as a reliable and cost-effective method for routine quality control of bulk drug substances or formulated products where the concentration of isoUDCA is relatively high and the matrix is simple.
-
LC-MS/MS is the unequivocal choice for bioanalytical studies, trace impurity analysis, and in any scenario requiring high sensitivity and specificity to differentiate isoUDCA from its isomers in complex matrices.[17][18][19][20][21]
By performing a thorough cross-validation, laboratories can establish the interchangeability or specific-use cases for each method, ensuring data of the highest quality and integrity in the development and control of this compound-related pharmaceuticals.
References
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA).
- Bioanalytical Method Validation Guidance for Industry May 2018 - FDA.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- Guideline on bioanalytical method validation | EMA.
- ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- Bioanalytical Method Validation - Guidance for Industry | FDA.
- Bioanalytical Method Validation FDA 2001.pdf.
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Quality Guidelines - ICH.
- Analysis of Bile Acid by GC-MS - Shimadzu.
- Bioanalytical method validation emea | PPTX - Slideshare.
- 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group.
- ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment.
- A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - NIH.
- eM283 Analysis of Bile Acid by GC-MS - SHIMADZU CORPORATION.
- Simple Analysis of Bile Acids by GC-MS - Restek.
- ICH Q2 Analytical Method Validation | PPTX - Slideshare.
- Research Article Microwave-Assisted Derivatization of Bile Acids for Gas Chromatography/Mass Spectrometry Determination - Semantic Scholar.
- Ursodeoxycholic acid - Wikipedia.
- Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode - PubMed.
- Microwave-Assisted Derivatization of Bile Acids for Gas Chromatography/Mass Spectrometry Determination - ResearchGate.
- Optimization of RP-HPLC method with UV detection for determination of ursodeoxycholic acid in pharmaceutical formulations.
- Analysis of ursodeoxycholic acid using ultra-performance liquid chromatography with tandem mass spectrometry - Korea University Pure.
- This compound | C24H40O4 | CID 127601 - PubChem - NIH.
- Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - NIH.
- Using Multidimensional Separations to Distinguish Isomeric Amino Acid–Bile Acid Conjugates and Assess Their Presence and Perturbations in Model Systems - NIH.
- This compound (Compound) - Exposome-Explorer - IARC.
- Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode - ResearchGate.
- Bile Acid Detection Techniques and Bile Acid-Related Diseases - Frontiers.
- Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - NIH.
- Ursodeoxycholic acid - American Chemical Society.
- (PDF) Analysis of Ursodeoxycholic Acid Using Ultra-performance Liquid Chromatography with Tandem Mass Spectrometry - ResearchGate.
- Showing Compound this compound (FDB022182) - FooDB.
- (PDF) Chromatographic Method Development and Validation for Quantitative Determination of Ursodeoxycholic Acid in Ursodeoxycholic Acid Tablets - ResearchGate.
- Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - NIH.
- Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS - Restek.
- Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - Semantic Scholar.
- LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments.
- Exploring Different HPLC Column Chemistries for Optimal Separation of 13 Bile Acids by LC-MS/MS | LabRulez LCMS.
- Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - MDPI.
Sources
- 1. This compound | C24H40O4 | CID 127601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 3. Showing Compound this compound (FDB022182) - FooDB [foodb.ca]
- 4. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ICH Official web site : ICH [ich.org]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 16. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
- 17. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [discover.restek.com]
- 19. [PDF] Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples | Semantic Scholar [semanticscholar.org]
- 20. lcms.labrulez.com [lcms.labrulez.com]
- 21. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study [mdpi.com]
A Comparative Guide to the Efficacy of Isoursodeoxycholic Acid in Preclinical Models of Cholestasis
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isoursodeoxycholic acid (iUDCA), a promising therapeutic candidate for cholestatic liver diseases. We delve into its performance in various preclinical animal models, contrasting its efficacy with the current standard of care, ursodeoxycholic acid (UDCA), and elucidating the mechanistic rationale behind its therapeutic effects.
The Landscape of Cholestatic Liver Disease: A Pressing Unmet Need
Cholestatic liver diseases are characterized by the impairment of bile formation or flow, leading to the accumulation of cytotoxic bile acids within the liver. This buildup triggers a vicious cycle of hepatocellular injury, inflammation, and progressive fibrosis, culminating in cirrhosis and liver failure.
For decades, ursodeoxycholic acid (UDCA) has been the cornerstone of therapy, particularly for Primary Biliary Cholangitis (PBC).[1] UDCA is a hydrophilic, non-toxic bile acid that constitutes a small fraction of the natural human bile acid pool.[2][3] Its therapeutic benefits are attributed to several mechanisms, including the replacement of more toxic hydrophobic bile acids, stimulation of bile flow (choleretic effect), and anti-apoptotic properties.[4][5] However, a significant portion of patients show an inadequate response to UDCA, and its efficacy in other conditions like Primary Sclerosing Cholangitis (PSC) is limited, highlighting the urgent need for more effective therapeutic agents.[6]
This compound (iUDCA) is the 3β-epimer of UDCA, a stereoisomer with a distinct three-dimensional structure that may confer unique physiological and therapeutic properties.[7] This guide examines the preclinical evidence for iUDCA, providing a data-driven comparison of its efficacy in established animal models that mimic the diverse pathologies of human cholestatic diseases.
Comparative Efficacy of iUDCA in Diverse Animal Models of Cholestasis
The therapeutic potential of a drug candidate is rigorously tested in animal models that replicate specific aspects of human disease. Here, we compare the performance of iUDCA in key models of cholestasis.
The Mdr2 (Abcb4) Knockout Mouse: A Model of Sclerosing Cholangitis
The Multidrug resistance gene 2 (Mdr2) knockout mouse lacks the canalicular phospholipid flippase, leading to the secretion of bile that is poor in phospholipids and highly aggressive towards the bile duct epithelium. This results in a progressive sclerosing cholangitis that closely resembles human PSC.[8]
Studies in this model have demonstrated that while standard UDCA treatment can have some anti-fibrotic effects, it may also worsen bile infarcts.[9] In contrast, side-chain modified analogues of UDCA have shown superior outcomes. For instance, 24-norursodeoxycholic acid (nor-UDCA) has been shown to markedly improve liver histology, reduce fibrosis, and increase the hydrophilicity of the bile acid pool, effects that were significantly more pronounced than those of UDCA.[10] While direct comparative data for iUDCA in this model is emerging, its structural similarity to these effective analogues suggests it may offer a more favorable therapeutic profile by potentially improving biliary bicarbonate secretion and flushing injured bile ducts, a key mechanism attributed to nor-UDCA's success.[8]
The Bile Duct Ligation (BDL) Model: Acute Obstructive Cholestasis
Bile duct ligation (BDL) is a widely used surgical model that induces complete and acute obstruction of the biliary system.[11] This leads to rapid development of jaundice, severe liver injury, robust inflammation, and a strong fibrotic reaction originating from the portal tracts.[12] It is an invaluable model for studying the mechanisms of obstructive cholestasis and evaluating therapies that can mitigate acute liver damage and fibrosis.
In the BDL model, UDCA administration has shown mixed results. Some studies report that it reduces liver injury markers and bile duct proliferation.[13][14] However, other research indicates that in the context of complete obstruction, the choleretic effect of UDCA can dangerously increase biliary pressure, leading to the rupture of small bile ducts and exacerbation of bile infarcts and hepatocyte necrosis.[15] This highlights a critical limitation of UDCA in severe obstructive conditions.
Preclinical studies evaluating iUDCA in the BDL model are anticipated to clarify whether its distinct stereochemistry can uncouple the beneficial anti-inflammatory and cytoprotective effects from the potentially harmful increase in secretory pressure seen with UDCA under conditions of complete biliary obstruction.
The α-naphthylisothiocyanate (ANIT) Model: Drug-Induced Intrahepatic Cholestasis
The ANIT model is a chemical-induced model of intrahepatic cholestasis.[16][17] ANIT is metabolized in the liver and its toxic metabolite specifically damages cholangiocytes, the epithelial cells lining the bile ducts.[18] This leads to bile duct obstruction, inflammation, and hepatocellular injury, mimicking features of human drug-induced liver injury (DILI) and other intrahepatic cholestatic conditions.[16][19]
UDCA has demonstrated protective effects in the ANIT model, reducing the release of pro-inflammatory cytokines, oxidative stress, and hepatocellular death.[20] This underscores its role in mitigating inflammatory and cytotoxic damage in non-obstructive cholestasis. Given iUDCA's shared foundational structure with UDCA, it is hypothesized to exert similar, if not superior, anti-inflammatory and hepatoprotective effects in this model of cholangiocyte-centric injury.
Tabular Summary of Bile Acid Efficacy in Cholestasis Models
The following table summarizes the reported effects of UDCA and its analogues in key preclinical models. This provides a framework for understanding the potential advantages of novel isomers like iUDCA.
| Animal Model | Pathophysiology | Key Pathological Features | Reported Efficacy of UDCA | Reported Efficacy of UDCA Analogues (e.g., nor-UDCA) |
| Mdr2 (Abcb4) knockout | Defective phospholipid secretion, mimics Sclerosing Cholangitis | Bile duct injury, periductal fibrosis, inflammation, bile infarcts | Modest anti-fibrotic effect; may worsen bile infarcts[9][10] | Markedly improves liver chemistry and histology; reduces fibrosis and inflammation[10] |
| Bile Duct Ligation (BDL) | Complete extrahepatic biliary obstruction | Bile duct proliferation, portal inflammation, progressive fibrosis, necrosis | Reduces some injury markers[13]; can worsen necrosis by increasing biliary pressure[15] | Ameliorates liver injury without inducing bile infarcts[6] |
| ANIT-Induced | Toxic injury to cholangiocytes, mimics Drug-Induced Cholestasis | Bile duct damage, hepatocellular necrosis, inflammation | Reduces inflammatory cytokines, oxidative stress, and cell death[20] | Data pending, but expected to show strong anti-inflammatory and cytoprotective effects. |
Mechanistic Insights: The Therapeutic Action of Novel Bile Acids
The therapeutic effects of bile acids like UDCA and its isomers are multifaceted. They extend beyond simply replacing toxic bile acids to actively modulating cellular pathways involved in injury, inflammation, and repair.
Key proposed mechanisms include:
-
Shifting the Bile Acid Pool: Administration of hydrophilic bile acids like UDCA alters the overall composition of the bile acid pool, reducing the relative concentration of more cytotoxic hydrophobic bile acids (like deoxycholic and chenodeoxycholic acid).[2][21]
-
Stimulation of Hepatobiliary Transport: These molecules stimulate the insertion and activity of key transport proteins (e.g., BSEP, MRP2) in the canalicular membrane of hepatocytes, enhancing the secretion of bile acids and other toxic compounds out of the liver cell.[4]
-
Anti-Apoptotic Effects: UDCA can protect hepatocytes from bile acid-induced programmed cell death by stabilizing mitochondrial membranes and inhibiting the release of pro-apoptotic factors.[5]
-
Induction of Bicarbonate-Rich Hypercholeresis: Advanced analogues like nor-UDCA have been shown to induce a flushing, bicarbonate-rich bile flow that helps to neutralize and clear toxic contents from damaged bile ducts.[8] It is a key area of investigation whether iUDCA shares this highly beneficial property.
Caption: Proposed hepatoprotective mechanisms of iUDCA.
Experimental Protocols for Preclinical Evaluation
Reproducible and well-defined experimental protocols are critical for the accurate evaluation of therapeutic candidates. The following are standardized, step-by-step methodologies for inducing and assessing cholestasis in murine models.
Bile Duct Ligation (BDL) Surgery in Mice
This protocol describes the surgical procedure to induce obstructive cholestasis.[11][22]
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., 1.5-2.0% isoflurane inhalation).[23] Place the animal in a supine position on a heated surgical platform. Administer preemptive analgesia (e.g., buprenorphine 0.1 mg/kg or meloxicam 5 mg/kg subcutaneously).[11][24] Shave the abdomen and sterilize the surgical area with povidone-iodine followed by 70% ethanol.[23]
-
Laparotomy: Make a midline abdominal incision (~2 cm) from below the xiphoid process. Use micro-retractors to gently expose the abdominal cavity.[23]
-
Bile Duct Identification and Ligation: Gently retract the liver superiorly with a saline-moistened cotton swab to visualize the common bile duct, which runs parallel to the portal vein. Carefully dissect the common bile duct from the surrounding tissue.
-
Ligation: Using 5-0 or 6-0 silk suture, doubly ligate the common bile duct.[22] The first ligature should be placed proximally (near the liver) and the second more distally. An optional transection can be made between the two ligatures.
-
Sham Control: For sham-operated control animals, perform the identical procedure, including dissection of the bile duct, but do not place any ligatures.[22]
-
Closure and Recovery: Close the abdominal wall in two layers (muscle and skin) using 4-0 or 5-0 sutures.[23] Administer 0.5 mL of sterile saline subcutaneously for fluid resuscitation.[22] Monitor the animal on a heating pad until fully recovered from anesthesia. Provide post-operative analgesia for at least 48-72 hours.[22][24]
Induction of Cholestasis with α-naphthylisothiocyanate (ANIT)
This protocol describes the chemical induction of intrahepatic cholestasis.[16]
-
Animal Acclimation: Acclimate male rats or mice for at least one week prior to the experiment.[25]
-
ANIT Preparation: Prepare a suspension of ANIT in a vehicle such as corn oil or olive oil. A common dosage for rats is 75-100 mg/kg and for mice is 75 mg/kg.[16][18]
-
Administration: Administer the ANIT suspension via a single oral gavage.[16][19] For control animals, administer the vehicle only.
-
Time Course: Significant cholestatic injury typically develops within 24 to 48 hours post-administration.[16][19]
-
Sample Collection: At the designated endpoint (e.g., 48 hours), euthanize the animals and collect blood via cardiac puncture for serum biochemistry and liver tissue for histology and molecular analysis.
Key Outcome Assessments
-
Serum Biochemistry: Measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin as key indicators of hepatocellular injury and cholestasis.[26][27]
-
Liver Histology: Fix liver tissue in 4% paraformaldehyde, embed in paraffin, and section.[22] Stain with Hematoxylin & Eosin (H&E) to assess inflammation and necrosis, and with Sirius Red or Masson's Trichrome to quantify collagen deposition (fibrosis).[28] Utilize a semi-quantitative scoring system to stage the degree of fibrosis.[29][30]
-
Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative real-time PCR (qPCR) to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Col1a1, Acta2), and bile acid transport (e.g., Bsep, Ntcp).
Caption: A typical experimental workflow for preclinical evaluation.
Conclusion and Future Directions
The preclinical data landscape suggests that novel bile acid derivatives and isomers, such as iUDCA, hold significant promise for addressing the limitations of current cholestasis therapies. While UDCA remains a valuable tool, its efficacy is incomplete and can be counterproductive in settings of severe biliary obstruction.[15] The distinct chemical structure of iUDCA offers the potential for an improved therapeutic profile, possibly by enhancing anti-inflammatory and cytoprotective actions while optimizing choleretic effects to avoid inducing biliary injury.
Further head-to-head comparative studies of iUDCA against UDCA in validated animal models like the Mdr2-/- and BDL mice are essential. These studies should focus on elucidating its precise mechanisms of action, particularly its effects on biliary secretion, bile acid transport, and inflammatory signaling pathways. Successful preclinical validation will be a critical step towards translating this promising molecule into a next-generation therapy for patients suffering from debilitating cholestatic liver diseases.
References
- Ando M. [Effects of urso-deoxycholic acid (UDCA) on alpha-naphthyl-isothiocyanate (ANIT) induced intrahepatic cholestasis in rats]. Nihon Shokakibyo Gakkai Zasshi. 1992 Oct;89(10):2586-93. Japanese. PMID: 1404970.
- Paumgartner G, Beuers U. Review article: mechanisms of action and therapeutic applications of ursodeoxycholic acid in chronic liver diseases. Aliment Pharmacol Ther. 1999 Aug;13(8):979-96.
- National University of Singapore. Bile duct ligation.
- D'Hondt M, Van Steenkiste C, Van der Elst I, et al. Partial Bile Duct Ligation in the Mouse: A Controlled Model of Localized Obstructive Cholestasis. J Vis Exp. 2018 Mar 28;(133):57013.
- ACS Publisher. Refinement of Surgical Procedure and Husbandry Practices of Bile Duct Ligation in Mice Model of Cholestatic Disease.
- Bio-protocol. Animal Modeling of ANIT-Induced Intrahepatic Cholestasis and Grouping.
- Paumgartner G, Beuers U. Ursodeoxycholic acid in cholestatic liver disease: mechanisms of action and therapeutic use revisited.
- American Association for the Study of Liver Diseases. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? 2020 Sep 13.
- Beuers U, Trauner M, Jansen P, Poupon R. Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease. Clin Liver Dis. 2004 Feb;8(1):67-81, vi.
- Ikenna, et al. Ursodeoxycholic acid 'mechanisms of action and clinical use in hepatobiliary disorders'.
- Tag CG, Sauer-Lehnen S, Weiskirchen S, et al. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis. J Vis Exp. 2015 Feb 10;(96):e52438.
- Icahn School of Medicine at Mount Sinai. Bile duct ligation in mice: Induction of inflammatory liver injury and fibrosis by obstructive cholestasis. 2015 Feb 10.
- Alpini G, Glaser S, Ueno Y, et al.
- Fickert P, Zollner G, Fuchsbichler A, et al. Ursodeoxycholic acid aggravates bile infarcts in bile duct-ligated and Mdr2 knockout mice via disruption of cholangioles. Gastroenterology. 2002 Oct;123(4):1238-51.
- Ainosah RH, Hagras MM, Al-Harthi SE, et al. The effects of ursodeoxycholic acid on sepsis-induced cholestasis management in an animal model. J Taibah Univ Med Sci. 2020 Jun 27;15(4):312-320.
- Fickert P, Wagner M, Marschall HU, et al. Differential effects of norUDCA and UDCA in obstructive cholestasis in mice.
- ResearchGate. Histological scoring system for liver fibrosis. Reproduced with permission from[2].
- Ohtake T, Uetake Y, Shigehisa T, et al. Ursodeoxycholic Acid Ameliorates Intrahepatic Cholestasis Independent of Biliary Bicarbonate Secretion in Vil2kd/kd Mice. Biol Pharm Bull. 2021;44(10):1478-1485.
- Arab JP, Arrese M, Trauner M. Ursodeoxycholic Acid for the Management of Drug-induced Liver Injury: Role of Hepatoprotective and Anti-cholestatic Mechanisms. Clin Liver Dis (Hoboken). 2023 Jan 21;21(1):15-20.
- Fickert P, Wagner M, Fuchsbichler A, et al. Side Chain Structure Determines Unique Physiologic and Therapeutic Properties of norUrsodeoxycholic Acid in Mdr2-/- Mice.
- Wikipedia. Ursodeoxycholic acid.
- ResearchGate. 24-norUrsodeoxycholic Acid Is Superior to Ursodeoxycholic Acid in the Treatment of Sclerosing Cholangitis in Mdr2 (Abcb4) Knockout Mice.
- Ainosah RH, Hagras MM, Al-Harthi SE, et al. The effects of ursodeoxycholic acid on sepsis-induced cholestasis management in an animal model. J Taibah Univ Med Sci. 2020 Jun 27;15(4):312-320.
- Sunami Y, Ringe H, Länger F, et al. Histopathological evaluation of liver fibrosis and cirrhosis regression. Ann Gastroenterol. 2017;30(3):284-290.
- Fickert P, Wagner M, Fuchsbichler A, et al. 24-norUrsodeoxycholic acid is superior to ursodeoxycholic acid in the treatment of sclerosing cholangitis in Mdr2 (Abcb4) knockout mice. Gastroenterology. 2006 Feb;130(2):465-81.
- Li J, Yuan Y, Zhou Y, et al. Influence of ursodeoxycholic acid on blood glucose, insulin and GLP-1 in rats with liver fibrosis induced by bile duct ligation. Endocr J. 2023 Feb 14;70(2):167-176.
- Li T, Zhang J, Li Y, et al. Cholestatic models induced by lithocholic acid and α-naphthylisothiocyanate: Different etiological mechanisms for liver injury but shared JNK/STAT3 signaling. Mol Med Rep. 2020 Aug;22(2):1251-1262.
- Bedossa P, Poynard T. A histological semiquantitative scoring system for evaluation of hepatic fibrosis in needle liver biopsy specimens: comparison with morphometric studies.
- Sadowska-Krepa E, Kłapcińska B, Jagsz S, et al. The effect of ursodeoxycholic acid on oxidative stress level and DNase activity in rat liver after bile duct ligation. J Physiol Pharmacol. 2012 Feb;63(1):53-9.
- American Chemical Society. Ursodeoxycholic acid. 2019 Dec 2.
- Aleksunes LM, Reisman SA, Yeager RL, et al. ANIT-Induced Intrahepatic Cholestasis Alters Hepatobiliary Transporter Expression via Nrf2-Dependent and Independent Signaling. Toxicol Sci. 2010 Mar;114(1):21-34.
- Luntz S, Kengelbach-Noel A, Tyner JW, et al. A novel murine model of reversible bile duct obstruction demonstrates rapid improvement of cholestatic liver injury. Physiol Rep. 2018 Sep;6(18):e13861.
- ResearchGate. Differential Effects of norUDCA and UDCA in Obstructive Cholestasis in Mice.
- PubChem. Ursodeoxycholic acid.
- PubChem. This compound.
- Reference.md. This compound (definition).
- Hov JR, Boberg KM, Schrumpf E, et al. Novel histological scoring for predicting disease outcome in primary sclerosing cholangitis. Aliment Pharmacol Ther. 2014 Mar;39(6):592-603.
- ResearchGate. The effects of ursodeoxycholic acid on sepsis-induced cholestasis management in an animal model.
- ResearchGate. Histology findings induced by experimental cholestasis. Representative...
- SciSpace. (Open Access) The effects of ursodeoxycholic acid on sepsis-induced cholestasis management in an animal model (2020).
- Palma J, Reyes H, Ribalta J, et al. Effects of ursodeoxycholic acid in patients with intrahepatic cholestasis of pregnancy.
Sources
- 1. The effects of ursodeoxycholic acid on sepsis-induced cholestasis management in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 3. Ursodeoxycholic Acid | C24H40O4 | CID 31401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of norUDCA and UDCA in obstructive cholestasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C24H40O4 | CID 127601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Side Chain Structure Determines Unique Physiologic and Therapeutic Properties of norUrsodeoxycholic Acid in Mdr2−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 24-norUrsodeoxycholic acid is superior to ursodeoxycholic acid in the treatment of sclerosing cholangitis in Mdr2 (Abcb4) knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. Effect of ursodeoxycholic acid administration on bile duct proliferation and cholestasis in bile duct ligated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of ursodeoxycholic acid on oxidative stress level and DNase activity in rat liver after bile duct ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ursodeoxycholic acid aggravates bile infarcts in bile duct-ligated and Mdr2 knockout mice via disruption of cholangioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ANIT-Induced Intrahepatic Cholestasis Alters Hepatobiliary Transporter Expression via Nrf2-Dependent and Independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Ursodeoxycholic Acid for the Management of Drug-induced Liver Injury: Role of Hepatoprotective and Anti-cholestatic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. thno.org [thno.org]
- 23. Partial Bile Duct Ligation in the Mouse: A Controlled Model of Localized Obstructive Cholestasis [jove.com]
- 24. journals.acspublisher.com [journals.acspublisher.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. researchgate.net [researchgate.net]
- 27. A novel murine model of reversible bile duct obstruction demonstrates rapid improvement of cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Histopathological evaluation of liver fibrosis and cirrhosis regression - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A histological semiquantitative scoring system for evaluation of hepatic fibrosis in needle liver biopsy specimens: comparison with morphometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Novel histological scoring for predicting disease outcome in primary sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the In Vivo Conversion of Isoursodeoxycholic Acid to Ursodeoxycholic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and executing in vivo studies to validate the conversion of isoursodeoxycholic acid (IUDCA) to its therapeutic epimer, ursodeoxycholic acid (UDCA). We will delve into the metabolic rationale, comparative experimental designs, and robust bioanalytical methodologies essential for generating high-fidelity data suitable for regulatory submission and scientific publication.
Introduction: The Therapeutic Promise of a Pro-Drug Strategy
Ursodeoxycholic acid is a well-established therapeutic agent for cholestatic liver diseases, valued for its cytoprotective and choleretic properties. This compound, the 3β-epimer of UDCA, has demonstrated pro-drug characteristics, undergoing extensive in vivo conversion to the therapeutically active UDCA. This metabolic transformation presents a compelling avenue for novel drug delivery and formulation strategies. Validating the extent and rate of this conversion is paramount for any therapeutic development program centered on IUDCA.
The Metabolic Pathway: Unraveling the Epimerization of IUDCA
The in vivo conversion of IUDCA to UDCA is a fascinating example of stereochemical inversion within the body. This epimerization at the C-3 position is not a direct hydroxyl group flip but rather a two-step enzymatic process.
The prevailing hypothesis, supported by the detection of a 3-oxo intermediate, involves an oxidation-reduction sequence likely mediated by hydroxysteroid dehydrogenases (HSDHs). Specifically, a 3β-hydroxysteroid dehydrogenase would first oxidize the 3β-hydroxyl group of IUDCA to form 3-oxo-ursodeoxycholic acid. Subsequently, a 3α-hydroxysteroid dehydrogenase would stereospecifically reduce the ketone to a 3α-hydroxyl group, yielding UDCA. This process is analogous to the well-characterized epimerization of other bile acids, such as the conversion of chenodeoxycholic acid (CDCA) to UDCA at the C-7 position, which is primarily carried out by bacterial 7α- and 7β-HSDHs in the gut.[1][2]
While the specific human or rodent HSDH isozymes responsible for IUDCA metabolism are yet to be definitively identified, members of the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies are the likely candidates.[3][4] The liver is a primary site for this biotransformation, although intestinal metabolism may also play a role.[5]
Caption: Metabolic conversion of IUDCA to UDCA via a 3-oxo intermediate.
Designing a Comparative In Vivo Pharmacokinetic Study
A robust in vivo study is the cornerstone of validating the IUDCA to UDCA conversion. The following protocol outlines a comparative pharmacokinetic study in a rat model, a commonly used species for bile acid research.[6][7][8]
Experimental Workflow
Caption: Workflow for the comparative in vivo pharmacokinetic study.
Step-by-Step Experimental Protocol
Materials:
-
Male Wistar rats (200-250 g)
-
This compound (IUDCA), >99% purity
-
Ursodeoxycholic acid (UDCA), >99% purity
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., K2-EDTA)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimatization: House rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Randomization: Randomly assign rats to two groups (n=6 per group):
-
Group 1: IUDCA administration
-
Group 2: UDCA administration (positive control)
-
-
Fasting: Fast the animals overnight (12-18 hours) prior to dosing, with continued access to water.
-
Dosing:
-
Prepare a suspension of IUDCA and UDCA in the vehicle at a concentration suitable for a dose of 20 mg/kg.[6]
-
Administer the respective formulations to each group via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the jugular vein at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[9]
-
Use a sparse sampling design if necessary to minimize blood loss per animal.
-
Collect blood into K2-EDTA tubes.
-
-
Plasma Processing:
-
Immediately after collection, centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to labeled cryovials.
-
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Methodologies: A Comparative Overview
Accurate quantification of IUDCA and UDCA in plasma is critical. Due to their isomeric nature and the complexity of the biological matrix, the choice of analytical technique is paramount.
Comparison of Analytical Techniques
| Feature | HPLC-UV/RI | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance or refractive index. | Separation by chromatography, detection by mass-to-charge ratio of fragmented ions. |
| Sensitivity | Lower. UV detection is hampered by the poor chromophores of bile acids. RI is universal but lacks sensitivity.[10] | High. Capable of detecting ng/mL to pg/mL concentrations.[11][12] |
| Specificity | Lower. Potential for interference from endogenous compounds with similar retention times.[10] | High. Can differentiate between isomers and provides structural confirmation through fragmentation patterns.[13][14] |
| Sample Preparation | Often requires derivatization to enhance detection. | Can often analyze samples with simpler extraction procedures like protein precipitation or solid-phase extraction.[15][16] |
| Throughput | Moderate. | High, especially with modern UPLC systems. |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
| Recommendation | Not recommended for pharmacokinetic studies in biological matrices due to lack of sensitivity and specificity. | Gold standard for bioanalysis of IUDCA and UDCA in vivo. |
Recommended Bioanalytical Method: LC-MS/MS
The superior sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) make it the unequivocal choice for this application.
Caption: Step-by-step workflow for LC-MS/MS bioanalysis.
Materials:
-
Calibrated pipettes
-
96-well plates
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium acetate
-
Formic acid
-
Deuterated internal standard (IS), e.g., d4-UDCA
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation): [15]
-
Thaw plasma samples, calibration standards, and quality control samples on ice.
-
In a 96-well plate, add 50 µL of each sample.
-
Add 150 µL of cold ACN containing the internal standard (e.g., 100 ng/mL d4-UDCA).
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge the plate at 4°C (e.g., 4000 x g for 10 minutes).
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Methanol/Acetonitrile (50:50, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
IUDCA/UDCA: m/z 391.3 -> 391.3 (precursor ion scan for quantification can be used if fragmentation is poor, or a suitable fragment is identified during method development).
-
d4-UDCA (IS): m/z 395.3 -> 395.3.
-
-
-
-
Data Analysis:
-
Integrate the peak areas for IUDCA, UDCA, and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
-
Quantify the concentrations of IUDCA and UDCA in the unknown samples using the calibration curve.
-
Data Interpretation and Validation
The primary outcome of this study will be the plasma concentration-time profiles for IUDCA and UDCA following the administration of IUDCA. Key pharmacokinetic parameters to be determined include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
A successful validation of the in vivo conversion will be demonstrated by:
-
The rapid appearance of UDCA in the plasma of the IUDCA-dosed group.
-
A corresponding decline in IUDCA concentrations as UDCA concentrations rise.
-
An AUC for UDCA in the IUDCA-dosed group that is a significant fraction of the AUC for UDCA in the control (UDCA-dosed) group, indicating substantial conversion.
Conclusion
This guide provides a robust and scientifically sound framework for validating the in vivo conversion of IUDCA to UDCA. By employing a well-designed animal pharmacokinetic study and a highly specific and sensitive LC-MS/MS bioanalytical method, researchers can generate the high-quality data necessary to advance the development of IUDCA as a potential pro-drug therapeutic. The causality behind the choice of a rat model is its established use in bile acid metabolism studies, and the selection of LC-MS/MS is dictated by the need for high sensitivity and specificity to differentiate between isomers in a complex biological matrix, ensuring the protocol is self-validating.
References
- Validation Of LC-MS/MS Method For Quantitative Evaluation Of Endogenously Present Ursodeoxycholic Acid And Their Major Metabolites In Human Plasma. (n.d.). International Journal of Pharmaceutical Research.
- Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in R
- Epimerization reaction from CDCA to UDCA, which is catalyzed by the... (n.d.).
- Process Optimization, Characterization and Pharmacokinetic Evaluation in Rats of Ursodeoxycholic Acid–Phospholipid Complex. (2012). AAPS PharmSciTech.
- Epimerization of chenodeoxycholic acid to ursodeoxycholic acid by human intestinal lecithinase-lipase-negative Clostridia. (1981). Journal of Lipid Research.
- Development and Validation of a 2D-LC-MS/MS Analytical Method for Quantitative Determination of Ursodoxycholic Acid in. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
- Quantification of ursodeoxy cholic acid in human plasma by using high performance liquid chromatography-tandem mass spectrometric method and its applications in pharmacokinetics. (2010). Journal of Chemical and Pharmaceutical Research.
- Enzymatic routes for the synthesis of ursodeoxycholic acid. (2014). Journal of Biotechnology.
- Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review. (2018). Chemistry Central Journal.
- Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry. (2019). Journal of Pharmaceutical and Biomedical Analysis.
- Pharmacokinetics of ursodeoxycholic acid in r
- Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry. (2019).
- Pharmacokinetics and metabolism of [14C]ursodeoxycholic acid in the rat. (1985). Drug Metabolism and Disposition.
- Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry. (2019). PubMed.
- HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors. (1996). Journal of Pharmaceutical and Biomedical Analysis.
- LC-MS/MS Method Applied to the Detection and Quantification of Ursodeoxycholic Acid Related Substances in Raw Material and Pharmaceutical. (2018). Semantic Scholar.
- LC-MS/MS Method Applied to the Detection and Quantification of Ursodeoxycholic Acid Related Substances in Raw Material and Pharmaceutical Formul
- Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. (1989). Metabolites.
- Fast Profiling of 39 Bile Acids in Plasma, Urine and Feces, by Automated Extraction and LC-MS/MS. (n.d.). LabRulez LCMS.
- Liquid Chromatography/Tandem Mass Spectrometry Method for Estimation of Cholic Acid in Rat Plasma, Urine and its Application. (n.d.). Journal of Analytical & Bioanalytical Techniques.
- A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. (2023). Agilent.
- Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review. (2018).
- Evaluation of the 3 alpha-hydroxysteroid dehydrogenase assay for ursodeoxycholic acid, and 7 oxo- and 12 oxo- bile acids. (1980). Clinica Chimica Acta.
- Pharmacokinetic parameters of UDCA in rats. (n.d.).
- Quantitative HPLC validation of ursodeoxycholic acid tablets. (2024). GSC Biological and Pharmaceutical Sciences.
- HSDHs-related steroid hormones synthesis and metabolism. "3βDH/iso" signalizes the dehydrogenase and isomerase activities of 3β-HSDH. (n.d.).
- Hydroxysteroid dehydrogenase. (2020). Proteopedia, life in 3D.
- 3alpha(or 20beta)-hydroxysteroid dehydrogenase. (n.d.). Wikipedia.
- Engineering of a hydroxysteroid dehydrogenase with simultaneous enhancement in activity and thermostability for efficient biosynthesis of ursodeoxycholic acid. (2024). Applied and Environmental Microbiology.
- Results of a phase I multiple-dose clinical study of ursodeoxycholic Acid. (2001). Cancer Epidemiology, Biomarkers & Prevention.
Sources
- 1. Epimerization of chenodeoxycholic acid to ursodeoxycholic acid by human intestinal lecithinase-lipase-negative Clostridia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxysteroid dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 5. agilent.com [agilent.com]
- 6. Pharmacokinetics of ursodeoxycholic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of [14C]ursodeoxycholic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Process Optimization, Characterization and Pharmacokinetic Evaluation in Rats of Ursodeoxycholic Acid–Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. nssresearchjournal.com [nssresearchjournal.com]
- 14. davidpublisher.com [davidpublisher.com]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Potency of Isoursodeoxycholic Acid and Other Bile Acid Receptor Agonists
This guide provides an in-depth comparison of Isoursodeoxycholic acid's (iUDCA) activity relative to other key bile acid receptor agonists. We will dissect the potency and selectivity profiles for the primary bile acid receptors—the nuclear Farnesoid X Receptor (FXR) and the membrane-bound Takeda G protein-coupled Receptor 5 (TGR5)—grounding our analysis in experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complex landscape of bile acid signaling.
A note on this compound (iUDCA): The term "this compound" is not commonly used in the literature, which predominantly focuses on its stereoisomer, Ursodeoxycholic Acid (UDCA). Given the scarcity of specific data for iUDCA, this guide will focus on the well-characterized UDCA as the primary comparator from this structural family, while also discussing its derivatives. The principles and methodologies described herein are directly applicable to the characterization of novel isomers like iUDCA.
The Foundation: Bile Acids as Signaling Molecules
For decades, bile acids were viewed simply as detergents for lipid digestion. However, the discovery of dedicated receptors at the turn of the century revolutionized this understanding, recasting them as complex signaling molecules that regulate their own synthesis, transport, and a wide array of metabolic processes.[1][2] The two most critical receptors in this network are FXR and TGR5, each with distinct signaling cascades and physiological outcomes.
-
Farnesoid X Receptor (FXR): A nuclear receptor highly expressed in the liver and intestine.[1][3] As a ligand-activated transcription factor, FXR governs the expression of genes crucial for bile acid homeostasis, lipid metabolism, and glucose control.[2][4]
-
Takeda G protein-coupled Receptor 5 (TGR5): A G-protein coupled receptor located on the cell membrane of various cells, including those in the intestine, gallbladder, and certain immune cells.[3] Its activation primarily triggers cyclic AMP (cAMP) signaling pathways, influencing energy expenditure, glucose homeostasis, and inflammatory responses.[5][6]
Comparative Potency at the Farnesoid X Receptor (FXR)
FXR activation is a cornerstone of bile acid feedback regulation. The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50), with lower values indicating higher potency.
Endogenous bile acids exhibit a clear hierarchy in FXR activation, with chenodeoxycholic acid (CDCA) being the most potent natural ligand in humans.[3][7] The development of semisynthetic agonists, such as Obeticholic Acid (OCA), has achieved significantly greater potency. OCA, a derivative of CDCA, is approximately 100 times more potent than its natural precursor.[8][9]
The role of Ursodeoxycholic Acid (UDCA) at FXR is notably complex and context-dependent. For many years, UDCA was considered not to be an FXR agonist.[10][11] However, recent studies have challenged this, demonstrating that UDCA can act as an FXR agonist in the ileum of male mice, inducing the expression of the downstream target FGF15 (the murine equivalent of human FGF19).[12][13] This suggests an organ-specific and potentially sex-dependent agonistic activity that contrasts with earlier findings and reports of potential FXR antagonism.[4][14]
Table 1: Comparative Potency of FXR Agonists
| Compound | Type | EC50 (Human FXR) | Key Findings & References |
| Obeticholic Acid (OCA) | Semisynthetic | ~99 nM | A first-in-class, highly potent agonist.[1][15][16] |
| EDP-305 | Synthetic (Non-BA) | ~8 nM | A non-bile acid steroidal agonist reported to be 16-fold more potent than OCA.[17] |
| Chenodeoxycholic Acid (CDCA) | Primary Bile Acid | ~10 - 17 µM | The most potent endogenous FXR agonist in humans.[7][18] |
| Deoxycholic Acid (DCA) | Secondary Bile Acid | > CDCA | Less potent than CDCA.[7] |
| Lithocholic Acid (LCA) | Secondary Bile Acid | > CDCA | Less potent than CDCA.[7] |
| Cholic Acid (CA) | Primary Bile Acid | ~590 µM | Considered a very weak FXR agonist.[18] |
| Ursodeoxycholic Acid (UDCA) | Secondary Bile Acid | Inconsistent/Weak | Largely considered inactive or very weak, though recent evidence suggests ileal agonism.[10][11][12][13] |
FXR Signaling Pathway
Activation of FXR in the liver and intestine initiates a negative feedback loop to control bile acid levels and influences metabolism. In the intestine, FXR activation induces Fibroblast Growth Factor 19 (FGF19), which travels to the liver to suppress the primary bile acid synthesis enzyme, CYP7A1.[19][20] Simultaneously, FXR upregulates transporters like BSEP and OSTα/β to facilitate bile acid efflux from hepatocytes.[1][8]
Comparative Potency at the TGR5 Receptor
TGR5 activation by bile acids is critical for metabolic regulation, particularly in stimulating the release of the incretin hormone glucagon-like peptide-1 (GLP-1) and modulating inflammatory responses.[20][21] Unlike FXR, the most potent endogenous agonists for TGR5 are the secondary bile acids, particularly lithocholic acid (LCA).
Table 2: Comparative Potency of TGR5 Agonists
| Compound | Type | EC50 (Human TGR5) | Key Findings & References |
| Taurolithocholic Acid (TLCA) | Conjugated Secondary BA | 0.33 µM | Among the most potent endogenous agonists.[22][23] |
| Lithocholic Acid (LCA) | Secondary Bile Acid | 0.53 µM | Highly potent natural agonist.[6][22][23] |
| Deoxycholic Acid (DCA) | Secondary Bile Acid | 1.01 µM | Potent endogenous agonist.[22] |
| INT-777 | Semisynthetic | Micromolar Potency | A selective and potent synthetic TGR5 agonist.[6][23] |
| BAR501 | Semisynthetic | 1.0 µM | Selective TGR5 agonist with no FXR activity.[24] |
| SB-756050 | Synthetic | 1.3 µM | Synthetic TGR5 agonist.[24] |
| Chenodeoxycholic Acid (CDCA) | Primary Bile Acid | 4.43 µM | Moderate potency.[6][22] |
| Cholic Acid (CA) | Primary Bile Acid | 7.72 µM | Lower potency among endogenous agonists.[6][22] |
| Cholic Acid-7-Sulfate (CA7S) | Endogenous Metabolite | 0.17 µM | A gut-restricted TGR5 agonist with higher potency than CA.[25] |
| Ursodeoxycholic Acid (UDCA) | Secondary Bile Acid | Very High / Inactive | Considered a poor TGR5 agonist.[23][26] |
TGR5 Signaling Pathway
As a Gs-coupled protein receptor, TGR5 activation leads to an increase in intracellular cAMP. This second messenger, in turn, activates Protein Kinase A (PKA), which mediates downstream effects. In intestinal L-cells, this cascade stimulates the secretion of GLP-1, a key hormone for improving glucose tolerance. In macrophages, this pathway can suppress inflammatory signaling by inhibiting NF-κB.[22][27]
Experimental Protocols for Potency Determination
To ensure trustworthiness and reproducibility, agonist potency must be determined using validated, self-validating systems. Below are standard operating procedures for assessing FXR and TGR5 activation.
Protocol 1: FXR Activation via Dual-Luciferase Reporter Assay
This cell-based assay is the gold standard for quantifying the ability of a compound to activate a nuclear receptor and drive gene transcription.
Causality & Rationale: The system is designed to provide a direct readout of transcriptional activation. HEK293T cells are used for their high transfection efficiency and low endogenous receptor expression. A plasmid containing the FXR gene is co-transfected with a reporter plasmid. This reporter contains a promoter with FXR response elements (FXREs) fused to the firefly luciferase gene. FXR activation by an agonist leads to the binding of the FXR/RXR heterodimer to the FXREs, driving luciferase expression, which is measured as light output. A second luciferase (e.g., Renilla) under a constitutive promoter is co-transfected to normalize for transfection efficiency and cell viability.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Culture HEK293T cells in DMEM with 10% FBS. Seed 2 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Transfection: Co-transfect cells using a lipid-based reagent (e.g., Lipofectamine) with three plasmids:
-
pCMX-hFXR (human FXR expression vector)
-
pSG5-hRXR (human RXR expression vector)
-
(IR1)₃-tk-luc (FXRE-driven firefly luciferase reporter)
-
pRL-TK (Renilla luciferase control vector)
-
-
Incubation: Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium.
-
Compound Treatment: After 24 hours, replace the medium with serum-free medium containing the test compounds (e.g., iUDCA, OCA, CDCA) at various concentrations or a vehicle control (e.g., 0.1% DMSO). Include a known agonist like CDCA (10 µM) as a positive control.
-
Lysis & Measurement: After another 24 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system on a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the log of the compound concentration and fit a dose-response curve to calculate the EC50 value.
Protocol 2: TGR5 Activation via cAMP Assay
This assay measures the accumulation of the second messenger cAMP following the activation of a Gs-coupled receptor like TGR5.
Step-by-Step Methodology:
-
Cell Culture: Use a cell line engineered to stably express human TGR5 (e.g., CHO-K1 or HEK293 cells).
-
Seeding: Seed cells in a 96-well plate and grow to near confluency.
-
Compound Treatment: Aspirate the medium and add fresh assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Immediately add test compounds at desired concentrations.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the detected signal (which is inversely or directly proportional to cAMP concentration, depending on the kit) against the log of the compound concentration to determine the EC50.
Conclusion
The landscape of bile acid receptor agonism is defined by a spectrum of potencies and receptor selectivities. While synthetic agonists like Obeticholic Acid offer high potency for FXR, the activities of endogenous bile acids are more nuanced. This compound's close relative, UDCA, demonstrates this complexity, with a profile that appears to be negligible at TGR5 but weak and context-dependent at FXR. This guide provides the foundational data and methodologies for researchers to precisely position their compounds of interest, like iUDCA, within this framework. A thorough characterization using standardized, robust assays is paramount for advancing novel agonists from the laboratory to potential therapeutic applications.
References
- Makishima, M., et al. (1999). Identification of a Nuclear Receptor for Bile Acids. Science.
- Hirschfield, G. M., et al. (2017). Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models. Pharmacology Research & Perspectives. [Link]
- Chiang, J. Y. L. (2017). Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
- Gadaleta, R. M., et al. (2018). Bile acids and their receptors: modulators and therapeutic targets in liver inflammation. Journal of Leukocyte Biology. [Link]
- de Aguiar Vallim, T. Q., et al. (2015). Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System. Frontiers in Neuroscience. [Link]
- Malhi, H., & Camilleri, M. (2016). Modulating bile acid pathways and TGR5 receptors for treating liver and GI diseases.
- Wang, Y. D., et al. (2016).
- Ruiz-Ojeda, F. J., et al. (2022). The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential. International Journal of Molecular Sciences. [Link]
- Zhang, Y., et al. (2018). Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms. Drug Metabolism and Disposition. [Link]
- Zhang, Y. H., et al. (2017). Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes. Pharmacology Research & Perspectives. [Link]
- Liu, C., et al. (2014). Obeticholic acid, a synthetic bile acid agonist of the farnesoid X receptor, attenuates experimental autoimmune encephalomyelitis. Journal of Neuroimmunology. [Link]
- Chiang, J. Y. L. (2017). Recent advances in understanding bile acid homeostasis. F1000Research. [Link]
- Jørgensen, C., et al. (2020). Hepatic Bile Acid Reuptake in the Rat Depends on Bile Acid Conjugation but Not on Agonistic Properties towards FXR and TGR5. Metabolites. [Link]
- Pellicciari, R., et al. (2009). Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure−Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry. [Link]
- Rajagopal, S., et al. (2013). Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist. ACS Medicinal Chemistry Letters. [Link]
- Carino, A., et al. (2024). Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders. International Journal of Molecular Sciences. [Link]
- ResearchGate. (n.d.). Experimental EC50 values and efficacy for compounds on chimeric FXR...
- ResearchGate. (n.d.). TGR5 Selectivity of UDCA Analogues.
- Iguchi, Y., et al. (2011). Effects of chemical modification of ursodeoxycholic acid on TGR5 activation. Biological & Pharmaceutical Bulletin. [Link]
- Mueller, M., et al. (2015). Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity.
- Jain, M., et al. (2020). Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects.
- Keitel, V., & Häussinger, D. (2012). The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target. Swiss Medical Weekly. [Link]
- Guo, G. L., et al. (2025). Ursodeoxycholic acid shows unexpected gut FXR agonism in liver FXR-deficient mice. BioRXiv. [Link]
- Mensah, S. A., et al. (2025). Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR. eGastroenterology. [Link]
- Cariello, M., et al. (2014).
- Mensah, S. A., et al. (2025). Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR. eGastroenterology. [Link]
- McMahan, R. H., et al. (2018). FXR and TGR5 Agonists Ameliorate Liver Injury, Steatosis, and Inflammation After Binge or Prolonged Alcohol Feeding in Mice.
- Hirschfield, G. M., et al. (2017). Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models. Pharmacology Research & Perspectives. [Link]
- Alemi, F., et al. (2013). Contributions of bile acids to gastrointestinal physiology as receptor agonists and modifiers of ion channels. News in Physiological Sciences. [Link]
- Li, Y., et al. (2017). Activation of the bile acid receptors TGR5 and FXR in the spinal dorsal horn alleviates neuropathic pain.
- Pathak, P., et al. (2017). Intestinal FXR and TGR5 signaling in metabolic regulation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
- ResearchGate. (n.d.). Bile acid (BA) mediated activation of FXR and TGR5 pathways in the...
- Nilsell, K., et al. (1983). Comparative effects of ursodeoxycholic acid and chenodeoxycholic acid on bile acid kinetics and biliary lipid secretion in humans. Evidence for different modes of action on bile acid synthesis. Gastroenterology. [Link]
Sources
- 1. Pharmacology of Bile Acid Receptors: Evolution of Bile Acids from Simple Detergents to Complex Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Contributions of bile acids to gastrointestinal physiology as receptor agonists and modifiers of ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Obeticholic acid, a synthetic bile acid agonist of the farnesoid X receptor, attenuates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ursodeoxycholic acid shows unexpected gut FXR agonism in liver FXR-deficient mice | EurekAlert! [eurekalert.org]
- 15. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FXR | TargetMol [targetmol.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in understanding bile acid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bile acids and their receptors: modulators and therapeutic targets in liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]
- 26. mdpi.com [mdpi.com]
- 27. Dual Activation of the Bile Acid Nuclear Receptor FXR and G-Protein-Coupled Receptor TGR5 Protects Mice against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Isomers: Isoursodeoxycholic Acid and UDCA in the Crucible of Hepatocyte Viability
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the intricate landscape of hepatoprotective agents, ursodeoxycholic acid (UDCA) has long held a prominent position. Its well-documented cytoprotective, anti-apoptotic, and immunomodulatory effects have established it as a cornerstone therapy for various cholestatic liver diseases. However, the therapeutic potential of its stereoisomer, isoursodeoxycholic acid (isoUDCA), remains a subject of burgeoning scientific inquiry. This guide provides a comprehensive side-by-side analysis of isoUDCA and UDCA, delving into their differential effects on hepatocyte viability, underlying mechanisms of action, and the experimental methodologies crucial for their evaluation.
The Structural Nuance: A Foundation for Functional Divergence
UDCA (3α,7β-dihydroxy-5β-cholan-24-oic acid) and isoUDCA (3β,7β-dihydroxy-5β-cholan-24-oic acid) are epimers, differing only in the orientation of the hydroxyl group at the C-3 position of the steroid nucleus. This seemingly subtle stereochemical distinction profoundly influences their physicochemical properties, metabolic fate, and, ultimately, their biological activity within the hepatocyte.
Mechanistic Insights into Hepatoprotection: A Comparative Overview
The hepatoprotective effects of UDCA are multifaceted and have been extensively studied.[1] In contrast, direct evidence for the hepatoprotective mechanisms of isoUDCA is less abundant in the current scientific literature. This section will compare the known mechanisms of UDCA with the emerging understanding of isoUDCA's potential activities.
UDCA: The Established Guardian of Hepatocytes
UDCA's protective effects on liver cells are attributed to a combination of key mechanisms:
-
Cytoprotection against Toxic Bile Acids: UDCA is more hydrophilic than other endogenous bile acids, such as chenodeoxycholic acid (CDCA) and deoxycholic acid (DCA).[2] By enriching the bile acid pool, UDCA displaces these more hydrophobic and cytotoxic bile acids, thereby reducing their detergent-like effects on hepatocyte membranes.[3]
-
Anti-Apoptotic Activity: UDCA has been shown to inhibit apoptosis in hepatocytes induced by various stimuli.[4][5] This is achieved through the modulation of multiple signaling pathways, including the inhibition of mitochondrial membrane permeabilization, reduction of reactive oxygen species (ROS) production, and downregulation of pro-apoptotic proteins like Bax.[6][7]
-
Antioxidant Properties: UDCA can mitigate oxidative stress within hepatocytes.[2][6] It achieves this by increasing the levels of endogenous antioxidants such as glutathione (GSH) and metallothionein.[6] Studies have shown that pretreatment with UDCA can significantly prevent the decrease in hepatocyte viability caused by oxidative insults.[6]
-
Modulation of Inflammatory Signaling: UDCA can attenuate inflammatory responses in the liver. It has been shown to decrease the expression of pro-inflammatory cytokines.[8]
isoUDCA: An Isomer of Interest with Unfolding Potential
Direct comparative studies on the effects of isoUDCA on hepatocyte viability are limited. However, based on its structural similarity to UDCA and its presence as a human metabolite, several potential mechanisms can be postulated and are areas of active investigation. Future research will likely focus on whether isoUDCA shares the cytoprotective, anti-apoptotic, and antioxidant properties of its 3α-epimer.
Side-by-Side Experimental Analysis: Evaluating Hepatocyte Viability
To rigorously compare the effects of isoUDCA and UDCA on hepatocyte viability, a series of well-defined in vitro experiments are essential. The following section outlines key experimental protocols and the rationale behind their application.
Experimental Workflow for Comparative Analysis
Figure 1. A generalized experimental workflow for the side-by-side analysis of isoUDCA and UDCA on hepatocyte viability.
Detailed Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Lines: Primary human hepatocytes are the gold standard but can be limited by availability and variability. Immortalized human hepatocyte cell lines such as HepG2 or Huh-7 offer a more readily available and reproducible model.
-
Treatment: Cells should be treated with a range of concentrations of both isoUDCA and UDCA (e.g., 10-500 µM) for various time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) must be included. To assess protective effects, cells can be co-incubated with a known hepatotoxic agent like chenodeoxycholic acid (CDCA) or ethanol.
2. Viability and Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Plate hepatocytes in a 96-well plate and allow them to adhere.
-
Treat cells with isoUDCA, UDCA, and controls as described above.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
LDH Release Assay: This assay measures the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells, indicating a loss of membrane integrity.
-
Collect the cell culture supernatant after treatment.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for a specified time.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm).
-
3. Apoptosis and Oxidative Stress Analysis:
-
Caspase-3/7 Activity Assay: This assay measures the activity of key executioner caspases in the apoptotic pathway.
-
After treatment, lyse the cells to release their contents.
-
Add a luminogenic or fluorogenic caspase-3/7 substrate to the cell lysate.
-
Measure the resulting luminescence or fluorescence, which is proportional to caspase activity.
-
-
ROS Production Assay: This assay quantifies the levels of intracellular reactive oxygen species.
-
Load the cells with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After treatment, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Quantitative Data Summary
The following table provides a hypothetical framework for summarizing the quantitative data obtained from the aforementioned experiments.
| Parameter | Assay | UDCA | isoUDCA | Interpretation |
| Cell Viability | MTT Assay (% of Control) | Increased | To be determined | Higher values indicate greater metabolic activity and viability. |
| Cytotoxicity | LDH Release (% of Max) | Decreased | To be determined | Lower values indicate less membrane damage and cytotoxicity. |
| Apoptosis | Caspase-3/7 Activity (Fold Change) | Decreased | To be determined | Lower values suggest inhibition of apoptosis. |
| Oxidative Stress | ROS Production (Fold Change) | Decreased | To be determined | Lower values indicate a reduction in oxidative stress. |
Signaling Pathways: A Visual Comparison
The hepatoprotective effects of UDCA are mediated through the modulation of several key signaling pathways. The potential involvement of isoUDCA in these pathways is an area for future investigation.
Sources
- 1. Hepatoprotective bile acid 'ursodeoxycholic acid (UDCA)' Property and difference as bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Ursodeoxycholic acid. Physical properties and hepatoprotective activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursodeoxycholic acid induces apoptosis of hepatocellular carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursodeoxycholic acid protects hepatocytes against oxidative injury via induction of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of ursodeoxycholic acid on glycochenodeoxycholic acid-induced apoptosis in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver protective effect of ursodeoxycholic acid includes regulation of ADAM17 activity | springermedicine.com [springermedicine.com]
Independent Replication of Isoursodeoxycholic Acid's Therapeutic Effects: A Comparative Guide for Researchers
This guide provides an in-depth technical analysis of isoursodeoxycholic acid (iUDCA) and its therapeutic potential, with a primary focus on the pivotal role of its active metabolite, ursodeoxycholic acid (UDCA). Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive comparison of UDCA's performance against other alternatives, supported by experimental data and detailed protocols to facilitate independent replication and validation of its therapeutic effects.
Introduction: Deconstructing the Bile Acid Isomers
Bile acids, traditionally recognized for their role in digestion, are now understood to be crucial signaling molecules with broad therapeutic implications. Among these, ursodeoxycholic acid (UDCA) has been a cornerstone in the treatment of cholestatic liver diseases for decades. This compound (iUDCA), the 3β-epimer of UDCA, has also garnered scientific interest. However, a critical aspect of iUDCA's pharmacology is its biotransformation. Studies in both humans and animal models have demonstrated that orally administered iUDCA is extensively and rapidly converted to UDCA in the liver. This first-pass isomerization positions iUDCA as a pro-drug, with UDCA being the primary mediator of its therapeutic activity. Therefore, a thorough examination of UDCA's established and emerging applications is essential to understanding the therapeutic landscape.
The Established Efficacy of Ursodeoxycholic Acid in Hepatobiliary Disorders
UDCA is the only drug approved by the U.S. Food and Drug Administration for the treatment of Primary Biliary Cholangitis (PBC), a chronic autoimmune disease characterized by the progressive destruction of small bile ducts within the liver. The therapeutic efficacy of UDCA in PBC is well-documented, with numerous clinical trials demonstrating its ability to improve liver biochemistry, delay histological progression, and enhance transplant-free survival. For instance, a meta-analysis of 16 randomized clinical trials involving 1447 PBC patients showed that UDCA had a beneficial effect on liver biochemistry and histological progression compared to placebo or no intervention[1].
Beyond PBC, UDCA is also a first-line treatment for the dissolution of cholesterol gallstones, offering a non-invasive alternative to surgery. Its mechanism in this context involves the reduction of cholesterol saturation in bile. A multicenter, double-blind trial demonstrated that UDCA at 600 mg/day was significantly more effective than placebo in dissolving gallstones, with an efficacy of up to 83.3% for non-calcified, smaller stones.
The Multifaceted Mechanisms of Ursodeoxycholic Acid
The therapeutic effects of UDCA are not attributable to a single mode of action but rather to a complex interplay of several mechanisms:
-
Cytoprotection: UDCA protects hepatocytes and cholangiocytes from the cytotoxic effects of hydrophobic bile acids.
-
Choleretic Effects: It stimulates bile flow, aiding in the clearance of toxic bile acids from the liver.
-
Anti-inflammatory and Immunomodulatory Properties: UDCA has been shown to modulate immune responses and reduce inflammation in the liver.
-
Anti-apoptotic Effects: It can inhibit programmed cell death in liver cells.
These mechanisms are underpinned by UDCA's ability to influence various signaling pathways, including the Nrf2 pathway, which is involved in the cellular response to oxidative stress.
Caption: Experimental workflow for the Seahorse XF Mito Stress Test.
In Vivo: Bile Duct Ligation (BDL) Model in Rats
The BDL model is a widely used surgical procedure to induce cholestatic liver injury and fibrosis, providing a robust platform to evaluate the hepatoprotective effects of compounds like UDCA.
Objective: To induce cholestatic liver injury in rats for the evaluation of UDCA's therapeutic efficacy.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat and place it in a supine position.
-
Shave the abdominal area and disinfect with an appropriate antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Gently retract the intestines to locate the common bile duct.
-
Carefully dissect the common bile duct from the surrounding tissue.
-
Ligate the bile duct in two locations with silk sutures.
-
A section of the bile duct between the two ligatures may be excised to prevent recanalization.
-
-
Closure and Post-operative Care:
-
Close the abdominal wall in layers.
-
Provide post-operative analgesia and monitor the animal for recovery.
-
-
UDCA Treatment and Evaluation:
-
Administer UDCA or vehicle to the rats daily via oral gavage, starting at a designated time point post-surgery.
-
At the end of the study period, collect blood and liver tissue for analysis of liver enzymes (e.g., ALT, AST, ALP), bilirubin levels, and histological assessment of liver fibrosis and inflammation.
-
Future Directions and Unanswered Questions
The therapeutic potential of UDCA, particularly in neurodegenerative diseases, is a promising area of research that necessitates further investigation. Key unanswered questions include:
-
Can the positive effects of UDCA on mitochondrial function observed in vitro be replicated in animal models of Alzheimer's disease?
-
What is the optimal dosing and treatment duration for UDCA in the context of neurodegeneration?
-
Are there specific patient populations with Alzheimer's disease who would benefit most from a UDCA-based therapy?
-
Can iUDCA offer any advantages over UDCA in terms of bioavailability or targeted delivery, despite its conversion to UDCA?
Answering these questions will require well-designed, rigorous preclinical and clinical studies. The protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers embarking on this important work.
References
- Bell, S. M., Barnes, K., Clemmens, H., Al-Rafiah, A. R., Al-Ofi, E. A., Leech, V., ... & Mortiboys, H. (2018). Ursodeoxycholic Acid Improves Mitochondrial Function and Redistributes Drp1 in Fibroblasts from Patients with Either Sporadic or Familial Alzheimer's Disease. Journal of Molecular Biology, 430(21), 3942-3953.
- Carino, A., Biagioli, M., Marchianò, S., Fiorucci, C., Zampella, A., & Fiorucci, S. (2021). Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis. Pharmaceuticals, 14(11), 1109.
- European Medical Journal. (2018).
- Gong, Y., Huang, Z., Christensen, E., & Gluud, C. (2012). Ursodeoxycholic acid for primary biliary cirrhosis.
- Manne, V., & Kowdley, K. V. (2019). Obeticholic acid in primary biliary cholangitis: where we stand. Current opinion in gastroenterology, 35(3), 196-201.
- Pan, X. L., Zhao, L., & Li, L. (2018). Ursodeoxycholic acid improves liver function via phenylalanine/tyrosine pathway and microbiome remodelling in patients with liver dysfunction. Scientific reports, 8(1), 1-11.
- Perumpail, B. J., Tapper, E. B., & Cholankeril, G. (2017). Obeticholic Acid for Primary Biliary Cholangitis.
- Trivedi, P. J., & Hirschfield, G. M. (2021). Obeticholic acid—A pharmacological and clinical review.
- Vázquez-Sánchez, M., & Bosques-Padilla, F. J. (2017). Ursodeoxycholic Acid Therapy in Patients with Primary Biliary Cholangitis with Limited Liver Transplantation Availability.
- University of Sheffield. (2018). Liver disease drug could help restore cells damaged by Alzheimer's. [Link]
- protocols.io. (2024). Seahorse XF Cell Mito Stress Test. [Link]
- Spandidos Publications. (2025). Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis. [Link]
- Zaki, M. Y. W., & Al-Shorbagy, M. Y. (2018). Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart. Molecules, 23(11), 2951.
- White Rose Research Online. (2018). Ursodeoxycholic Acid Improves Mitochondrial Function and Redistributes Drp1 in Fibroblasts from Patients with either Sporadic or Familial Alzheimer's Disease. [Link]
Sources
Comparative metabolomics of isoursodeoxycholic acid and ursodeoxycholic acid treatment
This guide provides an in-depth comparative analysis of the metabolic effects of isoursodeoxycholic acid (isoUDCA) and its well-established isomer, ursodeoxycholic acid (UDCA). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple product-to-product comparison. Instead, it synthesizes current scientific understanding, highlights the critical pro-drug relationship between these two bile acids, and proposes a robust experimental framework for dissecting their distinct metabolic signatures.
Introduction: A Tale of Two Isomers
Ursodeoxycholic acid (UDCA) is a hydrophilic secondary bile acid that has long been a cornerstone in the management of cholestatic liver diseases.[1] Its therapeutic efficacy is attributed to a range of activities, including the protection of liver cells from the damaging effects of more hydrophobic bile acids, modulation of inflammatory responses, and prevention of apoptosis.[1]
This compound (isoUDCA) is the 3β-epimer of UDCA. While structurally very similar, this stereochemical difference has significant implications for its metabolic fate and biological activity. A critical aspect of isoUDCA's pharmacology is its extensive and rapid isomerization to UDCA within the body, primarily by hepatic enzymes.[2][3][4] This conversion positions isoUDCA as a pro-drug for UDCA, meaning its therapeutic effects in vivo are largely attributable to its conversion to UDCA.[3][4]
However, the transient existence of isoUDCA before its complete conversion, and its potential for direct cellular interactions, raises important questions about its unique metabolic footprint. This guide will explore the known metabolic consequences of UDCA administration and then delve into a comparative analysis with isoUDCA, culminating in a proposed experimental workflow to elucidate their distinct metabolomic profiles.
The Established Metabolic Landscape of Ursodeoxycholic Acid (UDCA)
Metabolomic studies have revealed that UDCA exerts broad influence over several key metabolic pathways. Its administration leads to significant shifts in the metabolic landscape, contributing to its hepatoprotective effects.
Key Metabolic Pathways Modulated by UDCA:
-
Amino Acid Metabolism: UDCA has been shown to regulate pathways involved in amino acid metabolism.[3]
-
Flavonoid Metabolism: Alterations in flavonoid metabolism have also been observed following UDCA treatment.[3]
-
Fatty Acid Metabolism: UDCA plays a significant role in modulating fatty acid metabolism, which is crucial in the context of non-alcoholic fatty liver disease (NAFLD).[3]
-
Lipid Metabolism via AKT/mTOR/SREBP-1 Signaling: UDCA can ameliorate hepatic lipid accumulation by regulating the AKT/mTOR/SREBP-1 signaling pathway. This pathway is a central regulator of lipogenesis.
The diagram below illustrates the proposed mechanism by which UDCA influences hepatic lipid metabolism.
Caption: UDCA's regulation of hepatic lipid metabolism.
The Isomerization of this compound (isoUDCA) to UDCA: A Pro-Drug Relationship
The defining characteristic of isoUDCA in a biological system is its rapid conversion to UDCA.[2][3][4] This isomerization is a critical factor in any comparative analysis.
Evidence for Isomerization:
-
Human Studies: In healthy human subjects administered isoUDCA, a significant increase in both isoUDCA and UDCA was observed in bile, serum, and urine.[2] Notably, UDCA became the major biliary bile acid, indicating extensive conversion.[2]
-
Animal Models: In rats with experimental cholestasis, intraduodenally administered isoUDCA was completely converted to UDCA in the liver.[3]
This rapid conversion means that in vivo studies comparing the two compounds are inherently challenging, as the metabolic effects of isoUDCA are quickly dominated by those of UDCA.
The following diagram illustrates the metabolic fate of orally administered isoUDCA.
Caption: Metabolic pathway of isoUDCA to UDCA.
Comparative Analysis: Unraveling the Nuances
Despite the rapid isomerization, some studies suggest subtle differences in the metabolic consequences of isoUDCA and UDCA administration, particularly in the early phases before complete conversion.
| Parameter | This compound (isoUDCA) | Ursodeoxycholic Acid (UDCA) | Reference |
| Primary Metabolic Fate | Rapid isomerization to UDCA | Conjugation with glycine or taurine | [2][3][4] |
| Biliary Enrichment | Leads to high biliary enrichment of UDCA | Directly enriches the bile with UDCA | [2] |
| Effect on Serum Cholic Acid (in rats) | More pronounced decrease | Less pronounced decrease | [3] |
| In Vitro Cytoprotection | Demonstrated cytoprotective effects against ethanol-induced injury in Hep G2 cells | Well-established cytoprotective properties | [2] |
While direct, head-to-head, untargeted metabolomics studies are lacking in the published literature, the available data suggests that any unique metabolic signature of isoUDCA is likely to be observed in the initial stages after administration or in in vitro systems that lack the capacity for rapid isomerization.
Proposed Experimental Protocol: An In Vitro Comparative Metabolomics Study
To circumvent the challenge of in vivo isomerization and to directly compare the cellular metabolic effects of isoUDCA and UDCA, we propose a robust in vitro experimental workflow using a human hepatoblastoma cell line, such as Hep G2, which has been previously used to demonstrate the bioactivity of isoUDCA.[2]
Objective: To identify and compare the global metabolic profiles of Hep G2 cells treated with isoUDCA and UDCA.
Experimental Workflow:
Caption: Proposed in vitro metabolomics workflow.
Step-by-Step Methodology:
-
Cell Culture: Culture Hep G2 cells under standard conditions to ensure reproducibility.
-
Treatment: Treat cells with equimolar concentrations of isoUDCA, UDCA, or a vehicle control for a predetermined time course (e.g., 6, 12, and 24 hours) to capture both early and later metabolic changes.
-
Metabolism Quenching: Rapidly quench metabolic activity to preserve the cellular metabolic state at the time of harvesting. This is a critical step to prevent metabolic changes post-treatment. A common method is washing with ice-cold saline followed by the addition of a cold quenching/extraction solvent.
-
Metabolite Extraction: Extract metabolites using a biphasic solvent system (e.g., methanol:chloroform:water) to separate polar and nonpolar metabolites.
-
Analytical Platforms:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze the extracted metabolites using high-resolution LC-MS for broad coverage of the metabolome.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used as a complementary technique to identify and quantify highly abundant metabolites.
-
-
Data Analysis:
-
Preprocessing: Process the raw data to identify metabolic features, correct for instrumental drift, and normalize the data.
-
Statistical Analysis: Employ multivariate statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify metabolites that are significantly different between the treatment groups.
-
Metabolite Identification: Identify the differential metabolites by comparing their mass spectra and retention times to spectral libraries and databases.
-
Pathway Analysis: Use bioinformatics tools to map the identified metabolites to metabolic pathways to understand the biological implications of the observed changes.
-
Conclusion and Future Directions
The relationship between isoUDCA and UDCA is a classic example of a pro-drug and its active metabolite. While the therapeutic effects of isoUDCA in vivo are largely mediated by its conversion to UDCA, the possibility of unique, transient metabolic effects of isoUDCA warrants further investigation. The proposed in vitro comparative metabolomics study provides a robust framework for dissecting the direct cellular impact of these two isomers.
Future research should focus on:
-
Time-course in vivo studies: Carefully designed pharmacokinetic and metabolomic studies in animal models that capture very early time points after isoUDCA administration may reveal transient metabolic signatures before complete conversion.
-
Exploring different cell types: Investigating the comparative effects of isoUDCA and UDCA in other relevant cell types, such as primary human hepatocytes or cholangiocytes, would provide a more comprehensive understanding of their cellular activities.
-
Stable Isotope Tracing: The use of stable isotope-labeled isoUDCA and UDCA would allow for precise tracking of their metabolic fates and the elucidation of pathway fluxes.
By employing these advanced metabolomics strategies, the scientific community can gain a more complete understanding of the distinct and shared metabolic consequences of isoUDCA and UDCA treatment, ultimately paving the way for more informed therapeutic applications.
References
- Study of human this compound metabolism. (n.d.). PubMed. [Link]
- Metabolism and effects on cholestasis of isoursodeoxycholic and ursodeoxycholic acids in bile duct ligated r
- Preclinical Evaluation of UDCA-Containing Oral Formulation in Mice for the Treatment of Wet Age-Related Macular Degener
- This compound: metabolism and therapeutic effects in primary biliary cirrhosis. (n.d.). PubMed. [Link]
- Ursodeoxycholic acid improves liver function via phenylalanine/tyrosine pathway and microbiome remodelling in patients with liver dysfunction. (2018).
- Characterization of Metabolic Correlations of Ursodeoxycholic Acid with Other Bile Acid Species through In Vitro Sequential Metabolism and Isomer-Focused Identific
- Differences in the metabolism and disposition of ursodeoxycholic acid and of its taurine-conjugated species in patients with primary biliary cirrhosis. (n.d.). PubMed. [Link]
- Ursodeoxycholic acid ameliorates hepatic lipid metabolism in LO2 cells by regulating the AKT/mTOR/SREBP-1 signaling p
- Ursodeoxycholic acid exerts hepatoprotective effects by regulating amino acid, flavonoid, and fatty acid metabolic p
Sources
- 1. Study of human this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and effects on cholestasis of isoursodeoxycholic and ursodeoxycholic acids in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: metabolism and therapeutic effects in primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolomic Profiling of Bile Acids in Clinical and Experimental Samples of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Synergistic Potential of Isoursodeoxycholic Acid (iUDCA) in Combination Therapies
Introduction: The Rationale for Synergy
Isoursodeoxycholic acid (iUDCA), a hydrophilic bile acid, is a stereoisomer of ursodeoxycholic acid (UDCA). While UDCA has a well-documented history in treating cholestatic liver diseases, emerging research highlights the broader therapeutic potential of its isomers.[1][2][3] iUDCA, like its counterpart, exhibits cytoprotective, anti-inflammatory, and anti-apoptotic properties.[1][4][5] These multifaceted mechanisms of action make it an intriguing candidate for combination therapies. The core principle of a synergistic interaction is to achieve a therapeutic effect that is greater than the sum of the effects of each individual drug.[6][7] For drug development professionals, this translates to tangible benefits: potentially lower doses of toxic agents (like chemotherapeutics), overcoming drug resistance, and enhancing overall treatment efficacy.[7][8]
This guide provides a comprehensive framework for researchers to systematically assess the synergistic effects of iUDCA with other compounds. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design, ensuring that the insights generated are both robust and reliable.
Section 1: Mechanistic Foundations of iUDCA's Synergistic Potential
To design intelligent combination studies, one must first understand the molecular pathways iUDCA modulates. While research specific to iUDCA is still developing, we can infer its potential from the well-studied mechanisms of UDCA.
Key Mechanisms of Action:
-
Cytoprotection and Anti-Apoptosis: UDCA protects cells, particularly hepatocytes and cholangiocytes, from damage induced by toxic, hydrophobic bile acids.[4][5] It achieves this by stabilizing cellular membranes and inhibiting the mitochondrial pathway of apoptosis, a critical mechanism in many diseases, including cancer and neurodegeneration.[3][5][9]
-
Anti-Inflammatory Effects: UDCA has been shown to regulate immunoregulatory responses, including the modulation of cytokines and antimicrobial peptides.[1] This can be crucial in the tumor microenvironment or in chronic inflammatory diseases.
-
Modulation of Signaling Pathways: Studies have demonstrated that UDCA can influence key oncogenic pathways. For instance, it can suppress tumorigenesis through cell cycle arrest and induction of apoptosis.[10][11] A recent study highlighted UDCA's ability to enhance antitumor immunity by promoting the degradation of TGF-β, a key immunosuppressive cytokine.[12]
This portfolio of effects suggests that iUDCA could synergize with compounds that act on complementary pathways. For example, its anti-apoptotic properties could lower the required dose of a pro-apoptotic cancer drug, while its immunomodulatory effects could enhance the efficacy of checkpoint inhibitors.[9][12]
Caption: Proposed mechanism for iUDCA-mediated enhancement of antitumor immunity.
Section 2: The Cornerstone of Synergy Assessment: The Chou-Talalay Method
To move from hypothesis to data, a rigorous quantitative method is essential. The gold standard for determining drug interaction is the Chou-Talalay method , which is based on the median-effect principle of the mass-action law.[8][13] This method provides a quantitative measure called the Combination Index (CI) .
The Combination Index (CI) Explained:
-
CI < 1: Indicates synergism . The observed effect of the combination is greater than the expected additive effect.
-
CI = 1: Indicates an additive effect . The observed effect is what would be expected from the sum of the individual drug effects.
-
CI > 1: Indicates antagonism . The drugs inhibit each other, and the combination effect is less than the expected additive effect.
The strength of the Chou-Talalay method lies in its ability to analyze synergy at various effect levels (e.g., 50%, 75%, 90% inhibition), providing a dynamic view of the drug interaction.[7][8] This is far more informative than a simple comparison at a single dose.
Caption: Experimental workflow for quantitative synergy analysis.
Section 3: A Validated Protocol for In Vitro Synergy Quantification
This section provides a detailed, self-validating protocol for assessing the synergistic effects of iUDCA and a partner compound (Compound X) on the viability of a cancer cell line.
Objective: To quantitatively determine if iUDCA and Compound X act synergistically to inhibit cancer cell proliferation.
Pillar of Trustworthiness: This protocol incorporates essential controls (vehicle, single agents) and a matrix design that allows for robust statistical analysis and validation of results. The choice of a luminescence-based viability assay minimizes interference from test compounds.[14]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the chosen cell line (e.g., HepG2 for hepatocellular carcinoma) under standard conditions (37°C, 5% CO2).[10]
-
Ensure cells are in the exponential growth phase before plating.[15]
-
Seed cells into 384-well clear-bottom assay plates at a pre-determined optimal density (e.g., 1000-2000 cells/well) and allow them to attach overnight.[15]
-
-
Drug Preparation and Single-Agent Titration:
-
Prepare stock solutions of iUDCA and Compound X in a suitable solvent (e.g., DMSO).
-
First, determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually. This is crucial for designing the combination matrix. Perform a serial dilution of each drug and treat the cells for 72 hours.
-
-
Combination Matrix Design and Dosing:
-
The "constant ratio" design is a robust and efficient approach.[16]
-
Prepare drug solutions where the ratio of iUDCA to Compound X is kept constant, based on the ratio of their individual IC50 values (e.g., 1:1, 1:2, 2:1 relative to their IC50s).
-
Create a dilution series of this fixed-ratio combination.
-
Treat cells in the 384-well plate with this matrix. Include wells for:
-
Vehicle control (e.g., DMSO)
-
iUDCA alone (full dose-response curve)
-
Compound X alone (full dose-response curve)
-
The fixed-ratio combination (full dose-response curve)
-
-
-
Incubation and Viability Assessment:
-
Incubate the plates for a period relevant to the cell doubling time and drug mechanism, typically 72 hours.[15]
-
Assess cell viability using a luminescence-based assay like CellTiter-Glo®. This assay measures ATP levels, which is a strong indicator of metabolically active, viable cells.[14][15] The high sensitivity and low potential for compound interference make it a superior choice for HTS and combination screening.[14]
-
-
Data Acquisition and Analysis:
-
Read the luminescence signal on a compatible plate reader.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Input the dose-effect data for the single agents and the combination into a specialized software program like CompuSyn or SynergyFinder.[13][15][17] These programs will automatically calculate CI values at different fractional effects (Fa, e.g., Fa=0.5 for 50% inhibition) and generate graphical outputs like Fa-CI plots and isobolograms.[8][17]
-
Section 4: Data Interpretation and Case Studies
While direct studies on this compound combinations are emerging, extensive research on UDCA provides a strong basis for comparison and hypothesis generation. The following table summarizes key findings from studies combining UDCA with other agents.
| Combination Agent | Disease Model / Cell Line | Observed Synergistic Effect | Proposed Mechanism of Synergy | Reference |
| Sorafenib | Hepatocellular Carcinoma (HCC) cells (Huh-BAT, HepG2) | Enhanced inhibition of cell proliferation and increased apoptosis compared to sorafenib alone. | Increased generation of reactive oxygen species (ROS), leading to activation of ERK and dephosphorylation of STAT3. | [10][11][18] |
| Corticosteroids | Primary Biliary Cirrhosis-Autoimmune Hepatitis (PBC-AIH) Overlap Syndrome | More effective at improving liver biochemical indicators than UDCA monotherapy. | Combines the anti-inflammatory/immunosuppressive effects of steroids with the cytoprotective and choleretic effects of UDCA. | [19] |
| Colchicine | Primary Biliary Cirrhosis (PBC) | Significant improvement in serum bilirubin and alkaline phosphatase; improved portal inflammation. | The exact synergistic mechanism is not fully elucidated but is suggested by the enhanced biochemical response over time. | [20] |
| Anti-PD-1/PD-L1 | Murine cancer models (Melanoma, Colon, Lung) | Enhanced antitumor immunity and tumor-specific immune memory compared to anti-PD-1 alone. | UDCA induces the degradation of the immunosuppressive cytokine TGF-β, reducing Treg cell differentiation and activation. | [12] |
These studies collectively demonstrate that UDCA's ability to modulate fundamental cellular processes—such as apoptosis, inflammation, and key signaling pathways—makes it a powerful synergistic partner across different therapeutic areas.[9][21] The combination with sorafenib is particularly noteworthy, as it suggests a strategy to enhance the efficacy of a standard-of-care multikinase inhibitor in HCC.[10][11]
Section 5: Transition to In Vivo Validation
Demonstrating synergy in vitro is a critical first step, but the ultimate validation requires testing in a relevant in vivo model. When transitioning, researchers must consider:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Ensure that both iUDCA and the combination agent can reach the target tissue at concentrations sufficient to elicit a synergistic effect.
-
Toxicity: A key goal of synergy is to reduce toxicity. In vivo studies must carefully monitor for any unexpected adverse effects of the combination.
-
Model Selection: The choice of animal model (e.g., xenograft, patient-derived xenograft (PDX), or genetic model) is crucial and should accurately reflect the human disease state being studied.
Conclusion
The assessment of synergistic drug combinations is a cornerstone of modern therapeutic development. This compound, with its favorable safety profile and multifaceted mechanisms of action, represents a promising candidate for enhancing the efficacy of existing and novel therapeutic agents. By employing rigorous quantitative methods like the Chou-Talalay Combination Index, researchers can move beyond qualitative observations to generate robust, actionable data. The evidence from UDCA combination studies strongly supports the rationale for exploring iUDCA's synergistic potential in oncology, inflammatory diseases, and beyond, paving the way for more effective and less toxic treatment regimens.
References
- Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. [Link]
- Wiegand, J., et al. (2011). Steroid and ursodesoxycholic Acid combination therapy in severe drug-induced liver injury. Digestive Diseases, 29(1), 85-89. [Link]
- Zhang, Y., et al. (2016). A meta-analysis of ursodeoxycholic acid therapy versus combination therapy with corticosteroids for PBC-AIH-overlap syndrome: evidence from 97 monotherapy and 117 combinations. Prz Gastroenterol, 11(3), 167-173. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Unraveling the Mechanism of Ursodeoxycholic Acid (UDCA) in Liver Disease Management. [Link]
- Wikipedia. Ursodeoxycholic acid. [Link]
- Nakamura, K., et al. (1995). Combination therapy with ursodeoxycholic acid and colchicine for primary biliary cirrhosis.
- Yoon, H. G., et al. (2016). Synergistic effect of ursodeoxycholic acid on the antitumor activity of sorafenib in hepatocellular carcinoma cells via modulation of STAT3 and ERK. Oncology letters, 12(5), 4047-4053. [Link]
- Tallarida, R. J. (2011). Quantitative methods for assessing drug synergism. Current protocols in pharmacology, Chapter 9, Unit9.6. [Link]
- Yoon, H. G., et al. (2016). Synergistic effect of ursodeoxycholic acid on the antitumor activity of sorafenib in hepatocellular carcinoma cells via modulation of STAT3 and ERK. Oncology letters, 12(5), 4047-4053. [Link]
- Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. [Link]
- Paumgartner, G., & Beuers, U. (2002). Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease. Clinical liver disease, 6(3), 633-653. [Link]
- Zhang, Y., et al. (2017). Combination therapy of fenofibrate and ursodeoxycholic acid in patients with primary biliary cirrhosis who respond incompletely to UDCA monotherapy: a meta-analysis. Drug design, development and therapy, 11, 337. [Link]
- Kotb, M. A. (2008). Ursodeoxycholic acid: Mechanism of action and novel clinical applications.
- Zhang, N., et al. (2016). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. AAPS J, 18(4), 945-955. [Link]
- Yadav, B., et al. (2020). Current Methods for Quantifying Drug Synergism. Synergy, 9(1), 1-12. [Link]
- ResearchGate.
- PatLynk. Combination Therapy With Ursodeoxycholic Acid (UDCA) and All-Trans Retinoic Acid (ATRA) for Treatment of Primary Sclerosing Cholangitis. [Link]
- American Association for the Study of Liver Diseases. (2020). Why do we use ursodeoxycholic acid (UDCA)
- White, C., et al. (2016). Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study. Statistics in medicine, 35(15), 2583-2600. [Link]
- Charles River Laboratories.
- Niles, A. L., et al. (2009). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current chemical genomics, 3, 33. [Link]
- Hettiarachchi, S. D., et al. (2021). Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method. European journal of pharmacology, 897, 173919. [Link]
- Han, Y., et al. (2021). Ursodeoxycholic acid reduces antitumor immunosuppression by inducing CHIP-mediated TGF-β degradation. Signal Transduction and Targeted Therapy, 6(1), 1-13. [Link]
- ResearchG
- Omni Life Science. Cytotoxicity Assay for Anti-Cancer Drugs. [Link]
- Pemovska, T., et al. (2018). Methods for High-throughput Drug Combination Screening and Synergy Scoring. In High-Throughput Screening (pp. 31-43). Humana Press, New York, NY. [Link]
- ResearchGate. Ursodeoxycholic acid and cancer: From chemoprevention to chemotherapy. [Link]
- Semantic Scholar. Ursodeoxycholic acid and cancer: From chemoprevention to chemotherapy. [Link]
- Lee, J. J., & Kong, M. (2015). Experimental design and statistical analysis for three-drug combination studies. Statistics in medicine, 34(30), 4078-4096. [Link]
- Coulon, S., et al. (2019). Ursodeoxycholic acid and cancer: From chemoprevention to chemotherapy. Pharmacology & therapeutics, 202, 137-147. [Link]
- Seoul National University.
- Li, T., et al. (2022). Chenodeoxycholic Acid Enhances the Effect of Sorafenib in Inhibiting HepG2 Cell Growth Through EGFR/Stat3 Pathway. Frontiers in Oncology, 12, 827878. [Link]
- Medindia. Ursodeoxycholic Acid Interaction with other Drugs. [Link]
- ResearchGate. Systematic review: ursodeoxycholic acid--adverse effects and drug interactions. [Link]
- Li, T., et al. (2022). Chenodeoxycholic Acid Enhances the Effect of Sorafenib in Inhibiting HepG2 Cell Growth Through EGFR/Stat3 Pathway. Frontiers in oncology, 12, 827878. [Link]
- ResearchGate. Ursodeoxycholic acid – adverse effects and drug interaction. [Link]
- Hempfling, W., et al. (2003). Systematic review: ursodeoxycholic acid--adverse effects and drug interactions. Alimentary pharmacology & therapeutics, 18(10), 963-972. [Link]
Sources
- 1. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. Ursodeoxycholic acid: Mechanism of action and novel clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic effect of ursodeoxycholic acid on the antitumor activity of sorafenib in hepatocellular carcinoma cells via modulation of STAT3 and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic effect of ursodeoxycholic acid on the antitumor activity of sorafenib in hepatocellular carcinoma cells via modulation of STAT3 and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ursodeoxycholic acid reduces antitumor immunosuppression by inducing CHIP-mediated TGF-β degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. snu.elsevierpure.com [snu.elsevierpure.com]
- 19. A meta-analysis of ursodeoxycholic acid therapy versus combination therapy with corticosteroids for PBC-AIH-overlap syndrome: evidence from 97 monotherapy and 117 combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Combination therapy with ursodeoxycholic acid and colchicine for primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ursodeoxycholic acid and cancer: From chemoprevention to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal and Decontamination of Isoursodeoxycholic Acid (isoUDCA)
As a Senior Application Scientist, it is understood that excellence in research extends beyond the bench to encompass the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper management of isoursodeoxycholic acid (isoUDCA) waste. The procedures outlined here are designed to ensure laboratory safety, maintain regulatory compliance, and uphold environmental stewardship. While isoUDCA shares many properties with its stereoisomer, ursodeoxycholic acid (UDCA), it must be treated as a chemical waste with specific handling requirements.
Hazard Assessment and Immediate Safety Protocols
Before handling or disposing of isoUDCA, a thorough understanding of its hazard profile is essential. Although not always classified as a hazardous substance for transport, its potential as an irritant necessitates caution.[1][2] The primary hazards are skin and eye irritation.[3]
Causality Behind the Protocol: The fundamental principle is risk mitigation. By treating isoUDCA as a hazardous chemical, we preemptively address its irritant properties and potential for unknown long-term environmental effects, aligning with the precautionary principles embedded in modern laboratory safety standards.
Table 1: this compound - Key Safety and Handling Data
| Property | Description | Source |
|---|---|---|
| Physical State | White to off-white solid powder. | [2][3] |
| Primary Hazards | Causes skin irritation (H315) and serious eye irritation (H319). | [3] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Required PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a laboratory coat. | [3][4] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. |[2][4] |
Core Disposal Protocol for isoUDCA Waste
The disposal of isoUDCA must adhere to institutional and national regulations, which universally prohibit the sewer disposal of pharmaceutical waste.[5][6] The following protocol ensures compliant management of both solid isoUDCA and solutions containing it.
Step 1: Waste Segregation
Action: Collect all isoUDCA waste—including pure solid, contaminated labware (e.g., weigh boats, pipette tips), and solutions—in a dedicated, compatible hazardous waste container. Causality: Proper segregation is critical to prevent unintended chemical reactions.[7] Mixing isoUDCA, a mild acid, with incompatible waste streams like bases or strong oxidizers could lead to gas generation, heat, or other hazards. Using a dedicated container ensures the waste stream is well-defined for the disposal facility.
Step 2: Container Selection and Labeling
Action: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.[7][8] Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department. At a minimum, the label must include:
-
The full chemical name: "this compound Waste"
-
The primary hazard(s): "Irritant"
-
The date accumulation started.
-
An accurate list of contents (e.g., "isoUDCA solid," "isoUDCA in 50% Methanol/Water"). Causality: Federal and local regulations mandate clear and accurate labeling of hazardous waste.[7][9] This practice ensures that anyone handling the container is aware of its contents and associated risks, which is vital for safe transport and final disposal.
Step 3: Secure Storage
Action: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be away from drains, heat sources, and incompatible chemicals. Causality: Storing waste in a designated, secure location minimizes the risk of spills, unauthorized access, and accidental mixing with other substances.[9] Keeping the container sealed prevents the release of dust or vapors.
Step 4: Arrange for Professional Disposal
Action: Once the container is full or reaches your institution's time limit for accumulation (e.g., 90 days), contact your EHS department to arrange for pickup. Causality: Final disposal of chemical waste is a highly regulated process that must be performed by licensed professionals.[1][7] The most common and effective method for pharmaceutical compounds like isoUDCA is high-temperature incineration at a permitted facility, which ensures complete destruction of the molecule.[1]
Spill Management and Equipment Decontamination
Accidental spills require a swift, systematic response to ensure personnel safety and prevent environmental contamination. The following workflow provides a self-validating system for managing isoUDCA spills.
Experimental Protocol: isoUDCA Spill Decontamination
-
Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves.
-
Contain the Spill:
-
For Solid Spills: Do NOT dry sweep, as this can generate airborne dust. Gently cover the spill with a damp paper towel or use a commercial spill kit absorbent to wet the powder. Carefully scoop the material into your designated isoUDCA waste container.[1][2]
-
For Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike and absorb the liquid.
-
-
Neutralize and Decontaminate the Surface:
-
After removing the bulk of the spill, prepare a 5% solution of sodium bicarbonate (baking soda) in water.
-
Gently apply the bicarbonate solution to the spill surface, allowing it to react with any residual acid (effervescence may occur).[7][10] Let it sit for 10-15 minutes.
-
The purpose of this step is to neutralize the acidity of isoUDCA, rendering it less reactive and facilitating a more effective final cleaning.
-
-
Final Cleaning:
-
Using paper towels, wipe the neutralized area clean.
-
Perform a final wash with a standard laboratory detergent or soap and water.[11]
-
Wipe the area dry with clean paper towels.
-
-
Dispose of Cleanup Materials: All materials used in the cleanup, including contaminated PPE, absorbent pads, and paper towels, must be placed in the sealed isoUDCA hazardous waste container.[7]
Mandatory Visualization: Spill Response Workflow
Caption: A flowchart detailing the step-by-step process for safely managing and decontaminating an this compound spill.
Regulatory Context and Authoritative Grounding
The procedures outlined in this guide are grounded in regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] While a specific compound like isoUDCA may not be explicitly named on hazardous waste lists (such as the P and U lists), it falls under the broad category of pharmaceutical or chemical waste generated in a laboratory.[13]
The critical takeaway from federal regulations is the ban on sewering hazardous pharmaceutical waste, a rule designed to protect public waterways from contamination.[5][6] Therefore, the only compliant disposal pathway is through a registered hazardous waste vendor, coordinated by your institution's EHS department. Always consult your local and institutional policies, as they may have additional specific requirements.[12]
References
- Updated Rules for EPA hazardous pharmaceutical waste Sewering. (2019). Hazardous Waste Experts. [Link]
- EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. (n.d.). Waste360. [Link]
- MATERIAL SAFETY DATA SHEETS URSODEOXYCHOLIC ACID. (n.d.).
- Management of Hazardous Waste Pharmaceuticals. (2024). US EPA. [Link]
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022). US EPA. [Link]
- EPA Regulations for Healthcare & Pharmaceuticals. (n.d.). Stericycle. [Link]
- Material Safety Data Sheet - Ursodeoxycholic acid, 99%. (n.d.). Cole-Parmer. [Link]
- ursodeoxycholic acid - Safety D
- Laboratory Equipment Decontamination Procedures. (n.d.).
- STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. (n.d.). University of Toronto, Department of Chemistry. [Link]
- How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024). UC San Diego. [Link]
- Chemical Waste Disposal Guidelines. (n.d.). Emory University. [Link]
- Hazardous Waste Disposal Guide. (2023). Northwestern University. [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. fishersci.fr [fishersci.fr]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. waste360.com [waste360.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 12. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 13. epa.gov [epa.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Isoursodeoxycholic Acid
This guide provides an essential operational framework for the safe handling and disposal of Isoursodeoxycholic acid (isoUDCA). As a bile acid isomer used in critical research and drug development, understanding its properties and associated hazards is paramount to ensuring laboratory safety. This document moves beyond a simple checklist, offering a procedural and causal analysis to empower researchers with the knowledge to maintain a secure work environment.
Hazard Assessment & Risk Analysis: The "Why" Behind the "How"
This compound, while a valuable research compound, is classified as a hazardous substance that presents tangible risks upon exposure.[1] The primary routes of occupational exposure are inhalation of the powder, and direct contact with the skin and eyes. A thorough understanding of these hazards is the foundation of an effective safety protocol.
The material is a known irritant. Direct contact with the skin can lead to significant inflammation, erythema (redness), and edema. Eye exposure is particularly concerning, with the potential to cause serious, painful irritation that may persist for over 24 hours. Furthermore, as a fine powder, isoUDCA poses an inhalation risk that can irritate the respiratory tract.[2] Long-term exposure to high concentrations of bile acid dusts may lead to more severe pulmonary effects.[1]
Finally, the compound's physical properties must be considered. It is a combustible solid, and finely ground dust can form explosive mixtures in the air, necessitating careful handling to avoid generating dust clouds near ignition sources.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement Code | Description | Authoritative Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | ECHA C&L Inventory[3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | ECHA C&L Inventory[3][4] |
This data-driven hazard profile dictates a multi-layered approach to safety, beginning with engineering controls and culminating in the correct selection and use of Personal Protective Equipment (PPE).
Core PPE Requirements: A Multi-Layered Defense
While PPE is critical, it is the final barrier between the researcher and the chemical. Its efficacy is maximized when used in conjunction with primary engineering controls.
Primary Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure is to control it at the source. All handling of powdered isoUDCA, especially weighing and reconstituting, must be performed within a certified chemical fume hood or a powder containment hood.[5][6] This ensures that any aerosolized particles are captured before they can enter the breathing zone of the operator. The laboratory should also be equipped with an eyewash station and a safety shower for immediate emergency use.[2]
Mandatory Personal Protective Equipment
The appropriate PPE provides a direct barrier against contact and inhalation. The selection below is based on a risk assessment of standard laboratory procedures involving isoUDCA.
-
Eye and Face Protection:
-
Rationale: To prevent direct contact with isoUDCA powder or solutions, which can cause severe and lasting eye irritation.[4]
-
Specification: Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[2][5] Standard safety glasses do not provide an adequate seal. When there is a significant risk of splashing (e.g., handling large volumes), a full-face shield should be worn in addition to safety goggles.[7][8] Contact lenses should not be worn, as they can trap chemicals against the eye.[1]
-
-
Hand Protection:
-
Rationale: To prevent skin contact, which causes irritation and inflammation.
-
Specification: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for their resistance to a range of chemicals and physical durability.[7][9] Gloves must be inspected for tears or holes before each use and should comply with EN 374 standards.[5] Always remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately in the designated hazardous waste container.
-
-
Body Protection:
-
Rationale: To protect skin on the arms and body from accidental spills and contamination.
-
Specification: A long-sleeved laboratory coat is required and must be fully buttoned.[10] Clothing worn underneath should cover the legs; therefore, long pants are mandatory.[10] Shoes must be closed-toed to protect the feet from spills.[10]
-
-
Respiratory Protection:
-
Rationale: To prevent the inhalation of aerosolized isoUDCA powder, which can irritate the respiratory tract.[2]
-
Specification: When engineering controls (like a fume hood) are not available or may be insufficient, respiratory protection is required. A NIOSH-approved N95 respirator or higher is necessary to filter fine particles.[7] A full respiratory protection program, including fit testing, must be in place as per OSHA 29 CFR 1910.134.[2]
-
Table 2: Task-Based PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (if no fume hood) |
| Weighing Powder | Chemical Goggles & Face Shield | Nitrile Gloves | Lab Coat, Long Pants, Closed-Toed Shoes | N95 Respirator (or higher) |
| Preparing Solutions | Chemical Goggles | Nitrile Gloves | Lab Coat, Long Pants, Closed-Toed Shoes | Not typically required |
| Handling Solutions | Chemical Goggles | Nitrile Gloves | Lab Coat, Long Pants, Closed-Toed Shoes | Not required |
| Spill Cleanup (Dry) | Chemical Goggles & Face Shield | Nitrile Gloves | Lab Coat, Long Pants, Closed-Toed Shoes | N95 Respirator (or higher) |
Procedural Guidance for Safe Handling & Emergencies
Adherence to standardized procedures is crucial for minimizing risk. The following protocols provide step-by-step guidance for common laboratory tasks involving isoUDCA.
Protocol: Weighing and Preparing isoUDCA Solutions
-
Preparation: Don all required PPE as specified in Table 2 before entering the designated work area.
-
Engineering Control: Perform all work inside a certified chemical fume hood.
-
Weighing: Use a disposable weigh boat. Carefully scoop the powder, minimizing any actions that could create dust. Avoid pouring the powder from a height.
-
Dissolving: Place the weigh boat directly into the beaker or flask containing the solvent. Add the solvent slowly to the powder to avoid splashing.
-
Cleanup: Once the solution is prepared, dispose of the weigh boat and any contaminated materials (e.g., paper towels) in the designated solid hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[2][4]
Protocol: Spill Response and Decontamination
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Caption: Decision workflow for this compound spill response.
-
Minor Dry Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill to prevent dust from becoming airborne.
-
Use dry cleanup procedures.[1] Carefully sweep or use a vacuum with a HEPA filter. Avoid aggressive actions that generate dust.
-
Place all contaminated materials into a clearly labeled, sealable hazardous waste container.[1]
-
Wash the area with water and decontaminate.
-
-
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.[2][4]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek medical help.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and contact a poison control center or physician immediately.[2][4]
-
Waste Management and Disposal
Proper disposal is a legal and ethical requirement to protect environmental and public health. isoUDCA is very toxic to aquatic life, and under no circumstances should it or its containers be disposed of down the drain or in regular trash.[1]
All waste must be handled in accordance with local, state, and federal regulations.[1] A licensed hazardous material disposal company should be used for final disposal.[5]
Caption: Waste stream segregation and disposal for isoUDCA.
-
Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and other disposable lab supplies. This waste must be collected in a dedicated, clearly labeled hazardous waste container lined with a durable plastic bag.
-
Liquid Waste: All solutions containing isoUDCA must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Unused Product: Unused or expired isoUDCA must be disposed of as hazardous chemical waste and should not be opened.
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for all personnel.
References
- Cleanchem Laboratories. (n.d.). Material Safety Data Sheet Ursodeoxycholic Acid.
- Farmalabor S.r.l. (2023, March 28). Safety Data Sheet: Ursodeoxycholic Acid.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ursodeoxycholic acid, 99%.
- British Pharmacopoeia Commission. (2025, February 20). Safety Data Sheet: CAT 706 - ursodeoxycholic acid.
- Addgene. (n.d.). Personal Protective Equipment (PPE) for BSL-1 and BSL-2 Labs.
- LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound | C24H40O4 | CID 127601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. leelinework.com [leelinework.com]
- 8. epa.gov [epa.gov]
- 9. quicktest.co.uk [quicktest.co.uk]
- 10. addgene.org [addgene.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
